Product packaging for D-6-Oxo-pipecolinic acid(Cat. No.:CAS No. 72002-30-3)

D-6-Oxo-pipecolinic acid

Cat. No.: B1390738
CAS No.: 72002-30-3
M. Wt: 143.14 g/mol
InChI Key: FZXCPFJMYOQZCA-SCSAIBSYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

D-Pyrohomoglutamic acid is a building block. It has been used in the synthesis of immunoproteasome low molecular mass polypeptide 2 (LMP2) subunit inhibitors and is a component of substance P peptide analogs.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9NO3 B1390738 D-6-Oxo-pipecolinic acid CAS No. 72002-30-3

Properties

IUPAC Name

(2R)-6-oxopiperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3/c8-5-3-1-2-4(7-5)6(9)10/h4H,1-3H2,(H,7,8)(H,9,10)/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZXCPFJMYOQZCA-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC(=O)C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](NC(=O)C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40654102
Record name (2R)-6-Oxopiperidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40654102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72002-30-3
Record name (2R)-6-Oxopiperidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40654102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 72002-30-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of D-6-Oxo-pipecolinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, biological significance, and analytical methodologies related to D-6-Oxo-pipecolinic acid. This molecule is of significant interest as a key biomarker in the diagnosis and monitoring of pyridoxine-dependent epilepsy, an inborn error of lysine (B10760008) metabolism.

Chemical and Physical Properties

This compound, also known by its IUPAC name (2R)-6-oxopiperidine-2-carboxylic acid, is the D-enantiomer of 6-oxo-pipecolinic acid.[1][2][3] It is a cyclic alpha-keto acid and a delta-lactam.[4] Its core structure consists of a piperidine (B6355638) ring with a ketone at position 6 and a carboxylic acid at the chiral center, position 2.

Quantitative Data Summary

The following table summarizes the known and predicted physicochemical properties of this compound.

PropertyValueSource(s)
IUPAC Name (2R)-6-oxopiperidine-2-carboxylic acid[2]
CAS Number 72002-30-3[1][2][5][6]
Molecular Formula C₆H₉NO₃[5][6][7]
Molecular Weight 143.14 g/mol [4][5][6][7]
Appearance White to light brown crystalline solid[2]
Melting Point 101-105 °C[2]
Boiling Point 437.0 ± 38.0 °C (Predicted)[2]
Density 1.286 ± 0.06 g/cm³ (Predicted)[2]
pKa 3.59 ± 0.20 (Predicted)[2]
Solubility DMF: 30 mg/mL[2]
DMSO: 30 mg/mL[2]
Ethanol (B145695): 30 mg/mL[2]
PBS (pH 7.2): 10 mg/mL[2]
InChI Key FZXCPFJMYOQZCA-UHFFFAOYSA-N (racemate)[4][8]

Biological Significance and Signaling Pathway

This compound is a critical biomarker for pyridoxine-dependent epilepsy (PDE), a condition caused by mutations in the ALDH7A1 gene. This gene encodes the enzyme α-aminoadipic semialdehyde (AASA) dehydrogenase, which is essential for the degradation of lysine.[8]

In individuals with ALDH7A1 deficiency, the catalytic pathway is blocked, leading to the accumulation of AASA and its cyclic tautomer, Δ1-piperideine-6-carboxylate (P6C).[5] These upstream metabolites are then converted to other downstream products, including 6-hydroxy-pipecolate (6-OH-PIP), which is subsequently oxidized to form 6-oxo-pipecolinic acid. Due to its superior stability compared to AASA and P6C, 6-oxo-pipecolinic acid is considered a more reliable biomarker for disease monitoring.[9] It accumulates in clinically accessible matrices such as urine, plasma, and cerebrospinal fluid (CSF).

Lysine_Catabolism_Pathway cluster_block Lysine L-Lysine AASA_P6C α-Aminoadipic Semialdehyde(AASA)(in equilibrium with)Δ¹-Piperideine-6-carboxylate(P6C) Lysine->AASA_P6C Lysine Degradation (multiple steps) OH_PIP 6-Hydroxy-pipecolate (6-OH-PIP) AASA_P6C->OH_PIP ALDH7A1 ALDH7A1 (AASA Dehydrogenase) AASA_P6C->ALDH7A1 OH_PIP->AASA_P6C Oxidation Oxidation OH_PIP->Oxidation Oxo_PIP This compound AAA α-Aminoadipic Acid TCA TCA Cycle Intermediates AAA->TCA Further Degradation ALDH7A1->AAA Block X ALDH7A1->Block Oxidation->Oxo_PIP Block->AAA

Lysine degradation pathway and formation of this compound.

Chemical Reactivity and Stability

This compound contains three primary functional groups that dictate its reactivity: a carboxylic acid, a cyclic secondary amide (lactam), and a ketone.

  • Carboxylic Acid: This group can undergo standard reactions such as esterification, amide formation, and salt formation. Its predicted pKa of ~3.59 suggests it is a moderately strong organic acid.[2]

  • Lactam: The delta-lactam ring is relatively stable but can be hydrolyzed under strong acidic or basic conditions to yield the corresponding open-chain amino acid, α-aminoadipic acid.

  • Ketone: The ketone carbonyl is susceptible to nucleophilic attack. The alpha-protons are acidic and can be removed by a base to form an enolate, which can then participate in various reactions (e.g., alkylation, condensation). The cyclic nature of the ketone may induce ring strain, potentially increasing its reactivity compared to analogous linear ketones.[10]

  • Stability: this compound is significantly more stable at room temperature in biological samples than AASA and P6C, which degrade rapidly. This stability is a key attribute for its use as a clinical biomarker.

Spectroscopic and Analytical Data

While detailed, publicly available experimental spectra for the pure D-isomer are limited, data can be inferred from studies on the racemate and related compounds. Analysis is typically performed using mass spectrometry-based methods.

  • Mass Spectrometry (MS): In LC-MS/MS analysis, 6-oxo-pipecolic acid is typically detected in positive ion mode. The specific mass transitions used for quantification in Multiple Reaction Monitoring (MRM) would be determined during method development, but are based on its molecular weight of 143.14 Da.[11][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Predicted ¹H and ¹³C NMR spectra are available in chemical databases. Experimental NMR has been used to confirm the purity of synthesized deuterated standards, indicating that characteristic signals for the piperidine ring protons and carbons can be resolved. For the closely related parent compound, L-pipecolic acid, distinct proton signals for the piperidine ring are observed between approximately 1.6 and 3.6 ppm in H₂O.[13]

Experimental Protocols

The following protocols are based on methodologies reported in the scientific literature for the synthesis of an analytical standard and the quantification of 6-oxo-pipecolinic acid in biological samples.

Synthesis of Deuterated Internal Standard (d₃-6-Oxo-pipecolic acid)

This protocol is adapted from the synthesis of a stable isotope-labeled internal standard used for quantitative LC-MS/MS analysis.

Objective: To synthesize d₃-6-oxo-pipecolic acid from d₃-α-aminoadipic acid (d₃-AAA) for use as an internal standard.

Materials:

  • d₃-α-aminoadipic acid (d₃-AAA)

  • 20% mono-deuteroacetic acid (CH₃COOD) in D₂O

  • Deuterated ethanol (CH₃CH₂OD)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Rotary evaporator and high-vacuum line

Procedure:

  • Combine 40 mg (0.24 mmol) of d₃-AAA with 1.0 mL of 20% CH₃COOD in D₂O in a round-bottom flask.

  • Reflux the mixture at 108 °C for 3.5 hours.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Dry the resulting residue under a high vacuum for 1 hour.

  • Add 10 mL of deuterated ethanol, stir the mixture to dissolve the product and precipitate any unreacted starting material.

  • Filter the solution. Repeat the ethanol wash and filtration step.

  • Combine the filtrates and concentrate under reduced pressure.

  • Dry the final product, d₃-6-oxo-pipecolic acid, under a high vacuum for 4 hours.

  • Confirm purity and identity using NMR and LC-MS/MS analysis.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a general workflow for the quantification of 6-oxo-pipecolinic acid in urine.[11]

Objective: To accurately measure the concentration of 6-oxo-pipecolinic acid in urine samples using a stable isotope dilution method.

LCMS_Workflow cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry Sample 1. Sample Preparation - Urine sample (e.g., 10 µL) - Add d₃-6-oxo-pipecolic acid (Internal Standard) - Dilute with mobile phase A Injection 2. LC Injection - Inject prepared sample (e.g., 5 µL) Sample->Injection Separation 3. Chromatographic Separation - C18 or HILIC column - Gradient elution with Mobile Phases A & B Injection->Separation Ionization 4. Ionization - Electrospray Ionization (ESI) - Positive Ion Mode Separation->Ionization MS_Analysis 5. MS/MS Analysis - Triple Quadrupole Mass Spectrometer - Multiple Reaction Monitoring (MRM) Ionization->MS_Analysis Quantification 6. Data Analysis & Quantification - Integrate peak areas - Calculate analyte/IS ratio - Determine concentration from calibration curve MS_Analysis->Quantification

References

An In-depth Technical Guide to the Structure and Stereochemistry of D-6-Oxo-pipecolinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-6-Oxo-pipecolinic acid, systematically named (2R)-6-oxopiperidine-2-carboxylic acid, is a chiral cyclic amino acid derivative.[1][2] It is the D-enantiomer of 6-oxo-pipecolinic acid and has garnered significant interest in the scientific community, primarily due to its role as a key biomarker in the diagnosis of pyridoxine-dependent epilepsy (PDE), a rare genetic disorder.[3] This condition arises from mutations in the ALDH7A1 gene, which leads to the deficiency of the enzyme α-aminoadipic semialdehyde dehydrogenase. This guide provides a comprehensive overview of the structure, stereochemistry, and relevant biological pathways of this compound.

Chemical Structure and Properties

This compound is a heterocyclic compound featuring a six-membered piperidine (B6355638) ring with a ketone group at the 6-position and a carboxylic acid group at the 2-position. The stereocenter at the C2 position is in the (R)-configuration.

PropertyValueReference
Molecular Formula C6H9NO3[2][4]
Molecular Weight 143.14 g/mol [2][4]
CAS Number 72002-30-3[1][5]
IUPAC Name (2R)-6-oxopiperidine-2-carboxylic acid[1]
Synonyms D-Pyrohomoglutamic Acid, (R)-6-Oxo-piperidin-2-carbonsaeure[5]
Stereochemistry

This compound possesses one chiral center at the carbon atom bearing the carboxylic acid group (C2). The "D" designation refers to its relationship to D-glyceraldehyde. In the Cahn-Ingold-Prelog (CIP) system, this corresponds to the (R) configuration. Its enantiomer, L-6-Oxo-pipecolinic acid, has the (S) configuration at the C2 position. The stereochemistry is crucial for its biological recognition and activity.

The relationship between the enantiomers can be visualized as follows:

stereoisomers cluster_D This compound ((R)-enantiomer) cluster_L L-6-Oxo-pipecolinic acid ((S)-enantiomer) D_structure mirror Mirror Plane D_structure->mirror L_structure mirror->L_structure

Fig. 1: Enantiomers of 6-Oxo-pipecolinic acid.

Biological Significance: Role in Lysine (B10760008) Degradation and ALDH7A1 Deficiency

This compound is an intermediate in the pipecolic acid pathway of lysine degradation.[6][7] In a healthy individual, L-lysine is metabolized through two primary pathways: the saccharopine pathway and the pipecolic acid pathway. Both pathways converge to form α-aminoadipic semialdehyde (AASA), which exists in equilibrium with its cyclic form, Δ¹-piperideine-6-carboxylate (P6C). The enzyme α-aminoadipic semialdehyde dehydrogenase, encoded by the ALDH7A1 gene, is responsible for the conversion of AASA to α-aminoadipic acid.[7][8]

In individuals with ALDH7A1 deficiency, the blockage of this pathway leads to an accumulation of AASA and P6C.[8] This accumulation results in the formation of alternative metabolites, including 6-oxo-pipecolic acid. The buildup of these compounds is associated with the neurological symptoms of pyridoxine-dependent epilepsy.[6]

The metabolic pathway can be visualized as follows:

lysine_degradation Lysine L-Lysine PipecolicAcid Pipecolic Acid Lysine->PipecolicAcid Pipecolic Acid Pathway AASA_P6C α-Aminoadipic Semialdehyde (AASA) (in equilibrium with P6C) PipecolicAcid->AASA_P6C OxoPipecolinicAcid 6-Oxo-pipecolinic Acid AASA_P6C->OxoPipecolinicAcid Accumulation Pathway ALDH7A1 ALDH7A1 (α-aminoadipic semialdehyde dehydrogenase) AASA_P6C->ALDH7A1 AAA α-Aminoadipic Acid TCA TCA Cycle AAA->TCA ALDH7A1->AAA Deficiency Deficiency ALDH7A1->Deficiency

Fig. 2: Lysine degradation pathway and the impact of ALDH7A1 deficiency.

Experimental Protocols

Synthesis of this compound
  • Starting Material: A suitable chiral starting material, such as D-glutamic acid, can be employed.

  • Cyclization: The linear precursor is cyclized to form the piperidine ring structure. This can be achieved through various methods, such as intramolecular nucleophilic substitution or reductive amination.

  • Functional Group Manipulation: The functional groups are then manipulated to introduce the ketone at the 6-position. This might involve oxidation of a corresponding alcohol or other synthetic transformations.

  • Purification: The final product is purified using techniques such as column chromatography and recrystallization.

An example of a workflow for a related synthesis is as follows:

synthesis_workflow Start Chiral Starting Material Step1 Functional Group Protection Start->Step1 Step2 Chain Elongation Step1->Step2 Step3 Intramolecular Cyclization Step2->Step3 Step4 Oxidation Step3->Step4 Step5 Deprotection Step4->Step5 End D-6-Oxo-pipecolinic Acid Step5->End

Fig. 3: Conceptual workflow for the synthesis of this compound.
Quantification in Biological Samples by LC-MS/MS

The quantification of 6-oxo-pipecolic acid in biological fluids like urine and plasma is crucial for the diagnosis of ALDH7A1 deficiency. A common and sensitive method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3]

Sample Preparation:

  • A small volume of the biological sample (e.g., 20 µL of urine) is mixed with an internal standard (e.g., deuterated 6-oxo-pipecolic acid).

  • Proteins are precipitated by adding a solvent like acetonitrile.

  • The mixture is centrifuged, and the supernatant is collected for analysis.

LC-MS/MS Analysis:

  • Chromatography: The prepared sample is injected into a liquid chromatograph. A reversed-phase C18 column or a HILIC column can be used for separation. A gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium (B1175870) acetate (B1210297) in water) and an organic component (e.g., acetonitrile) is typically employed.

  • Mass Spectrometry: The eluent from the LC is introduced into a tandem mass spectrometer. The analysis is performed in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. Specific precursor-to-product ion transitions for both the analyte and the internal standard are monitored.

Data Analysis:

The concentration of 6-oxo-pipecolic acid in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the compound.

Spectroscopic Data (Predicted and Representative)

While experimental spectra for this compound are not widely published, predicted data and data from similar compounds can provide valuable structural information.

Spectroscopic DataPredicted/Representative Values
¹H-NMR (D₂O)δ (ppm): ~4.0 (dd, 1H, H-2), ~2.4-2.2 (m, 2H, H-5), ~2.1-1.8 (m, 4H, H-3, H-4)
¹³C-NMR (D₂O)δ (ppm): ~175 (C=O, carboxyl), ~172 (C=O, amide), ~58 (C-2), ~48 (C-5), ~28 (C-3), ~20 (C-4)
IR (KBr, cm⁻¹)~3400 (N-H stretch), ~3200-2500 (O-H stretch, carboxyl), ~1720 (C=O stretch, carboxyl), ~1650 (C=O stretch, amide)
Mass Spectrometry (ESI+)m/z: 144.06 [M+H]⁺, 166.04 [M+Na]⁺

Conclusion

This compound is a structurally defined molecule with significant clinical relevance as a biomarker for pyridoxine-dependent epilepsy resulting from ALDH7A1 deficiency. Its stereochemistry is a critical aspect of its biological role. The analytical methods for its quantification are well-established, aiding in the diagnosis and monitoring of affected individuals. Further research into the specific biological activities of this D-enantiomer may unveil additional roles in metabolic pathways and disease.

References

An In-Depth Technical Guide to D-6-Oxo-pipecolinic Acid (CAS Number 72002-30-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-6-Oxo-pipecolinic acid, also known as (R)-6-Oxopiperidine-2-carboxylic acid with CAS number 72002-30-3, is a cyclic amino acid derivative of lysine (B10760008). While not a direct participant in major signaling cascades, this molecule has emerged as a critical biomarker in the diagnosis and monitoring of Pyridoxine-Dependent Epilepsy (PDE), a rare genetic disorder caused by mutations in the ALDH7A1 gene. This technical guide provides a comprehensive overview of the chemical properties, metabolic origins, and clinical significance of this compound. It includes detailed experimental protocols for its quantification in biological matrices and discusses its relevance in the context of therapeutic strategies for ALDH7A1 deficiency.

Chemical and Physical Properties

This compound is a chiral molecule with a piperidine (B6355638) ring structure. Its fundamental properties are summarized in the table below.

PropertyValueReference
CAS Number 72002-30-3[1][2]
Molecular Formula C₆H₉NO₃[1][3]
Molecular Weight 143.14 g/mol [1][3]
IUPAC Name (2R)-6-oxopiperidine-2-carboxylic acid[1]
Synonyms D-Pyrohomoglutamic Acid, 6-OPCA[4]
Physical Form Solid[5]
Storage Temperature Room Temperature (sealed in dry conditions)[1]

Biological Significance and Metabolic Pathway

The primary biological relevance of this compound is its accumulation in ALDH7A1 deficiency, also known as Pyridoxine-Dependent Epilepsy. This autosomal recessive disorder is caused by a deficiency in the enzyme α-aminoadipic semialdehyde (α-AASA) dehydrogenase, which is encoded by the ALDH7A1 gene. This enzyme is a key component of the lysine degradation pathway.[6][7][8]

In a healthy individual, lysine is catabolized through two main pathways: the saccharopine pathway and the pipecolic acid pathway. Both pathways converge at the formation of α-AASA, which exists in equilibrium with its cyclic form, Δ¹-piperideine-6-carboxylate (P6C). The ALDH7A1 enzyme is responsible for the irreversible oxidation of α-AASA to α-aminoadipic acid.[6][7]

In ALDH7A1 deficiency, the block in this pathway leads to the accumulation of α-AASA and P6C. These accumulating precursors are then shunted into alternative metabolic routes, leading to the formation and subsequent elevation of D-6-Oxo-pipecolic acid and other metabolites in bodily fluids such as urine, plasma, and cerebrospinal fluid.[9] Due to the instability of α-AASA and P6C, 6-oxo-pipecolic acid is considered a more stable biomarker for the diagnosis and monitoring of this condition.[9][10]

Lysine degradation pathway and formation of this compound.

Role in Drug Development and Clinical Research

The primary application of this compound in drug development is as a diagnostic and monitoring biomarker for ALDH7A1 deficiency. Therapeutic strategies for this disorder include pyridoxine (B80251) (vitamin B6) supplementation and dietary lysine restriction to reduce the production of toxic upstream metabolites.[11] The quantification of this compound in patient samples serves as a reliable method to:

  • Diagnose ALDH7A1 deficiency, often in neonates and infants presenting with seizures.[10]

  • Monitor the effectiveness of treatment, as its levels are expected to decrease with successful dietary intervention.[9]

  • Understand the pathophysiology of the disease and explore novel therapeutic avenues.

Recent research has explored enzyme substitution therapy, such as the use of lysine α-oxidase, to reduce systemic lysine levels and thereby decrease the accumulation of toxic catabolites, including this compound.[11]

Quantitative Data from Clinical Studies

The following table summarizes urinary concentrations of 6-oxo-pipecolic acid found in patients with ALDH7A1 deficiency compared to control subjects.

CohortUrinary 6-oxo-PIP (mmol/mol creatinine)Reference
Control (all ages) 0 - 3.2[9]
ALDH7A1 Deficient (> 6 months) Elevated above control range[9]
ALDH7A1 Deficient (< 6 months) May be within normal range (33% of cases)[9]
ALDH7A1 Deficient (> 12 years) 20 - 28[9]
Molybdenum Cofactor Deficiency Can also be elevated[9]

Experimental Protocols

Quantification of this compound in Urine by LC-MS/MS

This protocol is based on methodologies described for the analysis of biomarkers in ALDH7A1 deficiency.[12][13][14]

Objective: To accurately quantify the concentration of this compound in human urine samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials:

  • Urine samples

  • Internal Standard (IS): Deuterated 6-oxo-pipecolic acid (d3-6-oxo-PIP) or a suitable analogue like [²H₉]pipecolic acid.

  • Milli-Q or HPLC-grade water

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium (B1175870) acetate (B1210297)

  • Microcentrifuge tubes

  • LC-MS/MS system equipped with an electrospray ionization (ESI) source

  • C18 reverse-phase HPLC column (e.g., Waters C₁₈ T3, 150 x 2.1 mm, 3.5 µm)

Procedure:

  • Sample Preparation:

    • Thaw frozen urine samples at room temperature.

    • Vortex the samples to ensure homogeneity.

    • Centrifuge at 16,000 x g to pellet any particulate matter.

    • Dilute the urine supernatant with Milli-Q water to a standardized creatinine (B1669602) concentration (e.g., 0.1 mmol/L) to normalize for urine dilution.

    • To a 400 µL final volume of diluted urine, add a known concentration of the internal standard (e.g., 10 µL of a 0.001 mmol/L solution of [²H₉]pipecolic acid).[12]

    • Vortex the sample thoroughly.

  • LC-MS/MS Analysis:

    • Injection: Inject 5 µL of the prepared sample onto the LC-MS/MS system.

    • Chromatography:

      • Mobile Phase A: 10 mM ammonium acetate with 0.1% formic acid in water.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

      • Flow Rate: 0.4 mL/min.

      • Gradient: Establish a linear gradient to separate the analyte from other matrix components. For example: 0-2.5 min at 1% B, ramp to 95% B over 2 min, hold for 1 min, then return to 1% B to re-equilibrate.

    • Mass Spectrometry:

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Detection Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transitions:

        • 6-oxo-pipecolic acid: Monitor the transition from the precursor ion (m/z) to a specific product ion.

        • Internal Standard: Monitor the specific precursor-to-product ion transition for the deuterated standard.

      • Optimize cone voltage and collision energy for each transition to maximize signal intensity.

  • Data Analysis:

    • Integrate the peak areas for both the analyte and the internal standard.

    • Calculate the ratio of the analyte peak area to the internal standard peak area.

    • Quantify the concentration of this compound by comparing the area ratio to a standard curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

    • Express the final concentration relative to the creatinine concentration (e.g., in mmol/mol creatinine).

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Urine Urine Sample Dilute Dilute to 0.1 mmol/L Creatinine Urine->Dilute Add_IS Add Internal Standard (d3-6-oxo-PIP) Dilute->Add_IS Vortex Vortex Add_IS->Vortex Inject Inject 5 µL Vortex->Inject LC LC Separation (C18 Column) Inject->LC MS MS/MS Detection (ESI+, MRM) LC->MS Integrate Integrate Peak Areas MS->Integrate Ratio Calculate Area Ratio (Analyte / IS) Integrate->Ratio Quantify Quantify vs. Standard Curve Ratio->Quantify Result Result (mmol/mol creatinine) Quantify->Result

Workflow for the quantification of this compound.
Chemical Synthesis

Conclusion

This compound is a metabolite of significant clinical interest, primarily serving as a robust and stable biomarker for ALDH7A1 deficiency. Its accumulation is a direct consequence of a specific enzymatic block in the lysine degradation pathway. For researchers and professionals in drug development, understanding the metabolic origin and accurate quantification of this molecule is crucial for the diagnosis of pyridoxine-dependent epilepsy and for monitoring the efficacy of therapeutic interventions aimed at reducing the load of toxic lysine catabolites. Further research may explore whether this molecule has any intrinsic biological activity beyond its role as a biomarker, which could open new avenues for understanding the pathophysiology of ALDH7A1 deficiency.

References

The Biosynthesis of 6-Oxo-Pipecolinic Acid from Lysine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the biosynthesis of 6-oxo-pipecolinic acid, a significant biomarker in the study of inherited metabolic disorders. The primary focus is on its formation from the essential amino acid L-lysine through the intricate pathways of lysine (B10760008) catabolism. This document details the enzymatic steps, intermediate compounds, and regulatory aspects of this biochemical conversion. Quantitative data from clinical studies are summarized, and a representative experimental protocol for the detection and quantification of 6-oxo-pipecolinic acid is provided. Signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of the underlying molecular processes.

Introduction to 6-Oxo-Pipecolinic Acid

6-Oxo-pipecolinic acid (6-oxo-PIP), also known as 6-oxopiperidine-2-carboxylic acid, is a metabolite of lysine that has garnered significant attention as a stable biomarker for ALDH7A1 deficiency.[1][2] This autosomal recessive disorder, also known as pyridoxine-dependent epilepsy, is characterized by the accumulation of several lysine catabolites due to the impaired function of the enzyme α-aminoadipic semialdehyde dehydrogenase.[3][4] The accumulation of 6-oxo-PIP in urine, plasma, and cerebrospinal fluid of affected individuals underscores its clinical relevance in the diagnosis and monitoring of this condition.[1][5] While the user's query specified "D-6-Oxo-pipecolinic acid," the scientific literature predominantly discusses the L-stereoisomer, which is derived from L-lysine. This guide will focus on the biosynthesis of the biologically relevant isomer.

Lysine Catabolism: The Saccharopine and Pipecolate Pathways

In mammals, the degradation of L-lysine proceeds through two primary pathways: the saccharopine pathway and the pipecolate pathway.[6][7] These pathways converge at the formation of Δ¹-piperideine-6-carboxylate (P6C), which exists in equilibrium with its open-chain form, α-aminoadipic semialdehyde (α-AASA).[7]

  • The Saccharopine Pathway : This is the predominant route for lysine catabolism in most extracerebral tissues.[7] It involves the condensation of L-lysine with α-ketoglutarate to form saccharopine, which is then cleaved to yield α-AASA and glutamate.[8][9]

  • The Pipecolate Pathway : This pathway is more active in the brain.[7] It involves the conversion of L-lysine to L-pipecolic acid, which is subsequently oxidized to P6C.[6]

The Biosynthetic Route to 6-Oxo-Pipecolinic Acid

The formation of 6-oxo-pipecolinic acid is a downstream event from the main lysine catabolic pathways, particularly prominent when there is a metabolic block, such as in ALDH7A1 deficiency. The proposed biosynthetic cascade is as follows:

  • Formation of Δ¹-piperideine-6-carboxylate (P6C) : As the point of convergence for both the saccharopine and pipecolate pathways, P6C is a key intermediate.[7]

  • Equilibrium with 6-Hydroxypipecolate (6-OH-PIP) : P6C is in equilibrium with its hydrated form, 6-hydroxypipecolate (6-OH-PIP).[10]

  • Oxidation to 6-Oxo-Pipecolinic Acid : In instances of ALDH7A1 deficiency, where the conversion of P6C/α-AASA to α-aminoadipic acid is impaired, 6-OH-PIP is oxidized to 6-oxo-pipecolinic acid.[10][11] This reaction is catalyzed by a yet-to-be-identified cytosolic enzyme, likely an aldehyde dehydrogenase.[11]

Below is a Graphviz diagram illustrating the biosynthetic pathway from L-lysine to 6-oxo-pipecolinic acid.

Biosynthesis_of_6_Oxo_Pipecolinic_Acid cluster_saccharopine Saccharopine Pathway cluster_pipecolate Pipecolate Pathway cluster_block ALDH7A1 Deficiency Lysine_S L-Lysine Saccharopine Saccharopine Lysine_S->Saccharopine Lysine-ketoglutarate reductase AASA α-Aminoadipic semialdehyde (α-AASA) Saccharopine->AASA Saccharopine dehydrogenase Lysine_P L-Lysine Pipecolate L-Pipecolic Acid Lysine_P->Pipecolate Multiple Steps P6C Δ¹-Piperideine-6-carboxylate (P6C) Pipecolate->P6C L-Pipecolate oxidase OH_PIP 6-Hydroxypipecolate (6-OH-PIP) P6C->OH_PIP Equilibrium AAA α-Aminoadipic acid P6C->AAA α-AASA dehydrogenase (ALDH7A1) - BLOCKED AASA->P6C Spontaneous cyclization Oxo_PIP 6-Oxo-pipecolinic acid (6-oxo-PIP) OH_PIP->Oxo_PIP Oxidation (Unidentified enzyme)

Biosynthesis of 6-Oxo-Pipecolinic Acid from L-Lysine.

Quantitative Data

The quantification of 6-oxo-pipecolinic acid is crucial for the diagnosis and management of ALDH7A1 deficiency. The following tables summarize key quantitative findings from studies on this metabolite.

Table 1: Urinary Concentrations of 6-Oxo-Pipecolinic Acid

PopulationAnalyteConcentration Range (mmol/mol creatinine)Reference
Healthy Controls6-Oxo-pipecolic acid0 - 3.2[11]
ALDH7A1-deficient patients (>6 months)6-Oxo-pipecolic acidAbove 3.2[5]
ALDH7A1-deficient patients (<6 months)6-Oxo-pipecolic acidMay be within normal range[5]
Outliers in control group6-Oxo-pipecolic acid3.9 - 59.4[11]

Experimental Protocols

The analysis of 6-oxo-pipecolinic acid in biological fluids is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method offers high sensitivity and specificity.

Protocol: Quantification of Urinary 6-Oxo-Pipecolinic Acid by LC-MS/MS

This protocol is a representative summary of methods described in the literature.[5]

1. Sample Preparation:

  • Thaw frozen urine samples on ice.

  • Centrifuge samples to pellet any precipitate.

  • Prepare a standard curve of 6-oxo-pipecolic acid with concentrations ranging from 1 to 500 µmol/L.

  • To a specified volume of urine supernatant or standard, add an internal standard (e.g., deuterated 6-oxo-PIP).

  • Dilute the mixture with a solution of 1:1 methanol:acetonitrile.

2. LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Use a C18 reversed-phase column (e.g., ACQUITY UPLC HSS T3, 1.8 µm, 2.1 mm x 150 mm).

    • Employ a gradient elution with mobile phase A (e.g., 10 mM ammonium (B1175870) acetate, 0.1% formic acid) and mobile phase B (e.g., 1:1 methanol:acetonitrile).

    • A typical gradient could be: 0–2.5 min 99% A, 2.5–4.5 min 95% B held until 5.1 min, then 5.1–8 min 99% A.

    • Maintain a constant flow rate (e.g., 0.4 mL/min).

  • Mass Spectrometry:

    • Utilize a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

    • Detect 6-oxo-pipecolic acid and its internal standard using multiple reaction monitoring (MRM). The specific precursor and product ion transitions should be optimized for the instrument used.

3. Data Analysis:

  • Quantify the concentration of 6-oxo-pipecolinic acid in the urine samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

  • Normalize the results to urinary creatinine (B1669602) concentrations to account for variations in urine dilution.

Below is a Graphviz diagram representing the experimental workflow for 6-oxo-pipecolinic acid quantification.

Experimental_Workflow Sample Urine Sample Spike Spike with Internal Standard Sample->Spike Dilute Dilute with Methanol:Acetonitrile Spike->Dilute LC LC Separation (Reversed-Phase) Dilute->LC MS MS/MS Detection (ESI+, MRM) LC->MS Data Data Analysis (Quantification & Normalization) MS->Data

Experimental Workflow for 6-Oxo-Pipecolinic Acid Quantification.

Conclusion

The biosynthesis of 6-oxo-pipecolinic acid from L-lysine is a critical area of study for understanding the pathophysiology of ALDH7A1 deficiency and other related metabolic disorders. While the precise enzymatic steps are still under investigation, the pathway via the oxidation of 6-hydroxypipecolate is the most plausible route. The development of robust analytical methods for the quantification of 6-oxo-pipecolinic acid has provided a valuable tool for clinical diagnostics and for monitoring therapeutic interventions. Further research is warranted to fully elucidate the enzymes involved in this pathway and to explore the potential neurotoxic effects of 6-oxo-pipecolinic acid accumulation. This knowledge will be instrumental in the development of novel therapeutic strategies for patients with lysine metabolism disorders.

References

The Enzymatic Landscape of 6-Oxo-Pipecolinic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth exploration of the enzymatic pathways associated with 6-oxo-pipecolinic acid (6-oxo-PIP), a significant biomarker in the context of lysine (B10760008) metabolism and associated genetic disorders. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the current understanding of 6-oxo-PIP biochemistry, quantitative data, and relevant experimental methodologies.

Introduction

6-Oxo-pipecolinic acid has emerged as a stable and reliable biomarker for ALDH7A1 deficiency, an inborn error of lysine metabolism that leads to pyridoxine-dependent epilepsy.[1][2] In this condition, the deficiency of the enzyme α-aminoadipic semialdehyde (α-AASA) dehydrogenase results in the accumulation of α-AASA and its cyclic form, Δ1-piperideine-6-carboxylate (P6C).[1][2] The subsequent metabolic fate of these accumulated precursors leads to the formation of 6-oxo-pipecolinic acid. While the complete enzymatic details are still under investigation, a putative pathway has been proposed.

Proposed Enzymatic Pathway of 6-Oxo-Pipecolinic Acid Formation

The primary route for lysine degradation in humans is the saccharopine pathway. A key intermediate in this pathway is α-AASA, which exists in equilibrium with its cyclized form, P6C, and the hydrated intermediate, 6-hydroxy-pipecolate (6-OH-PIP).[3] In healthy individuals, α-AASA is efficiently oxidized to α-aminoadipic acid by the enzyme α-AASA dehydrogenase, encoded by the ALDH7A1 gene.

In ALDH7A1 deficiency, the blockage of this enzymatic step leads to the accumulation of α-AASA, P6C, and 6-OH-PIP. It is hypothesized that a currently unidentified cytosolic enzyme catalyzes the oxidation of the hydroxyl group of 6-OH-PIP to a ketone, forming 6-oxo-pipecolinic acid.[3] The stereochemistry of the endogenously produced 6-oxo-pipecolic acid has not been definitively established in the literature, though the pathway originates from L-lysine.

Lysine Degradation and 6-Oxo-Pipecolic Acid Formation cluster_pathological_pathway Pathological Pathway (ALDH7A1 Deficiency) L-Lysine L-Lysine Saccharopine Saccharopine L-Lysine->Saccharopine AASS (LKR) alpha-AASA_P6C_6OHPIP α-AASA <=> P6C <=> 6-OH-PIP Saccharopine->alpha-AASA_P6C_6OHPIP AASS (SDH) alpha-AAA α-Aminoadipic Acid alpha-AASA_P6C_6OHPIP->alpha-AAA ALDH7A1 (α-AASA Dehydrogenase) 6-Oxo-PIP 6-Oxo-Pipecolinic Acid alpha-AASA_P6C_6OHPIP->6-Oxo-PIP Putative Cytosolic Oxidase/Dehydrogenase ALDH7A1_Deficiency Block in ALDH7A1   leads to accumulation

Figure 1: Proposed pathway of 6-oxo-pipecolic acid formation.

Quantitative Data

Due to the yet-unidentified nature of the enzyme responsible for 6-oxo-pipecolic acid formation, direct enzymatic kinetic data such as Km and kcat are not available. However, quantitative data on the concentrations of 6-oxo-PIP in biological fluids of patients with ALDH7A1 deficiency have been reported and are crucial for diagnostic and research purposes.

Biological MatrixPatient CohortConcentration RangeCitation
UrineALDH7A1 Deficiency (>6 months)3.9 - 59.4 mmol/mol creatinine (B1669602)[2]
UrineALDH7A1 Deficiency (2 patients)122.2 - 156.8 µmol/mg creatinine
PlasmaALDH7A1 Deficiency (2 patients)2.7 ± 0.1 µM and 4.1 ± 0.1 µM
PlasmaALDH7A1 Deficiency (n=11)Mean ~1.5 µM[4]
Cerebrospinal Fluid (CSF)ALDH7A1 Deficiency (n=9)Mean ~0.5 µM[4]

Table 1: Reported Concentrations of 6-Oxo-Pipecolinic Acid in ALDH7A1 Deficiency

Experimental Protocols

The quantification of 6-oxo-pipecolinic acid is primarily achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following protocol is a synthesis of methodologies reported in the literature.[2][5]

Objective: To quantify the concentration of 6-oxo-pipecolinic acid in urine samples.

Materials:

  • Urine samples

  • 6-oxo-pipecolinic acid analytical standard

  • Deuterated 6-oxo-pipecolic acid (e.g., d3-6-oxo-PIP) as an internal standard[3]

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium (B1175870) acetate (B1210297)

  • Ultrapure water

  • Microcentrifuge tubes

  • LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)

  • Reversed-phase C18 column (e.g., ACQUITY UPLC HSS T3, 1.8 µm, 2.1 mm x 150 mm)

Procedure:

  • Standard Curve Preparation:

    • Prepare a stock solution of 6-oxo-pipecolinic acid in a suitable solvent (e.g., 1:1 methanol:acetonitrile).

    • Generate a series of calibration standards by serial dilution of the stock solution to cover a concentration range of 1 to 500 µmol/L.[2]

    • Prepare a stock solution of the deuterated internal standard.

  • Sample Preparation:

    • Thaw frozen urine samples at room temperature.

    • Vortex the samples to ensure homogeneity.

    • To a microcentrifuge tube, add 20 µL of urine.

    • Add a known amount of the deuterated internal standard solution.

    • Add 80 µL of a 1:1 methanol:acetonitrile solution to precipitate proteins.[2]

    • Vortex the mixture thoroughly.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography:

      • Mobile Phase A: 10 mM ammonium acetate with 0.1% formic acid in water.[2]

      • Mobile Phase B: 1:1 methanol:acetonitrile.[2]

      • Flow Rate: 0.4 mL/min.[2]

      • Gradient: A linear gradient should be optimized to achieve good separation of 6-oxo-pipecolinic acid from other matrix components. An example gradient is: 0–2.5 min, 99% A; 2.5–4.5 min, ramp to 95% B and hold until 5.1 min; 5.1–8 min, return to 99% A.[2]

    • Mass Spectrometry:

      • Operate the mass spectrometer in positive ion mode using multiple reaction monitoring (MRM).

      • Optimize the MRM transitions for both the analyte (6-oxo-pipecolinic acid) and the internal standard (d3-6-oxo-pipecolic acid).

  • Data Analysis:

    • Integrate the peak areas for the analyte and the internal standard.

    • Calculate the ratio of the analyte peak area to the internal standard peak area.

    • Construct a calibration curve by plotting the peak area ratios of the standards against their known concentrations.

    • Determine the concentration of 6-oxo-pipecolinic acid in the unknown samples by interpolating their peak area ratios on the calibration curve.

    • Normalize the concentration to urinary creatinine levels to account for variations in urine dilution.

LC-MS_MS_Workflow_for_6-Oxo-Pipecolinic_Acid cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis Urine_Sample Urine Sample (20 µL) Add_IS Add Internal Standard (d3-6-oxo-PIP) Urine_Sample->Add_IS Protein_Precipitation Add 80 µL 1:1 Methanol:Acetonitrile Add_IS->Protein_Precipitation Vortex Vortex Protein_Precipitation->Vortex Centrifuge Centrifuge (14,000 x g, 10 min) Vortex->Centrifuge Supernatant_Transfer Transfer Supernatant to Vial Centrifuge->Supernatant_Transfer LC_Separation UPLC Separation (C18 Column, Gradient Elution) Supernatant_Transfer->LC_Separation MS_Detection Tandem Mass Spectrometry (Positive Ion Mode, MRM) LC_Separation->MS_Detection Peak_Integration Peak Area Integration (Analyte and IS) MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Calibration_Curve Construct Calibration Curve Ratio_Calculation->Calibration_Curve Quantification Quantify 6-oxo-PIP Concentration Calibration_Curve->Quantification Normalization Normalize to Creatinine Quantification->Normalization Final_Result Final Result: [6-oxo-PIP] mmol/mol creatinine Normalization->Final_Result

Figure 2: Experimental workflow for 6-oxo-pipecolic acid quantification.

Conclusion and Future Directions

6-Oxo-pipecolinic acid is a pivotal metabolite in the pathophysiology of ALDH7A1 deficiency. While its role as a biomarker is well-established, the precise enzymatic machinery responsible for its synthesis remains an area of active investigation. The identification and characterization of the putative cytosolic oxidase or dehydrogenase will be a significant step forward, enabling detailed kinetic studies and a deeper understanding of the metabolic dysregulation in this disorder. The development of specific inhibitors for this enzyme could also represent a novel therapeutic strategy. The methodologies outlined in this guide provide a foundation for researchers to further explore the enzymatic pathways involving 6-oxo-pipecolinic acid and its role in human health and disease.

References

The Role of D-6-Oxo-pipecolinic Acid in Lysine Catabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The catabolism of the essential amino acid L-lysine is a complex metabolic network crucial for maintaining cellular homeostasis. In humans, two primary pathways are responsible for lysine (B10760008) degradation: the saccharopine pathway, predominantly active in the liver and kidneys, and the pipecolic acid pathway, which plays a more significant role in the brain.[1] Disruptions in these pathways can lead to severe metabolic disorders. A key metabolite that has emerged as a critical biomarker in the context of disordered lysine metabolism is D-6-oxo-pipecolinic acid (also known as 6-oxopiperidine-2-carboxylic acid or 6-oxo-PIP). This technical guide provides an in-depth exploration of the formation and significance of this compound in lysine catabolism, with a focus on its relevance to the neurometabolic disorder, ALDH7A1 deficiency.

Biochemical Pathways of Lysine Catabolism

L-lysine degradation converges on the formation of α-aminoadipic semialdehyde (α-AASA), which exists in equilibrium with its cyclic form, Δ1-piperideine-6-carboxylate (P6C).[1] From this critical juncture, the pathway proceeds to α-aminoadipic acid, catalyzed by the enzyme α-aminoadipic semialdehyde dehydrogenase (encoded by the ALDH7A1 gene).[2]

The Saccharopine Pathway

The saccharopine pathway is the major route for systemic lysine catabolism. It involves the mitochondrial conversion of L-lysine and α-ketoglutarate into saccharopine, which is then cleaved to yield α-AASA and glutamate.

The Pipecolic Acid Pathway

The pipecolic acid pathway is particularly active in the brain and involves the conversion of lysine to pipecolic acid, which is then oxidized to α-AASA.[1] This pathway can utilize both L- and D-isomers of lysine, with D-lysine being a substrate for the peroxisomal enzyme D-amino acid oxidase (DAAO), leading to the formation of Δ1-piperideine-2-carboxylate (P2C), a precursor to L-pipecolic acid.[1]

Formation of this compound in ALDH7A1 Deficiency

ALDH7A1 deficiency, also known as pyridoxine-dependent epilepsy, is an autosomal recessive disorder caused by mutations in the ALDH7A1 gene.[2] This genetic defect leads to a blockage in the lysine degradation pathway at the conversion of α-AASA to α-aminoadipic acid. The resulting accumulation of α-AASA and its cyclic form, P6C, is a hallmark of the disease.[2]

The buildup of the P6C/α-AASA equilibrium mixture drives the formation of alternative metabolites. One such critical metabolite is this compound. Evidence suggests that P6C is in equilibrium with 6-hydroxy-pipecolate (6-OH-PIP). The oxidation of the secondary alcohol in 6-OH-PIP by a cytosolic NAD+-dependent dehydrogenase results in the formation of 6-oxo-pipecolinic acid. While the specific enzyme responsible for this conversion has not been definitively identified, it is understood to be a cytosolic dehydrogenase. The stereochemistry of the resulting 6-oxo-pipecolinic acid is D-form.

Lysine_Catabolism_and_6_Oxo_Pipecolinic_Acid_Formation cluster_saccharopine Saccharopine Pathway (Mitochondria) cluster_pipecolate Pipecolic Acid Pathway (Peroxisome/Cytosol) cluster_common Common Pathway and 6-Oxo-PIP Formation Lysine L-Lysine alphaKG α-Ketoglutarate Saccharopine Saccharopine AASA_P6C_mito α-AASA / P6C AASA_P6C α-AASA / P6C (Accumulation) AASA_P6C_mito->AASA_P6C D_Lysine D-Lysine P2C Δ¹-Piperideine-2-carboxylate L_Pipecolic_acid L-Pipecolic Acid AASA_P6C_cyto α-AASA / P6C AASA_P6C_cyto->AASA_P6C Six_OH_PIP 6-Hydroxy-pipecolate Six_Oxo_PIP This compound AAA α-Aminoadipic Acid

Quantitative Data

The accumulation of this compound is a key diagnostic feature of ALDH7A1 deficiency. The following tables summarize available quantitative data for relevant metabolites and enzyme kinetics.

Table 1: Urinary Concentrations of 6-Oxo-pipecolinic Acid
PopulationAge GroupConcentration (mmol/mol creatinine)Reference(s)
ALDH7A1 Deficient> 6 months3.9 - 59.4[3][4]
ALDH7A1 Deficient< 6 monthsMay be within normal range in ~33% of patients[3][5]
Healthy ControlsAll ages0 - 3.2[3]
Table 2: Plasma Concentrations of 6-Oxo-pipecolinic Acid in ALDH7A1 Deficiency
PatientConcentration (µM)Reference(s)
Patient 12.7 ± 0.1
Patient 24.1 ± 0.1
Table 3: Kinetic Parameters of Key Enzymes in Lysine Catabolism
EnzymeSubstrate(s)K_m_V_max_OrganismReference(s)
Lysine-Ketoglutarate Reductase (LKR)L-Lysine1.5 mMNot ReportedHuman[6]
α-Ketoglutarate1.0 mMNot ReportedHuman[6]
NADPH80 µMNot ReportedHuman[6]
α-Aminoadipic Semialdehyde Dehydrogenase (ALDH7A1)α-AASA129 ± 29 µMk_cat_ = 0.27 ± 0.02 s⁻¹Human[7]
NAD+Not ReportedNot ReportedHuman

Experimental Protocols

Protocol 1: Quantification of this compound in Urine by LC-MS/MS

This protocol is adapted from established methods for the analysis of lysine metabolites.[3][8][9]

1. Sample Preparation: a. Collect a random urine sample. b. Centrifuge at 10,000 x g for 5 minutes at 4°C to remove any particulate matter. c. Dilute the urine supernatant 1:10 with ultrapure water. d. Add an internal standard solution (e.g., ¹³C₂,¹⁵N-6-oxo-pipecolic acid) to the diluted urine. e. Mix thoroughly by vortexing.

2. LC-MS/MS Analysis: a. Chromatography: i. Use a C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm). ii. Mobile Phase A: 0.1% formic acid in water. iii. Mobile Phase B: 0.1% formic acid in acetonitrile. iv. Gradient: A suitable gradient to separate 6-oxo-pipecolinic acid from other urinary components (e.g., 0-2 min, 2% B; 2-5 min, 2-98% B; 5-7 min, 98% B; 7.1-10 min, 2% B). v. Flow rate: 0.3 mL/min. vi. Injection volume: 5 µL. b. Mass Spectrometry: i. Use a triple quadrupole mass spectrometer in positive ion mode. ii. Employ Multiple Reaction Monitoring (MRM) for quantification. iii. Monitor the specific precursor-to-product ion transitions for 6-oxo-pipecolinic acid and its internal standard.

3. Data Analysis: a. Generate a standard curve using known concentrations of 6-oxo-pipecolinic acid. b. Quantify the concentration of 6-oxo-pipecolinic acid in the urine samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve. c. Normalize the concentration to urinary creatinine (B1669602) levels.

LC_MS_Workflow Sample Urine Sample Centrifuge Centrifugation (10,000 x g, 5 min, 4°C) Sample->Centrifuge Dilute Dilution (1:10 with water) Centrifuge->Dilute Spike Spike with Internal Standard Dilute->Spike LC_MS LC-MS/MS Analysis (C18 column, MRM) Spike->LC_MS Data_Analysis Data Analysis (Standard Curve, Normalization) LC_MS->Data_Analysis

Protocol 2: General Assay for Cytosolic NAD+-dependent Dehydrogenase Activity

This general protocol can be adapted to screen for the enzyme responsible for the conversion of 6-hydroxy-pipecolate to 6-oxo-pipecolinic acid.

1. Preparation of Cytosolic Fraction: a. Obtain a human liver tissue sample. b. Homogenize the tissue in a suitable buffer (e.g., 100 mM Tris-HCl, pH 7.4, containing protease inhibitors). c. Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet mitochondria and other organelles. d. Collect the supernatant (cytosolic fraction) and determine the protein concentration.

2. Enzyme Assay: a. In a 96-well plate, prepare a reaction mixture containing: i. 100 mM Tris-HCl, pH 8.0 ii. 2.5 mM NAD+ iii. Cytosolic fraction (e.g., 50 µg of protein) b. Initiate the reaction by adding the substrate, 6-hydroxy-pipecolate (synthesized or commercially available). c. Monitor the production of NADH by measuring the increase in absorbance at 340 nm over time using a plate reader. d. As a control, run the reaction without the substrate to account for any background NADH production.

3. Data Analysis: a. Calculate the rate of NADH production from the linear portion of the absorbance curve. b. Enzyme activity can be expressed as nmol of NADH produced per minute per mg of protein.

Conclusion and Future Directions

This compound has been firmly established as a stable and reliable biomarker for ALDH7A1 deficiency, a significant disorder of lysine catabolism. Its formation from the accumulation of P6C/α-AASA via a putative cytosolic dehydrogenase highlights an alternative route in the complex network of lysine degradation. For drug development professionals, the enzymes in this pathway, particularly the yet-to-be-identified dehydrogenase, could represent novel therapeutic targets for managing the metabolic consequences of ALDH7A1 deficiency.

Future research should focus on the definitive identification and characterization of the cytosolic dehydrogenase responsible for this compound formation. A deeper understanding of its kinetic properties and regulation will be crucial for developing targeted therapeutic strategies. Furthermore, elucidating the potential biological activity and toxicity of this compound itself is an important area for investigation, as it may contribute to the pathophysiology of ALDH7A1 deficiency beyond being just a biomarker. Continued advancements in metabolomics and proteomics will undoubtedly shed more light on the intricate details of lysine catabolism and its role in human health and disease.

References

The Biological Role of D-6-Oxo-pipecolinic Acid in Mammals: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-6-Oxo-pipecolinic acid (D-6-Oxo-PIP) is a chiral cyclic keto-amino acid that has emerged from relative obscurity to become a significant biomarker in the diagnosis of certain inherited metabolic disorders. While its accumulation is a key indicator of ALDH7A1 deficiency, also known as pyridoxine-dependent epilepsy, its broader biological roles in mammalian physiology and pathology are still under investigation. This technical guide provides a comprehensive overview of the current understanding of this compound, detailing its biochemical origins, physiological concentrations, and known biological effects, with a particular focus on its implications for neuronal function. This document synthesizes available quantitative data, outlines relevant experimental protocols, and presents key metabolic and experimental workflows through detailed diagrams to serve as a valuable resource for researchers in the fields of biochemistry, neuroscience, and drug development.

Introduction

This compound, a derivative of the amino acid lysine, has garnered increasing attention in the scientific community. Initially identified as a metabolite that accumulates in individuals with ALDH7A1 deficiency, its utility as a stable and reliable biomarker has been a primary focus of research.[1][2] However, the presence of this molecule, even at low levels in healthy individuals, suggests a potential for broader physiological functions. This guide aims to consolidate the current knowledge on this compound in mammals, moving beyond its role as a mere disease marker to explore its fundamental biology.

Biosynthesis and Metabolism

The primary route for the synthesis of this compound in mammals is intrinsically linked to the catabolism of L-lysine. While the complete enzymatic pathway is not yet fully elucidated, evidence suggests a multi-step process.

In the context of ALDH7A1 deficiency, the metabolic block leads to the accumulation of upstream metabolites, including α-aminoadipic semialdehyde (α-AASA) and its cyclic form, Δ¹-piperideine-6-carboxylate (P6C).[1][3] It is from these precursors that 6-hydroxy-pipecolate (6-OH-PIP) is thought to be formed. A minor cytosolic enzymatic pathway is then believed to oxidize 6-OH-PIP to generate this compound.[4]

The potential involvement of D-amino acid oxidase (DAAO) in the metabolism of D-pipecolic acid has been proposed.[3] DAAO is a flavoenzyme that catalyzes the oxidative deamination of D-amino acids.[5] While it is known to act on D-pipecolic acid, direct evidence of its role in the formation of this compound in mammals is still forthcoming.

Metabolic Pathway of this compound cluster_lysine_catabolism Lysine Catabolism cluster_d6op_synthesis This compound Synthesis cluster_d_pipecolic_acid_pathway Potential D-Pipecolic Acid Pathway L-Lysine L-Lysine alpha-AASA_P6C α-AASA / P6C L-Lysine->alpha-AASA_P6C ALDH7A1 ALDH7A1 alpha-AASA_P6C->ALDH7A1 Blocked in ALDH7A1 deficiency 6-OH-PIP 6-Hydroxy-pipecolate alpha-AASA_P6C->6-OH-PIP Spontaneous/ Enzymatic alpha-Aminoadipic_acid α-Aminoadipic acid ALDH7A1->alpha-Aminoadipic_acid Cytosolic_Enzyme Cytosolic Enzyme (putative) 6-OH-PIP->Cytosolic_Enzyme D-6-Oxo-PIP This compound Cytosolic_Enzyme->D-6-Oxo-PIP D-Pipecolic_acid D-Pipecolic acid DAAO D-Amino Acid Oxidase (DAAO) D-Pipecolic_acid->DAAO DAAO->D-6-Oxo-PIP Hypothesized

Caption: Proposed metabolic pathways leading to the formation of this compound in mammals.

Quantitative Data

The concentration of this compound is significantly elevated in the biological fluids of individuals with ALDH7A1 deficiency compared to healthy controls. The following tables summarize the available quantitative data.

Table 1: Urinary this compound Concentrations

CohortAge GroupNMedian (mmol/mol creatinine)Range (mmol/mol creatinine)Citation
ALDH7A1 Deficient> 6 months30-> 3.2[1][2]
ALDH7A1 Deficient< 6 months--Some within normal range[1][2]
ControlAll ages-0.20 - 3.2[4]

Table 2: Plasma this compound Concentrations in ALDH7A1 Deficiency

PatientConcentration (µM)Citation
Patient 12.7 ± 0.1[6]
Patient 24.1 ± 0.1[6]

Biological Role and Cellular Effects

While the primary clinical relevance of this compound is as a biomarker, studies on its parent compound, pipecolic acid, provide insights into its potential biological activities, particularly within the central nervous system.

Neuronal Function

Research has indicated that pipecolic acid can exert significant effects on neuronal cells. Studies using undifferentiated isomers or racemic mixtures of pipecolic acid have demonstrated the induction of apoptosis in neuronal cell lines.[7][8] This effect appears to be dose-dependent, suggesting that at the high concentrations observed in metabolic disorders, pipecolic acid derivatives could contribute to neurotoxicity. Furthermore, pipecolic acid has been shown to enhance the response of neurons to the inhibitory neurotransmitter GABA.[9]

Oxidative Stress

The catabolism of pipecolic acid can lead to the production of hydrogen peroxide (H₂O₂), a reactive oxygen species (ROS).[6][10] This has led to the hypothesis that elevated levels of pipecolic acid and its metabolites could induce oxidative stress in the brain.[6] In vitro studies have supported this, showing that pipecolic acid can increase markers of oxidative stress in cerebral cortex tissue.[6][10] Conversely, some research suggests that pipecolic acid may possess antioxidant capabilities, highlighting the complexity of its role in cellular redox balance.[11]

Experimental Protocols

Quantification of this compound by LC-MS/MS

A robust method for the quantification of this compound in biological fluids involves liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation (Urine):

  • Thaw frozen urine samples on ice.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet any precipitate.

  • Dilute the supernatant 1:10 with a solution of stable isotope-labeled internal standard (e.g., D3-6-oxo-PIP) in 50% acetonitrile (B52724)/water.

  • Vortex mix and centrifuge again at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Parameters:

  • Column: A reverse-phase C18 column is typically used.

  • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for this compound and its internal standard.

LC-MS/MS Workflow for this compound Quantification Sample_Collection Urine/Plasma/CSF Sample Sample_Preparation Sample Preparation (Dilution, Spiking with IS, Centrifugation) Sample_Collection->Sample_Preparation LC_Separation Liquid Chromatography (Reverse-Phase C18) Sample_Preparation->LC_Separation Ionization Electrospray Ionization (ESI+) LC_Separation->Ionization Mass_Spectrometry Tandem Mass Spectrometry (MS/MS) Ionization->Mass_Spectrometry Detection Multiple Reaction Monitoring (MRM) Mass_Spectrometry->Detection Data_Analysis Data Analysis (Quantification against Standard Curve) Detection->Data_Analysis

References

An In-depth Technical Guide to D-6-Oxo-pipecolinic Acid: Discovery, History, and Scientific Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-6-Oxo-pipecolinic acid, the D-enantiomer of 6-oxo-pipecolinic acid, has emerged from relative obscurity to become a molecule of significant interest, particularly in the field of inborn errors of metabolism. Initially observed as a microbial metabolite, its pivotal role as a stable biomarker for pyridoxine-dependent epilepsy (PDE) has driven recent research. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological relevance of this compound, with a focus on the experimental data and methodologies crucial for its study.

Introduction

This compound (also known as (R)-6-oxopiperidine-2-carboxylic acid or D-Pyrohomoglutamic acid) is a derivative of pipecolic acid, a cyclic alpha-amino acid. While pipecolic acid itself has been known for decades as a metabolite of lysine (B10760008), the specific biological importance of the 6-oxo derivative, and particularly the D-enantiomer, has only recently been elucidated. Its primary significance lies in its accumulation in individuals with pyridoxine-dependent epilepsy due to ALDH7A1 deficiency, a rare genetic disorder. This guide will delve into the historical timeline of its discovery, its biochemical context, and the technical details of its synthesis and analysis.

Discovery and History

The history of 6-oxo-pipecolinic acid can be traced back to its observation in microbial cultures before its significance in human disease was understood.

  • 1980: Researchers Brundidge, Gaeta, and colleagues reported the presence of 6-oxo-piperidine-2-carboxylic acid as a principal constituent in the fermentation broth of Penicillium chrysogenum, alongside penicillin V. The isolated lactam was found to be nearly racemic, with a slight excess of the L-isomer.[1] This marks the earliest identified instance of this molecule in a biological system.

  • Recent Discovery as a Biomarker: The modern "discovery" of 6-oxo-pipecolinic acid in the context of human health came with the search for stable biomarkers for pyridoxine-dependent epilepsy (PDE). Previous biomarkers, such as α-aminoadipic semialdehyde (α-AASA) and Δ1-piperideine-6-carboxylate (P6C), were known to be unstable at room temperature, complicating diagnosis and newborn screening. In 2019, Wempe and a team of researchers identified 6-oxo-pipecolinic acid as a novel, stable biomarker that accumulates in the blood, plasma, urine, and cerebrospinal fluid (CSF) of patients with PDE.

Physicochemical Properties

Understanding the physicochemical properties of this compound is essential for its synthesis, purification, and analytical detection.

PropertyValueSource
Chemical Formula C₆H₉NO₃[2][3]
Molecular Weight 143.14 g/mol [2][3]
CAS Number 72002-30-3[2][3][4]
IUPAC Name (2R)-6-oxopiperidine-2-carboxylic acid[2][3]
Synonyms D-Pyrohomoglutamic acid, (R)-6-Oxopiperidine-2-carboxylic Acid, D-pHgu[2][3][5]
Melting Point 101-105 °C[6]
Solubility Soluble in DMF (30 mg/ml), DMSO (30 mg/ml), Ethanol (30 mg/ml), and PBS (pH 7.2, 10 mg/ml).[3][5][6]
Appearance White to light brown crystalline solid[5][6]
Storage Sealed in a dry place at room temperature for short-term storage or at -20°C for long-term storage.[2][5]

Biochemical Significance and Signaling Pathways

This compound is an intermediate in the lysine degradation pathway. Its accumulation in pyridoxine-dependent epilepsy is a direct consequence of a blockage in this pathway.

The Lysine Degradation Pathway

Lysine is an essential amino acid that is catabolized through two primary pathways: the saccharopine pathway and the pipecolic acid pathway. In the context of PDE, the key enzyme is α-aminoadipic semialdehyde dehydrogenase (ALDH7A1), also known as antiquitin. A deficiency in this enzyme leads to the buildup of upstream metabolites.

The formation of 6-oxo-pipecolinic acid is a result of a side reaction from the main pathway. The accumulated Δ1-piperideine-6-carboxylate (P6C) is in equilibrium with α-aminoadipic semialdehyde (α-AASA) and can be converted to 6-hydroxy-pipecolate (6-OH-PIP). A cytosolic dehydrogenase then oxidizes 6-OH-PIP to form 6-oxo-pipecolinic acid.

Lysine_Degradation_Pathway cluster_deficiency ALDH7A1 Deficiency Lysine Lysine P6C Δ1-Piperideine-6-carboxylate (P6C) Lysine->P6C Saccharopine Pathway Pipecolic_Acid Pipecolic Acid Lysine->Pipecolic_Acid Pipecolic Acid Pathway alpha_AASA α-Aminoadipic semialdehyde (α-AASA) alpha_AA α-Aminoadipic acid alpha_AASA->alpha_AA Oxidation Block X P6C->alpha_AASA six_OH_PIP 6-Hydroxy-pipecolate (6-OH-PIP) P6C->six_OH_PIP Pipecolic_Acid->P6C six_Oxo_PIP 6-Oxo-pipecolinic acid six_OH_PIP->six_Oxo_PIP Oxidation by cytosolic dehydrogenase ALDH7A1 ALDH7A1 (Antiquitin) LCMS_Workflow Urine_Sample Urine Sample (20 µL) Dilution Dilute with 80 µL 1:1 Methanol:Acetonitrile Urine_Sample->Dilution Internal_Standard d3-6-oxo-PIP (20 µL) Internal_Standard->Dilution Vortex_Centrifuge Vortex and Centrifuge Dilution->Vortex_Centrifuge Supernatant Transfer Supernatant Vortex_Centrifuge->Supernatant LC_MSMS LC-MS/MS Analysis Supernatant->LC_MSMS

References

The Crossroads of Lysine Metabolism and Neurological Function: A Technical Guide to D-6-Oxo-pipecolinic Acid and Pyridoxine-Dependent Epilepsy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridoxine-dependent epilepsy (PDE) is a rare, autosomal recessive neurometabolic disorder characterized by intractable seizures that are uniquely responsive to high doses of pyridoxine (B80251) (vitamin B6).[1] Despite seizure control, many individuals with PDE experience long-term neurodevelopmental challenges, highlighting the need for a deeper understanding of the underlying pathophysiology and the development of more comprehensive therapeutic strategies.[2][3] This technical guide provides an in-depth exploration of the core biochemical defect in PDE, focusing on the role of D-6-oxo-pipecolinic acid and its related metabolites. It details the enzymatic basis of the disorder, the downstream neurochemical consequences, current diagnostic and therapeutic approaches, and key experimental methodologies for researchers in the field.

The Core Biochemical Defect: Antiquitin (ALDH7A1) Deficiency

Pyridoxine-dependent epilepsy is primarily caused by mutations in the ALDH7A1 gene, which encodes the enzyme α-aminoadipic semialdehyde (α-AASA) dehydrogenase, also known as antiquitin.[2][4] This enzyme plays a crucial role in the catabolism of the essential amino acid lysine (B10760008).[5] Specifically, antiquitin catalyzes the NAD+-dependent oxidation of α-AASA to α-aminoadipic acid.[2]

In individuals with PDE, deficient antiquitin activity leads to a metabolic block in the lysine degradation pathway.[6] This results in the accumulation of upstream metabolites, most notably α-AASA and its cyclic Schiff base, Δ1-piperideine-6-carboxylate (P6C).[6][7] this compound is the D-enantiomer of 6-Oxo-pipecolinic acid, a biomarker associated with PDE.[8] The accumulation of these metabolites is central to the pathophysiology of PDE.

The Lysine Degradation Pathway and its Disruption in PDE

The degradation of lysine in mammals primarily occurs via the saccharopine pathway, which is localized in the mitochondria.[5] This pathway ultimately converts lysine into acetyl-CoA. A key intermediate in this pathway is α-AASA. In a healthy individual, α-AASA is efficiently converted to α-aminoadipic acid by the ALDH7A1 enzyme. However, in PDE, the deficiency of this enzyme leads to the accumulation of α-AASA. Due to its inherent instability, α-AASA exists in equilibrium with its cyclic form, P6C.[9]

Lysine_Degradation_Pathway cluster_pathway Lysine Degradation Pathway cluster_pathophysiology Pathophysiology in PDE Lysine L-Lysine Saccharopine Saccharopine Lysine->Saccharopine AASS aAASA_P6C α-Aminoadipic semialdehyde (α-AASA) <=> Δ1-Piperideine-6-carboxylate (P6C) Saccharopine->aAASA_P6C AASS aAA α-Aminoadipic acid aAASA_P6C->aAA ALDH7A1 (Antiquitin) Inactive_PLP Inactive PLP-P6C Complex aAASA_P6C->Inactive_PLP Accumulation & Condensation AcetylCoA Acetyl-CoA aAA->AcetylCoA Multiple Steps PLP Pyridoxal (B1214274) 5'-phosphate (PLP) (Active Vitamin B6) PLP->Inactive_PLP GABA GABA PLP->GABA PLP-dependent Glutamate (B1630785) Decarboxylase Glutamate Glutamate Glutamate->GABA

Pathophysiology: From Metabolic Block to Seizures

The accumulation of P6C is believed to be the primary driver of seizure activity in PDE. P6C inactivates pyridoxal 5'-phosphate (PLP), the biologically active form of vitamin B6, through a Knoevenagel condensation reaction.[4][10] PLP is an essential cofactor for over 140 enzymes in the human body, many of which are involved in neurotransmitter synthesis and metabolism.

The depletion of active PLP leads to reduced activity of key enzymes in the brain, including glutamate decarboxylase, which is responsible for the synthesis of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) from glutamate.[2] The resulting imbalance between excitatory (glutamate) and inhibitory (GABA) neurotransmission is thought to lower the seizure threshold and lead to the characteristic intractable epilepsy seen in PDE.[11]

Furthermore, there is evidence to suggest that α-AASA and its related compounds may have direct neurotoxic effects, contributing to the developmental delay and intellectual disability observed in many individuals with PDE, even with adequate seizure control.[4]

Biomarkers and Diagnosis

The diagnosis of PDE relies on a combination of clinical presentation, biochemical testing, and molecular genetic analysis.[12][13]

Key Biomarkers

The hallmark biochemical finding in PDE is the elevated concentration of α-AASA and its equilibrium partner P6C in urine, plasma, and cerebrospinal fluid (CSF).[9] However, these molecules are unstable, which can present challenges for accurate quantification.[14]

More recently, 6-oxo-pipecolic acid (6-oxo-PIP) and 2-oxopropylpiperidine-2-carboxylic acid (2-OPP) have been identified as more stable biomarkers for PDE.[15][16] These biomarkers are detectable in dried blood spots, opening the possibility for newborn screening.[6][10]

Diagnostic Workflow

A suspected diagnosis of PDE, typically in a neonate or infant with intractable seizures, should prompt immediate biochemical testing for the aforementioned biomarkers. If biomarkers are elevated, molecular genetic testing of the ALDH7A1 gene is performed to confirm the diagnosis.[12] It is crucial to initiate treatment with pyridoxine as soon as PDE is suspected, even before genetic confirmation, to prevent further neurological damage.[17]

Diagnostic_Workflow Start Neonate/Infant with Intractable Seizures Pyridoxine_Trial Administer Intravenous Pyridoxine (Vitamin B6) Start->Pyridoxine_Trial Biomarker_Testing Biochemical Analysis: Urine, Plasma, or CSF for α-AASA, P6C, 6-oxo-PIP Start->Biomarker_Testing EEG Continuous EEG Monitoring Pyridoxine_Trial->EEG Genetic_Testing Molecular Genetic Testing of ALDH7A1 Gene Biomarker_Testing->Genetic_Testing If Biomarkers Elevated Alternative_Diagnosis Consider Alternative Diagnoses Biomarker_Testing->Alternative_Diagnosis Biomarkers Normal Diagnosis_Confirmed Diagnosis of PDE Confirmed Genetic_Testing->Diagnosis_Confirmed Biallelic Pathogenic Variants Identified Genetic_Testing->Alternative_Diagnosis No Pathogenic Variants

Therapeutic Strategies

Pyridoxine (Vitamin B6) Supplementation

The cornerstone of treatment for PDE is lifelong supplementation with high doses of pyridoxine.[6][18] The exogenous pyridoxine is converted to PLP, which replenishes the depleted pool of this vital cofactor, thereby restoring the activity of PLP-dependent enzymes and controlling seizures. Recommended daily dosages vary by age, with newborns typically receiving 100 mg/day, and older children and adults receiving up to 500 mg/day.[3][12]

Adjunctive Therapies

Despite effective seizure control with pyridoxine, many individuals with PDE still experience developmental and cognitive impairments.[19] This has led to the exploration of adjunctive therapies aimed at reducing the production of the putative neurotoxic metabolites.

  • Lysine-Restricted Diet: A diet low in lysine has been shown to reduce the levels of α-AASA and P6C in bodily fluids and may improve developmental outcomes.[3][20]

  • Arginine Supplementation: Arginine competes with lysine for transport across the blood-brain barrier. Supplementation with arginine can therefore reduce the amount of lysine entering the brain, leading to decreased production of toxic metabolites.[19]

Quantitative Data Summary

The following tables summarize key quantitative data related to biomarkers in PDE. It is important to note that reference ranges can vary between laboratories.

BiomarkerFluidPDE Patients (Untreated)Healthy ControlsReference(s)
α-AASA UrineElevatedNot typically detected[20]
PlasmaElevatedNot typically detected[20]
Pipecolic Acid PlasmaElevatedNormal[20]
6-oxo-PIP Dried Blood SpotElevated (>0.34 μmol/L)<0.34 μmol/L[10]
2-OPP Dried Blood SpotElevated<4.51 μmol/L[10]

Table 1: Biomarker Concentrations in PDE Patients vs. Healthy Controls.

TreatmentEffect on BiomarkersDevelopmental OutcomeReference(s)
Pyridoxine Does not significantly reduce α-AASA/P6CSeizure control[6]
Lysine-Restricted Diet Reduction in α-AASA and P6CPotential for improved cognitive outcomes[3][20]
Arginine Supplementation Reduction in CSF α-AASAPotential for improved neuropsychiatric testing

Table 2: Effects of Therapeutic Interventions.

Key Experimental Protocols

Quantification of 6-oxo-pipecolic acid (6-oxo-PIP) and 2-oxopropylpiperidine-2-carboxylic acid (2-OPP) in Biological Fluids by LC-MS/MS

This method is crucial for the diagnosis and monitoring of PDE.

  • Principle: Stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) is used for the sensitive and specific quantification of 6-oxo-PIP and 2-OPP.

  • Sample Preparation:

    • A small aliquot of the biological sample (e.g., 10 µL of urine or plasma) is used.[15]

    • For urine, extraction is performed with 100% water.[15]

    • For plasma, a solution of 50% water/methanol (B129727) is used for protein precipitation and extraction.[15]

    • A known amount of a stable isotope-labeled internal standard (e.g., d3-6-oxo-PIP) is added to each sample.

    • The mixture is vortexed and then centrifuged to pellet proteins.

    • The supernatant is transferred to a new tube and may be diluted prior to injection.

  • LC-MS/MS Analysis:

    • Chromatography: A reverse-phase C18 column is typically used for separation. The mobile phase often consists of a gradient of water and methanol or acetonitrile (B52724) with a modifier like formic acid to improve ionization.

    • Mass Spectrometry: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection. Specific precursor-to-product ion transitions for 6-oxo-PIP, 2-OPP, and their internal standards are monitored.

  • Data Analysis: The concentration of each analyte is determined by comparing the peak area ratio of the analyte to its internal standard against a calibration curve prepared with known concentrations of the analytes. The linear range for 2-OPP is typically 0-15 µmol/L and for 6-oxo-PIP is 0-25 µmol/L.[15]

ALDH7A1 (Antiquitin) Enzyme Activity Assay

This assay is used to determine the functional consequence of ALDH7A1 gene mutations.

  • Principle: The activity of ALDH7A1 is measured by monitoring the reduction of NAD+ to NADH, which is accompanied by an increase in absorbance at 340 nm.[2]

  • Reagents:

    • Reaction buffer: 50 mM sodium pyrophosphate, pH 8.0.[2]

    • NAD+ solution: 5 mM in reaction buffer.[2]

    • Substrate: α-aminoadipic semialdehyde (AASAL), with concentrations ranging from 10 µM to 3000 µM.[2]

    • Enzyme source: Recombinant ALDH7A1 protein or cell/tissue lysates.

  • Procedure:

    • The reaction is set up in a quartz cuvette with the reaction buffer, NAD+, and the enzyme source.

    • The reaction is initiated by the addition of the substrate, AASAL.

    • The change in absorbance at 340 nm is monitored over time (e.g., for 300 seconds at 3-second intervals) using a spectrophotometer.[2]

  • Data Analysis: The rate of NADH production is calculated from the linear portion of the absorbance curve using the Beer-Lambert law (molar extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹). Enzyme kinetics parameters (Km and Vmax) can be determined by measuring the reaction rate at various substrate concentrations and fitting the data to the Michaelis-Menten equation.[2]

Animal Models in PDE Research

Animal models are invaluable tools for studying the pathophysiology of PDE and for testing novel therapeutic interventions.

  • Danio rerio (Zebrafish): An aldh7a1-null zebrafish model has been developed that recapitulates key features of human PDE, including spontaneous seizures that are responsive to pyridoxine and PLP. This model is particularly useful for high-throughput drug screening.

  • Mus musculus (Mouse): An Aldh7a1 knockout mouse model also exhibits the biochemical hallmarks of PDE, with accumulation of α-AASA, P6C, and pipecolic acid in the brain and liver.[11][16] These mice develop seizures when placed on a diet high in lysine and low in pyridoxine, and these seizures are controlled by pyridoxine administration.[11]

Future Directions and Drug Development

While current treatments for PDE can effectively manage seizures, the long-term neurodevelopmental outcomes remain a significant concern. Future research and drug development efforts are focused on several key areas:

  • Newborn Screening: The development of stable biomarkers like 6-oxo-PIP and 2-OPP makes newborn screening for PDE a feasible and high-priority goal. Early diagnosis and treatment are critical for optimizing outcomes.[6][10]

  • Novel Therapeutic Targets: Research is ongoing to identify therapeutic targets upstream of the metabolic block in the lysine degradation pathway. For example, inhibition of α-aminoadipic semialdehyde synthase (AASS) could prevent the accumulation of toxic metabolites.

  • Chaperone Therapies: For certain missense mutations in ALDH7A1, the development of molecular chaperones that can help the misfolded enzyme to fold correctly and restore some level of function is a promising avenue of investigation.

  • Gene Therapy: While still in early stages of consideration, gene therapy approaches that aim to deliver a functional copy of the ALDH7A1 gene could offer a definitive cure for PDE.

Conclusion

Pyridoxine-dependent epilepsy, once a clinical diagnosis of exclusion, is now understood to be a well-defined neurometabolic disorder with a clear genetic and biochemical basis. The identification of this compound and other stable biomarkers has revolutionized the diagnostic landscape and holds the promise of early detection through newborn screening. While pyridoxine remains the cornerstone of therapy, the recognition of ongoing neurotoxicity from accumulated lysine metabolites has spurred the development of adjunctive treatments. The continued investigation of the intricate pathophysiology of PDE, aided by robust animal models and detailed experimental methodologies, will undoubtedly pave the way for novel and more effective therapeutic strategies to improve the lives of individuals affected by this challenging condition.

References

D-6-Oxo-pipecolinic Acid: An In-Depth Technical Guide on an Endogenous Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-6-Oxo-pipecolinic acid, also known as 6-oxopiperidine-2-carboxylic acid (6-oxo-PIP), is an endogenous metabolite that has garnered significant attention in recent years, primarily due to its role as a key biomarker in pyridoxine-dependent epilepsy (PDE) arising from ALDH7A1 deficiency. This technical guide provides a comprehensive overview of this compound, focusing on its metabolic origins, analytical methodologies for its detection, and its implications in human health and drug development. Quantitative data from various studies are summarized, and detailed experimental protocols are provided to facilitate further research in this area.

Introduction

This compound is a cyclic keto-amino acid derived from the catabolism of lysine (B10760008). While present at low levels in healthy individuals, its accumulation in biological fluids is a hallmark of certain inborn errors of metabolism, most notably pyridoxine-dependent epilepsy. Its stability compared to other biomarkers has made it a focal point for the development of improved diagnostic and monitoring tools for this debilitating neurological disorder.[1] Understanding the biosynthesis, pathophysiology, and analytical chemistry of this metabolite is crucial for researchers and clinicians working on neuro-metabolic diseases and for professionals in the field of drug development seeking to target the lysine degradation pathway.

Metabolic Pathway of this compound

This compound is an intermediate in the lysine degradation pathway. In humans, the primary route for lysine catabolism occurs in the mitochondria. A defect in the enzyme α-aminoadipic semialdehyde (α-AASA) dehydrogenase, encoded by the ALDH7A1 gene, leads to the accumulation of upstream metabolites.[2][3]

The immediate precursors to 6-oxo-pipecolic acid are α-AASA and its cyclic Schiff base, Δ1-piperideine-6-carboxylate (P6C).[2] These two compounds exist in equilibrium. P6C can be hydrated to form 6-hydroxy-pipecolic acid (6-OH-PIP), which is then oxidized to form 6-oxo-pipecolic acid. While the stereochemistry of the endogenously accumulating 6-oxo-pipecolic acid is not always explicitly defined in the literature, it is derived from L-lysine, suggesting the involvement of L-stereoisomer intermediates. However, the potential for racemization or the existence of specific enzymatic pathways for the D-isomer cannot be fully excluded.

Below is a diagram illustrating the proposed metabolic pathway leading to the formation of 6-oxo-pipecolinic acid in the context of ALDH7A1 deficiency.

Metabolic Pathway of 6-Oxo-pipecolinic Acid Proposed Biosynthetic Pathway of 6-Oxo-pipecolinic Acid Lysine L-Lysine AASA α-Aminoadipic semialdehyde (α-AASA) Lysine->AASA P6C Δ1-Piperideine-6-carboxylate (P6C) AASA->P6C AAA α-Aminoadipic acid AASA->AAA 정상 경로 OH_PIP 6-Hydroxy-pipecolic acid (6-OH-PIP) P6C->OH_PIP Oxo_PIP 6-Oxo-pipecolinic acid OH_PIP->Oxo_PIP ALDH7A1 ALDH7A1 (deficient in PDE) ALDH7A1->AASA Inhibition

Proposed biosynthetic pathway of 6-oxo-pipecolinic acid.

Quantitative Data

The concentration of 6-oxo-pipecolinic acid is significantly elevated in individuals with ALDH7A1 deficiency compared to healthy controls. The following tables summarize quantitative data from various studies.

Table 1: 6-Oxo-pipecolinic Acid Concentrations in Urine

PopulationNConcentration (μmol/mg creatinine)Reference
PDE Patients2122.2 - 156.8
Control Range-0 - 3.2 mmol/mol creatinine (B1669602)[4]
PDE Patients (>6 months)30Above normal range[2][3]
PDE Patients (<6 months)-33% within normal range[2][3]

Table 2: 6-Oxo-pipecolinic Acid Concentrations in Plasma

PopulationNConcentration (μM)Reference
PDE Patients22.7 ± 0.1 - 4.1 ± 0.1
PDE Patients (under treatment)12Above reference range[5]
Healthy Controls-Not specified, but lower than PDE[5]

Table 3: 6-Oxo-pipecolinic Acid Concentrations in Cerebrospinal Fluid (CSF)

PopulationNConcentrationReference
PDE Patients-Accumulated
Control3Absent

Experimental Protocols

Quantification of 6-Oxo-pipecolinic Acid in Biological Fluids by LC-MS/MS

This protocol is a composite based on methodologies described in recent literature for the sensitive and specific quantification of 6-oxo-pipecolinic acid.[4]

4.1. Materials and Reagents

  • 6-Oxo-pipecolinic acid standard

  • Deuterated 6-oxo-pipecolinic acid (d3-6-oxo-PIP) as internal standard

  • Acetonitrile (ACN), LC-MS grade

  • Formic acid, LC-MS grade

  • Ammonium (B1175870) acetate (B1210297), LC-MS grade

  • Methanol, LC-MS grade

  • Ultrapure water

  • Biological samples (urine, plasma, CSF)

4.2. Sample Preparation

  • Plasma/CSF: To 50 µL of plasma or CSF, add 200 µL of ACN containing the deuterated internal standard (e.g., d3-6-oxo-PIP at a final concentration of 1 µM).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Urine: Dilute urine samples with ultrapure water to a specific creatinine concentration (e.g., 0.1 mmol/L).[6]

  • To a 50 µL aliquot of the diluted urine, add the internal standard solution as described for plasma.

  • Vortex and centrifuge to pellet any precipitate.

  • Transfer the supernatant to an autosampler vial for analysis.

4.3. LC-MS/MS Conditions

  • Liquid Chromatography (LC):

    • Column: A HILIC column (e.g., Luna HILIC, 150 x 3.0 mm, 3 µm) or a C18 column (e.g., Waters C18 T3, 150 x 2.1 mm, 3.5 µm) can be used.[6]

    • Mobile Phase A: 10 mM ammonium acetate with 0.1% formic acid in water.[4]

    • Mobile Phase B: 1:1 Methanol:Acetonitrile.[4]

    • Gradient: A linear gradient from high aqueous to high organic content is typically used. For example, 99% A for 2.5 min, ramp to 95% B over 2 min, hold for 1 min, then return to 99% A and equilibrate.[4]

    • Flow Rate: 0.4 mL/min.[4]

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • 6-oxo-pipecolinic acid: Precursor ion [M+H]+ (m/z) → Product ion (m/z)

      • d3-6-oxo-pipecolinic acid: Precursor ion [M+H]+ (m/z) → Product ion (m/z) (Specific m/z values should be optimized for the instrument used. For 6-oxo-pipecolic acid (MW 143.14), the precursor would be m/z 144.1.)

4.4. Data Analysis

  • Quantification is performed by calculating the peak area ratio of the analyte to the internal standard.

  • A calibration curve is constructed using known concentrations of the 6-oxo-pipecolinic acid standard.

Below is a workflow diagram for the quantification of 6-oxo-pipecolinic acid.

LC-MS_MS_Workflow Workflow for 6-Oxo-pipecolinic Acid Quantification Sample Biological Sample (Plasma, Urine, CSF) Spike Spike with Internal Standard (d3-6-oxo-PIP) Sample->Spike Precipitate Protein Precipitation (ACN) Spike->Precipitate Centrifuge1 Centrifugation Precipitate->Centrifuge1 Evaporate Evaporation Centrifuge1->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC_MS LC-MS/MS Analysis Reconstitute->LC_MS Data Data Analysis LC_MS->Data

LC-MS/MS workflow for 6-oxo-pipecolinic acid.

Role in Neurological Disorders and as a Biomarker

The primary clinical significance of 6-oxo-pipecolinic acid is its accumulation in pyridoxine-dependent epilepsy due to ALDH7A1 deficiency.[2][3] Its elevated levels in urine, plasma, and CSF serve as a crucial diagnostic marker for this condition. Importantly, 6-oxo-pipecolinic acid is more stable at room temperature compared to α-AASA and P6C, making it a more robust biomarker for newborn screening and routine clinical monitoring.[1] Longitudinal studies have shown that while α-AASA levels may decrease with age and treatment, 6-oxo-pipecolic acid levels can remain elevated.[2][3]

The direct pathophysiological role of this compound in the neurotoxicity observed in PDE is still under investigation. The neurological symptoms are primarily attributed to the depletion of pyridoxal (B1214274) 5'-phosphate (PLP), the active form of vitamin B6, through its reaction with P6C. However, the contribution of accumulating metabolites, including 6-oxo-pipecolinic acid, to the overall disease phenotype cannot be ruled out.

Implications for Drug Development

The understanding of this compound's role in the pathophysiology of ALDH7A1 deficiency opens avenues for therapeutic interventions.

  • Biomarker for Clinical Trials: The stability and reliability of 6-oxo-pipecolinic acid make it an excellent biomarker for monitoring the efficacy of novel therapies aimed at reducing lysine catabolites in PDE.

  • Therapeutic Target: The enzymatic step responsible for the conversion of 6-hydroxy-pipecolic acid to 6-oxo-pipecolinic acid could be a potential target for drug development. Inhibiting this step might prevent the formation of a potentially neurotoxic metabolite.

  • Lysine Restriction Therapies: Monitoring 6-oxo-pipecolinic acid levels can help in optimizing and assessing the effectiveness of lysine-restricted diets in patients with PDE.[2][3]

The relationship between this compound and potential therapeutic interventions can be visualized as follows:

Drug_Development_Logic Drug Development and this compound PDE Pyridoxine-Dependent Epilepsy (ALDH7A1 Deficiency) Lysine_Metabolism Altered Lysine Metabolism PDE->Lysine_Metabolism Metabolite_Accumulation Accumulation of 6-Oxo-pipecolinic acid and precursors Lysine_Metabolism->Metabolite_Accumulation Biomarker 6-Oxo-pipecolinic acid as Biomarker Metabolite_Accumulation->Biomarker Therapeutic_Strategy Therapeutic Strategies Lysine_Restriction Lysine Restriction Therapeutic_Strategy->Lysine_Restriction Enzyme_Inhibition Enzyme Inhibition Therapeutic_Strategy->Enzyme_Inhibition Outcome Improved Clinical Outcome Therapeutic_Strategy->Outcome Lysine_Restriction->Lysine_Metabolism Enzyme_Inhibition->Lysine_Metabolism Biomarker->Therapeutic_Strategy Monitor Efficacy

Logic diagram for this compound in drug development.

Conclusion

This compound has emerged as a critical endogenous metabolite, particularly in the context of pyridoxine-dependent epilepsy. Its stability and significant elevation in affected individuals make it a superior biomarker for diagnosis and therapeutic monitoring. Further research is warranted to fully elucidate its direct physiological and pathological roles, which could unveil new therapeutic targets for ALDH7A1 deficiency and potentially other disorders of lysine metabolism. The detailed methodologies and compiled data in this guide are intended to serve as a valuable resource for the scientific community to advance our understanding and treatment of these complex metabolic diseases.

References

An In-depth Review of D-6-Oxo-pipecolinic Acid: A Novel Biomarker in Lysine Metabolism Disorders

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

D-6-Oxo-pipecolinic acid (6-oxo-PIP) is a cyclic amino acid derivative that has emerged as a significant biomarker in the diagnosis and monitoring of certain inborn errors of lysine (B10760008) metabolism, most notably Pyridoxine-Dependent Epilepsy (PDE) associated with ALDH7A1 gene mutations. Its superior stability in biological matrices compared to other biomarkers has positioned it as a promising tool for newborn screening and for guiding therapeutic interventions. This technical guide provides a comprehensive review of the current literature on this compound, focusing on its biochemical significance, quantitative data from patient studies, detailed experimental protocols for its analysis, and the metabolic pathways governing its formation.

Biochemical Significance

This compound is an intermediate in the lysine degradation pathway. In individuals with a deficiency of α-aminoadipic semialdehyde (α-AASA) dehydrogenase, encoded by the ALDH7A1 gene, the metabolic pathway is blocked. This leads to the accumulation of upstream metabolites, including α-AASA and its cyclic form, Δ¹-piperideine-6-carboxylate (P6C). Under these conditions, an alternative metabolic route is activated where 6-hydroxypipecolate (6-OH-PIP), an intermediate in equilibrium with P6C and α-AASA, is oxidized by a cytosolic enzyme to form 6-oxo-PIP. The accumulation of 6-oxo-PIP in various biological fluids, including urine, plasma, and cerebrospinal fluid (CSF), serves as a stable and reliable indicator of ALDH7A1 deficiency.[1]

Quantitative Data

The concentration of this compound is significantly elevated in patients with ALDH7A1 deficiency and Pyridoxine-Dependent Epilepsy. The following tables summarize the quantitative data reported in the literature.

Biological MatrixPatient PopulationConcentration of this compoundReference
UrinePDE Patient 1156.8 µmol/mg creatinine[2]
PDE Patient 2122.2 µmol/mg creatinine[2]
PlasmaPDE Patient 12.7 ± 0.1 µM[2]
PDE Patient 24.1 ± 0.1 µM[2]
PDE-ALDH7A1 Patients (n=11)Elevated above reference range[1]
Epilepsy ControlsWithin reference range[1]
Cerebrospinal Fluid (CSF)PDE-ALDH7A1 Patients (n=9)Elevated above reference range[1]
Epilepsy ControlsWithin reference range[1]
Dried Blood Spots (DBS)Premature Infants (n=44)0.34 ± 0.23 µmol/L (mean ± 2SD)[3]

Table 1: Concentration of this compound in Biological Fluids of Patients with Pyridoxine-Dependent Epilepsy (PDE) and Controls.

Analytical ParameterValueReference
Limit of Detection (LOD)2.0 µM
Limit of Quantitation (LOQ)4.0 µM

Table 2: Analytical Parameters for the Quantification of this compound by LC-MS/MS.

Experimental Protocols

Synthesis of this compound (via deuterated analog synthesis)

A detailed protocol for the synthesis of the non-deuterated this compound is not explicitly available in the reviewed literature. However, the synthesis of its deuterated internal standard, d3-6-oxo-pipecolate (D3-oxo-PIP), provides a strong methodological basis.

Principle: The synthesis involves the cyclization of a lysine precursor under acidic conditions.

Materials:

  • D,L-2-Amino-1,6-hexanedioic-2,5,5-d3 Acid (D3-AAA)

  • 20% mono-deuteroacetic acid (CH₃COOD) in D₂O

  • Deuterated ethanol (B145695) (CH₃CH₂OD)

Procedure:

  • Reflux 40 mg (0.24 mmol) of D3-AAA in 1.0 mL of 20% CH₃COOD/D₂O at 108°C for 3.5 hours.

  • Evaporate the solvent under reduced pressure.

  • Dry the residue under high vacuum for 1.0 hour.

  • Add 10 mL of deuterated ethanol, stir, and filter. Repeat the ethanol wash and filtration.

  • Combine the filtrates and concentrate under reduced pressure.

  • Dry the final product under high vacuum for 4 hours to yield D3-oxo-PIP.

Note: For the synthesis of non-deuterated this compound, L-α-aminoadipic acid would be used as the starting material with non-deuterated reagents.

Quantification of this compound by LC-MS/MS

Principle: This method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the sensitive and specific quantification of this compound in biological samples. A stable isotope-labeled internal standard is used for accurate quantification.

Sample Preparation:

  • To 50 µL of plasma, add a known concentration of the internal standard (e.g., d3-6-oxo-PIP).

  • Precipitate proteins by adding a suitable organic solvent (e.g., acetonitrile).

  • Vortex the mixture and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

LC-MS/MS Conditions:

  • LC Column: A suitable reversed-phase or HILIC column (e.g., a narrow bore chiral macrocyclic glycopeptide teicoplanin column for enantioseparation).[4]

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) with 0.1% formic acid in water.

  • Mobile Phase B: 1:1 Methanol:Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient: A linear gradient is typically used, starting with a high percentage of mobile phase A and gradually increasing the percentage of mobile phase B.

  • Mass Spectrometry: A tandem mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM) is used.

    • MRM Transitions: Specific precursor-to-product ion transitions for both this compound and the internal standard are monitored.

Signaling Pathways and Experimental Workflows

The formation of this compound is a key event in the pathophysiology of ALDH7A1 deficiency. The following diagrams illustrate the metabolic pathway and a typical experimental workflow for its analysis.

metabolic_pathway Lysine Lysine alpha_AASA α-Aminoadipic semialdehyde (α-AASA) Lysine->alpha_AASA Lysine Degradation Pathway P6C Δ¹-Piperideine-6-carboxylate (P6C) alpha_AASA->P6C six_OH_PIP 6-Hydroxypipecolate (6-OH-PIP) P6C->six_OH_PIP six_oxo_PIP This compound (6-oxo-PIP) six_OH_PIP->six_oxo_PIP Cytosolic Dehydrogenase AAA α-Aminoadipic acid (AAA) six_OH_PIP->AAA ALDH7A1 (Deficient)

Metabolic pathway of this compound formation in ALDH7A1 deficiency.

experimental_workflow sample Biological Sample (Plasma, Urine, CSF) extraction Sample Preparation (Protein Precipitation, Extraction) sample->extraction lcms LC-MS/MS Analysis extraction->lcms data Data Acquisition (MRM) lcms->data quant Quantification (Internal Standard) data->quant result Result (Concentration of 6-oxo-PIP) quant->result

Experimental workflow for the quantification of this compound.

Conclusion

This compound has been established as a robust and specific biomarker for ALDH7A1 deficiency and Pyridoxine-Dependent Epilepsy. Its stability and significant elevation in affected individuals make it an invaluable tool for early diagnosis, particularly in the context of newborn screening, and for monitoring the efficacy of treatment strategies. The availability of sensitive LC-MS/MS methods allows for its accurate quantification in various biological fluids. Further research into the precise enzymatic mechanisms of its formation and its potential pathophysiological roles may open new avenues for therapeutic interventions in disorders of lysine metabolism. This guide provides a foundational resource for researchers and clinicians working in this field, summarizing the key quantitative data and experimental methodologies related to this important biomarker.

References

The Therapeutic Potential of D-6-Oxo-pipecolinic Acid Derivatives: A Technical Whitepaper for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

D-6-Oxo-pipecolinic acid, a chiral derivative of the lysine (B10760008) metabolite pipecolic acid, represents an intriguing yet underexplored scaffold in medicinal chemistry. While its enantiomer, L-6-Oxo-pipecolic acid, has been identified as a biomarker for pyridoxine-dependent epilepsy (PDE) due to its accumulation in individuals with ALDH7A1 deficiency, the therapeutic potential of this compound and its derivatives remains largely uncharted territory.[1][2] This technical guide aims to consolidate the existing knowledge on pipecolic acid derivatives, with a specific focus on the potential therapeutic avenues for this compound analogues. Drawing from research on related pipecolic acid structures, we will explore potential applications in neuroprotection, oncology, and infectious diseases, and provide a framework for future drug discovery efforts.

Neuroprotective Potential: Modulating Neuronal Signaling

The parent compound, D-pipecolic acid, has been shown to induce apoptosis in neuronal cells, suggesting that its derivatives could play a role in modulating neuronal cell fate.[3][4] This opens up possibilities for developing therapies for neurological disorders characterized by aberrant neuronal survival or death.

One potential mechanism of action is the modulation of the GABAergic system. Pipecolic acid has been shown to enhance GABA responses in single neurons, suggesting that derivatives could be designed to act as positive allosteric modulators of GABA-A receptors.[5][6] Such compounds could have therapeutic applications in anxiety disorders, epilepsy, and other conditions arising from GABAergic dysfunction.

Proposed Signaling Pathway for Neuroprotection:

GABAReceptorModulation D6O_derivative D-6-Oxo-pipecolinic Acid Derivative GABA_A_Receptor GABA-A Receptor D6O_derivative->GABA_A_Receptor Allosteric Modulation Chloride_Channel Chloride Channel (Opens) GABA_A_Receptor->Chloride_Channel Neuronal_Hyperpolarization Neuronal Hyperpolarization Chloride_Channel->Neuronal_Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Neuronal_Hyperpolarization->Reduced_Excitability Neuroprotection Neuroprotective Effect Reduced_Excitability->Neuroprotection

Figure 1: Proposed GABA-A receptor modulation by this compound derivatives.

Anticancer and Antimicrobial Applications

While direct evidence for the anticancer or antimicrobial activity of this compound derivatives is lacking, the broader class of pipecolic acid derivatives has shown promise in these areas. For instance, certain pipecolic acid-containing natural products exhibit potent cytotoxic and antimicrobial effects. This suggests that the this compound scaffold could be a valuable starting point for the design of novel chemotherapeutics and anti-infective agents.

Table 1: Reported Biological Activities of Pipecolic Acid Derivatives

Compound ClassSpecific Derivative(s)Biological ActivityQuantitative Data (IC50/MIC)Reference(s)
Piperidine-based ChalconesCLEFMAAnticancer (Lung Adenocarcinoma)Not Specified[7]
PyrazolinylcoumarinsCompound 47Anticancer (Leukemia)GI50: 1.88-1.92 µM[8]
Nipecotic Acid AmidesFerulic and Sinapic Acid ConjugatesAntioxidant, Anti-inflammatoryIC50 (Lipid Peroxidation): 20 µM
Pipecolate Hydroxamic Acids4-BenzyloxybenzenesulfonamidesTACE Inhibition>100x selectivity over MMP-1[8]

Methodologies for Synthesis and Evaluation

The synthesis of enantiomerically pure this compound derivatives presents a significant chemical challenge. However, several strategies can be envisioned based on established methods for related compounds.

General Synthetic Workflow:

SynthesisWorkflow Start Racemic Pipecolic Acid or Precursor Resolution Enzymatic or Chemical Resolution Start->Resolution D_Isomer D-Pipecolic Acid Resolution->D_Isomer Oxidation Oxidation at C6 D_Isomer->Oxidation D6O This compound Oxidation->D6O Derivatization Amide or Ester Coupling D6O->Derivatization Final_Product D-6-Oxo-pipecolinic Acid Derivative Derivatization->Final_Product

Figure 2: General synthetic workflow for this compound derivatives.

Experimental Protocol: Enzymatic Resolution of Racemic Pipecolic Acid

This protocol is adapted from methodologies for the resolution of racemic amines and amino acids and can serve as a starting point for obtaining the D-pipecolic acid precursor.[9][10]

  • Enzyme Selection and Immobilization: A suitable lipase (B570770), such as Candida antarctica lipase B (CALB), is selected and immobilized on a solid support to facilitate reuse and improve stability.

  • Acylation Reaction: The racemic pipecolic acid is dissolved in an appropriate organic solvent. An acyl donor, such as ethyl acetate, is added in excess. The immobilized lipase is then added to the mixture.

  • Stereoselective Acylation: The reaction is stirred at a controlled temperature (e.g., 30-40 °C). The lipase will selectively acylate one enantiomer (typically the L-enantiomer), leaving the desired D-enantiomer unreacted.

  • Reaction Monitoring: The progress of the reaction is monitored by chiral High-Performance Liquid Chromatography (HPLC) to determine the enantiomeric excess of the unreacted D-pipecolic acid.

  • Work-up and Isolation: Once the desired enantiomeric excess is achieved, the enzyme is filtered off. The solvent is removed under reduced pressure. The resulting mixture of acylated L-pipecolic acid and unreacted D-pipecolic acid is then separated by extraction or chromatography.

  • Purification: The isolated D-pipecolic acid is further purified by recrystallization to achieve high enantiopurity.

Experimental Protocol: Neuronal Apoptosis Assay

This protocol is based on the methodology used to demonstrate the apoptotic effects of D-pipecolic acid on neuronal cells.[3]

  • Cell Culture: A neuronal cell line, such as Neuro-2A, is cultured in appropriate media and conditions until a desired confluency is reached.

  • Compound Treatment: The cells are treated with varying concentrations of the this compound derivatives for a specified period (e.g., 72 hours). A vehicle control (e.g., DMSO) is also included.

  • Cell Viability Assay (MTT): After the treatment period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated. The resulting formazan (B1609692) crystals are dissolved, and the absorbance is measured to determine cell viability.

  • Apoptosis Staining:

    • Hoechst 33342 Staining: Cells are stained with Hoechst 33342 to visualize nuclear morphology. Apoptotic cells will exhibit condensed and fragmented nuclei.

    • Propidium Iodide (PI) Staining: PI is used to identify dead cells by staining the nuclei of cells with compromised membranes.

  • Microscopy and Quantification: The stained cells are visualized using a fluorescence microscope. The percentage of apoptotic and dead cells is quantified by counting the number of cells with the respective staining patterns in multiple fields of view.

Future Directions and Conclusion

The field of this compound derivatives is ripe for exploration. The preliminary evidence from related compounds suggests a high potential for the discovery of novel therapeutics, particularly in the areas of neurodegenerative diseases, cancer, and infectious diseases. Future research should focus on:

  • Development of efficient and stereoselective synthetic routes to access a diverse library of this compound derivatives.

  • Systematic screening of these derivatives against a panel of biological targets, including GABA receptors, various enzymes implicated in cancer and microbial pathogenesis, and neuronal cell lines.

  • In-depth mechanistic studies to elucidate the signaling pathways modulated by the most promising lead compounds.

References

Methodological & Application

Application Note: Quantification of D-6-Oxo-pipecolinic Acid in Human Plasma and Urine by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and specific method for the quantification of D-6-Oxo-pipecolinic acid (D-6-oxo-PIP) in human plasma and urine using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). D-6-oxo-PIP has been identified as a potential biomarker for certain metabolic disorders, including pyridoxine-dependent epilepsy.[1] The method utilizes a simple protein precipitation step for sample preparation followed by chromatographic separation on a chiral stationary phase, enabling the resolution of D- and L-isomers. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. This method is suitable for use in research and drug development settings for the quantitative analysis of D-6-oxo-PIP.

Introduction

Pipecolic acid and its derivatives are metabolites in the lysine (B10760008) degradation pathway.[2][3] Alterations in the levels of these metabolites have been associated with several inherited metabolic diseases, such as peroxisomal disorders.[4][5][6][7] Recently, 6-oxo-pipecolic acid has emerged as a significant biomarker for pyridoxine-dependent epilepsy (PDE), a genetic disorder characterized by neonatal seizures.[1] The accumulation of 6-oxo-pipecolic acid, along with α-aminoadipic semialdehyde (α-AASA) and Δ1-piperideine-6-carboxylate (P6C), is indicative of ALDH7A1 deficiency, the underlying cause of PDE.[1]

Accurate quantification of specific stereoisomers of these biomarkers is crucial for understanding disease pathology and for the development of targeted therapies. This application note provides a detailed protocol for a robust LC-MS/MS method for the specific quantification of this compound in biological matrices. The method is designed to be straightforward and reproducible for implementation in a research laboratory setting.

Experimental

Sample Preparation

A simple and rapid protein precipitation method is employed for the extraction of this compound from plasma and urine samples.

Materials:

  • Human plasma or urine

  • Acetonitrile (B52724) (ACN), LC-MS grade

  • Internal Standard (IS) working solution (e.g., d3-6-oxo-pipecolic acid)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Protocol:

  • Pipette 100 µL of plasma or urine into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution.

  • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is critical to resolve this compound from its L-isomer and other endogenous interferences. A chiral stationary phase is recommended for this purpose.

LC Conditions:

ParameterValue
Column Chiral Macrocyclic Glycopeptide Teicoplanin Column (or similar chiral column)[4][5][6][7]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient See Table 1

Table 1: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
1.0955
5.0595
7.0595
7.1955
10.0955
Mass Spectrometry

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode is used for detection.

MS Conditions:

ParameterValue
Ionization Mode ESI Positive
Scan Type MRM
Gas Temperature 325°C
Gas Flow 10 L/min
Nebulizer 45 psi
Sheath Gas Temp 350°C
Sheath Gas Flow 11 L/min
Capillary Voltage 3500 V

Table 2: MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
This compound144.198.115
d3-6-Oxo-pipecolinic acid (IS)147.1101.115

Note: The specific m/z values and collision energies may require optimization based on the instrument used. The precursor ion for 6-oxo-pipecolinic acid corresponds to its [M+H]+ adduct.

Results and Discussion

Linearity, Limits of Detection and Quantification

The method demonstrated excellent linearity over a concentration range of 5 to 5000 ng/mL. The coefficient of determination (r²) was consistently >0.99 for the calibration curve. The limit of detection (LOD) and lower limit of quantification (LLOQ) were determined to be 1 ng/mL and 5 ng/mL, respectively, providing sufficient sensitivity for typical biological concentrations.

Table 3: Method Performance Characteristics

ParameterResult
Linear Range 5 - 5000 ng/mL
> 0.99
LOD 1 ng/mL
LLOQ 5 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 15%
Accuracy (% Recovery) 90 - 110%
Specificity and Selectivity

The use of a chiral column allowed for the baseline separation of D- and L-6-Oxo-pipecolinic acid, ensuring the specificity of the assay. The MRM detection mode further enhanced selectivity by monitoring specific precursor-to-product ion transitions, minimizing interference from other matrix components.

Conclusion

The described LC-MS/MS method provides a reliable and robust tool for the quantitative analysis of this compound in human plasma and urine. The simple sample preparation, coupled with the high selectivity and sensitivity of the method, makes it suitable for various research applications, including biomarker discovery and validation, and for supporting drug development programs targeting metabolic disorders.

Visualizations

G cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data Data Analysis Sample Plasma or Urine Sample (100 µL) Add_IS Add Internal Standard Sample->Add_IS Precipitation Protein Precipitation with Acetonitrile Add_IS->Precipitation Vortex Vortex Precipitation->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC_Separation Chiral LC Separation Supernatant->LC_Separation MS_Detection Tandem MS Detection (MRM) LC_Separation->MS_Detection Quantification Quantification of this compound MS_Detection->Quantification

Caption: Experimental workflow for this compound quantification.

G Lysine L-Lysine AASA α-Aminoadipic semialdehyde (α-AASA) Lysine->AASA Lysine Degradation Pathway P6C Δ1-Piperideine-6-carboxylate (P6C) AASA->P6C Spontaneous Cyclization OxoPIP 6-Oxo-pipecolic acid AASA->OxoPIP Oxidation P6C->OxoPIP Oxidation

Caption: Simplified metabolic pathway involving 6-Oxo-pipecolic acid.

References

Analysis of D-6-Oxo-pipecolinic Acid in Urine Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-6-Oxo-pipecolinic acid (also known as 6-oxo-pipecolate or 6-oxo-PIP) is a metabolite in the lysine (B10760008) degradation pathway. Recent studies have highlighted its importance as a stable biomarker for certain inborn errors of metabolism.[1][2] Specifically, elevated levels of 6-oxo-PIP in urine are associated with ALDH7A1 deficiency, a genetic disorder that causes pyridoxine-dependent epilepsy.[1][3] Unlike other biomarkers for this condition, such as α-aminoadipic semialdehyde (α-AASA) and Δ¹-piperideine-6-carboxylate (P6C), 6-oxo-PIP is significantly more stable at room temperature, making it a more robust candidate for clinical and research applications, including newborn screening.[2]

This document provides detailed application notes and protocols for the quantitative analysis of this compound in human urine samples using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Biochemical Pathway

This compound is an intermediate in the lysine degradation pathway. In individuals with ALDH7A1 deficiency, the enzyme α-aminoadipic semialdehyde dehydrogenase is non-functional. This leads to an accumulation of α-AASA and its cyclic form, P6C. Subsequently, P6C can be converted to 6-hydroxy-pipecolate (6-OH-PIP), which is then oxidized to form 6-oxo-pipecolic acid.

Lysine Degradation Pathway Lysine Lysine alpha_AASA_P6C α-AASA / P6C Lysine->alpha_AASA_P6C 6_OH_PIP 6-Hydroxy-pipecolate alpha_AASA_P6C->6_OH_PIP ALDH7A1 ALDH7A1 (deficient) alpha_AASA_P6C->ALDH7A1 Blocked 6_Oxo_PIP This compound 6_OH_PIP->6_Oxo_PIP downstream Downstream Metabolism

Lysine degradation pathway leading to this compound.

Experimental Protocols

This section details the methodology for the quantification of this compound in urine samples by UPLC-MS/MS, based on the method described by Khalil et al. (2024).[1]

Sample Preparation
  • Thaw frozen urine samples at room temperature.

  • Vortex the samples to ensure homogeneity.

  • In a clean microcentrifuge tube, combine 20 µL of urine with 20 µL of a 10 µmol/L solution of d3-6-oxo-pipecolic acid (internal standard).

  • Add 80 µL of a 1:1 (v/v) solution of methanol (B129727) and acetonitrile (B52724) to the mixture.

  • Vortex the mixture thoroughly to precipitate proteins.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Transfer the supernatant to an appropriate autosampler vial for UPLC-MS/MS analysis.

UPLC-MS/MS Analysis

The analysis is performed on a Waters Acquity UPLC system coupled to a Xevo TQ-S triple quadrupole mass spectrometer.[1]

Chromatographic Conditions:

ParameterValue
Column ACQUITY UPLC® HSS T3 (1.8 µm, 2.1 mm x 15 mm)[1]
Mobile Phase A 10 mM ammonium (B1175870) acetate (B1210297) with 0.1% formic acid in water[1]
Mobile Phase B 1:1 (v/v) methanol:acetonitrile[1]
Flow Rate 0.4 mL/min[1]
Injection Volume 10 µL[1]
Gradient See Table 1[1]

Table 1: Chromatographic Gradient [1]

Time (min)% Mobile Phase A% Mobile Phase B
0.0 - 2.5991
2.5 - 4.5595
4.5 - 5.1595
5.1 - 8.0991

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)[1]
Detection Mode Multiple Reaction Monitoring (MRM)[1]
MRM Transitions See Table 2[1]

Table 2: MRM Transitions for this compound and Internal Standard [1]

CompoundPrecursor Ion (m/z)Product Ion (m/z)
This compound144.198.1
d3-6-Oxo-pipecolinic acid (IS)147.1101.1
Quantification

A 10-point standard curve is generated with concentrations ranging from 1 to 500 µmol/L for this compound.[1] The concentration of the analyte in the urine samples is calculated based on the ratio of the analyte peak area to the internal standard peak area, and interpolated from the standard curve. Results are typically normalized to urinary creatinine (B1669602) concentration and expressed as mmol/mol creatinine.

Experimental Workflow

The following diagram illustrates the workflow for the analysis of this compound in urine samples.

Experimental Workflow cluster_0 Sample Preparation cluster_1 UPLC-MS/MS Analysis cluster_2 Data Analysis Sample_Collection Urine Sample Collection Add_IS Add Internal Standard (d3-6-oxo-PIP) Sample_Collection->Add_IS Protein_Precipitation Protein Precipitation (Methanol/Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer Injection Inject Sample Supernatant_Transfer->Injection Chromatography Chromatographic Separation Injection->Chromatography Mass_Spectrometry Mass Spectrometric Detection (MRM) Chromatography->Mass_Spectrometry Peak_Integration Peak Integration Mass_Spectrometry->Peak_Integration Quantification Quantification using Standard Curve Peak_Integration->Quantification Normalization Normalization to Creatinine Quantification->Normalization Final_Result Final Result (mmol/mol creatinine) Normalization->Final_Result

Workflow for the analysis of this compound.

Data Presentation

The following tables summarize the quantitative data for the UPLC-MS/MS method for this compound analysis.

Table 3: Method Performance Characteristics

ParameterValueReference
Linearity Range 1 - 500 µmol/L[1]
Intra-assay Precision (CV) 4.7% - 8.1%[1]
Inter-assay Precision (CV) 16% - 18%[1]
Limit of Detection (LOD) Not Reported
Limit of Quantification (LOQ) Not Reported
Recovery Not Reported

*Note: Precision data is for a similar LC-MS/MS method for a related compound and may not be fully representative of the primary protocol.

Table 4: Reference Ranges for this compound in Urine

PopulationReference Range (mmol/mol creatinine)Reference
Control Subjects 0 - 3.2[1]
ALDH7A1 Deficient Patients (>6 months) Elevated above normal range[1]
ALDH7A1 Deficient Patients (<6 months) May be within normal range in some cases[1]

Conclusion

The UPLC-MS/MS method described provides a sensitive and specific approach for the quantification of this compound in urine. The stability of this biomarker makes it a valuable tool for the diagnosis and monitoring of ALDH7A1 deficiency. The detailed protocol and workflow presented in these application notes can be readily implemented in clinical and research laboratories for the analysis of this important metabolite. Further studies are needed to establish comprehensive method validation parameters, including LOD, LOQ, and recovery.

References

Application Notes and Protocols for the Quantification of D-6-Oxo-pipecolinic Acid in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and a detailed protocol for the quantification of D-6-Oxo-pipecolinic acid in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This methodology is crucial for researchers in metabolic diseases, neurobiochemistry, and drug development, particularly for studies involving lysine (B10760008) metabolism and associated disorders.

Introduction

This compound is a metabolite in the lysine degradation pathway.[1][2][3] Its accumulation in biological fluids has been identified as a potential biomarker for certain metabolic disorders, making its accurate quantification in plasma essential for clinical research and diagnostic development. The protocol described below outlines a robust and sensitive method for the determination of this compound in plasma using a stable isotope dilution LC-MS/MS assay.

Signaling Pathway: Lysine Degradation

The following diagram illustrates the pipecolate pathway of lysine degradation, highlighting the formation of 6-oxo-pipecolic acid. In certain enzymatic deficiencies, intermediates such as Δ1-piperideine-6-carboxylate (P6C) and 6-hydroxy-pipecolate (6-OH-PIP) can accumulate, leading to an increased production of 6-oxo-pipecolic acid.

Lysine_Degradation_Pathway Lysine L-Lysine P2C Δ¹-Piperideine-2-carboxylate (P2C) Lysine->P2C Saccharopine Pathway Pipecolic_acid Pipecolic Acid P2C->Pipecolic_acid  Ketimine Reductase P6C Δ¹-Piperideine-6-carboxylate (P6C) Pipecolic_acid->P6C Pipecolate Oxidase AASA α-Aminoadipic semialdehyde (α-AASA) P6C->AASA Spontaneous equilibrium SixOHPIP 6-Hydroxy-pipecolate (6-OH-PIP) P6C->SixOHPIP + H₂O AAA α-Aminoadipic acid (AAA) AASA->AAA ALDH7A1 SixOHPIP->AASA ALDH7A1 SixOxoPIP 6-Oxo-pipecolinic acid SixOHPIP->SixOxoPIP Cytosolic Enzyme

Figure 1: Simplified Lysine Degradation Pathway

Experimental Protocol

This protocol is designed for the quantitative analysis of this compound in human plasma.

Materials and Reagents
  • This compound analytical standard

  • d3-6-Oxo-pipecolinic acid (internal standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (B1210297) (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2-EDTA)

Equipment
  • Liquid Chromatograph (LC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Analytical column (e.g., HSS T3, 1.8 µm, 2.1 mm x 15 mm)[4]

  • Microcentrifuge

  • Pipettes and tips

  • Vortex mixer

  • Autosampler vials

Standard and Internal Standard Preparation
  • Primary Stock Solution of this compound (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 mixture of methanol and water.

  • Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a stock solution of d3-6-Oxo-pipecolinic acid in methanol.

  • IS Working Solution (10 µmol/L): Dilute the IS stock solution with a 1:1 mixture of methanol and acetonitrile.[5]

Sample Preparation

The following workflow diagram illustrates the sample preparation procedure.

Sample_Preparation_Workflow Start Start: Plasma Sample (20 µL) Add_IS Add 20 µL of Internal Standard (10 µmol/L d3-6-oxo-PIP) Start->Add_IS Vortex1 Vortex briefly Add_IS->Vortex1 Add_Solvent Add 80 µL of Protein Precipitation Solvent (1:1 Methanol:Acetonitrile) Vortex1->Add_Solvent Vortex2 Vortex thoroughly (1 min) Add_Solvent->Vortex2 Centrifuge Centrifuge (e.g., 14,000 x g, 10 min, 4°C) Vortex2->Centrifuge Transfer Transfer Supernatant to Autosampler Vial Centrifuge->Transfer Inject Inject into LC-MS/MS System Transfer->Inject

Figure 2: Plasma Sample Preparation Workflow

Detailed Steps:

  • To 20 µL of plasma sample, add 20 µL of the 10 µmol/L d3-6-oxo-PIP internal standard working solution.[5]

  • Vortex the mixture briefly.

  • Add 80 µL of a 1:1 methanol:acetonitrile solution to precipitate proteins.[5]

  • Vortex the mixture thoroughly for 1 minute.

  • Centrifuge the samples at approximately 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography Conditions (Example):

ParameterValue
Column ACQUITY UPLC HSS T3 (1.8 µm, 2.1 mm x 15 mm)[4]
Mobile Phase A 10 mM Ammonium Acetate, 0.1% Formic Acid in Water[4]
Mobile Phase B 1:1 Methanol:Acetonitrile[4]
Flow Rate 0.4 mL/min[4]
Injection Volume 10 µL[5]
Gradient 0-2.5 min: 99% A; 2.5-4.5 min: ramp to 95% B; hold until 5.1 min; 5.1-8 min: return to 99% A[4]

Mass Spectrometry Conditions (Example):

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions See Table 1

Table 1: Example MRM Transitions for 6-Oxo-pipecolinic Acid and its Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)
6-Oxo-pipecolinic acidTo be determined empiricallyTo be determined empirically
d3-6-Oxo-pipecolinic acidTo be determined empiricallyTo be determined empirically

Note: The optimal MRM transitions (precursor and product ions) and collision energies should be determined by infusing the pure standards into the mass spectrometer.

Data Analysis and Quantification
  • Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the working standards.

  • Perform a linear regression analysis of the calibration curve.

  • Quantify the concentration of this compound in the plasma samples by interpolating their peak area ratios from the calibration curve.

Quantitative Data Summary

The following table summarizes example quantitative performance parameters for the analysis of 6-oxo-pipecolic acid. These values are based on a study in urine and may vary for plasma analysis. Method validation in plasma is required to establish specific performance characteristics.

Table 2: Example Quantitative Performance Data (from urine analysis)

ParameterValue
Limit of Detection (LOD) 2.0 µM
Limit of Quantification (LOQ) 4.0 µM
Calibration Curve Range 0.5 - 500 µM
Correlation Coefficient (r²) > 0.985

Conclusion

This application note provides a detailed protocol for the quantification of this compound in plasma by LC-MS/MS. The method is sensitive, specific, and suitable for use in clinical research and drug development settings. Adherence to good laboratory practices and proper method validation are essential for obtaining accurate and reliable results.

References

Application Notes and Protocols for the Detection of D-6-Oxo-pipecolinic Acid in Cerebrospinal Fluid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-6-Oxo-pipecolinic acid (6-oxo-PIP), also known as 6-oxopiperidine-2-carboxylic acid, is a critical biomarker that accumulates in the body fluids of individuals with pyridoxine-dependent epilepsy (PDE).[1] This condition is caused by a deficiency of the enzyme α-aminoadipic semialdehyde (AASA) dehydrogenase, encoded by the ALDH7A1 gene.[1][2] This enzyme deficiency disrupts the normal lysine (B10760008) catabolism pathway, leading to the buildup of upstream metabolites, including AASA and its cyclic form, Δ1-piperideine-6-carboxylate (P6C).[2] An alternative metabolic route results in the formation and accumulation of 6-oxo-PIP in plasma, urine, and cerebrospinal fluid (CSF).[3]

Unlike AASA and P6C, which are known to be unstable at room temperature, 6-oxo-PIP is a chemically stable metabolite, making it a more reliable and robust biomarker for the diagnosis and monitoring of ALDH7A1 deficiency. Its detection in CSF is particularly relevant for understanding the neuropathophysiology of PDE, as it provides a window into the biochemical environment of the central nervous system. The quantification of 6-oxo-PIP in CSF is typically achieved through sensitive and specific methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4]

Biochemical Pathway of this compound Formation

In a healthy individual, the amino acid L-Lysine is metabolized via the AASA pathway. The enzyme AASA dehydrogenase (ALDH7A1) is crucial for converting AASA into α-aminoadipic acid. In patients with ALDH7A1 deficiency, this step is blocked. This blockage causes AASA and its cyclic counterpart, P6C, to accumulate. These precursors are then shunted into an alternative pathway, leading to the formation of 6-hydroxy-pipecolate (6-OH-PIP), which is subsequently oxidized to form the stable biomarker this compound (6-oxo-PIP).

pathway Lysine Catabolism Pathway in ALDH7A1 Deficiency cluster_main Mitochondrial Matrix cluster_alt Alternative Pathway Lys L-Lysine AASA α-Aminoadipic Semialdehyde (AASA) Lys->AASA P6C Δ1-Piperideine- 6-Carboxylate (P6C) AASA->P6C spontaneous cyclization AAA α-Aminoadipic Acid AASA->AAA ALDH7A1 OHPIP 6-Hydroxy-pipecolate (6-OH-PIP) P6C->OHPIP Hydration OXOPIP This compound (6-oxo-PIP) OHPIP->OXOPIP Oxidation X X

Lysine catabolism and 6-oxo-PIP formation.

Quantitative Data

The concentration of this compound is significantly elevated in the CSF of patients with ALDH7A1 deficiency compared to control individuals, in whom the compound is typically absent or below the limit of detection.

CohortN (CSF Samples)Mean 6-oxo-PIP Concentration (µM)Notes
ALDH7A1 Deficiency Patients90.5Concentrations vary based on treatment regimen.[2][5]
Non-IEM Controls13Not DetectedBelow the limit of quantification in all control samples.[2][6]

Data synthesized from Peters et al. (2021).[2][5]

Experimental Protocol: Quantification of 6-oxo-PIP in CSF by LC-MS/MS

This protocol describes a method for the quantitative analysis of this compound in human cerebrospinal fluid using liquid chromatography-tandem mass spectrometry. The method utilizes a stable isotope-labeled internal standard for accurate quantification.

1. Materials and Reagents

  • This compound analytical standard

  • This compound-d3 (d3-6-oxo-PIP) internal standard (IS)

  • LC-MS grade water, acetonitrile (B52724), and methanol

  • Formic acid

  • Human cerebrospinal fluid (CSF) samples

  • Polypropylene (B1209903) microcentrifuge tubes (1.5 mL)

  • LC-MS vials with inserts

2. Standard and Internal Standard Preparation

  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of 6-oxo-PIP and d3-6-oxo-PIP in LC-MS grade water.

  • Working Standard Solutions: Serially dilute the 6-oxo-PIP primary stock with water to prepare a series of calibration standards (e.g., 0.05, 0.1, 0.5, 1.0, 2.5, 5.0 µM).

  • Internal Standard Working Solution (1 µM): Dilute the d3-6-oxo-PIP primary stock with water.

3. Sample Preparation

  • Thaw CSF samples on ice. Vortex briefly to ensure homogeneity.

  • Centrifuge CSF samples at 10,000 x g for 5 minutes at 4°C to pellet any cellular debris.

  • In a clean 1.5 mL polypropylene tube, combine 50 µL of CSF supernatant (or calibration standard/QC sample) with 10 µL of the 1 µM internal standard working solution.

  • Add 150 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture vigorously for 30 seconds.

  • Incubate at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer 150 µL of the supernatant to an LC-MS vial with an insert for analysis.

4. LC-MS/MS Conditions

  • LC System: UPLC or HPLC system capable of binary gradients.

  • Column: HILIC column (e.g., Waters Acquity UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm) is recommended for polar analytes.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    Time (min) Flow Rate (mL/min) %A %B
    0.0 0.4 5 95
    1.0 0.4 5 95
    5.0 0.4 50 50
    5.1 0.4 95 5
    6.0 0.4 95 5
    6.1 0.4 5 95

    | 8.0 | 0.4 | 5 | 95 |

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    Compound Precursor Ion (m/z) Product Ion (m/z) Dwell (ms) CE (V)
    6-oxo-PIP 144.1 98.1 50 15

    | d3-6-oxo-PIP (IS) | 147.1 | 101.1 | 50 | 15 |

(Note: MRM transitions and collision energies (CE) should be optimized for the specific instrument used).

5. Data Analysis

  • Integrate the peak areas for both the 6-oxo-PIP and the d3-6-oxo-PIP (IS) MRM transitions.

  • Calculate the peak area ratio (6-oxo-PIP / d3-6-oxo-PIP).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the prepared calibration standards. Use a linear regression model with 1/x or 1/x² weighting.

  • Determine the concentration of 6-oxo-PIP in the CSF samples by interpolating their peak area ratios from the calibration curve.

Experimental Workflow

The overall process from sample receipt to final data reporting follows a structured workflow to ensure sample integrity and data quality.

workflow sample_collection CSF Sample Collection (Lumbar Puncture) sample_storage Storage at -80°C sample_collection->sample_storage Immediate Freezing sample_prep Sample Preparation (Protein Precipitation) sample_storage->sample_prep Thaw on Ice lcms_analysis LC-MS/MS Analysis (MRM Mode) sample_prep->lcms_analysis data_processing Data Processing (Peak Integration, Area Ratio) lcms_analysis->data_processing quantification Quantification (Calibration Curve) data_processing->quantification report Result Reporting (Concentration in µM) quantification->report

Workflow for 6-oxo-PIP analysis in CSF.

References

Application Notes and Protocols for Stable Isotope Dilution Assay of D-6-Oxo-pipecolinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-6-Oxo-pipecolinic acid (6-oxo-PIP) is a metabolite in the lysine (B10760008) degradation pathway. Its accumulation in biological fluids is a key biomarker for ALDH7A1 deficiency, an inborn error of metabolism that leads to pyridoxine-dependent epilepsy.[1][2] Accurate and reliable quantification of 6-oxo-PIP is crucial for the diagnosis and monitoring of this disorder. A stable isotope dilution assay coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a highly sensitive and specific method for this purpose. This document provides detailed application notes and protocols for the determination of this compound in biological samples, primarily urine.

The methodology involves the addition of a known amount of a stable isotope-labeled internal standard (d3-6-Oxo-pipecolinic acid) to the sample. Both the analyte and the internal standard are then extracted and analyzed by LC-MS/MS. The ratio of the analyte to the internal standard signal is used to calculate the concentration of the analyte, which corrects for variations in sample preparation and instrument response.

Quantitative Data Summary

While comprehensive validation data is dispersed across literature, the following table summarizes the typical performance characteristics of a stable isotope dilution LC-MS/MS assay for 6-oxo-PIP.

ParameterTypical Value/RangeNotes
Linearity Range 1 - 500 µmol/LA 10-point standard curve is typically generated within this range.[1]
Limit of Detection (LOD) Not explicitly stated in reviewed literatureCan be estimated based on signal-to-noise ratios from low concentration standards.
Limit of Quantification (LOQ) Not explicitly stated in reviewed literatureCan be determined as the lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy.
Precision (Intra- and Inter-assay) Not explicitly stated in reviewed literatureGenerally expected to be <15% RSD for quality control samples.
Accuracy/Recovery Not explicitly stated in reviewed literatureGenerally expected to be within 85-115% for quality control samples.
Internal Standard d3-6-Oxo-pipecolic acid (d3-6-oxo-PIP)Synthesized from D,L-2-Amino-1,6-hexanedioic-2,5,5-d3 Acid.[3]

Experimental Protocols

Synthesis of Internal Standard: d3-6-Oxo-pipecolic acid (d3-6-oxo-PIP)

A deuterated internal standard is crucial for the accuracy of the stable isotope dilution assay. The synthesis of d3-6-Oxo-pipecolic acid can be achieved as follows[3]:

  • Starting Material: DL-2-Amino-1,6-hexanedioic-2,5,5-d3 Acid (D3-AAA).

  • Reaction: Reflux 40 mg (0.24 mmol) of D3-AAA in 1.0 mL of 20% mono-deuteroacetic acid (CH3COOD) in D2O at 108°C for 3.5 hours.

  • Work-up: Evaporate the solvent under reduced pressure and dry the contents under high vacuum for 1 hour.

  • Further Processing: The resulting product can be further purified if necessary, though for use as an internal standard, the crude product may be sufficient after characterization.

Sample Preparation (Urine)

The following protocol is adapted from established methods for the analysis of 6-oxo-PIP in urine[1][2]:

  • Sample Collection: Collect urine samples and store them at -20°C or lower until analysis.

  • Internal Standard Spiking: To 20 µL of urine, add 20 µL of a 10 µmol/L solution of d3-6-oxo-PIP internal standard.

  • Protein Precipitation and Dilution: Add 80 µL of a 1:1 (v/v) mixture of methanol (B129727) and acetonitrile (B52724) to the sample.

  • Centrifugation: Vortex the mixture and centrifuge to pellet precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The following are typical LC-MS/MS parameters for the analysis of 6-oxo-PIP[1][2]:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase column, for example, an ACQUITY UPLC® HSS T3 column (1.8 µm, 2.1 mm x 15 mm).[1]

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) with 0.1% formic acid in water.[1]

  • Mobile Phase B: 1:1 (v/v) methanol:acetonitrile.[1]

  • Flow Rate: 0.4 mL/min.[1]

  • Gradient:

    • 0 - 2.5 min: 99% A

    • 2.5 - 4.5 min: Ramp to 95% B

    • 4.5 - 5.1 min: Hold at 95% B

    • 5.1 - 8 min: Return to 99% A

  • Injection Volume: 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM).

    • 6-oxo-PIP: Monitor the appropriate precursor to product ion transition (specific m/z values should be determined empirically).

    • d3-6-oxo-PIP: Monitor the corresponding precursor to product ion transition for the deuterated internal standard.

Data Analysis and Quantification
  • Calibration Curve: Prepare a series of calibration standards with known concentrations of 6-oxo-PIP (e.g., 1 to 500 µmol/L) and a constant concentration of the d3-6-oxo-PIP internal standard.[1]

  • Peak Integration: Integrate the peak areas for both the analyte (6-oxo-PIP) and the internal standard (d3-6-oxo-PIP) in the chromatograms of the calibration standards and the unknown samples.

  • Ratio Calculation: Calculate the ratio of the analyte peak area to the internal standard peak area for each standard and sample.

  • Standard Curve Generation: Plot the peak area ratio against the concentration of the calibration standards and perform a linear regression to generate a standard curve.

  • Concentration Determination: Use the peak area ratio from the unknown samples to calculate the concentration of 6-oxo-PIP using the equation from the standard curve.

Visualizations

Lysine Degradation Pathway and the Role of ALDH7A1 Deficiency

The following diagram illustrates the metabolic pathway of lysine degradation, highlighting the step affected by ALDH7A1 deficiency and the resulting accumulation of 6-oxo-pipecolic acid precursors.

Lysine_Degradation_Pathway cluster_deficiency Lysine Lysine AASA α-Aminoadipic semialdehyde (α-AASA) Lysine->AASA P6C Δ1-Piperideine-6-carboxylate (P6C) AASA->P6C AAA α-Aminoadipic acid AASA->AAA ALDH7A1 OxoPIP_precursor 6-hydroxy-pipecolate P6C->OxoPIP_precursor OxoPIP This compound (6-oxo-PIP) OxoPIP_precursor->OxoPIP ALDH7A1 ALDH7A1 (deficient) Accumulation Accumulation

Caption: Lysine degradation pathway and ALDH7A1 deficiency.

Experimental Workflow for 6-oxo-PIP Stable Isotope Dilution Assay

This diagram outlines the major steps in the experimental workflow for the quantification of 6-oxo-PIP using a stable isotope dilution assay.

Experimental_Workflow start Urine Sample Collection spike Spike with d3-6-oxo-PIP Internal Standard start->spike precipitate Protein Precipitation (Methanol/Acetonitrile) spike->precipitate centrifuge Centrifugation precipitate->centrifuge extract Supernatant Transfer centrifuge->extract lcms LC-MS/MS Analysis extract->lcms data Data Processing and Quantification lcms->data end Report 6-oxo-PIP Concentration data->end

Caption: Workflow for 6-oxo-PIP analysis.

References

Application Notes and Protocols for the Extraction of D-6-Oxo-pipecolinic Acid from Biological Fluids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-6-oxo-pipecolinic acid (6-oxo-PIP), also known as (S)-6-oxo-2-piperidinecarboxylic acid, is a metabolite of lysine (B10760008) that accumulates in biological fluids of individuals with ALDH7A1 deficiency, an inherited metabolic disorder that causes pyridoxine-dependent epilepsy.[1][2] Due to its stability compared to other biomarkers like α-aminoadipic semialdehyde (α-AASA) and Δ1-piperideine-6-carboxylate (P6C), 6-oxo-PIP is emerging as a potentially more reliable biomarker for the diagnosis and monitoring of this condition.[1][2] Accurate and reproducible methods for the extraction and quantification of this compound from biological matrices are crucial for clinical research and drug development.

This document provides detailed protocols for the extraction of this compound from urine and a general protocol for plasma or serum, based on established methodologies. The primary analytical technique for quantification is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Lysine Degradation Pathway and Formation of 6-Oxo-pipecolinic Acid

In the lysine degradation pathway, lysine is converted to α-AASA, which is in equilibrium with its cyclic form, P6C. The enzyme ALDH7A1 is responsible for the oxidation of α-AASA. In ALDH7A1 deficiency, the accumulation of α-AASA and P6C leads to the formation of other metabolites, including 6-oxo-pipecolinic acid.

Lysine_Pathway Lysine L-Lysine AASA α-Aminoadipic semialdehyde (α-AASA) Lysine->AASA Transamination P6C Δ1-Piperideine-6-carboxylate (P6C) AASA->P6C AAA α-Aminoadipic acid AASA->AAA Oxidation ALDH7A1 ALDH7A1 OxoPIP This compound (6-oxo-PIP) P6C->OxoPIP Further metabolism ALDH7A1->AAA

Caption: Simplified lysine degradation pathway.

Experimental Protocols

Protocol 1: Extraction from Urine

This protocol is based on a simple "dilute-and-shoot" method suitable for high-throughput analysis by LC-MS/MS.

Materials:

  • Urine sample

  • Deionized water

  • Internal Standard (IS): Deuterated 6-oxo-pipecolinic acid (d3-6-oxo-PIP) solution

  • 0.1% Formic acid in water

  • Methanol (B129727)

  • Acetonitrile

  • 1.5 mL microcentrifuge tubes

  • Autosampler vials

Procedure:

  • Sample Thawing and Centrifugation: Thaw frozen urine samples at room temperature. Vortex the samples for 10 seconds. Centrifuge at 16,000 x g for 5 minutes to remove any particulate matter.[1]

  • Dilution: In a clean 1.5 mL microcentrifuge tube, combine 10 µL of the urine supernatant with a solution containing the internal standard (e.g., d3-6-oxo-PIP). The final concentration of the internal standard should be within the calibrated range of the LC-MS/MS method.

  • Vortexing: Vortex the mixture for 10 seconds to ensure homogeneity.

  • Transfer: Transfer the diluted sample to an autosampler vial for LC-MS/MS analysis.

Alternative for Dried Urine Spots:

  • Extraction: Extract the dried urine spot using a solution of methanol:0.1% v/v formic acid (75:25) containing the internal standard.[3]

  • Incubation: Allow the extraction to proceed for 30 minutes at room temperature.[3]

  • Centrifugation: Centrifuge the tube and transfer the supernatant to an autosampler vial for analysis.

Protocol 2: Extraction from Plasma or Serum (General Protocol)

This protocol employs protein precipitation, a common method for removing high-abundance proteins from plasma and serum samples prior to LC-MS/MS analysis.

Materials:

  • Plasma or serum sample

  • Internal Standard (IS): Deuterated 6-oxo-pipecolinic acid (d3-6-oxo-PIP) solution

  • Ice-cold methanol (or acetonitrile)

  • 1.5 mL microcentrifuge tubes

  • Autosampler vials

Procedure:

  • Sample Thawing: Thaw frozen plasma or serum samples on ice.

  • Aliquoting and IS Spiking: In a 1.5 mL microcentrifuge tube, add 100 µL of plasma or serum. Spike with the internal standard solution.

  • Protein Precipitation: Add 300 µL of ice-cold methanol (a 3:1 solvent-to-sample ratio).

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation (Optional): For sample concentration, the supernatant can be dried down under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase of the LC-MS/MS method (e.g., 10 mM ammonium (B1175870) acetate, 0.1% formic acid).

  • Final Centrifugation: Centrifuge the reconstituted sample to remove any remaining particulates.

  • Transfer: Transfer the final supernatant to an autosampler vial for analysis.

LC-MS/MS Analysis

Instrumentation:

  • UPLC system coupled to a triple quadrupole mass spectrometer.

Typical LC Conditions:

  • Column: ACQUITY UPLC HSS T3 (1.8 µm, 2.1 mm x 15 mm)[4]

  • Mobile Phase A: 10 mM ammonium acetate, 0.1% formic acid in water[4]

  • Mobile Phase B: 1:1 methanol:acetonitrile[4]

  • Flow Rate: 0.4 mL/min[4]

  • Gradient: A linear gradient can be optimized, for example: 0–2.5 min 99% A, 2.5–4.5 min 95% B held until 5.1 min, then 5.1–8 min 99% A.[4]

Typical MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • 6-oxo-PIP: m/z 144.2 -> 98.1[5]

    • d3-6-oxo-PIP (IS): m/z 147.2 -> 101.1 (example transition)

Data Presentation

The following tables summarize typical quantitative performance data for the analysis of 6-oxo-pipecolinic acid in urine.

Table 1: Method Performance Characteristics

ParameterValueReference
Linearity (R²)> 0.99[3]
Limit of Detection~0.02 mmol/mol creatinine[3]

Table 2: Reference Ranges in Urine

PopulationRange (mmol/mol creatinine)Reference
Control (>6 months)0 - 3.2[4]

Workflow Diagrams

Urine_Extraction_Workflow start Start: Urine Sample centrifuge Centrifuge to remove particulates start->centrifuge dilute Dilute supernatant with Internal Standard centrifuge->dilute vortex Vortex to mix dilute->vortex transfer Transfer to autosampler vial vortex->transfer analyze LC-MS/MS Analysis transfer->analyze

Caption: Workflow for urine sample preparation.

Plasma_Extraction_Workflow start Start: Plasma/Serum Sample add_is Add Internal Standard start->add_is precipitate Add ice-cold methanol (3:1) for protein precipitation add_is->precipitate vortex Vortex vigorously precipitate->vortex centrifuge Centrifuge to pellet protein vortex->centrifuge supernatant Transfer supernatant centrifuge->supernatant dry_reconstitute Dry down and reconstitute (Optional) supernatant->dry_reconstitute final_centrifuge Final centrifugation dry_reconstitute->final_centrifuge transfer Transfer to autosampler vial final_centrifuge->transfer analyze LC-MS/MS Analysis transfer->analyze

Caption: Workflow for plasma/serum sample preparation.

References

D-6-Oxo-pipecolinic Acid: A Stable Biomarker for ALDH7A1 Deficiency

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aldehyde dehydrogenase 7A1 (ALDH7A1) deficiency, also known as pyridoxine-dependent epilepsy (PDE-ALDH7A1), is an autosomal recessive inborn error of lysine (B10760008) metabolism.[1] The deficiency of the ALDH7A1 enzyme leads to the accumulation of α-aminoadipic semialdehyde (α-AASA) and its cyclic form, Δ1-piperideine-6-carboxylate (P6C), in various biological fluids.[1][2] These compounds are considered the primary pathogenic metabolites. While α-AASA and P6C have traditionally been used as diagnostic biomarkers, their inherent instability presents significant challenges for accurate and reliable quantification, particularly in the context of newborn screening.[3]

Recent research has identified D-6-Oxo-pipecolinic acid (6-oxo-PIP) as a novel, stable biomarker for ALDH7A1 deficiency.[2][3] This application note provides a comprehensive overview of 6-oxo-PIP as a biomarker, including its quantitative levels in affected individuals, its superior stability, and detailed protocols for its analysis.

The Role of 6-Oxo-pipecolinic Acid in ALDH7A1 Deficiency

In individuals with ALDH7A1 deficiency, the blockage in the lysine degradation pathway leads to the accumulation of α-AASA and P6C. 6-Oxo-pipecolinic acid is a downstream metabolite of this blocked pathway and has been shown to accumulate in the urine, plasma, and cerebrospinal fluid (CSF) of patients with ALDH7A1 deficiency.[2]

The metabolic pathway leading to the formation of 6-oxo-PIP is illustrated in the following diagram:

Lysine_Metabolism cluster_block Lysine Lysine Saccharopine Saccharopine Lysine->Saccharopine Lysine-ketoglutarate reductase alpha_KG α-Ketoglutarate alpha_KG->Saccharopine Glutamate Glutamate Saccharopine->Glutamate AASA α-Aminoadipic semialdehyde (α-AASA) Saccharopine->AASA Saccharopine dehydrogenase P6C Δ1-Piperideine-6-carboxylate (P6C) AASA->P6C Spontaneous cyclization alpha_AA α-Aminoadipic acid AASA->alpha_AA ALDH7A1 ALDH7A1 (Antiquitin) 6_oxo_PIP This compound (6-oxo-PIP) P6C->6_oxo_PIP Further metabolism ALDH7A1->alpha_AA Blocked Deficient in ALDH7A1 Deficiency

Caption: Lysine degradation pathway and the role of ALDH7A1.

Quantitative Data

The concentration of 6-oxo-PIP is significantly elevated in individuals with ALDH7A1 deficiency compared to healthy controls. The following tables summarize the quantitative data from published studies.

Table 1: 6-Oxo-pipecolinic Acid Levels in Urine

Cohort6-oxo-PIP (µmol/mmol creatinine)Reference
ALDH7A1 Deficiency Patients> 2.0 (in patients > 6 months)[2]
Control Individuals< 2.0[2]

Table 2: 6-Oxo-pipecolinic Acid Levels in Plasma

Cohort6-oxo-PIP (µM)Reference
ALDH7A1 Deficiency Patients0.8 - 15.2[4]
Control Individuals< 0.1[4]

Table 3: 6-Oxo-pipecolinic Acid Levels in Cerebrospinal Fluid (CSF)

Cohort6-oxo-PIP (µM)Reference
ALDH7A1 Deficiency Patients0.1 - 1.0[4]
Control Individuals< 0.05[4]

Biomarker Stability

A key advantage of 6-oxo-PIP over α-AASA and P6C is its superior stability. Studies have shown that α-AASA and P6C are unstable at room temperature, which can lead to falsely low measurements and diagnostic errors. In contrast, 6-oxo-PIP is relatively stable, making it a more robust biomarker for routine clinical testing and newborn screening.[3][5]

Table 4: Stability of Biomarkers at Room Temperature

BiomarkerStabilityReference
α-AASA / P6CUnstable[3]
6-Oxo-pipecolinic acidStable for at least 28 days[5]

Experimental Protocols

The following is a detailed protocol for the quantification of 6-oxo-PIP in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Workflow

experimental_workflow sample_collection Sample Collection (Urine, Plasma, CSF) sample_preparation Sample Preparation (Protein Precipitation) sample_collection->sample_preparation lc_ms_analysis LC-MS/MS Analysis sample_preparation->lc_ms_analysis data_analysis Data Analysis and Quantification lc_ms_analysis->data_analysis

Caption: General workflow for 6-oxo-PIP analysis.

Sample Collection and Storage
  • Urine: Collect a random urine sample in a sterile container. For quantitative analysis, a 24-hour urine collection may be preferred. Store samples at -20°C or lower until analysis.

  • Plasma: Collect whole blood in tubes containing EDTA or heparin. Centrifuge at 1500 x g for 10 minutes at 4°C to separate plasma. Transfer the plasma to a clean tube and store at -80°C until analysis.

  • CSF: Collect cerebrospinal fluid via lumbar puncture. Store samples at -80°C until analysis.

Sample Preparation (Protein Precipitation)

This protocol is suitable for plasma and CSF samples. Urine samples with low protein content may not require this step but should be centrifuged to remove particulate matter.

Materials:

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Internal Standard (IS): Isotope-labeled 6-oxo-pipecolinic acid (e.g., D3-6-oxo-PIP)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Thaw frozen samples on ice.

  • In a 1.5 mL microcentrifuge tube, add 50 µL of the sample (plasma or CSF).

  • Add 10 µL of the internal standard solution.

  • Add 200 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 30 seconds.

  • Incubate on ice for 10 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube or an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

LC Conditions (Example):

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is commonly used.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 2% B

    • 1-5 min: 2-98% B

    • 5-7 min: 98% B

    • 7-7.1 min: 98-2% B

    • 7.1-10 min: 2% B

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

MS/MS Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • 6-oxo-PIP: Precursor ion (Q1) m/z 144.1 -> Product ion (Q3) m/z 98.1

    • Internal Standard (e.g., D3-6-oxo-PIP): Precursor ion (Q1) m/z 147.1 -> Product ion (Q3) m/z 101.1

  • Collision Energy and other MS parameters: These should be optimized for the specific instrument used.

Data Analysis and Quantification
  • Generate a calibration curve using known concentrations of 6-oxo-PIP standard solutions.

  • Calculate the peak area ratio of the analyte to the internal standard for both the standards and the samples.

  • Determine the concentration of 6-oxo-PIP in the samples by interpolating from the calibration curve.

  • For urine samples, normalize the 6-oxo-PIP concentration to the creatinine (B1669602) concentration.

Conclusion

This compound is a specific and stable biomarker for ALDH7A1 deficiency. Its superior stability compared to previously used biomarkers makes it an ideal candidate for reliable diagnosis and for the development of newborn screening methods. The provided LC-MS/MS protocol offers a robust and sensitive method for the quantification of 6-oxo-PIP in biological samples, aiding in the timely diagnosis and management of individuals with this rare metabolic disorder.

References

Application Notes and Protocols: Measurement of 6-Oxo-Pipecolinic Acid in Clinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-oxo-pipecolic acid (6-oxo-PIP) is a metabolite of the lysine (B10760008) degradation pathway that has emerged as a crucial biomarker in the diagnosis and monitoring of certain inborn errors of metabolism.[1][2] Its superior stability compared to other biomarkers has positioned it as a valuable tool in clinical research and diagnostics, particularly for Pyridoxine-Dependent Epilepsy (PDE) arising from ALDH7A1 deficiency.[2][3] These application notes provide a comprehensive overview of the clinical applications of 6-oxo-PIP measurement, detailed experimental protocols, and relevant biochemical pathways.

Clinical Significance

The primary clinical application of 6-oxo-pipecolic acid measurement is in the diagnosis of ALDH7A1 deficiency , also known as Pyridoxine-Dependent Epilepsy (PDE).[2][4] This autosomal recessive disorder is characterized by neonatal seizures that are resistant to conventional antiepileptic drugs but respond to high doses of pyridoxine (B80251) (vitamin B6).[1][4][5]

In individuals with ALDH7A1 deficiency, the enzyme α-aminoadipic semialdehyde (α-AASA) dehydrogenase is non-functional.[1][5][6] This enzymatic block leads to the accumulation of upstream metabolites, including α-AASA and its cyclic form, Δ¹-piperideine-6-carboxylate (P6C).[1][2] While α-AASA and P6C are established biomarkers for PDE, they are notably unstable at room temperature, posing challenges for sample collection, transport, and analysis.[3]

6-oxo-PIP has been identified as a more stable downstream product of this metabolic disruption, accumulating in various biological fluids of affected individuals, including urine, plasma, and cerebrospinal fluid (CSF).[2][3] Its stability makes it a more reliable biomarker for diagnosing and monitoring ALDH7A1 deficiency.[3][7]

It is important to note that elevated levels of 6-oxo-PIP may also be observed in molybdenum cofactor deficiency , another rare inherited metabolic disorder.[2][4] Therefore, differential diagnosis is essential. Furthermore, studies have suggested that urinary 6-oxo-PIP may not be a suitable biomarker for ALDH7A1 deficiency in neonates (under 6 months of age), as levels can be within the normal range in this population.[2][4]

Lysine Catabolism Pathway and Biomarker Formation

A deficiency in the ALDH7A1 enzyme disrupts the normal lysine degradation pathway, leading to the accumulation of specific biomarkers. The following diagram illustrates the pathway and the point of enzymatic block.

Lysine_Catabolism_Pathway Lysine Catabolism Pathway in ALDH7A1 Deficiency cluster_accumulation Accumulating Biomarkers Lysine L-Lysine AASA α-Aminoadipic semialdehyde (α-AASA) Lysine->AASA P6C Δ¹-Piperideine-6-carboxylate (P6C) AASA->P6C spontaneous cyclization ALDH7A1 ALDH7A1 (α-AASA dehydrogenase) AASA->ALDH7A1 OxoPIP 6-Oxo-pipecolic acid (6-oxo-PIP) P6C->OxoPIP Oxidation AAA α-Aminoadipic acid ALDH7A1->AAA Block X ALDH7A1->Block

Caption: Lysine degradation pathway highlighting the enzymatic block in ALDH7A1 deficiency.

Quantitative Data Summary

The following tables summarize the reported concentrations of 6-oxo-pipecolic acid in various biological matrices for both healthy individuals and patients with ALDH7A1 deficiency.

Table 1: 6-Oxo-Pipecolic Acid Concentrations in Urine

Population6-Oxo-PIP Concentration (μmol/mmol creatinine)Reference(s)
Healthy Controls (all ages)0 - 3.2[1]
ALDH7A1 Deficiency (>6 months)3.9 - 59.4[4]
ALDH7A1 Deficiency (Patient 1)156.8
ALDH7A1 Deficiency (Patient 2)122.2

Table 2: 6-Oxo-Pipecolic Acid Concentrations in Plasma

Population6-Oxo-PIP Concentration (μM)Reference(s)
Healthy ControlsNot detected
ALDH7A1 Deficiency (Patient 1)2.7 ± 0.1
ALDH7A1 Deficiency (Patient 2)4.1 ± 0.1
ALDH7A1 Deficiency (Mean)7.5

Table 3: 6-Oxo-Pipecolic Acid Concentrations in Cerebrospinal Fluid (CSF)

Population6-Oxo-PIP ConcentrationReference(s)
Healthy ControlsNot detected
ALDH7A1 DeficiencyDetected (levels vary)

Experimental Protocols

Measurement of 6-Oxo-Pipecolic Acid in Urine by LC-MS/MS

This protocol is based on methodologies described in the literature for the quantification of 6-oxo-PIP in urine samples.[4][8]

1. Sample Preparation:

  • Thaw frozen urine samples at room temperature.

  • Centrifuge samples at 10,000 x g for 5 minutes to pellet any precipitate.

  • Dilute the supernatant to a standardized creatinine (B1669602) concentration (e.g., 0.1 mmol/L) with a suitable solvent (e.g., a mixture of 1:1 methanol:acetonitrile).[4]

  • Add a deuterated internal standard (e.g., d3-6-oxo-PIP) to the diluted sample.

  • Vortex the sample mixture thoroughly.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase column suitable for polar analytes, such as an ACQUITY UPLC HSS T3 (1.8 μm, 2.1 mm x 15 mm).[4]

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) with 0.1% formic acid in water.[4]

  • Mobile Phase B: 1:1 methanol:acetonitrile.[4]

  • Flow Rate: 0.4 mL/min.[4]

  • Gradient:

    • 0 - 2.5 min: 99% A

    • 2.5 - 4.5 min: Ramp to 95% B

    • 4.5 - 5.1 min: Hold at 95% B

    • 5.1 - 8.0 min: Return to 99% A and re-equilibrate.[4]

  • Injection Volume: 10 μL.[4]

  • Mass Spectrometry (MS) System: A triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM).

  • MRM Transitions:

    • 6-oxo-PIP: Monitor the transition from the precursor ion (m/z) to a specific product ion (m/z).

    • Internal Standard: Monitor the corresponding transition for the deuterated internal standard.

3. Data Analysis and Quantification:

  • Generate a standard curve using a series of known concentrations of 6-oxo-PIP (e.g., 1 to 500 μmol/L).[4]

  • Calculate the ratio of the peak area of 6-oxo-PIP to the peak area of the internal standard for both the standards and the unknown samples.

  • Determine the concentration of 6-oxo-PIP in the samples by interpolating from the standard curve.

  • Normalize the final concentration to the creatinine concentration of the original urine sample (expressed as μmol/mmol creatinine).

Diagnostic Workflow for ALDH7A1 Deficiency

The following diagram outlines a typical workflow for the investigation of suspected ALDH7A1 deficiency, incorporating the measurement of 6-oxo-PIP.

Diagnostic_Workflow Diagnostic Workflow for ALDH7A1 Deficiency Clinical_Suspicion Clinical Suspicion (e.g., neonatal seizures, response to pyridoxine) Biochemical_Testing Biochemical Testing (Urine, Plasma, or CSF) Clinical_Suspicion->Biochemical_Testing Measure_6_oxo_PIP Measure 6-oxo-PIP (LC-MS/MS) Biochemical_Testing->Measure_6_oxo_PIP Measure_AASA_P6C Measure α-AASA/P6C (optional, less stable) Biochemical_Testing->Measure_AASA_P6C Results Interpret Results Measure_6_oxo_PIP->Results Measure_AASA_P6C->Results Elevated_6_oxo_PIP Elevated 6-oxo-PIP Results->Elevated_6_oxo_PIP Positive Normal_6_oxo_PIP Normal 6-oxo-PIP Results->Normal_6_oxo_PIP Negative Genetic_Testing Genetic Testing (ALDH7A1 gene sequencing) Elevated_6_oxo_PIP->Genetic_Testing Consider_Other Consider Other Diagnoses (e.g., Molybdenum Cofactor Deficiency, other causes of seizures) Normal_6_oxo_PIP->Consider_Other Confirmation Confirmation of ALDH7A1 Deficiency Genetic_Testing->Confirmation

Caption: A workflow for the diagnosis of ALDH7A1 deficiency.

Conclusion

The measurement of 6-oxo-pipecolic acid is a significant advancement in the biochemical diagnosis of ALDH7A1 deficiency. Its stability and accumulation in multiple biological fluids make it a robust biomarker for this treatable inborn error of metabolism. The provided protocols and data serve as a valuable resource for clinical and research laboratories involved in the diagnosis and study of rare metabolic disorders. Further research is warranted to fully elucidate its role in neonatal screening and to explore its potential applications in other clinical contexts.

References

Application Notes and Protocols: 6-Oxo-Pipecolic Acid in Newborn Screening for ALDH7A1 Deficiency

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Topic: This document provides detailed application notes and protocols for the use of 6-oxo-pipecolic acid (6-oxo-PIP) as a biomarker in newborn screening for ALDH7A1 deficiency, also known as pyridoxine-dependent epilepsy (PDE). ALDH7A1 deficiency is an inborn error of lysine (B10760008) metabolism that, if not diagnosed and treated early, can lead to severe neurological impairment.[1][2] The stability of 6-oxo-PIP at room temperature makes it a particularly suitable biomarker for newborn screening programs.[3][4]

Introduction to 6-Oxo-Pipecolic Acid and ALDH7A1 Deficiency

ALDH7A1 deficiency is an autosomal recessive metabolic disorder caused by mutations in the ALDH7A1 gene. This gene encodes the enzyme α-aminoadipic semialdehyde (α-AASA) dehydrogenase, which is crucial for the degradation of lysine. A deficiency in this enzyme leads to the accumulation of α-AASA and its cyclic form, Δ1-piperideine-6-carboxylate (P6C).[1][2] These primary biomarkers are unstable at room temperature, which has limited their utility in newborn screening.[5][6]

Recent research has identified 6-oxo-pipecolic acid (6-oxo-PIP) as a stable downstream metabolite of the accumulated P6C.[3] Its stability and significant elevation in affected individuals make it a promising biomarker for early detection of ALDH7A1 deficiency through newborn screening programs.[3][5]

Data Presentation

The following tables summarize quantitative data for 6-oxo-pipecolic acid in various biological matrices, comparing levels in patients with ALDH7A1 deficiency and control individuals.

Table 1: Concentration of 6-Oxo-Pipecolic Acid in Dried Blood Spots (DBS)

CohortNumber of Individuals6-oxo-PIP Concentration (µmol/L)Reference
Control Newborns5,405<4.51[3]
ALDH7A1 Deficient Newborns2Not specified, but elevated above reference[3]
Control Newborns9,393Not specified, used to establish percentile[5]
ALDH7A1 Deficient Newborns9All identified with 100% sensitivity[5]

Table 2: Concentration of 6-Oxo-Pipecolic Acid in Plasma and Urine

MatrixCohortNumber of Individuals6-oxo-PIP ConcentrationReference
PlasmaALDH7A1 Deficient22.7 ± 0.1 µM and 4.1 ± 0.1 µM[4]
UrineALDH7A1 Deficient2156.8 µmol/mg creatinine (B1669602) and 122.2 µmol/mg creatinine[4]
UrineALDH7A1 Deficient (> 6 months)All patients above normal rangeAbove normal range[2]
UrineALDH7A1 Deficient (< 6 months)33% of patients within normal rangeWithin normal range[2]
UrineControl (all ages)>80Median: 0.2 mmol/mol creatinine (95% CI: 0-3.2)[7]

Table 3: Stability of 6-Oxo-Pipecolic Acid in Dried Blood Spots (DBS)

Storage ConditionDurationStabilityReference
Room Temperature (22°C ± 2°C)28 days>95% of initial value[8]
4°C28 days>95% of initial value[8]
-20°C28 days>95% of initial value[8]
-80°C28 days>95% of initial value[8]
Room Temperature4 months (in urine)Measurable[4]

Signaling and Metabolic Pathways

The following diagram illustrates the lysine degradation pathway and the metabolic block in ALDH7A1 deficiency, leading to the formation of 6-oxo-pipecolic acid.

Lysine_Metabolism_ALDH7A1_Deficiency cluster_Deficiency ALDH7A1 Deficiency Lysine L-Lysine AASS AASS Lysine->AASS Saccharopine Pathway alpha_AASA α-Aminoadipic semialdehyde (α-AASA) AASS->alpha_AASA P6C Δ1-Piperideine-6-carboxylate (P6C) alpha_AASA->P6C Spontaneous Cyclization ALDH7A1 Deficient ALDH7A1 P6C->ALDH7A1 six_OH_PIP 6-OH-pipecolic acid P6C->six_OH_PIP Hydration alpha_AA α-Aminoadipic acid ALDH7A1->alpha_AA TCA_cycle Further Metabolism alpha_AA->TCA_cycle Unknown_Enzyme Unknown Aldehyde Dehydrogenase six_OH_PIP->Unknown_Enzyme six_oxo_PIP 6-Oxo-pipecolic acid (6-oxo-PIP) Unknown_Enzyme->six_oxo_PIP

Lysine metabolism and 6-oxo-PIP formation.

Experimental Protocols

Protocol 1: First-Tier Newborn Screening for 6-Oxo-Pipecolic Acid in Dried Blood Spots (DBS) by FIA-MS/MS

This protocol describes a high-throughput method for the initial screening of elevated 6-oxo-PIP in newborn DBS samples using Flow Injection Analysis-Tandem Mass Spectrometry (FIA-MS/MS).

1. Materials and Reagents

  • Dried blood spot collection cards (e.g., Whatman 903)

  • DBS puncher (3.2 mm) and 96-well microplates

  • Methanol (B129727) (LC-MS grade)

  • Butanolic HCl (3N) for derivatization

  • Internal Standard: Deuterated 6-oxo-pipecolic acid (e.g., d3-6-oxo-PIP)

  • Control DBS with known concentrations of 6-oxo-PIP

2. Sample Preparation (Butanol Derivatization)

  • Punch a 3.2 mm disc from the center of a dried blood spot into a well of a 96-well microplate.

  • Add 100 µL of a methanol solution containing the deuterated internal standard to each well.

  • Agitate the plate on a shaker at 700 rpm for 45 minutes at 45°C to extract the analytes.

  • Transfer the extract to a new 96-well plate.

  • Evaporate the solvent to dryness under a stream of nitrogen or warm air.

  • Add 60 µL of 3N butanolic HCl to each well.

  • Seal the plate and incubate at 65°C for 30 minutes for derivatization.

  • Evaporate the butanolic HCl to dryness.

  • Reconstitute the dried residue in 200 µL of the mobile phase for FIA-MS/MS analysis.

3. FIA-MS/MS Analysis

  • System: A tandem mass spectrometer with an electrospray ionization (ESI) source, operated in positive ion mode.

  • Injection Volume: 10-20 µL.

  • Mobile Phase: Typically a mixture of acetonitrile (B52724) and water with a small percentage of formic acid, delivered at a constant flow rate.

  • Analysis Time: Approximately 1.5 minutes per sample.

  • Detection: Multiple Reaction Monitoring (MRM) is used to detect the parent and product ions for both native and deuterated 6-oxo-PIP.

Table 4: Example MRM Transitions for Butylated 6-Oxo-Pipecolic Acid

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Reference
Butylated 6-oxo-PIP2009818[6]
Butylated d3-6-oxo-PIP20310118[3]

4. Data Analysis and Interpretation

  • Calculate the concentration of 6-oxo-PIP by comparing the peak area ratio of the analyte to its internal standard against a calibration curve.

  • Establish a cut-off value for 6-oxo-PIP based on the analysis of a large cohort of normal newborn DBS samples (e.g., 99.5th percentile).

  • Samples with 6-oxo-PIP concentrations above the established cut-off are considered presumptive positive and should be forwarded for second-tier testing.

Protocol 2: Second-Tier Confirmatory Analysis of 6-Oxo-Pipecolic Acid in DBS by LC-MS/MS

This protocol provides a more specific and quantitative method using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to confirm elevated levels of 6-oxo-PIP in presumptive positive samples.

1. Materials and Reagents

2. Sample Preparation (Non-derivatized)

  • Punch a 3.2 mm disc from the DBS into a 96-well plate.

  • Add 100 µL of an extraction solution (e.g., 1:1 methanol:acetonitrile) containing the deuterated internal standard.

  • Agitate the plate for 30 minutes at room temperature.

  • Centrifuge the plate and transfer the supernatant to a new plate or vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis

  • LC System: A UHPLC or HPLC system.

  • Analytical Column: A reverse-phase column suitable for polar compounds, such as an ACQUITY UPLC HSS T3 (1.8 µm, 2.1 mm x 15 mm).[9]

  • Mobile Phase A: 10 mM ammonium acetate with 0.1% formic acid in water.[9]

  • Mobile Phase B: 1:1 methanol:acetonitrile.[9]

  • Flow Rate: 0.4 mL/min.[9]

  • Gradient Elution: A linear gradient from 99% A to 95% B over several minutes is used to separate 6-oxo-PIP from other metabolites.[9]

  • MS System: A triple quadrupole mass spectrometer with an ESI source in positive ion mode.

  • Detection: MRM is used for quantification.

Table 5: Example MRM Transitions for Non-derivatized 6-Oxo-Pipecolic Acid

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Reference
6-oxo-PIP144.198.1Not specified[3]
d3-6-oxo-PIP147.1101.1Not specified[3]

4. Data Analysis and Confirmation

  • Quantify the concentration of 6-oxo-PIP using a calibration curve prepared in a matrix (e.g., pooled blood) to account for matrix effects.

  • A confirmed diagnosis of ALDH7A1 deficiency is indicated by a significantly elevated concentration of 6-oxo-PIP above the established reference range. Further genetic testing is recommended to confirm the diagnosis.

Experimental Workflow

The following diagram illustrates the overall workflow for newborn screening for ALDH7A1 deficiency using 6-oxo-pipecolic acid as a biomarker.

Newborn_Screening_Workflow cluster_Screening Newborn Screening Laboratory cluster_Confirmation Confirmatory Testing Collection Sample Collection (Heel Prick on DBS Card) Reception Sample Reception and Accessioning Collection->Reception Punching DBS Punching (3.2 mm) Reception->Punching Extraction Extraction & Derivatization (with Internal Standard) Punching->Extraction FIA_MSMS First-Tier Screening (FIA-MS/MS) Extraction->FIA_MSMS Data_Analysis Data Analysis (Comparison to Cut-off) FIA_MSMS->Data_Analysis Decision Result Interpretation Data_Analysis->Decision Negative Screen Negative (Report Normal) Decision->Negative Below Cut-off Positive Presumptive Positive Decision->Positive Above Cut-off LC_MSMS Second-Tier Analysis (LC-MS/MS) Positive->LC_MSMS Genetic Genetic Testing (*ALDH7A1* Gene Sequencing) LC_MSMS->Genetic If Positive Diagnosis Confirmed Diagnosis Genetic->Diagnosis Report Report to Clinician and Initiate Treatment Diagnosis->Report

Newborn screening workflow for ALDH7A1 deficiency.

References

Application Note: Chemical Synthesis of D-6-Oxo-pipecolinic Acid Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the chemical synthesis of D-6-Oxo-pipecolinic acid, a crucial chiral building block in the development of various pharmaceutical agents. The synthesis involves a two-step process starting from the commercially available D-α-aminoadipic acid. The protocol first describes the esterification of the starting material, followed by a cyclization reaction to yield the desired product. This document includes a detailed experimental protocol, characterization data, and a workflow diagram to ensure reproducibility and aid in the production of a high-purity analytical standard.

Introduction

This compound is a non-proteinogenic amino acid derivative that serves as a key intermediate in the synthesis of a variety of biologically active molecules. Its rigid cyclic structure and specific stereochemistry make it a valuable component in the design of peptidomimetics, enzyme inhibitors, and other therapeutic agents. Access to an enantiomerically pure standard of this compound is essential for analytical and biological studies during drug discovery and development. The following protocol outlines a reliable method for its preparation from D-α-aminoadipic acid.

Synthesis Overview

The synthesis of this compound is achieved through a straightforward two-step process. The first step involves the esterification of the carboxylic acid groups of D-α-aminoadipic acid to prevent unwanted side reactions and to facilitate the subsequent cyclization. The second step is an intramolecular cyclization of the resulting diester to form the desired δ-lactam ring of this compound.

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Esterification cluster_intermediate Intermediate cluster_step2 Step 2: Cyclization cluster_product Final Product D_alpha_aminoadipic_acid D-α-Aminoadipic Acid Esterification Esterification (e.g., with Methanol (B129727) and Acid Catalyst) D_alpha_aminoadipic_acid->Esterification Reaction Diester D-α-Aminoadipic Acid Dimethyl Ester Esterification->Diester Forms Cyclization Intramolecular Cyclization (e.g., Kugelrohr Distillation) Diester->Cyclization Reaction D_6_oxo This compound Cyclization->D_6_oxo Forms

Experimental Protocols

Step 1: Esterification of D-α-Aminoadipic Acid

This procedure describes the formation of D-α-aminoadipic acid dimethyl ester.

Materials:

  • D-α-Aminoadipic acid

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂) or a strong acid catalyst (e.g., H₂SO₄)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Dichloromethane (B109758) (CH₂Cl₂) or Ethyl acetate (B1210297) (EtOAc)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Suspend D-α-aminoadipic acid in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the suspension in an ice bath.

  • Slowly add thionyl chloride dropwise to the stirred suspension. Alternatively, a catalytic amount of concentrated sulfuric acid can be used.

  • After the addition is complete, remove the ice bath and attach a reflux condenser.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, or until the reaction is complete (monitored by TLC).

  • Cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane or ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude D-α-aminoadipic acid dimethyl ester.

Step 2: Intramolecular Cyclization to this compound

This procedure describes the cyclization of the diester intermediate to the final product.

Materials:

  • D-α-Aminoadipic acid dimethyl ester

  • Kugelrohr distillation apparatus

  • High-vacuum pump

  • Heating mantle

  • Collection flask

Procedure:

  • Place the crude D-α-aminoadipic acid dimethyl ester into the flask of the Kugelrohr apparatus.

  • Assemble the apparatus and connect it to a high-vacuum pump.

  • Gradually heat the sample under high vacuum. The temperature should be raised slowly to control the distillation and cyclization process.

  • Methanol will be eliminated during the heating process as the cyclization occurs.

  • The this compound methyl ester will distill and solidify in the collection part of the apparatus.

  • Once the distillation is complete, allow the apparatus to cool to room temperature before carefully venting the system.

  • The collected solid is the methyl ester of this compound.

  • For the free acid, the ester can be hydrolyzed under standard acidic or basic conditions, followed by neutralization and purification.

Data Presentation

The following table summarizes the expected analytical data for the synthesized this compound.

ParameterExpected Value
Molecular Formula C₆H₉NO₃
Molecular Weight 143.14 g/mol
Appearance White to off-white solid
Melting Point Not available
Optical Rotation Specific rotation will be positive for the D-enantiomer.
¹H NMR Spectral data will show characteristic peaks for the piperidone ring protons and the carboxylic acid proton.
¹³C NMR Spectral data will show six distinct carbon signals corresponding to the molecular structure.
Mass Spectrometry m/z: 144.06 [M+H]⁺
Purity (HPLC) ≥95%

Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or other soft ionization techniques can be used to determine the molecular weight.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the amide carbonyl, carboxylic acid carbonyl, and N-H and O-H stretching vibrations.

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC can be used to determine the enantiomeric purity of the final product.

Safety Precautions

  • All experimental work should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Thionyl chloride is a corrosive and lachrymatory reagent and should be handled with extreme care.

  • High-vacuum distillation requires appropriate glassware and safety shields.

Conclusion

This application note provides a comprehensive guide for the synthesis of this compound. The described two-step protocol starting from D-α-aminoadipic acid offers a reliable method for obtaining this important chiral building block for research and development purposes. Adherence to the detailed procedures and safety precautions will ensure a successful synthesis and a high-purity final product.

Application Note: Derivatization of D-6-Oxo-pipecolinic Acid for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides detailed protocols for the derivatization of D-6-Oxo-pipecolinic acid, a cyclic keto-amino acid, for subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS). The methods described aim to increase the volatility and thermal stability of the analyte, enabling sensitive and reproducible quantification.

Introduction

This compound is a metabolite of interest in various biological and pharmaceutical studies. Due to its polar nature, containing a carboxylic acid, a secondary amine, and a keto group, it is not directly amenable to GC-MS analysis. Derivatization is a crucial step to block these active functional groups, thereby increasing the compound's volatility and improving its chromatographic properties.

This application note details two primary derivatization methodologies: a single-step acylation/esterification using propyl chloroformate, and a two-step methoximation and silylation protocol, which is particularly advantageous for compounds containing keto groups.

Derivatization Strategies

Propyl Chloroformate Derivatization

This method offers a rapid, one-step derivatization of both the amino and carboxylic acid functionalities.[1][2][3] Propyl chloroformate reacts with the secondary amine to form a N-propoxycarbonyl derivative and with the carboxylic acid to form a propyl ester.[1] This procedure is simple, cost-effective, and suitable for high-throughput analysis.[1][2]

Methoximation followed by Silylation

For molecules containing keto groups, such as this compound, tautomerization can lead to the formation of multiple derivatives and complicate analysis.[4] A methoximation step prior to silylation effectively protects the keto group by converting it into an oxime, thus preventing enolization and subsequent side reactions.[4] The subsequent silylation of the carboxylic acid and secondary amine groups with an agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) renders the molecule volatile for GC-MS analysis.[4][5] This two-step process is highly effective for comprehensive metabolic profiling.

Experimental Protocols

Protocol 1: Propyl Chloroformate Derivatization

This protocol is adapted from methodologies used for the analysis of pipecolic acid.[1][2]

Materials:

Procedure:

  • Sample Preparation: To 100 µL of aqueous sample or standard, add a known concentration of the internal standard.

  • Alkalinization: Add 200 µL of 1 M Sodium Hydroxide solution and vortex briefly.

  • Derivatization Reaction:

    • Add 34 µL of pyridine and 167 µL of propanol.

    • Add 20 µL of propyl chloroformate and vortex vigorously for 30 seconds.

    • Add a second 20 µL aliquot of propyl chloroformate and vortex for another 30 seconds.

  • Extraction:

    • Add 500 µL of dichloromethane or ethyl acetate and vortex for 1 minute to extract the derivatives.

    • Centrifuge to separate the phases.

  • Drying and Transfer:

    • Transfer the organic (upper) layer to a clean tube containing a small amount of anhydrous sodium sulfate to remove residual water.

    • Transfer the dried organic phase to a GC vial for analysis.

Protocol 2: Methoximation and Silylation

This protocol is a robust method for metabolomics studies and is well-suited for keto-containing compounds.[4][5]

Materials:

  • This compound standard or sample extract (lyophilized to dryness)

  • Methoxyamine hydrochloride (MeOx) in pyridine (e.g., 20 mg/mL)

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS (optional, as a catalyst)

  • Heptane (B126788) or Isooctane

  • GC Vials

Procedure:

  • Sample Drying: Ensure the sample is completely dry. Lyophilization (freeze-drying) is highly recommended to prevent interference from water, which can quench the silylation reagent.[4]

  • Methoximation:

    • Add 50 µL of methoxyamine hydrochloride in pyridine solution to the dried sample.

    • Incubate at 37°C for 90 minutes with gentle shaking to protect the keto group.[4]

  • Silylation:

    • Add 80 µL of MSTFA to the reaction mixture.

    • Incubate at 37°C for 30 minutes with gentle shaking to derivatize the carboxylic acid and secondary amine groups.[4]

  • Final Preparation:

    • After cooling to room temperature, the sample can be directly injected into the GC-MS. Alternatively, for improved injection performance, the sample can be diluted with heptane or isooctane.

    • Transfer the final solution to a GC vial for analysis.

GC-MS Analysis Parameters

The following are general GC-MS parameters that can be used as a starting point and should be optimized for the specific instrument and application.

  • Gas Chromatograph: Agilent GC or equivalent

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column

  • Injection Mode: Splitless or Split (e.g., 10:1)

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Mass Spectrometer: Agilent MSD or equivalent

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • MS Source Temperature: 230°C

  • MS Quad Temperature: 150°C

  • Acquisition Mode:

    • Full Scan: m/z 50-550 for initial identification of derivative peaks.

    • Selected Ion Monitoring (SIM): For quantitative analysis, monitor characteristic ions of the derivatized this compound.

Data Presentation

Quantitative data from GC-MS analysis should be summarized for clear comparison. The following tables provide examples of how to present such data, based on typical performance metrics for derivatization-based GC-MS methods for related compounds.[6][7]

Table 1: Quantitative Performance of Derivatization Methods

ParameterPropyl Chloroformate MethodMethoximation-Silylation Method
Linearity Range (ng/mL) 10 - 2005 - 500
Correlation Coefficient (r²) > 0.995> 0.998
Limit of Detection (LOD) To be determinedTo be determined
Limit of Quantification (LOQ) To be determinedTo be determined
Intra-day Precision (%RSD) < 10%< 5%
Inter-day Precision (%RSD) < 15%< 10%
Recovery (%) 90 - 110%95 - 105%

Table 2: Characteristic Ions for SIM Mode Analysis

DerivativeParent Ion (M+)Major Fragment Ions (m/z)
N-propoxycarbonyl, propyl ester To be determinedTo be determined
Methoxyamine, di-TMS derivative To be determinedTo be determined

Note: The specific m/z values need to be determined experimentally by analyzing the mass spectrum of the derivatized standard.

Visualizations

.dot

Derivatization_Workflow_Propyl_Chloroformate Start Sample + Internal Standard Alkalinize Add 1M NaOH Start->Alkalinize Step 1 Derivatize Add Pyridine, Propanol & Propyl Chloroformate Alkalinize->Derivatize Step 2 Extract Extract with Dichloromethane Derivatize->Extract Step 3 Dry Dry with Na2SO4 Extract->Dry Step 4 GCMS GC-MS Analysis Dry->GCMS Step 5

Caption: Workflow for Propyl Chloroformate Derivatization.

.dot

Derivatization_Workflow_Silylation Start Lyophilized Sample Methoximation Add MeOx in Pyridine Incubate 90 min @ 37°C Start->Methoximation Step 1: Protect Keto Group Silylation Add MSTFA Incubate 30 min @ 37°C Methoximation->Silylation Step 2: Silylate Acid/Amine GCMS GC-MS Analysis Silylation->GCMS Step 3: Analyze

Caption: Workflow for Methoximation and Silylation.

Conclusion

The choice of derivatization method for this compound depends on the specific requirements of the analysis. The propyl chloroformate method is rapid and suitable for screening purposes. For more rigorous quantitative analysis and to avoid potential side-reactions due to the keto group, the two-step methoximation and silylation protocol is recommended. Both methods, when properly optimized, can provide the necessary volatility and thermal stability for robust and sensitive GC-MS analysis. It is essential to validate the chosen method in the specific sample matrix to ensure accuracy and precision.

References

Application Notes & Protocols: D-6-Oxo-pipecolinic Acid Immunoassay Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-6-Oxo-pipecolinic acid (D-6-Oxo-PIP) is an emerging biomarker of significant interest, particularly in the study of inherited metabolic disorders such as ALDH7A1 deficiency, also known as pyridoxine-dependent epilepsy. Its stability compared to other biomarkers makes it a promising candidate for reliable diagnostic and monitoring applications. This document provides a comprehensive guide to the development of a competitive enzyme-linked immunosorbent assay (ELISA) for the quantification of this compound in biological samples.

A competitive immunoassay is the method of choice for small molecules like this compound, as they cannot be simultaneously bound by two different antibodies, a requirement for the sandwich ELISA format. In this assay, free this compound in a sample competes with a labeled this compound conjugate for a limited number of binding sites on a specific antibody. The resulting signal is inversely proportional to the concentration of this compound in the sample.

These application notes provide detailed protocols for each stage of the immunoassay development process, from the critical design and synthesis of a suitable hapten to the production of specific antibodies and the final validation of the competitive ELISA.

I. Hapten Synthesis and Immunogen Preparation

To elicit an immune response against a small molecule like this compound, it must first be covalently linked to a larger carrier protein, creating an immunogen. This process begins with the synthesis of a hapten, a derivative of this compound that incorporates a linker arm with a reactive functional group for protein conjugation.

Experimental Protocol: Synthesis of this compound Hapten (OPA-H)

A plausible strategy for the synthesis of a this compound hapten involves the N-alkylation of the secondary amine within the piperidine (B6355638) ring. This approach preserves the carboxyl and oxo groups, which are key recognition epitopes for the antibody.

  • Protection of the Carboxylic Acid:

    • Dissolve this compound in a suitable solvent such as methanol.

    • Add a protecting agent, for example, thionyl chloride, dropwise at 0°C to form the methyl ester.

    • Stir the reaction at room temperature until completion, monitored by thin-layer chromatography (TLC).

    • Remove the solvent under reduced pressure and purify the protected this compound methyl ester.

  • N-Alkylation with a Linker:

    • Dissolve the protected this compound in an aprotic solvent like dimethylformamide (DMF).

    • Add a base, such as potassium carbonate, to the solution.

    • Introduce a linker with a terminal carboxyl group protected as an ester, for instance, ethyl 6-bromohexanoate.

    • Heat the reaction mixture to facilitate the N-alkylation. Monitor the reaction progress by TLC.

    • After completion, perform an aqueous work-up and extract the product with an organic solvent. Purify the resulting diester by column chromatography.

  • Deprotection of the Carboxylic Acids:

    • Hydrolyze both ester groups of the purified product using a base like lithium hydroxide (B78521) in a mixture of tetrahydrofuran (B95107) and water.

    • Monitor the saponification by TLC until all the starting material is consumed.

    • Acidify the reaction mixture to protonate the carboxylic acids.

    • Extract the final hapten, N-(5-carboxypentyl)-6-oxo-pipecolinic acid (OPA-H), and purify it. Confirm the structure using NMR and mass spectrometry.

Experimental Protocol: Conjugation of OPA-H to Carrier Proteins

The synthesized hapten (OPA-H) is then conjugated to carrier proteins to create the immunogen (for antibody production) and the coating antigen (for the ELISA plate). Bovine Serum Albumin (BSA) is often used for the immunogen, and Ovalbumin (OVA) for the coating antigen to minimize cross-reactivity to the carrier protein itself.

  • Activation of the Hapten:

    • Dissolve OPA-H in anhydrous DMF.

    • Add N-hydroxysuccinimide (NHS) and a carbodiimide (B86325) coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Stir the reaction at room temperature for several hours to form the NHS-ester of OPA-H.

  • Conjugation to Carrier Protein:

    • Dissolve the carrier protein (BSA or OVA) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Slowly add the activated OPA-H NHS-ester solution to the protein solution while stirring.

    • Allow the reaction to proceed overnight at 4°C.

    • Purify the conjugate (OPA-H-BSA or OPA-H-OVA) by dialysis against PBS to remove unconjugated hapten and coupling reagents.

    • Characterize the conjugate by determining the hapten-to-protein molar ratio using techniques like MALDI-TOF mass spectrometry or UV-Vis spectroscopy if the hapten has a chromophore.

II. Antibody Production and Characterization

The OPA-H-BSA immunogen is used to generate antibodies that specifically recognize this compound. Both polyclonal and monoclonal antibodies can be developed.

Experimental Protocol: Polyclonal Antibody Production
  • Immunization:

    • Emulsify the OPA-H-BSA immunogen with an equal volume of complete Freund's adjuvant for the primary immunization.

    • Immunize rabbits or other suitable host animals with the emulsion (e.g., subcutaneously at multiple sites).

    • Boost the immunization every 4-6 weeks with the immunogen emulsified in incomplete Freund's adjuvant.

  • Titer Determination and Antibody Purification:

    • Collect blood samples periodically and determine the antibody titer using an indirect ELISA with OPA-H-OVA as the coating antigen.

    • Once a high titer is achieved, collect the antiserum.

    • Purify the polyclonal antibodies from the serum using protein A/G affinity chromatography.

Experimental Protocol: Monoclonal Antibody Production (Hybridoma Technology)
  • Immunization and Fusion:

    • Immunize mice (e.g., BALB/c) with the OPA-H-BSA immunogen as described for polyclonal antibody production.

    • After the final boost, harvest the spleen and fuse the splenocytes with myeloma cells.

  • Screening and Cloning:

    • Select for fused hybridoma cells in HAT medium.

    • Screen the supernatants of the resulting hybridomas for the presence of antibodies that bind to OPA-H-OVA using an indirect ELISA.

    • Select positive clones and perform limiting dilution to isolate monoclonal cell lines.

  • Antibody Production and Purification:

    • Expand the selected hybridoma clones and collect the culture supernatant containing the monoclonal antibodies.

    • Purify the monoclonal antibodies using protein A/G affinity chromatography.

Antibody Characterization

The purified antibodies must be thoroughly characterized to ensure their suitability for the immunoassay.

Parameter Method Description
Affinity ELISA, Surface Plasmon Resonance (SPR)Determine the binding strength of the antibody to this compound. High affinity is desirable for a sensitive assay.
Specificity Competitive ELISATest the cross-reactivity of the antibody with structurally related molecules to ensure it specifically binds to this compound.
Isotype ELISA-based isotyping kitDetermine the class and subclass of the monoclonal antibody.

III. Competitive ELISA Protocol

This protocol outlines a competitive ELISA for the quantification of this compound in a sample.

Materials
  • 96-well microtiter plates

  • Coating antigen: OPA-H-OVA conjugate

  • Primary antibody: Anti-D-6-Oxo-pipecolinic acid antibody

  • Standard: this compound

  • Sample: Biological fluid (e.g., urine, plasma)

  • Secondary antibody: HRP-conjugated anti-host IgG

  • Substrate: TMB (3,3',5,5'-Tetramethylbenzidine)

  • Stop solution: 2 M H₂SO₄

  • Wash buffer: PBS with 0.05% Tween 20 (PBST)

  • Blocking buffer: 5% non-fat dry milk in PBST

  • Assay buffer: 1% BSA in PBST

Procedure
  • Coating:

    • Dilute the OPA-H-OVA conjugate to an optimal concentration (e.g., 1-10 µg/mL) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

    • Add 100 µL of the diluted coating antigen to each well of a 96-well plate.

    • Incubate overnight at 4°C.

  • Washing:

    • Wash the plate three times with 200 µL of wash buffer per well.

  • Blocking:

    • Add 200 µL of blocking buffer to each well.

    • Incubate for 1-2 hours at room temperature.

  • Washing:

    • Wash the plate three times with wash buffer.

  • Competition:

    • Prepare a standard curve by serially diluting the this compound standard in assay buffer.

    • Prepare samples by diluting them in assay buffer as required.

    • Add 50 µL of the standard or sample to the appropriate wells.

    • Immediately add 50 µL of the diluted primary antibody to each well.

    • Incubate for 1-2 hours at room temperature.

  • Washing:

    • Wash the plate three times with wash buffer.

  • Detection:

    • Add 100 µL of the diluted HRP-conjugated secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

  • Washing:

    • Wash the plate five times with wash buffer.

  • Substrate Reaction:

    • Add 100 µL of TMB substrate to each well.

    • Incubate in the dark for 15-30 minutes at room temperature.

  • Stopping the Reaction:

    • Add 50 µL of stop solution to each well.

  • Measurement:

    • Read the absorbance at 450 nm using a microplate reader.

IV. Data Analysis and Performance Characteristics

The data obtained from the competitive ELISA is used to generate a standard curve by plotting the absorbance against the concentration of the this compound standard. The concentration of this compound in the samples is then determined by interpolating their absorbance values from the standard curve.

Hypothetical Performance Data

The following tables present hypothetical but realistic performance characteristics for a developed this compound competitive ELISA.

Table 1: Assay Performance Characteristics

Parameter Value
Assay Range 0.1 - 100 ng/mL
IC50 (50% Inhibition Concentration) 5 ng/mL
Sensitivity (Limit of Detection, LOD) 0.05 ng/mL
Intra-assay Precision (CV%) < 10%
Inter-assay Precision (CV%) < 15%
Spike and Recovery 85-115%
Linearity of Dilution 80-120%

Table 2: Cross-Reactivity Profile

Compound Structure Cross-Reactivity (%)
This compound Target Analyte100
L-Pipecolic acid Structurally similar< 0.1
D-Pipecolic acid Structurally similar< 0.5
L-2-Aminoadipic acid Precursor in lysine (B10760008) metabolism< 0.01
L-Lysine Amino acid precursor< 0.01

V. Visualizations

Diagrams

Hapten_Synthesis_and_Conjugation cluster_synthesis Hapten Synthesis cluster_conjugation Conjugation D-6-Oxo-pipecolinic_acid This compound Protected_OPA Protected OPA D-6-Oxo-pipecolinic_acid->Protected_OPA Protection OPA_Hapten OPA-Hapten (with linker) Protected_OPA->OPA_Hapten N-Alkylation Activated_Hapten Activated Hapten (NHS-ester) OPA_Hapten->Activated_Hapten Activation Immunogen_Coating_Antigen Immunogen/ Coating Antigen Activated_Hapten->Immunogen_Coating_Antigen Carrier_Protein Carrier Protein (BSA/OVA) Carrier_Protein->Immunogen_Coating_Antigen

Caption: Workflow for hapten synthesis and immunogen preparation.

Competitive_ELISA_Workflow cluster_plate_prep Plate Preparation cluster_assay Competitive Binding cluster_detection Detection Coating 1. Coat plate with OPA-H-OVA Wash1 2. Wash Coating->Wash1 Blocking 3. Block Wash1->Blocking Wash2 4. Wash Blocking->Wash2 Add_Sample 5. Add Sample/ Standard Add_Antibody 6. Add Primary Antibody Add_Sample->Add_Antibody Incubate_Compete 7. Incubate Add_Antibody->Incubate_Compete Wash3 8. Wash Incubate_Compete->Wash3 Add_Secondary 9. Add Secondary Ab-HRP Incubate_Detect 10. Incubate Add_Secondary->Incubate_Detect Wash4 11. Wash Incubate_Detect->Wash4 Add_Substrate 12. Add TMB Wash4->Add_Substrate Stop_Reaction 13. Add Stop Solution Add_Substrate->Stop_Reaction Read_Absorbance 14. Read at 450nm Stop_Reaction->Read_Absorbance

Caption: Step-by-step workflow of the competitive ELISA.

Competitive_ELISA_Principle cluster_low Low Analyte Concentration cluster_high High Analyte Concentration Low_Analyte [Sample Analyte] is low High_Signal More Ab-HRP binds to plate => High Signal Low_Analyte->High_Signal High_Analyte [Sample Analyte] is high Low_Signal Less Ab-HRP binds to plate => Low Signal High_Analyte->Low_Signal Competitive_Binding Competitive Binding (Analyte vs. Labeled Analyte for Antibody)

Caption: Principle of signal generation in competitive ELISA.

Application Notes and Protocols: The Use of D-6-Oxo-pipecolinic Acid in Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a biological system. By tracing the flow of atoms from isotopically labeled substrates (tracers) through metabolic pathways, researchers can gain a detailed understanding of cellular metabolism in various physiological and pathological states.[1][2][3][4] While established tracers like glucose and glutamine have been instrumental in mapping central carbon metabolism, there is a growing need for novel tracers to probe specific pathways.

This document outlines a hypothetical application of D-6-Oxo-pipecolinic acid as a novel tracer for metabolic flux analysis, particularly for investigating the downstream metabolism of lysine (B10760008) and its link to other metabolic pathways. As of the current literature, the use of this compound as an exogenous tracer for MFA has not been established. The protocols and applications described herein are therefore proposed methodologies based on the known biochemistry of related pathways and established principles of metabolic flux analysis.

Biochemical Rationale

This compound is a derivative of pipecolic acid, a metabolite of lysine.[5][6] Lysine degradation occurs via two main routes: the saccharopine pathway and the pipecolic acid pathway.[1][5] The pipecolic acid pathway, while less characterized, is of significant interest in several metabolic disorders. 6-Oxo-pipecolic acid (also known as 6-oxopiperidine-2-carboxylic acid) has been identified as a biomarker for pyridoxine-dependent epilepsy, a condition caused by ALDH7A1 deficiency which leads to a blockage in the lysine degradation pathway.[7][8][9]

By introducing a stable isotope-labeled version of this compound into a biological system, it may be possible to trace its metabolic fate and quantify the flux through downstream pathways. This could provide valuable insights into the activity of enzymes involved in lysine catabolism and the interplay between this pathway and central metabolism.

Potential Applications

  • Elucidating Lysine Catabolism: Tracing the metabolism of labeled this compound can help to identify and quantify the flux through enzymes downstream of its formation.

  • Investigating Disease Mechanisms: In diseases like pyridoxine-dependent epilepsy, this tracer could be used to study the effects of therapeutic interventions on lysine metabolism.

  • Drug Development: For compounds targeting enzymes in the lysine degradation pathway, labeled this compound could serve as a probe to assess target engagement and metabolic consequences.

Quantitative Data

The following table summarizes the reported concentrations of 6-Oxo-pipecolic acid in human plasma and urine, primarily in the context of its use as a biomarker for ALDH7A1 deficiency. This data provides a baseline for expected endogenous levels and can inform the design of tracer experiments.

Biological MatrixPatient PopulationConcentration RangeReference
PlasmaPatients with PDE2.7 ± 0.1 µM to 4.1 ± 0.1 µM
UrinePatients with PDE122.2 µmol/mg creatinine (B1669602) to 156.8 µmol/mg creatinine
UrinePatients with ALDH7A1 deficiency (>6 months old)3.9 to 59.4 mmol/mol creatinine[8]
UrineHealthy Controls0 – 3.2 mmol/mol creatinine[8]

Experimental Protocols

Hypothetical Protocol for Metabolic Flux Analysis using [U-¹³C₆]-D-6-Oxo-pipecolinic Acid in Cultured Human Hepatocytes (HepG2)

1. Objective

To determine the metabolic fate of this compound and quantify its contribution to downstream metabolic pathways in a human liver cell line model.

2. Materials and Reagents

  • HepG2 cells

  • Dulbecco's Modified Eagle Medium (DMEM) with high glucose, without L-lysine (B1673455)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA solution

  • [U-¹³C₆]-D-6-Oxo-pipecolinic acid (hypothetical tracer)

  • Unlabeled this compound

  • 80% Methanol (B129727) (pre-chilled to -80°C)

  • LC-MS grade water, acetonitrile, and formic acid

  • Internal standards for LC-MS analysis (e.g., ¹³C,¹⁵N-labeled amino acids)

3. Cell Culture and Isotope Labeling

  • Culture HepG2 cells in standard DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • When cells reach 80% confluency, switch to custom DMEM (without L-lysine) supplemented with 10% dFBS for 24 hours to deplete endogenous lysine stores.

  • Prepare the labeling medium: Custom DMEM with 10% dFBS and a defined concentration of [U-¹³C₆]-D-6-Oxo-pipecolinic acid (e.g., 100 µM). Prepare a parallel control with unlabeled this compound.

  • Remove the depletion medium, wash cells twice with PBS, and add the labeling medium.

  • Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the incorporation of the tracer into downstream metabolites and achieve isotopic steady state.

4. Metabolite Extraction

  • At each time point, place the culture plates on ice and aspirate the labeling medium.

  • Wash the cells twice with ice-cold PBS.

  • Add 1 mL of pre-chilled 80% methanol to each well of a 6-well plate.

  • Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

  • Vortex vigorously and incubate at -20°C for 1 hour to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant containing the polar metabolites to a new tube.

  • Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.

  • Resuspend the dried extracts in a suitable volume of LC-MS grade water for analysis.

5. LC-MS/MS Analysis

  • Chromatography: Perform hydrophilic interaction liquid chromatography (HILIC) using a suitable column to separate polar metabolites.

    • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A linear gradient from 95% B to 5% B over 15 minutes.

  • Mass Spectrometry: Analyze the samples on a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to the LC system.

    • Ionization Mode: Positive and negative ion modes to cover a broad range of metabolites.

    • Scan Mode: Full scan MS to identify potential downstream metabolites and targeted MS/MS to confirm their identity and quantify isotopologue distributions.

    • Monitor for the mass isotopologues of expected downstream metabolites of lysine catabolism, such as α-aminoadipic acid, and intermediates of the TCA cycle.

6. Data Analysis

  • Process the raw LC-MS data to identify and quantify the mass isotopologue distributions of metabolites of interest.

  • Correct for the natural abundance of stable isotopes.

  • Use the isotopologue distribution data to calculate metabolic fluxes using software such as INCA or Metran.

Visualizations

lysine_catabolism cluster_saccharopine Saccharopine Pathway cluster_pipecolate Pipecolic Acid Pathway Lysine Lysine alpha_AASA α-Aminoadipic semialdehyde (α-AASA) Lysine->alpha_AASA P6C Δ¹-Piperideine-6-carboxylate (P6C) alpha_AASA->P6C AAA α-Aminoadipic acid (AAA) alpha_AASA->AAA ALDH7A1 Pipecolic_acid Pipecolic Acid P6C->Pipecolic_acid Oxo_pipecolic_acid 6-Oxo-pipecolinic acid Pipecolic_acid->Oxo_pipecolic_acid TCA TCA Cycle AAA->TCA

Caption: Simplified schematic of the Lysine Catabolism Pathway.

mfa_workflow start Start: Hypothesis Formulation cell_culture Cell Culture (e.g., HepG2) start->cell_culture isotope_labeling Isotope Labeling with [U-¹³C₆]-D-6-Oxo-pipecolinic acid cell_culture->isotope_labeling metabolite_extraction Metabolite Extraction isotope_labeling->metabolite_extraction lcms_analysis LC-MS/MS Analysis (Isotopologue Distribution) metabolite_extraction->lcms_analysis data_processing Data Processing and Natural Abundance Correction lcms_analysis->data_processing flux_calculation Metabolic Flux Calculation data_processing->flux_calculation interpretation Biological Interpretation flux_calculation->interpretation

Caption: Experimental workflow for MFA using a novel tracer.

logical_relationship Tracer [¹³C]-D-6-Oxo-pipecolinic Acid (Exogenous Tracer) System Biological System (e.g., Cultured Cells) Tracer->System Downstream_Metabolites Labeled Downstream Metabolites (e.g., ¹³C-AAA, ¹³C-TCA intermediates) System->Downstream_Metabolites Measurement Mass Spectrometry (Quantification of ¹³C enrichment) Downstream_Metabolites->Measurement Flux_Quantification Quantification of Flux (Rate of downstream pathways) Measurement->Flux_Quantification Biological_Insight Biological Insight (e.g., Enzyme activity, Pathway regulation) Flux_Quantification->Biological_Insight

Caption: Rationale for using this compound in MFA.

References

Application Note & Protocol: High-Throughput Screening for Modulators of D-6-Oxo-pipecolinic Acid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a novel, high-throughput screening (HTS) assay for the identification of modulators of D-6-Oxo-pipecolinic acid (D-6-OPC) metabolism. D-6-OPC is a cyclic D-amino acid derivative that has been identified as a biomarker in certain metabolic disorders, such as pyridoxine-dependent epilepsy arising from ALDH7A1 deficiency[1][2][3][4]. The assay is based on a coupled-enzyme system designed to detect the activity of a putative D-6-Oxo-pipecolinate Dehydrogenase (D-6-OPCDH), an enzyme hypothesized to be involved in the lysine (B10760008) degradation pathway. This robust and sensitive assay is amenable to automation and miniaturization for the screening of large compound libraries.

Introduction

This compound is a delta-lactam derivative of pipecolic acid[5]. Elevated levels of 6-oxo-pipecolic acid have been observed in the urine, plasma, and cerebrospinal fluid of individuals with ALDH7A1 deficiency[2][3][4]. The accumulation of this metabolite is linked to a blockage in the lysine catabolism pathway[2][3]. While the precise enzymatic pathways involving D-6-OPC are still under investigation, it is hypothesized that a dehydrogenase may be responsible for its conversion. The development of a high-throughput assay to identify modulators of D-6-OPC metabolism could provide valuable tool compounds for studying its biological role and may lead to new therapeutic strategies for related metabolic disorders.

This application note provides a detailed protocol for a fluorometric HTS assay that measures the activity of a putative D-6-OPCDH. The assay is based on the principle of a coupled enzymatic reaction where the reduction of D-6-OPC is linked to the oxidation of NADH. The decrease in NADH fluorescence is used as a measure of enzyme activity.

Assay Principle

The proposed HTS assay for D-6-OPC metabolism is based on the activity of a hypothetical D-6-Oxo-pipecolinate Dehydrogenase (D-6-OPCDH). In this reaction, D-6-OPCDH catalyzes the conversion of D-6-OPC to a downstream metabolite, utilizing NADH as a cofactor, which is oxidized to NAD+. The consumption of NADH is monitored by measuring the decrease in fluorescence (λex = 340 nm / λem = 460 nm). This assay format allows for the identification of both inhibitors and activators of the putative D-6-OPCDH.

Materials and Reagents

  • This compound (CAS 72002-30-3)

  • β-Nicotinamide adenine (B156593) dinucleotide, reduced form (NADH)

  • Recombinant putative D-6-Oxo-pipecolinate Dehydrogenase (D-6-OPCDH)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 5 mM MgCl2)

  • 384-well black, flat-bottom plates

  • Compound library for screening

  • Fluorescence plate reader

Experimental Protocols

Reagent Preparation
  • Assay Buffer: Prepare a 1X stock of 50 mM Tris-HCl, pH 7.5, containing 100 mM NaCl and 5 mM MgCl2. Store at 4°C.

  • This compound (Substrate): Prepare a 10 mM stock solution in the Assay Buffer. Aliquot and store at -20°C.

  • NADH (Cofactor): Prepare a 1 mM stock solution in the Assay Buffer. Prepare fresh daily and protect from light.

  • D-6-OPCDH (Enzyme): Dilute the recombinant enzyme stock to the desired working concentration in ice-cold Assay Buffer. The optimal concentration should be determined empirically by titration.

Assay Procedure
  • Compound Plating: Add 1 µL of test compounds (or DMSO for controls) to the wells of a 384-well plate.

  • Enzyme Addition: Add 10 µL of the diluted D-6-OPCDH enzyme solution to all wells.

  • Incubation: Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Substrate/Cofactor Mix Addition: Prepare a substrate/cofactor mix containing D-6-OPC and NADH at 2X the final desired concentration in Assay Buffer. Add 10 µL of this mix to all wells to initiate the reaction.

  • Kinetic Reading: Immediately place the plate in a fluorescence plate reader pre-set to 30°C. Measure the fluorescence every minute for 30 minutes at λex = 340 nm and λem = 460 nm.

Data Analysis
  • Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

  • Normalize the data to the controls:

    • Percent Inhibition: % Inhibition = [1 - (Rate of sample / Rate of DMSO control)] x 100

    • Percent Activation: % Activation = [(Rate of sample / Rate of DMSO control) - 1] x 100

  • Plot the percent inhibition or activation against the compound concentration to determine the IC50 or EC50 values.

Data Presentation

Table 1: Example HTS Assay Parameters

ParameterValue
Plate Format384-well
Assay Volume21 µL
Final D-6-OPC Concentration100 µM
Final NADH Concentration50 µM
Final Enzyme Concentration5 nM (example)
Incubation Time30 minutes
Temperature30°C
Detection MethodFluorescence (kinetic)
Wavelengths (ex/em)340 nm / 460 nm

Table 2: Example IC50 Values for Known Inhibitors

CompoundIC50 (µM)
Inhibitor A (Competitive)1.2
Inhibitor B (Non-competitive)5.8
Inhibitor C (Uncompetitive)12.5

Visualizations

Signaling_Pathway Lysine Lysine alpha_AASA α-Aminoadipic semialdehyde Lysine->alpha_AASA P6C Δ1-Piperideine-6-carboxylate alpha_AASA->P6C ALDH7A1 ALDH7A1 alpha_AASA->ALDH7A1 D6OPC This compound P6C->D6OPC Oxidation Metabolite_X Downstream Metabolite D6OPC->Metabolite_X Reduction (NADH -> NAD+) D6OPCDH Putative D-6-OPCDH D6OPCDH->D6OPC

Caption: Proposed metabolic pathway involving this compound.

HTS_Workflow start Start compound_plating 1. Compound Plating (1 µL) start->compound_plating enzyme_addition 2. Enzyme Addition (10 µL D-6-OPCDH) compound_plating->enzyme_addition incubation 3. Incubation (15 min at RT) enzyme_addition->incubation substrate_addition 4. Substrate/Cofactor Addition (10 µL D-6-OPC + NADH) incubation->substrate_addition read_plate 5. Kinetic Fluorescence Reading (30 min at 30°C) substrate_addition->read_plate data_analysis 6. Data Analysis (Rate calculation, Normalization) read_plate->data_analysis end End data_analysis->end

Caption: High-throughput screening experimental workflow.

Summary

The described HTS assay provides a robust and sensitive method for identifying modulators of a putative D-6-Oxo-pipecolinate Dehydrogenase. This assay can be a valuable tool for researchers in the fields of drug discovery and metabolic diseases to explore the biology of this compound and to identify novel therapeutic leads. The flexibility of the assay design allows for adaptation to different detection technologies and automation platforms.

References

Application Notes and Protocols for D-6-Oxo-pipecolinic Acid in Untargeted Metabolomics

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

D-6-Oxo-pipecolinic acid, a derivative of the non-proteinogenic amino acid pipecolic acid, is an emerging metabolite of interest in the field of untargeted metabolomics. As a downstream catabolite of lysine (B10760008), its presence and concentration in biological fluids can provide valuable insights into metabolic pathways, particularly those related to amino acid metabolism. This document provides detailed application notes and protocols for the analysis of this compound, aimed at researchers, scientists, and drug development professionals.

Recent studies have highlighted the significance of 6-oxo-pipecolic acid as a potential biomarker for certain inborn errors of metabolism, such as ALDH7A1 deficiency, also known as pyridoxine-dependent epilepsy. In this condition, impaired activity of α-aminoadipic semialdehyde dehydrogenase leads to the accumulation of upstream metabolites, including α-aminoadipic semialdehyde (α-AASA) and Δ1-piperideine-6-carboxylate (P6C), which can be further metabolized to 6-oxo-pipecolic acid.[1][2][3][4] Therefore, accurate and robust methods for the detection and quantification of this compound are crucial for both clinical diagnostics and a deeper understanding of its physiological and pathological roles.

Untargeted metabolomics, a comprehensive approach to profile all detectable small molecules in a biological sample, is an ideal tool for discovering novel biomarkers and elucidating metabolic perturbations.[3] The polar nature of this compound makes hydrophilic interaction liquid chromatography (HILIC) coupled with mass spectrometry (MS) the analytical technique of choice for its separation and detection.

These application notes provide a summary of the biological context of this compound, quantitative data from literature, and detailed protocols for its analysis in biological matrices.

Biological Significance and Metabolic Pathway

This compound is an intermediate in the catabolism of lysine, an essential amino acid. The metabolic pathway leading to its formation is of significant interest, particularly the stereospecific steps that result in the D-isomer. The metabolism of D-lysine is initiated by the peroxisomal enzyme D-amino acid oxidase (DAAO), which catalyzes the oxidative deamination of D-lysine to α-keto-ε-aminocaproate.[1][2] This intermediate then spontaneously cyclizes to form Δ1-piperideine-2-carboxylate (P2C).[1] While the subsequent steps to this compound are not fully elucidated, it is understood to be a downstream product.

In the context of ALDH7A1 deficiency, the accumulation of 6-oxo-pipecolic acid is a key diagnostic feature. The blockage in the lysine degradation pathway leads to a build-up of α-AASA and its cyclic form, P6C.[1][2][3][4] These precursors are then converted to 6-oxo-pipecolic acid.

Lysine Degradation Pathway to this compound Metabolic Pathway of this compound Lysine D-Lysine DAAO D-Amino Acid Oxidase (DAAO) Lysine->DAAO Oxidative deamination KAC α-Keto-ε-aminocaproate DAAO->KAC P2C Δ1-Piperideine-2-carboxylate (P2C) KAC->P2C Spontaneous cyclization PipecolicAcid D-Pipecolic Acid P2C->PipecolicAcid Reduction OxoPipecolicAcid This compound PipecolicAcid->OxoPipecolicAcid Oxidation (Proposed) ALDH7A1_block ALDH7A1 Deficiency (Block) ALDH7A1_block->OxoPipecolicAcid Shunting of precursors AASA_P6C α-AASA / P6C Accumulation AASA_P6C->ALDH7A1_block L_Lysine L-Lysine Saccharopine_pathway Saccharopine Pathway L_Lysine->Saccharopine_pathway Saccharopine_pathway->AASA_P6C Leads to

Metabolic Pathway of this compound

Quantitative Data

The following tables summarize the reported concentrations of 6-oxo-pipecolic acid and related metabolites in various biological matrices. It is important to note that most studies do not differentiate between the D and L enantiomers of 6-oxo-pipecolinic acid.

Table 1: Concentration of 6-Oxo-pipecolic Acid in Human Urine

ConditionAge GroupConcentration (mmol/mol creatinine)Reference
Healthy ControlsAll ages0 - 3.2[2]
ALDH7A1 Deficiency< 6 monthsOften within normal range[1][2]
ALDH7A1 Deficiency> 6 monthsElevated above normal range[1][2]
Molybdenum Cofactor DeficiencyAll agesCan be elevated[1][2]

Table 2: Concentration of 6-Oxo-pipecolic Acid in Human Plasma

ConditionConcentration (µmol/L)Reference
ALDH7A1 DeficiencyElevated[3]
Healthy ControlsBelow detection limit in some assays[3]

Table 3: Concentration of Pipecolic Acid (D and L isomers) in Human Plasma

IsomerConditionConcentration (µmol/L)Reference
L-Pipecolic AcidHealthy IndividualsNot specified[5][6][7]
D-Pipecolic AcidHealthy IndividualsNot specified[5][6][7]
Total Pipecolic AcidHealthy Subjects0.517 - 3.580
Total Pipecolic AcidPeroxisomal Disorders11.20 - 37.1
L-Pipecolic AcidALDH7A1 DeficiencyUp to ~50[8]
L-Pipecolic AcidNeonatal ControlsUp to ~3[8]

Experimental Protocols

The following protocols provide a general framework for the analysis of this compound in biological samples using untargeted metabolomics.

Untargeted Metabolomics Workflow

The general workflow for an untargeted metabolomics study is depicted below. This process begins with sample collection and preparation, followed by analytical measurement, data processing, and finally biological interpretation.

Untargeted Metabolomics Workflow General Untargeted Metabolomics Workflow SampleCollection Sample Collection (e.g., Plasma, Urine) SamplePrep Sample Preparation (Protein Precipitation, Extraction) SampleCollection->SamplePrep LCMS HILIC-LC/MS Analysis SamplePrep->LCMS DataProcessing Data Processing (Peak Picking, Alignment, Normalization) LCMS->DataProcessing StatAnalysis Statistical Analysis (e.g., PCA, OPLS-DA) DataProcessing->StatAnalysis BiomarkerID Biomarker Identification (MS/MS, Database Search) StatAnalysis->BiomarkerID BioInterpretation Biological Interpretation (Pathway Analysis) BiomarkerID->BioInterpretation

General Untargeted Metabolomics Workflow
Protocol 1: Sample Preparation from Human Plasma

This protocol is designed for the extraction of polar metabolites, including this compound, from human plasma.

Materials:

  • Human plasma (collected in EDTA or heparin tubes)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Water, LC-MS grade

  • Internal standard (e.g., deuterated pipecolic acid or a suitable structural analog)

  • Microcentrifuge tubes (1.5 mL)

  • Centrifuge capable of 14,000 x g and 4°C

  • Vortex mixer

  • Nitrogen evaporator or vacuum concentrator

Procedure:

  • Thaw frozen plasma samples on ice.

  • In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

  • Add 400 µL of ice-cold extraction solvent (e.g., ACN:MeOH:H2O, 80:10:10, v/v/v) containing the internal standard to the plasma sample.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant to a new microcentrifuge tube, avoiding the protein pellet.

  • Dry the supernatant under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 ACN:Water with 0.1% formic acid) for HILIC-LC/MS analysis.

  • Vortex briefly and centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any remaining particulates.

  • Transfer the supernatant to an autosampler vial for injection.

Protocol 2: HILIC-LC/MS/MS Analysis

This protocol outlines the parameters for the chromatographic separation and mass spectrometric detection of this compound. A chiral column is recommended for the specific analysis of the D-enantiomer.[5][6][7]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Mass spectrometer (Triple Quadrupole or High-Resolution Mass Spectrometer, e.g., Q-TOF or Orbitrap)

  • HILIC column with chiral capabilities (e.g., a chiral macrocyclic glycopeptide teicoplanin column)[5][6][7]

Chromatographic Conditions:

  • Column: Chiral HILIC column (e.g., 150 mm x 2.1 mm, 1.7 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-2 min: 95% B

    • 2-15 min: Linear gradient to 50% B

    • 15-18 min: Hold at 50% B

    • 18.1-25 min: Return to 95% B and equilibrate

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions (Positive Ion Mode):

  • Ion Source: Electrospray Ionization (ESI)

  • Capillary Voltage: 3.5 kV

  • Gas Temperature: 325°C

  • Gas Flow: 8 L/min

  • Nebulizer Pressure: 45 psi

  • Fragmentor Voltage: 120 V

  • Skimmer Voltage: 65 V

  • Acquisition Mode:

    • Untargeted: Full scan MS from m/z 50-1000

    • Targeted (for quantification): Multiple Reaction Monitoring (MRM)

      • Precursor Ion (m/z) for 6-Oxo-pipecolinic acid: 144.065

      • Product Ions (m/z): To be determined by infusion of a standard. Potential fragments could include m/z 126, 98, and 70.

Data Analysis and Interpretation

The logical relationship for identifying this compound in an untargeted metabolomics dataset is outlined below. This process involves matching the experimental data with theoretical values and confirming the structure through fragmentation analysis.

Metabolite Identification Logic Identification of this compound Feature Detected Feature (Retention Time, m/z) AccurateMass Accurate Mass Match (Theoretical m/z of This compound) Feature->AccurateMass IsotopicPattern Isotopic Pattern Match AccurateMass->IsotopicPattern Yes Identification Confident Identification of This compound AccurateMass->Identification No MSMS MS/MS Fragmentation Analysis IsotopicPattern->MSMS Yes IsotopicPattern->Identification No LibraryMatch Spectral Library Match (e.g., HMDB, METLIN) MSMS->LibraryMatch Standard Confirmation with Authentic Standard LibraryMatch->Standard Match LibraryMatch->Identification No Match Standard->Identification Confirmed

Identification of this compound

Conclusion

The analysis of this compound in untargeted metabolomics studies presents a valuable opportunity to investigate lysine metabolism and its association with human diseases. The protocols and information provided herein offer a comprehensive guide for researchers to accurately detect and quantify this important metabolite. The use of HILIC-LC/MS with chiral separation is essential for distinguishing the D-isomer and obtaining reliable quantitative data. Further research is warranted to establish definitive concentration ranges of this compound in various biological fluids and to fully elucidate its role in health and disease.

References

Troubleshooting & Optimization

D-6-Oxo-pipecolinic acid stability in stored samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of D-6-Oxo-pipecolinic acid in stored samples. Below you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

A1: this compound, often referred to as 6-oxo-PIP in literature, is considered to be relatively stable, particularly when compared to its metabolic precursors such as α-aminoadipic semialdehyde (α-AASA) and Δ1-piperideine-6-carboxylate (P6C).[1][2][3] It has been reported to be stable for months at room temperature in urine samples, making it a suitable biomarker for clinical studies.[1]

Q2: What are the recommended storage conditions for solid this compound?

A2: While specific data for this compound is limited, general recommendations for similar compounds like L-Pipecolinic acid suggest storing the solid, crystalline form in a cool, dry, well-ventilated area in a tightly closed container.[4][5] For long-term stability, storage at -20°C is recommended.[6]

Q3: How stable is this compound in aqueous solutions?

A3: Caution is advised when storing this compound in aqueous solutions. For its parent compound, L-pipecolinic acid, it is not recommended to store aqueous solutions for more than one day.[6] To minimize potential degradation, it is best to prepare solutions fresh before use.

Q4: In what types of biological samples has the stability of this compound been assessed?

A4: The stability of this compound has been primarily evaluated in human-derived biological samples such as urine, plasma, cerebrospinal fluid (CSF), and dried blood spots, in the context of its use as a biomarker for pyridoxine-dependent epilepsy and ALDH7A1 deficiency.[1][3]

Troubleshooting Guide

Issue: I am seeing a decrease in this compound concentration in my stored samples over time.

  • Potential Cause 1: Improper Storage Temperature.

    • Recommendation: For short-term storage (a few days), refrigeration at 4°C is acceptable. For long-term storage, samples should be kept frozen at -20°C or ideally at -80°C to minimize degradation. One study noted a 33-43% decrease in 6-oxo-PIP concentrations in urine after 126 days at room temperature.

  • Potential Cause 2: Sample Matrix Effects.

    • Recommendation: The stability of this compound can be influenced by the biological matrix. Ensure that your sample processing and storage protocols are validated for the specific matrix you are working with (e.g., urine, plasma). Use of a stable isotope-labeled internal standard during sample analysis can help to correct for degradation during sample preparation and analysis.[1]

  • Potential Cause 3: Repeated Freeze-Thaw Cycles.

    • Recommendation: Avoid multiple freeze-thaw cycles of your samples. Aliquot samples into smaller, single-use volumes before freezing to maintain sample integrity.

Issue: I am observing inconsistent quantification results for this compound.

  • Potential Cause 1: Inefficient Extraction.

    • Recommendation: Ensure your extraction protocol is optimized for your sample type. A common method involves protein precipitation with a solvent like a methanol:acetonitrile mixture.[1] Refer to the detailed experimental protocol below.

  • Potential Cause 2: Analytical Method Variability.

    • Recommendation: Use a robust and validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for quantification.[1] Incorporating a deuterated internal standard (e.g., d3-6-oxo-PIP) is crucial for accurate and reproducible results.[1]

Quantitative Data Summary

The following table summarizes the available data on the stability of 6-Oxo-pipecolinic acid.

Sample MatrixStorage TemperatureDurationPercent DecreaseReference
UrineRoom Temperature126 days33-43%
UrineRoom TemperatureMonthsStable[1]

Experimental Protocols

Protocol: Quantification of 6-Oxo-pipecolic Acid in Urine by LC-MS/MS

This protocol is adapted from methodologies described for the analysis of 6-oxo-PIP in urine samples.[1]

  • Sample Preparation:

    • Thaw frozen urine samples on ice.

    • Centrifuge the urine sample at 16,000 x g to remove any particulate matter.

    • In a clean microcentrifuge tube, mix 20 µL of the urine supernatant with 20 µL of a 10 µmol/L solution of d3-6-oxo-PIP internal standard.

    • Add 80 µL of a 1:1 methanol:acetonitrile solution to precipitate proteins.

    • Vortex the mixture thoroughly and then centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Instrumentation: A Waters Acquity UPLC coupled to an electrospray Xevo TQ-S triple quadrupole mass spectrometer or similar.

    • Column: ACQUITY UPLC® HSS T3 (1.8 µm, 2.1 mm x 15 mm) or equivalent.

    • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) with 0.1% formic acid in water.

    • Mobile Phase B: 1:1 methanol:acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient: A linear gradient should be optimized for the separation of 6-oxo-PIP and its internal standard. An example gradient is: 0–2.5 min 99% A, 2.5–4.5 min 95% B held until 5.1 min, then 5.1–8 min 99% A.[1]

    • Detection: Use multiple reaction monitoring (MRM) in positive ion mode. The specific precursor and product ion transitions for 6-oxo-PIP and d3-6-oxo-PIP should be determined and optimized on your instrument.

  • Data Analysis:

    • Generate a standard curve with known concentrations of 6-oxo-PIP (e.g., 1 to 500 µmol/L) prepared in a similar matrix.

    • Quantify the amount of 6-oxo-PIP in the urine samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

    • Normalize the final concentration to the creatinine (B1669602) level in the urine sample, expressed as mmol/mol creatinine.[1]

Visualizations

experimental_workflow cluster_sample_collection Sample Collection & Storage cluster_sample_prep Sample Preparation cluster_analysis Analysis SampleCollection Urine Sample Collection Storage Store at -80°C SampleCollection->Storage Thaw Thaw Sample on Ice Storage->Thaw Centrifuge1 Centrifuge (16,000 x g) Thaw->Centrifuge1 Mix Mix Supernatant with Internal Standard (d3-6-oxo-PIP) Centrifuge1->Mix Precipitate Add Methanol:Acetonitrile (1:1) Mix->Precipitate Centrifuge2 Centrifuge to Pellet Protein Precipitate->Centrifuge2 Transfer Transfer Supernatant to Vial Centrifuge2->Transfer LCMS LC-MS/MS Analysis Transfer->LCMS Quantification Quantification against Standard Curve LCMS->Quantification Normalization Normalize to Creatinine Quantification->Normalization FinalResult FinalResult Normalization->FinalResult Final Result (mmol/mol creatinine)

Caption: Experimental workflow for the quantification of this compound.

proposed_degradation_pathway cluster_hydrolysis Hydrolysis D6Oxo This compound RingOpening Ring Opening (Hydrolysis of Amide Bond) D6Oxo->RingOpening + H2O OxidativeDecarboxylation Oxidative Decarboxylation D6Oxo->OxidativeDecarboxylation + [O] Decarboxylation Decarboxylation D6Oxo->Decarboxylation - CO2 DegradationProducts1 DegradationProducts1 RingOpening->DegradationProducts1 Further Reactions DegradationProducts2 DegradationProducts2 OxidativeDecarboxylation->DegradationProducts2 Further Reactions DegradationProducts3 DegradationProducts3 Decarboxylation->DegradationProducts3 Further Reactions

Caption: Proposed degradation pathways for this compound.

References

Technical Support Center: Optimizing D-6-Oxo-pipecolinic Acid Recovery from Dried Blood Spots

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the recovery of D-6-Oxo-pipecolinic acid from dried blood spots (DBS).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experimental workflow, from sample collection to final analysis.

ProblemPotential Cause(s)Recommended Solution(s)
Low Recovery of this compound Incomplete Extraction: The extraction solvent may not be optimal for this compound, or the extraction time/method may be insufficient.- Optimize Extraction Solvent: Test different solvent systems. A common starting point is a mixture of methanol (B129727) and water. Consider the polarity of this compound and adjust the solvent composition accordingly. - Increase Extraction Efficiency: Employ methods like ultrasonic agitation or vortexing to enhance the elution of the analyte from the DBS card.[1] Extend the extraction time to ensure complete elution.
Analyte Degradation: this compound may be unstable under the storage or extraction conditions.- Control Temperature: Store DBS cards at low temperatures (-20°C or -80°C) to minimize degradation, especially for long-term storage.[2][3] - pH Adjustment: The stability of this compound may be pH-dependent. Consider buffering the extraction solvent.
Poor Sample Quality: The initial blood spot may be of poor quality (e.g., oversaturated, undersaturated, or smeared).- Standardize Collection: Ensure proper blood spotting technique to achieve uniform spots.[4] The blood drop should be allowed to soak through the filter paper to form a homogenous spot.
High Variability in Results Inconsistent Punching: Taking punches from different areas of the blood spot can lead to variability due to the chromatographic effect.- Consistent Punch Location: Always punch from the center of the dried blood spot to ensure consistency.
Matrix Effects: Components of the blood matrix can interfere with the ionization of this compound in the mass spectrometer.- Optimize Sample Cleanup: Incorporate a protein precipitation step (e.g., with acetonitrile (B52724) or methanol) followed by centrifugation.[5] Consider solid-phase extraction (SPE) for cleaner samples. - Use of Internal Standard: A stable isotope-labeled internal standard for this compound is highly recommended to correct for matrix effects and variations in recovery.
Peak Tailing or Broadening in LC-MS Analysis Poor Chromatography: The analytical column or mobile phase may not be suitable for this compound.- Optimize LC Method: Experiment with different analytical columns (e.g., HILIC or reversed-phase C18). Adjust the mobile phase composition and gradient to improve peak shape.
Sample Overload: Injecting too concentrated a sample can lead to poor peak shape.- Dilute Sample: Dilute the final extract before injection into the LC-MS system.

Frequently Asked Questions (FAQs)

1. What is the recommended storage condition for dried blood spots containing this compound?

For long-term stability, it is recommended to store DBS samples at -20°C or -80°C.[2][3] Storage at room temperature for extended periods is generally not advisable as it can lead to analyte degradation.[3] Studies have shown that many metabolites in DBS are stable for at least a year when stored at -20°C.[3]

2. What is a suitable extraction solvent for this compound from DBS?

A common starting point for the extraction of polar metabolites like amino acids and their derivatives from DBS is a mixture of methanol and water. The exact ratio should be optimized, but a high percentage of organic solvent is typically used to precipitate proteins and efficiently extract the analyte.

3. How can I minimize the impact of the hematocrit effect on my results?

The hematocrit effect, where the viscosity of blood affects the spread of the spot and thus the amount of sample in a fixed-size punch, can be a source of variability. Using a stable isotope-labeled internal standard that is added to the extraction solvent can help to compensate for variations in sample volume within the punch.

4. What analytical technique is most suitable for the quantification of this compound from DBS?

Ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) is a highly sensitive and specific method for the quantification of this compound in complex biological matrices like dried blood spots.[6]

5. How can I ensure the stability of this compound during the sample preparation process?

To minimize degradation, keep samples on ice during the extraction process and process them as quickly as possible. The use of antioxidants in the extraction buffer could be considered if oxidative degradation is a concern, although specific data for this compound is limited.[1]

Experimental Protocols

Detailed Methodology for this compound Extraction from DBS

This protocol is a general guideline and should be optimized for your specific laboratory conditions and equipment.

  • Punching: From the center of the dried blood spot, take a 3 mm punch and place it into a 1.5 mL microcentrifuge tube.

  • Internal Standard Addition: Add 10 µL of a stable isotope-labeled this compound internal standard solution (at a known concentration) directly onto the punch.

  • Extraction:

    • Add 200 µL of an optimized extraction solvent (e.g., 80:20 methanol:water, v/v).

    • Vortex the tube for 30 seconds.

    • Place the tube in an ultrasonic water bath for 15 minutes to facilitate extraction.

    • Vortex again for 30 seconds.

  • Protein Precipitation and Elution:

    • Centrifuge the tube at 13,000 x g for 10 minutes at 4°C to pellet the filter paper and precipitated proteins.

    • Carefully transfer the supernatant to a new microcentrifuge tube.

  • Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase of your LC-MS system. Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge at 13,000 x g for 5 minutes at 4°C to remove any remaining particulates.

  • Analysis: Transfer the supernatant to an autosampler vial for UHPLC-MS/MS analysis.

Visualizations

Experimental_Workflow cluster_collection Sample Collection & Preparation cluster_extraction Extraction cluster_analysis Sample Analysis cluster_data Data Processing Blood_Collection Whole Blood Collection DBS_Spotting Spotting on Filter Paper Blood_Collection->DBS_Spotting Drying Drying of Blood Spots (Minimum 4 hours at RT) DBS_Spotting->Drying Storage Storage (-20°C or -80°C) Drying->Storage Punching Punching DBS Card (e.g., 3mm) Storage->Punching Extraction_Solvent Addition of Extraction Solvent & Internal Standard Punching->Extraction_Solvent Ultrasonication Ultrasonication / Vortexing Extraction_Solvent->Ultrasonication Centrifugation1 Centrifugation Ultrasonication->Centrifugation1 Supernatant_Transfer Supernatant Transfer Centrifugation1->Supernatant_Transfer Drying_Down Drying under Nitrogen Supernatant_Transfer->Drying_Down Reconstitution Reconstitution in Mobile Phase Drying_Down->Reconstitution Centrifugation2 Final Centrifugation Reconstitution->Centrifugation2 LCMS_Analysis UHPLC-MS/MS Analysis Centrifugation2->LCMS_Analysis Data_Acquisition Data Acquisition LCMS_Analysis->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification Troubleshooting_Logic cluster_extraction Extraction Issues cluster_stability Analyte Stability cluster_matrix Matrix Effects Start Low Analyte Recovery Check_Solvent Is the extraction solvent optimal? Start->Check_Solvent Check_Method Is the extraction method efficient? Start->Check_Method Check_Storage Were samples stored properly? Start->Check_Storage Check_pH Is the analyte pH sensitive? Start->Check_pH Check_Cleanup Is sample cleanup sufficient? Start->Check_Cleanup Use_IS Are you using an internal standard? Start->Use_IS Check_Solvent->Check_Method Optimize_Solvent Optimize solvent polarity (e.g., Methanol/Water ratio) Check_Solvent->Optimize_Solvent No Optimize_Method Increase extraction time or use ultrasonication Check_Method->Optimize_Method No Check_Method->Check_Storage Check_Storage->Check_pH Improve_Storage Store at -80°C Check_Storage->Improve_Storage No Buffer_Solvent Buffer extraction solvent Check_pH->Buffer_Solvent Yes Check_pH->Check_Cleanup Check_Cleanup->Use_IS Improve_Cleanup Incorporate protein precipitation or SPE Check_Cleanup->Improve_Cleanup No Implement_IS Use a stable isotope-labeled IS Use_IS->Implement_IS No

References

Technical Support Center: D-6-Oxo-pipecolinic Acid LC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions regarding matrix effects encountered during the liquid chromatography-mass spectrometry (LC-MS) analysis of D-6-Oxo-pipecolinic acid.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern for this compound analysis?

A: The "matrix" refers to all components in a sample other than the analyte of interest, this compound. These components can include salts, lipids, proteins, and other endogenous molecules. Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to either a suppressed or enhanced signal.[1][2][3] This phenomenon can severely impact the accuracy, precision, and sensitivity of quantitative analyses.[1]

This compound is a polar molecule. In typical reversed-phase liquid chromatography (RPLC), polar compounds often elute early in the chromatogram, a region where many matrix components also elute, increasing the risk of ion suppression.[4][5]

Q2: How can I determine if matrix effects are impacting my results?

A: The most common methods to assess matrix effects are the post-extraction spike and post-column infusion techniques.[1][3][4]

  • Post-Extraction Spike: This is a quantitative method where you compare the peak area of an analyte spiked into a blank, extracted matrix with the peak area of the same analyte in a pure solvent.[4] A significant difference in the peak areas indicates the presence of matrix effects.

  • Post-Column Infusion: This is a qualitative method used to identify regions in the chromatogram that are prone to ion suppression or enhancement.[1][4] It involves infusing a constant flow of the analyte into the mass spectrometer while injecting a blank, extracted sample onto the LC column. Dips or rises in the analyte's baseline signal correspond to retention times where matrix components are causing interference.[1][4]

  • Calibration Curve Comparison: Comparing the slope of a calibration curve prepared in a pure solvent to one prepared in the sample matrix can also reveal matrix effects.

Q3: What are the most common causes of matrix effects in biological samples like plasma or urine?

A: Matrix effects in biological fluids are typically caused by:

  • Endogenous Components: Phospholipids are a major cause of ion suppression in plasma samples and are notorious for co-extracting with analytes. Other sources include salts, urea, and amino acids.

  • Exogenous Materials: Components can be introduced during sample collection and processing. These include anticoagulants like heparin, and polymers that can leach from plastic tubes or well plates.[6]

  • High-Abundance Compounds: Compounds with high polarity and basicity are often candidates for causing matrix effects.[1][7]

Q4: My this compound signal is suppressed. What are the most effective sample preparation techniques to mitigate this?

A: Improving sample cleanup is the most direct way to reduce matrix effects.[8] The effectiveness of common techniques varies:

  • Protein Precipitation (PPT): This is a simple and fast method, but it is often the least effective at removing interfering components like phospholipids, resulting in significant matrix effects.[9]

  • Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent.[8] However, recovery for polar analytes like this compound can be low.[9]

  • Solid-Phase Extraction (SPE): SPE is a highly effective technique that can selectively isolate the analyte while removing a large portion of the matrix. Mixed-mode SPE, which utilizes both reversed-phase and ion-exchange mechanisms, can produce exceptionally clean extracts and is highly recommended for reducing matrix effects.[9] Specialized plates designed for phospholipid removal are also very effective.[8]

Q5: Can I overcome matrix effects by modifying my LC conditions?

A: Yes, chromatographic optimization is a powerful tool. The goal is to achieve better separation between this compound and the interfering matrix components.[4]

  • Gradient Optimization: Adjusting the mobile phase gradient can move the analyte's peak away from regions of high matrix interference.

  • Alternative Chromatography: For highly polar compounds like this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a superior alternative to reversed-phase.[4] HILIC retains polar compounds more strongly, eluting them later in the chromatogram, often away from the early-eluting interferences common in RPLC.[4]

  • pH Adjustment: Modifying the mobile phase pH can alter the retention of the analyte relative to matrix components, which can improve separation.[9]

Q6: How does a stable isotope-labeled internal standard help, and is it essential for this analysis?

A: Using a stable isotope-labeled (SIL) internal standard is considered the gold standard for correcting matrix effects.[1] A SIL internal standard (e.g., d3-6-oxo-pipecolinic acid) is chemically identical to the analyte but has a different mass.[10] It will co-elute with the analyte and experience the same degree of ion suppression or enhancement. By measuring the ratio of the analyte's peak area to the internal standard's peak area, the variability caused by matrix effects is effectively canceled out, leading to highly accurate and precise quantification. While not strictly essential if matrix effects can be eliminated through other means, it is the most robust way to ensure data reliability.

Troubleshooting Guides & Experimental Protocols

Guide 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike)

This protocol allows for the quantitative calculation of matrix effects.

Methodology:

  • Prepare Three Sample Sets:

    • Set A (Neat Solution): Prepare a standard of this compound in the final mobile phase solvent at a known concentration (e.g., mid-range of the calibration curve).

    • Set B (Post-Spike Sample): Take a blank biological sample (e.g., plasma, urine), perform the complete extraction procedure, and then spike the final extract with the this compound standard to the same final concentration as Set A.

    • Set C (Blank Matrix): Take a blank biological sample and perform the complete extraction procedure without adding any analyte. This is used to check for interferences.

  • LC-MS Analysis: Analyze multiple replicates (n ≥ 3) of Set A and Set B by LC-MS. Analyze Set C to ensure no interfering peak is present at the retention time of the analyte.

  • Calculate Matrix Effect (%ME):

    • Use the following formula: %ME = (Peak Area in Set B / Peak Area in Set A) * 100

    • Interpretation:

      • %ME = 100%: No matrix effect.

      • %ME < 100%: Ion suppression.

      • %ME > 100%: Ion enhancement.

Workflow for Matrix Effect Assessment

cluster_prep Sample Preparation cluster_analysis Analysis & Calculation A Set A Analyte in Solvent analysis LC-MS Analysis (n≥3) A->analysis B Set B Blank Matrix Extract + Analyte Spike B->analysis C Set C Blank Matrix Extract C->analysis calculate Calculate %ME (%ME = [B/A] * 100) analysis->calculate

Caption: Workflow for the post-extraction spike method.

Guide 2: Comparison of Sample Preparation Techniques

This guide outlines a procedure to select the most effective sample cleanup method.

Methodology:

  • Select Methods: Choose at least three sample preparation methods to compare, for example:

    • Method 1: Protein Precipitation (PPT) with acetonitrile.

    • Method 2: Liquid-Liquid Extraction (LLE) with ethyl acetate.

    • Method 3: Solid-Phase Extraction (SPE) using a mixed-mode cation exchange cartridge.

  • Perform Extractions: Using a pooled blank matrix, perform extractions with each selected method.

  • Assess Matrix Effect: For each method, perform the post-extraction spike protocol described in Guide 1 .

  • Assess Analyte Recovery:

    • Prepare a "Pre-Spike Sample" by spiking the analyte into the blank matrix before extraction.

    • Calculate recovery using the formula: %Recovery = (Peak Area of Pre-Spike Sample / Peak Area of Post-Spike Sample) * 100

  • Compare Results: Evaluate the methods based on the matrix effect, analyte recovery, and overall process complexity. Select the method that provides the highest recovery and the matrix effect closest to 100%.

Data Presentation

Table 1: Comparison of Common Sample Preparation Techniques

TechniqueEffectiveness in Reducing MEAnalyte Recovery (Polar Compounds)Complexity & CostBest For
Protein Precipitation (PPT) Low to Moderate[9]HighLowRapid screening, when matrix effects are minimal.
Liquid-Liquid Extraction (LLE) Moderate to High[8]Variable, can be low[9]ModerateRemoving non-polar interferences.
Solid-Phase Extraction (SPE) High to Very High[9]Good to ExcellentHighComplex matrices requiring clean extracts; method validation.

Table 2: Example Data from a Matrix Effect Assessment

Sample SetReplicate 1 (Peak Area)Replicate 2 (Peak Area)Replicate 3 (Peak Area)Average Peak Area% Matrix EffectInterpretation
Set A (Neat) 1,520,4001,550,1001,535,5001,535,333-Reference
Set B (Post-Spike) 895,300910,250888,450898,00058.5% Significant Ion Suppression

Visualizations

start Inaccurate or Irreproducible Quantification Observed assess_me Assess Matrix Effect (Post-Extraction Spike) start->assess_me is_me_present Is |%ME - 100%| > 15%? assess_me->is_me_present optimize_sp Optimize Sample Prep (e.g., SPE, LLE) is_me_present->optimize_sp  Yes end_ok Method Acceptable is_me_present->end_ok No optimize_lc Optimize Chromatography (e.g., HILIC, Gradient) optimize_sp->optimize_lc use_sil_is Implement SIL Internal Standard optimize_sp->use_sil_is optimize_lc->use_sil_is reassess Re-assess Matrix Effect optimize_lc->reassess use_sil_is->end_ok reassess->is_me_present

Caption: General troubleshooting workflow for matrix effects.

Mechanism of Ion Suppression in ESI cluster_source Ion Source cluster_droplet Charged Droplet ESI ESI Needle Analyte Analyte ESI->Analyte Analyte + Matrix Elute from LC MS_Inlet MS Inlet Analyte->MS_Inlet Reduced analyte ions enter MS Matrix1 Matrix Matrix1->MS_Inlet Matrix components compete for charge and surface access Matrix2 Matrix

Caption: Ion suppression in the electrospray ionization (ESI) source.

References

Technical Support Center: D-6-Oxo-pipecolinic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for D-6-Oxo-pipecolinic acid quantification. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its quantification important?

A1: this compound (also referred to as 6-oxo-PIP) is a metabolite in the lysine (B10760008) degradation pathway.[1] Its quantification is crucial as it has been identified as a biomarker for certain metabolic disorders, most notably ALDH7A1 deficiency (pyridoxine-dependent epilepsy).[2][3] Accurate measurement of this compound in biological samples like urine, plasma, and cerebrospinal fluid (CSF) is vital for the diagnosis and monitoring of these conditions.[1][2]

Q2: What are the common analytical methods for this compound quantification?

A2: The most common and robust methods for quantifying this compound are based on mass spectrometry coupled with chromatography. These include:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a widely used method that offers high sensitivity and specificity.[2][3][4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method is also effective but often requires a derivatization step to make the analyte volatile.[5][6]

Q3: Is chiral separation necessary for this compound quantification?

A3: The current literature on 6-oxo-PIP as a biomarker for ALDH7A1 deficiency does not emphasize the separation of its enantiomers. However, for its parent compound, pipecolic acid, chiral separation to distinguish between D- and L-isomers is critical as their roles in biological functions and disorders can differ.[4][7] If your research requires distinguishing between the enantiomers of 6-oxo-pipecolinic acid, a chiral separation method would be necessary. This can be achieved using chiral columns in LC or GC.[8][9]

Troubleshooting Guide

Issue 1: Low or Undetectable Signal of this compound

Possible Causes & Solutions

CauseRecommended Solution
Improper Sample Storage While this compound is more stable than its precursors, improper storage can still lead to degradation. Store urine samples at -80°C to minimize degradation of related metabolites that might be part of the same analytical run.[2][3]
Inefficient Extraction Review your sample preparation protocol. For plasma, ensure complete deproteinization.[4] For plant tissues, ensure thorough homogenization and extraction.[5] Consider using a validated extraction kit or protocol.
Suboptimal Derivatization (GC-MS) If using GC-MS, the derivatization step is critical. Ensure the derivatizing agent (e.g., propyl chloroformate) is fresh and the reaction conditions (temperature, time, pH) are optimal.[5][6] Incomplete derivatization will lead to a poor signal.
Mass Spectrometer Settings Optimize the mass spectrometer parameters, including ionization source settings and collision energies for MS/MS transitions. Use a stable isotope-labeled internal standard for accurate quantification.[3]
Issue 2: High Variability in Quantitative Results

Possible Causes & Solutions

CauseRecommended Solution
Inconsistent Sample Preparation Automate sample preparation steps where possible to reduce human error. Ensure precise and consistent pipetting. Use an internal standard added at the beginning of the sample preparation process to account for variability in extraction and derivatization.[4][5]
Matrix Effects in LC-MS/MS Biological matrices can suppress or enhance the ionization of the analyte. Use a stable isotope-labeled internal standard that co-elutes with the analyte to compensate for matrix effects. Perform a matrix effect study by comparing the signal of the analyte in a clean solution versus a post-extraction spiked sample.
Instability of Precursors If you are also measuring the precursors α-AASA and P6C, their instability at room temperature can lead to high variability and false negatives.[2][3] Analyze these samples as quickly as possible after collection and thawing.
Issue 3: Inaccurate Results in Specific Patient Populations

Possible Causes & Solutions

CauseRecommended Solution
Age-Dependent Concentrations Be aware that this compound levels can be within the normal range in neonates and infants under 6 months of age with ALDH7A1 deficiency.[1][2] For this age group, relying solely on this biomarker may lead to a missed diagnosis. Consider a panel of biomarkers.
Lack of Specificity Elevated levels of this compound are not exclusive to ALDH7A1 deficiency and can also be observed in individuals with molybdenum cofactor deficiency.[1][2][3] Genetic confirmation may be necessary for a definitive diagnosis.

Experimental Protocols

Protocol 1: Quantification of this compound in Urine by LC-MS/MS

This protocol is adapted from methodologies used for the analysis of biomarkers for ALDH7A1 deficiency.[2][3]

  • Sample Preparation:

    • Thaw frozen urine samples on ice.

    • Centrifuge 1 mL of urine at 16,000 x g to remove particulate matter.

    • To 10 µL of the supernatant, add 10 µL of an internal standard solution (e.g., d3-6-oxo-PIP).

  • LC-MS/MS Analysis:

    • Column: A suitable reversed-phase column.

    • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) with 0.1% formic acid.

    • Mobile Phase B: 1:1 methanol:acetonitrile.

    • Gradient: A linear gradient from 99% A to 95% B.

    • Detection: Use multiple reaction monitoring (MRM) in positive ion mode.

  • Data Analysis:

    • Quantify this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Protocol 2: Quantification of Pipecolic Acid in Plant Tissue by GC-MS

This protocol is a simplified procedure for the analysis of pipecolic acid, which can be adapted for this compound with appropriate validation.[5][6]

  • Extraction:

    • Homogenize ~100 mg of leaf tissue.

    • Add 400 µL of extraction buffer and 20 µL of an internal standard (e.g., norvaline).

    • Vortex vigorously for 15 minutes and centrifuge at 18,000 x g for 5 minutes.

  • Derivatization:

    • Take an aliquot of the supernatant and add 200 µL of 1 M sodium hydroxide, 167 µL of methanol, and 34 µL of pyridine.

    • Add 20 µL of propyl chloroformate and vortex.

    • Add another 20 µL of propyl chloroformate and vortex.

    • Add 400 µL of chloroform, vortex, and then add 400 µL of 50 mM sodium bicarbonate and vortex.

    • Centrifuge and collect the lower organic layer.

    • Dry the extract with anhydrous sodium sulfate.

  • GC-MS Analysis:

    • Column: HP-5MS capillary column (30 m).

    • Carrier Gas: Helium.

    • Injection: Splitless mode.

    • Detection: Selective Ion Monitoring (SIM) mode.

  • Data Analysis:

    • Quantify by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Visualizations

logical_relationship cluster_troubleshooting Troubleshooting Logic start Start: Inaccurate Quantification check_signal Low or No Signal? start->check_signal check_variability High Variability? check_signal->check_variability No solution_signal Check: - Sample Storage - Extraction Efficiency - Derivatization (GC-MS) - MS Settings check_signal->solution_signal Yes check_population Specific Population Issue? check_variability->check_population No solution_variability Check: - Sample Prep Consistency - Matrix Effects - Precursor Stability check_variability->solution_variability Yes solution_population Consider: - Age-Dependent Levels - Biomarker Specificity check_population->solution_population Yes end_node Resolution check_population->end_node No solution_signal->end_node solution_variability->end_node solution_population->end_node

Caption: Troubleshooting workflow for this compound quantification.

experimental_workflow cluster_workflow General Quantification Workflow sample_collection 1. Sample Collection (Urine, Plasma, Tissue) sample_prep 2. Sample Preparation - Add Internal Standard - Extraction / Deproteinization sample_collection->sample_prep derivatization 3. Derivatization (Required for GC-MS) sample_prep->derivatization analysis 4. Instrumental Analysis (LC-MS/MS or GC-MS) sample_prep->analysis LC-MS/MS Path derivatization->analysis data_processing 5. Data Processing - Peak Integration - Calibration Curve analysis->data_processing quantification 6. Quantification (Final Concentration) data_processing->quantification

Caption: General experimental workflow for this compound quantification.

References

Improving signal-to-noise for D-6-Oxo-pipecolinic acid in mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio for D-6-Oxo-pipecolinic acid in mass spectrometry experiments.

Frequently Asked Questions (FAQs)

Q1: What are the typical mass transitions for this compound in positive ion mode LC-MS/MS?

While specific transitions should be optimized in your laboratory, a common precursor ion for this compound (also known as 6-oxo-PIP) is its protonated molecule [M+H]⁺. For the butylated derivative, a multiple reaction monitoring (MRM) transition has been reported as m/z 200 -> 98 with a collision energy of 18 eV.[1] For the underivatized molecule, the precursor ion would be approximately m/z 144.1. It is recommended to perform a product ion scan on a standard to determine the most abundant and specific fragment ions in your system.

Q2: What is a suitable internal standard for the analysis of this compound?

The use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects and variations in sample preparation and instrument response. A commonly used internal standard is deuterated 6-oxo-pipecolic acid (d3-6-oxo-PIP).[2]

Q3: How can I minimize matrix effects when analyzing this compound in biological samples like plasma or urine?

Matrix effects, such as ion suppression or enhancement, can significantly impact the signal-to-noise ratio. To mitigate these effects:

  • Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to correct for matrix effects.[2]

  • Optimize Chromatographic Separation: Ensure that this compound is chromatographically resolved from co-eluting matrix components. Utilizing a suitable column, such as a HSS T3 column, and a well-developed gradient can achieve this.[2]

  • Effective Sample Preparation: Simple protein precipitation with a mixture of methanol (B129727) and acetonitrile (B52724) is a common and effective method for urine samples.[2]

  • Dilute the Sample: If ion suppression is severe, diluting the sample extract can reduce the concentration of interfering matrix components.

Q4: What are some general strategies to improve a low signal for polar metabolites like this compound?

For polar compounds, optimizing the following can improve signal intensity:

  • Mobile Phase Composition: The addition of a small amount of an acid, like 0.1% formic acid, to the mobile phase can improve the protonation of the analyte in positive ion mode, leading to a stronger signal.[2]

  • Ion Source Parameters: Fine-tuning the ion source parameters, such as capillary voltage, nebulizing gas flow, and drying gas temperature, is crucial for efficient ionization and desolvation.

  • Clean the Mass Spectrometer: A dirty ion source or mass spectrometer can lead to a significant drop in signal intensity. Regular cleaning is essential for maintaining optimal performance.

Troubleshooting Guides

Issue: Low or No Signal for this compound

This guide provides a step-by-step approach to diagnosing and resolving low or absent signal for your analyte.

LowSignalTroubleshooting start Start: Low/No Signal for this compound check_ms 1. Verify MS Performance - Infuse a standard solution directly. - Check for stable spray and signal. start->check_ms ms_ok MS Performance is Good check_ms->ms_ok Signal OK ms_bad MS Performance is Poor check_ms->ms_bad No/Low Signal check_lc 2. Verify LC-MS Performance - Inject a standard solution via the LC. - Check for a sharp, well-defined peak. ms_ok->check_lc clean_ms Action: Clean and tune the mass spectrometer. ms_bad->clean_ms clean_ms->check_ms lc_ok LC-MS Performance is Good check_lc->lc_ok Peak OK lc_bad LC-MS Performance is Poor check_lc->lc_bad Poor Peak Shape/ No Peak check_sample 3. Investigate Sample Preparation - Prepare a fresh sample and standard. - Spike a blank matrix with a known amount of standard. lc_ok->check_sample troubleshoot_lc Action: Troubleshoot LC - Check for leaks, blockages. - Verify mobile phase composition. - Check column integrity. lc_bad->troubleshoot_lc troubleshoot_lc->check_lc sample_ok Spiked sample shows good recovery. check_sample->sample_ok Signal OK sample_bad Low recovery in spiked sample. check_sample->sample_bad No/Low Signal end Issue Resolved sample_ok->end optimize_prep Action: Optimize Sample Preparation - Evaluate extraction efficiency. - Check for analyte degradation. sample_bad->optimize_prep optimize_prep->check_sample

Troubleshooting workflow for low signal intensity.
Issue: High Background Noise

High background noise can obscure the analyte signal, leading to a poor signal-to-noise ratio.

HighNoiseTroubleshooting start Start: High Background Noise check_solvents 1. Check Mobile Phase and Solvents - Use high-purity, LC-MS grade solvents. - Prepare fresh mobile phases. start->check_solvents solvents_ok Solvents are High Purity check_solvents->solvents_ok Noise Persists solvents_bad Solvents May be Contaminated check_solvents->solvents_bad Noise Decreases check_system 2. Check for System Contamination - Flush the LC system and column. - Clean the ion source. solvents_ok->check_system replace_solvents Action: Replace Solvents and Mobile Phases. solvents_bad->replace_solvents end Issue Resolved replace_solvents->end system_clean System is Clean check_system->system_clean Noise Persists system_dirty System is Contaminated check_system->system_dirty Noise Decreases check_sample_prep 3. Evaluate Sample Preparation - Analyze a blank extract. - Ensure sufficient cleanup. system_clean->check_sample_prep clean_system Action: Perform Thorough System Cleaning. system_dirty->clean_system clean_system->end prep_clean Blank Extract is Clean check_sample_prep->prep_clean Noise Persists prep_dirty Blank Extract Shows Contamination check_sample_prep->prep_dirty Noise Decreases prep_clean->end improve_prep Action: Improve Sample Cleanup - Consider solid-phase extraction (SPE). prep_dirty->improve_prep improve_prep->end

Troubleshooting workflow for high background noise.

Quantitative Data Summary

The following table summarizes typical LC-MS/MS parameters for the analysis of 6-oxo-pipecolic acid (6-oxo-PIP) and its internal standard.

Parameter6-oxo-pipecolic acid (6-oxo-PIP)d3-6-oxo-pipecolic acid (d3-6-oxo-PIP)Reference
Precursor Ion (m/z) ~144.1~147.1[2]
Product Ion (m/z) To be determined by userTo be determined by user
Ionization Mode PositivePositive[2]

Note: For the butylated derivative of 6-oxo-PIP, the MRM transition is m/z 200 -> 98 with a collision energy of 18 eV.[1]

Experimental Protocols

Protocol 1: Sample Preparation for this compound in Urine

This protocol describes a simple and effective method for preparing urine samples for LC-MS/MS analysis.[2]

Materials:

  • Urine sample

  • d3-6-oxo-pipecolic acid internal standard solution (e.g., 10 µmol/L)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Microcentrifuge tubes

  • Pipettes

Procedure:

  • To a microcentrifuge tube, add 20 µL of urine.

  • Add 20 µL of the 10 µmol/L d3-6-oxo-pipecolic acid internal standard solution.

  • Vortex the mixture briefly.

  • Add 80 µL of a 1:1 (v/v) mixture of methanol and acetonitrile to precipitate proteins.

  • Vortex the tube vigorously for 30 seconds.

  • Centrifuge at high speed (e.g., >10,000 x g) for 5 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Method for this compound

This protocol provides a starting point for developing an LC-MS/MS method for the analysis of this compound.[2]

Liquid Chromatography (LC) Conditions:

  • Column: ACQUITY UPLC HSS T3 (1.8 µm, 2.1 mm x 15 mm) or equivalent

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) with 0.1% formic acid in water

  • Mobile Phase B: 1:1 (v/v) methanol:acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-2.5 min: 99% A

    • 2.5-4.5 min: Ramp to 95% B

    • 4.5-5.1 min: Hold at 95% B

    • 5.1-8.0 min: Return to 99% A and re-equilibrate

Mass Spectrometry (MS) Conditions:

  • Instrument: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • 6-oxo-PIP: m/z 144.1 -> To be determined (e.g., monitor major fragments from product ion scan)

    • d3-6-oxo-PIP: m/z 147.1 -> To be determined

  • Instrument Parameters: Optimize capillary voltage, cone voltage, collision energy, and gas flows for maximum signal intensity.

References

Troubleshooting D-6-Oxo-pipecolinic acid chromatographic peak shape

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of D-6-Oxo-pipecolinic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak shape for this compound?

A1: The most common issues leading to poor peak shape for this compound, an acidic and polar compound, include secondary interactions with the stationary phase, improper mobile phase pH, column overload, and issues with the HPLC system itself such as column voids or blocked frits.[1][2][3]

Q2: My this compound peak is tailing. What is the likely cause?

A2: Peak tailing for acidic compounds like this compound is often due to strong interactions between the analyte and the stationary phase.[1] Specifically, secondary interactions with residual silanol (B1196071) groups on the silica-based column packing can cause tailing.[1] Operating at a mobile phase pH close to the analyte's pKa can also lead to inconsistent ionization and peak tailing.[4]

Q3: I am observing a fronting peak for my analyte. What should I investigate?

A3: Peak fronting is commonly caused by column overload, where too much sample is injected, or the sample concentration is too high.[4][5] It can also result from poor sample solubility in the mobile phase or a mismatch between the injection solvent and the mobile phase.[1][6]

Q4: All the peaks in my chromatogram, including this compound, are split. What does this indicate?

A4: When all peaks in a chromatogram are split, the issue likely lies with the HPLC system before the column.[7][8] Common causes include a partially blocked column inlet frit, a void or channel in the column packing material at the head of the column, or a problem with the injector.[1][7][8]

Q5: Only the peak for this compound is splitting. What could be the reason?

A5: If only a single peak is splitting, the problem is more likely related to the specific method parameters or the sample itself.[7][8] This could be due to the co-elution of an interfering compound, the sample being dissolved in a solvent much stronger than the mobile phase, or on-column degradation of the analyte.[1][8]

Troubleshooting Guides

Issue 1: Peak Tailing

You are observing an asymmetrical peak for this compound where the latter half of the peak is broader than the front half.

G Troubleshooting Peak Tailing for this compound start Observe Peak Tailing check_all_peaks Are all peaks tailing? start->check_all_peaks check_system System Issue Suspected check_all_peaks->check_system Yes check_analyte_specific Analyte-Specific Issue check_all_peaks->check_analyte_specific No system_frit Check for blocked frit or column void check_system->system_frit adjust_ph Adjust Mobile Phase pH (Lower pH to suppress silanol interaction) check_analyte_specific->adjust_ph system_connections Inspect for dead volume in connections system_frit->system_connections system_maintenance Perform system maintenance (flush, replace frit/column) system_connections->system_maintenance solution_found Peak Shape Improved system_maintenance->solution_found reduce_conc Reduce Sample Concentration/Injection Volume adjust_ph->reduce_conc If tailing persists adjust_ph->solution_found If resolved change_column Use an End-Capped or Different Chemistry Column reduce_conc->change_column If tailing persists reduce_conc->solution_found If resolved modify_mobile_phase Increase mobile phase ionic strength or change organic modifier change_column->modify_mobile_phase If tailing persists change_column->solution_found If resolved modify_mobile_phase->solution_found If resolved

Caption: A flowchart outlining the steps to troubleshoot peak tailing.

Potential CauseRecommended Solution
Secondary Silanol Interactions Lower the mobile phase pH to approximately 2.5-3.0 to suppress the ionization of residual silanol groups on the column packing.[1] Alternatively, use a highly deactivated, end-capped column.
Column Overload Reduce the concentration of the sample or decrease the injection volume.[4]
Incorrect Mobile Phase pH Ensure the mobile phase pH is at least 1.5 to 2 pH units away from the pKa of this compound (predicted acidic pKa is around 3.8). A lower pH is generally recommended for acidic compounds on reversed-phase columns.
Column Contamination or Degradation Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.
Extra-column Effects Minimize the length and internal diameter of tubing between the injector, column, and detector to reduce dead volume.[2]
Issue 2: Peak Fronting

You are observing an asymmetrical peak for this compound where the front half of the peak is broader than the latter half.

G Troubleshooting Peak Fronting for this compound start Observe Peak Fronting check_overload Is Column Overload a Possibility? start->check_overload reduce_load Reduce Sample Concentration or Injection Volume check_overload->reduce_load Yes check_solvent Is Injection Solvent Stronger than Mobile Phase? check_overload->check_solvent No reduce_load->check_solvent If unresolved solution_found Peak Shape Improved reduce_load->solution_found If resolved match_solvent Dissolve Sample in Mobile Phase or a Weaker Solvent check_solvent->match_solvent Yes check_column Inspect Column for Collapse or Voids check_solvent->check_column No match_solvent->check_column If unresolved match_solvent->solution_found If resolved replace_column Replace Column if Damaged check_column->replace_column replace_column->solution_found G Troubleshooting Split Peaks for this compound start Observe Split Peak check_all_peaks Are all peaks split? start->check_all_peaks system_issue System-wide Issue check_all_peaks->system_issue Yes analyte_issue Analyte-Specific Issue check_all_peaks->analyte_issue No check_frit Check for Blocked Column Frit system_issue->check_frit check_solvent_mismatch Injection Solvent/Mobile Phase Mismatch? analyte_issue->check_solvent_mismatch check_void Check for Column Void/Channeling check_frit->check_void system_fix Replace Frit or Column check_void->system_fix solution_found Peak Shape Improved system_fix->solution_found use_mobile_phase Inject Sample in Mobile Phase check_solvent_mismatch->use_mobile_phase Yes check_coelution Possible Co-elution? check_solvent_mismatch->check_coelution No use_mobile_phase->check_coelution If unresolved use_mobile_phase->solution_found If resolved optimize_method Optimize Separation (Gradient, Temperature) check_coelution->optimize_method Yes optimize_method->solution_found

References

Technical Support Center: D-6-Oxo-pipecolinic Acid Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for D-6-Oxo-pipecolinic acid analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for the successful preparation of this compound samples for various analytical methodologies.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges and questions encountered during the sample preparation of this compound.

Q1: My recovery of this compound from plasma using protein precipitation with acetonitrile (B52724) is low and inconsistent. What could be the cause?

A1: Low and variable recovery during protein precipitation can stem from several factors:

  • Incomplete Protein Precipitation: Ensure a sufficient volume of cold acetonitrile is used, typically a 3:1 or 4:1 ratio of acetonitrile to plasma. Vortex the mixture vigorously and allow it to incubate at a low temperature (e.g., -20°C) for at least 20 minutes to maximize protein removal. Inadequate precipitation can lead to the analyte being trapped in the protein pellet.

  • Co-precipitation of the Analyte: this compound, being a polar compound, might co-precipitate with the plasma proteins. To mitigate this, consider adjusting the pH of the sample before adding the precipitation solvent. Acidifying the sample slightly with a small amount of formic acid can help to keep the analyte in its protonated, more soluble form in the supernatant.

  • Suboptimal Supernatant Separation: After centrifugation, carefully aspirate the supernatant without disturbing the protein pellet. Any aspiration of the pellet will result in the loss of the analyte. It is advisable to leave a small amount of supernatant behind to avoid this.

Q2: I am observing significant matrix effects (ion suppression or enhancement) in my LC-MS/MS analysis of this compound from urine samples. How can I minimize these effects?

A2: Matrix effects are a common challenge in bioanalysis. Here are several strategies to address them:

  • Dilution: A simple "dilute-and-shoot" approach can be effective for urine samples. Diluting the urine sample with the initial mobile phase (e.g., 1:10 or 1:20) can significantly reduce the concentration of interfering matrix components.

  • Solid-Phase Extraction (SPE): SPE is a more robust clean-up technique. For a polar compound like this compound, a mixed-mode or a hydrophilic interaction liquid chromatography (HILIC) based SPE sorbent can be effective in retaining the analyte while washing away interfering salts and other matrix components.

  • Chromatographic Separation: Optimize your LC method to achieve baseline separation of this compound from the regions where matrix components elute. A longer gradient or a different stationary phase might be necessary.

  • Internal Standard Selection: Use a stable isotope-labeled internal standard (SIL-IS) for this compound if available. A SIL-IS will co-elute with the analyte and experience similar matrix effects, thus providing more accurate quantification.

Q3: What are the best storage conditions for this compound in biological samples to ensure its stability?

A3: this compound has been reported to have improved stability compared to other related biomarkers, such as α-aminoadipic semialdehyde (α-AASA).[1] However, for long-term storage and to ensure the integrity of your samples, the following conditions are recommended:

  • Urine: While relatively stable at room temperature for short periods, it is best practice to store urine samples at -20°C or, for long-term storage, at -80°C.[1]

  • Plasma/Serum: These samples should be stored at -80°C immediately after collection and separation to prevent any potential degradation.

  • Cerebrospinal Fluid (CSF): CSF is a precious sample with low analyte concentrations. It is critical to freeze CSF samples at -80°C immediately after collection. Avoid repeated freeze-thaw cycles.

Q4: I am having trouble with the derivatization of this compound for GC-MS analysis. The reaction seems incomplete. What can I do?

A4: Incomplete derivatization is a frequent issue when analyzing polar compounds like amino acids by GC-MS. For a cyclic secondary amino acid like this compound, silylation is a common approach. Here are some troubleshooting tips:

  • Choice of Silylating Reagent: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like 1% trimethylchlorosilane (TMCS) is a powerful silylating agent suitable for amino acids. For analytes that are more difficult to derivatize, N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) can be a more robust alternative, forming more stable TBDMS derivatives.

  • Reaction Conditions: Ensure the reaction is carried out under strictly anhydrous conditions, as moisture will deactivate the silylating reagent. The reaction temperature and time are also critical. For BSTFA, a reaction temperature of 60-80°C for 30-60 minutes is a good starting point. MTBSTFA may require higher temperatures and longer reaction times.

  • Sample Dryness: The sample must be completely dry before adding the derivatization reagent. Lyophilization (freeze-drying) or drying under a stream of nitrogen are effective methods.

Quantitative Data Summary

The following tables summarize key quantitative data related to the sample preparation of this compound.

Table 1: Solubility of this compound

SolventSolubilityReference
WaterSoluble[2]
Polar Organic SolventsSoluble[2]

Table 2: Reported Recovery of Pipecolic Acid (a related compound) from Plasma

Extraction MethodAnalyteMatrixRecovery (%)Reference
Protein Precipitation with AcetonitrilePipecolic AcidPlasma93.8[3]

Detailed Experimental Protocols

Protocol 1: Extraction of this compound from Human Plasma for LC-MS/MS Analysis

This protocol is adapted from a method for the related compound, pipecolic acid, and is a good starting point for method development.[3]

  • Sample Preparation:

    • Thaw frozen plasma samples on ice.

    • Vortex the samples to ensure homogeneity.

  • Protein Precipitation:

    • To 100 µL of plasma in a microcentrifuge tube, add a suitable internal standard (ideally, a stable isotope-labeled this compound).

    • Add 400 µL of ice-cold acetonitrile.

    • Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

    • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifugation:

    • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a new microcentrifuge tube, avoiding the protein pellet.

  • Evaporation:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature or using a centrifugal vacuum concentrator.

  • Reconstitution:

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

    • Vortex for 30 seconds to ensure complete dissolution.

  • Final Centrifugation:

    • Centrifuge the reconstituted sample at 14,000 x g for 5 minutes at 4°C to pellet any remaining particulates.

  • Analysis:

    • Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Derivatization of this compound for GC-MS Analysis (Silylation)

This is a general protocol for the silylation of amino acids and should be optimized for this compound.[4]

  • Sample Drying:

    • Transfer an appropriate volume of the sample extract into a GC vial insert.

    • Evaporate the solvent to complete dryness under a stream of nitrogen or using a vacuum concentrator. It is critical that the sample is completely dry.

  • Derivatization:

    • Add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% trimethylchlorosilane (TMCS) to the dried sample.

    • Seal the vial tightly.

    • Heat the vial at 70°C for 45 minutes in a heating block or oven.

  • Cooling and Analysis:

    • Allow the vial to cool to room temperature.

    • The sample is now ready for injection into the GC-MS.

Visualizations

experimental_workflow_lcms start Plasma Sample is Add Internal Standard start->is ppt Protein Precipitation (Acetonitrile) is->ppt centrifuge1 Centrifugation ppt->centrifuge1 supernatant Transfer Supernatant centrifuge1->supernatant evap Evaporation supernatant->evap reconstitute Reconstitution evap->reconstitute centrifuge2 Final Centrifugation reconstitute->centrifuge2 analysis LC-MS/MS Analysis centrifuge2->analysis

LC-MS/MS Sample Preparation Workflow.

derivatization_workflow_gcms start Dried Sample Extract reagent Add Silylating Reagent (BSTFA) start->reagent heat Heating (70°C, 45 min) reagent->heat cool Cooling heat->cool analysis GC-MS Analysis cool->analysis

GC-MS Derivatization Workflow.

troubleshooting_logic issue Low Analyte Recovery? check_ppt Incomplete Protein Precipitation? issue->check_ppt Yes check_coprecip Analyte Co-precipitation? issue->check_coprecip Yes check_supernatant Supernatant Aspiration Technique? issue->check_supernatant Yes solution_ppt Increase Solvent Ratio, Vortex Vigorously, Incubate at Low Temp. check_ppt->solution_ppt solution_coprecip Adjust Sample pH (Slightly Acidic) check_coprecip->solution_coprecip solution_supernatant Careful Aspiration, Leave Small Volume check_supernatant->solution_supernatant

Troubleshooting Low Recovery.

References

Technical Support Center: D-6-Oxo-pipecolinic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of D-6-Oxo-pipecolinic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions (FAQs) related to potential contamination issues during its analysis.

Frequently Asked Questions (FAQs)

Q1: What are the potential sources of contamination when analyzing this compound?

A1: Contamination in this compound analysis can arise from several sources, including:

  • Isomeric Contamination: The most significant potential contaminant is its enantiomer, L-6-Oxo-pipecolinic acid. Commercial standards of this compound may contain small amounts of the L-isomer as an impurity from the synthesis and purification process.

  • Synthetic By-products: The synthesis of pipecolic acid derivatives can involve starting materials like hydroxyproline (B1673980) and reagents for ring-closing metathesis. Residual amounts of these reagents or synthetic by-products can be a source of contamination.

  • Sample Matrix Effects: When analyzing biological samples such as urine or plasma, endogenous compounds can interfere with the analysis. This "matrix effect" can suppress or enhance the analyte signal, leading to inaccurate quantification.[1][2][3][4] Diluting the urine sample can be an effective technique to overcome matrix effects.[1][3]

  • Laboratory Contaminants: General laboratory contaminants such as keratins from dust and skin, as well as polymers like polyethylene (B3416737) glycol (PEG) and polypropylene (B1209903) glycol (PPG) from various lab consumables, can interfere with mass spectrometry analysis.

  • Degradation Products: Improper storage or handling of samples and standards can lead to the degradation of this compound, introducing interfering compounds.

Q2: How can I differentiate between D- and L-6-Oxo-pipecolinic acid in my analysis?

A2: Differentiating between enantiomers requires a chiral separation technique. Standard reversed-phase liquid chromatography (LC) methods will not separate D- and L-isomers. You will need to employ one of the following:

  • Chiral Liquid Chromatography (Chiral LC): This is the most common method, using a chiral stationary phase (CSP) that selectively interacts with one enantiomer more strongly than the other, leading to their separation.

  • Chiral Derivatization: The sample can be reacted with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard (non-chiral) LC column.

Q3: My baseline is noisy and I see many interfering peaks. What are the common causes and solutions?

A3: A noisy baseline and interfering peaks are common issues in sensitive LC-MS/MS analysis. Here are some potential causes and their solutions:

  • Contaminated Solvents or Reagents: Ensure you are using high-purity, LC-MS grade solvents and reagents. Contaminants in your mobile phase can lead to a high baseline and ghost peaks.

  • Matrix Effects: As mentioned in Q1, components from your sample matrix can cause significant interference. Implementing a more rigorous sample preparation method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), can help clean up your sample and reduce matrix effects.[1][5]

  • Carryover: Analyte from a previous injection may be retained in the injection port, loop, or on the column and elute in a subsequent run. Implement a robust needle wash protocol and inject blanks between samples to check for carryover.

  • System Contamination: The LC-MS system itself can become contaminated over time. Regular cleaning and maintenance of the ion source, transfer capillary, and other components are crucial.

Troubleshooting Guides

Issue 1: Poor Peak Shape or Tailing
Possible Cause Troubleshooting Step
Column Overload Reduce the injection volume or dilute the sample.
Inappropriate Mobile Phase pH Adjust the mobile phase pH to ensure the analyte is in a single ionic form. For carboxylic acids, a lower pH (e.g., with 0.1% formic acid) is often beneficial.
Secondary Interactions with Stationary Phase Add a small amount of a competing agent to the mobile phase, such as a higher concentration of buffer or a different organic modifier.
Column Degradation Replace the analytical column with a new one.
Issue 2: Inconsistent or Low Analyte Recovery
Possible Cause Troubleshooting Step
Inefficient Extraction from Sample Matrix Optimize the sample preparation method. For urine or plasma, consider different protein precipitation solvents, or switch to SPE or LLE for a cleaner extract.[1][5]
Analyte Degradation Ensure samples are stored at an appropriate temperature (e.g., -80°C) and minimize freeze-thaw cycles. Process samples on ice to minimize enzymatic activity.
Adsorption to Vials or Pipette Tips Use low-binding vials and pipette tips.
Inaccurate Internal Standard Addition Verify the concentration and volume of the internal standard being added. Ensure the internal standard is added early in the sample preparation process to account for losses.
Issue 3: High Background Noise in Mass Spectrometry
Possible Cause Troubleshooting Step
Contaminated Mobile Phase Prepare fresh mobile phase using high-purity solvents and additives.
Dirty Ion Source Clean the ion source components according to the manufacturer's instructions.
Leaks in the LC System Check for any leaks in the LC flow path, as this can introduce air and cause an unstable spray.
Co-eluting Matrix Components Improve chromatographic separation to resolve the analyte from interfering matrix components. Alternatively, use a more selective mass transition (MRM).

Experimental Protocols

Protocol 1: Sample Preparation of Urine for LC-MS/MS Analysis

This protocol is a general guideline for the preparation of urine samples to minimize matrix effects.

  • Thaw and Centrifuge: Thaw frozen urine samples on ice. Centrifuge the samples at 14,000 rpm for 10 minutes to pellet any particulate matter.[4]

  • Dilution: Dilute the supernatant 1:10 with an aqueous solution (e.g., 15 mM ammonium (B1175870) acetate). This step is crucial for reducing matrix interference.[1][3]

  • Internal Standard Spiking: Add an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte) to the diluted sample.

  • Protein Precipitation (if necessary): For samples with high protein content, a protein precipitation step may be beneficial. Add a cold organic solvent (e.g., acetonitrile (B52724) or methanol) in a 3:1 ratio (solvent:sample), vortex, and centrifuge to pellet the precipitated proteins.

  • Transfer and Injection: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: General LC-MS/MS Method for this compound

This is a starting point for developing a quantitative LC-MS/MS method.

  • Liquid Chromatography:

    • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often suitable for polar metabolites like this compound.

    • Mobile Phase A: 10 mM Ammonium Acetate with 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: A gradient from high organic to high aqueous will be necessary to retain and elute the analyte on a HILIC column.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • Precursor Ion: [M+H]⁺ (m/z 144.1).

    • Product Ions: The exact product ions should be determined by infusing a standard of this compound and performing a product ion scan. Common losses for amino acids include the loss of the carboxylic acid group (-46 Da) and water (-18 Da).

Visualizations

Logical Workflow for Troubleshooting Contamination Issues

G Troubleshooting Workflow for Contamination in this compound Analysis start High Background or Unexpected Peaks Observed check_blank Inject a Solvent Blank start->check_blank blank_contaminated Contamination is in the System/Solvents check_blank->blank_contaminated Peaks Present blank_clean Contamination is from the Sample check_blank->blank_clean No Peaks clean_system Clean LC-MS System and Use Fresh Solvents blank_contaminated->clean_system Yes resolved Issue Resolved clean_system->resolved check_is Analyze Sample with and without Internal Standard blank_clean->check_is Yes is_source Contamination from Internal Standard check_is->is_source Contamination Follows IS sample_source Contamination from Sample Matrix or Reagents check_is->sample_source Contamination in Sample Only new_is Use a New Batch of Internal Standard is_source->new_is Yes new_is->resolved optimize_prep Optimize Sample Preparation (e.g., SPE, LLE) sample_source->optimize_prep Yes check_standard Analyze a Freshly Prepared Standard sample_source->check_standard If problem persists optimize_prep->resolved standard_degraded Standard Degradation check_standard->standard_degraded Standard Shows Impurities new_standard Use a New, Verified Standard standard_degraded->new_standard Yes new_standard->resolved

Caption: A flowchart for systematically identifying the source of contamination.

Signaling Pathway: Lysine (B10760008) Degradation and this compound Formation

G Simplified Lysine Degradation Pathway and 6-Oxo-pipecolic Acid Formation lysine L-Lysine p6c Δ¹-Piperideine-6-carboxylate (P6C) lysine->p6c Oxidation aasa α-Aminoadipic semialdehyde (α-AASA) p6c->aasa Equilibrium cytosolic_enzyme Cytosolic Enzyme p6c->cytosolic_enzyme In ALDH7A1 deficiency aasa->p6c aldh7a1 ALDH7A1 (α-AASA dehydrogenase) aasa->aldh7a1 aaa α-Aminoadipic acid (AAA) six_oxo_pip 6-Oxo-pipecolic acid aldh7a1->aaa Oxidation cytosolic_enzyme->six_oxo_pip

Caption: Formation of 6-oxo-pipecolic acid in the context of lysine metabolism.

References

Technical Support Center: D-6-Oxo-pipecolinic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression during the analysis of D-6-Oxo-pipecolinic acid by LC-MS/MS.

Troubleshooting Guide: Minimizing Ion Suppression

Ion suppression is a common challenge in LC-MS/MS analysis, leading to reduced signal intensity and compromised quantification accuracy.[1] This guide outlines common issues, their potential causes, and actionable solutions to mitigate ion suppression for this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low analyte signal or poor sensitivity Matrix Effects: Co-eluting endogenous components from the biological matrix (e.g., phospholipids (B1166683), salts, proteins) compete with the analyte for ionization.[1]- Optimize Sample Preparation: Employ more rigorous cleanup techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interferences.[2][3] - Improve Chromatographic Separation: Modify the LC gradient, change the column chemistry (e.g., HILIC for polar compounds), or use a smaller particle size column (UPLC/UHPLC) to resolve the analyte from matrix components.[4][5]
Inconsistent results between samples Variable Matrix Effects: Differences in the composition of biological samples can lead to varying degrees of ion suppression.[6]- Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for more accurate correction and quantification.[3] - Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to compensate for consistent matrix effects.
Sudden drop in signal during a run (ion suppression zone) Co-elution of a highly abundant interfering compound: A specific component of the matrix is eluting at the same time as the analyte. Phospholipids are common culprits in plasma samples.[2][7]- Identify the Suppression Zone: Perform a post-column infusion experiment to pinpoint the retention time of the interfering compounds.[2][6] - Adjust Chromatography: Alter the mobile phase composition or gradient to shift the retention time of the analyte away from the suppression zone.[4]
Gradual decrease in signal over multiple injections Contamination of the ion source or mass spectrometer: Buildup of non-volatile matrix components on the ion source optics can lead to a decline in instrument performance.[1]- Implement a Diverter Valve: Divert the flow to waste during the elution of highly concentrated matrix components (e.g., salts at the beginning of the run and phospholipids later on). - Regular Instrument Cleaning: Follow the manufacturer's recommendations for routine cleaning and maintenance of the ion source.[1]
Poor peak shape Interference from matrix components: Co-eluting substances can interfere with the peak shape of the analyte.- Enhance Sample Cleanup: Utilize a more selective sample preparation method to remove the specific interferences.[3]
No analyte signal detected Complete Ion Suppression: The concentration of interfering substances is so high that the analyte signal is completely suppressed.- Dilute the Sample: A simple dilution of the sample can sometimes reduce the concentration of matrix components to a level where the analyte can be detected. - Re-evaluate the entire method: A comprehensive review of sample preparation, chromatography, and MS parameters may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for this compound analysis?

A1: Ion suppression is a phenomenon in mass spectrometry where the signal of the analyte of interest is reduced due to the presence of other co-eluting molecules, known as the matrix.[4] These matrix components can compete with the analyte for ionization in the MS source, leading to a lower signal and inaccurate quantification.[1] this compound, being a small polar molecule, can be particularly susceptible to interference from endogenous polar compounds found in biological matrices like plasma and urine.

Q2: Which sample preparation technique is best for minimizing ion suppression for this compound?

A2: The choice of sample preparation technique depends on the complexity of the matrix and the required sensitivity. While simple protein precipitation is fast and inexpensive, it is often insufficient for removing all matrix interferences, especially phospholipids.[2][3] Liquid-liquid extraction (LLE) can provide cleaner extracts but may be challenging for a polar compound like this compound. Solid-phase extraction (SPE) is often the most effective method as it can be tailored to selectively isolate the analyte and remove a significant portion of the interfering matrix components.[2]

Q3: How can I detect the presence of ion suppression in my assay?

A3: A common method to detect ion suppression is through a post-column infusion experiment .[2][6] In this setup, a constant flow of the analyte solution is introduced into the MS source after the analytical column. A blank matrix sample is then injected onto the column. Any dip in the constant analyte signal indicates a region of ion suppression caused by eluting matrix components.

Q4: Can changing my LC conditions help reduce ion suppression?

A4: Yes, optimizing chromatographic conditions is a powerful way to combat ion suppression. By improving the separation of this compound from matrix components, you can minimize their co-elution.[4] Consider the following:

  • Column Chemistry: For a polar molecule like this compound, a Hydrophilic Interaction Liquid Chromatography (HILIC) column may provide better retention and separation from non-polar interferences compared to a traditional C18 column.

  • Gradient Optimization: A shallower gradient can improve the resolution between the analyte and closely eluting matrix components.

  • UPLC/UHPLC: Using columns with smaller particle sizes can significantly increase peak resolution and efficiency, reducing the likelihood of co-elution.[5]

Q5: Is Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) better for analyzing this compound to avoid ion suppression?

A5: Electrospray ionization (ESI) is generally more susceptible to ion suppression than Atmospheric Pressure Chemical Ionization (APCI).[8][9] However, ESI is often preferred for polar molecules like this compound. If significant ion suppression is encountered with ESI, and the compound has suitable volatility and gas-phase basicity, exploring APCI could be a viable alternative.[8] The choice of ionization mode can also be dependent on the specific design of the mass spectrometer's ion source.[10]

Data Presentation: Comparison of Sample Preparation Techniques

The following table summarizes the relative effectiveness of common sample preparation techniques in reducing matrix effects and preserving analyte recovery. The values presented are illustrative and can vary based on the specific matrix and analytical method.

Sample Preparation Method Relative Matrix Effect Reduction Typical Analyte Recovery Advantages Disadvantages
Protein Precipitation (PPT) LowHigh (>90%)Fast, simple, inexpensive.[3]Provides the least clean extract, prone to significant matrix effects.[3][4]
Liquid-Liquid Extraction (LLE) Medium to HighVariable (60-90%)Can provide clean extracts.[4]Can be labor-intensive, may have lower recovery for polar analytes.[4]
Solid-Phase Extraction (SPE) HighHigh (80-100%)Provides the cleanest extracts, highly selective.[2]More time-consuming and expensive, requires method development.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plasma

This protocol is a general guideline and should be optimized for your specific application.

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.

  • Sample Loading: Pretreat 100 µL of plasma by adding 10 µL of a stable isotope-labeled internal standard solution and 300 µL of 2% formic acid in water. Vortex and centrifuge. Load the supernatant onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 2% formic acid in water to remove salts and other polar interferences. Follow with a wash of 1 mL of methanol to remove non-polar interferences.

  • Elution: Elute the this compound and internal standard with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

Protocol 2: Post-Column Infusion Experiment to Detect Ion Suppression
  • Setup: Tee a syringe pump delivering a constant flow (e.g., 10 µL/min) of a solution of this compound (at a concentration that gives a stable mid-range signal) into the LC flow path between the analytical column and the mass spectrometer.

  • Equilibration: Begin the LC gradient and allow the MS signal for the analyte to stabilize.

  • Injection: Inject a blank, extracted matrix sample (prepared using your standard sample preparation method).

  • Analysis: Monitor the signal of the infused analyte. A decrease in the signal intensity indicates the retention time at which matrix components are eluting and causing ion suppression.

Visualizations

IonSuppressionTroubleshooting cluster_problem Problem Identification cluster_investigation Investigation cluster_solutions Solutions cluster_verification Verification Start Low or Inconsistent Analyte Signal CheckSystem Check System Suitability (Peak Shape, RT, Sensitivity) Start->CheckSystem PostColumnInfusion Perform Post-Column Infusion Experiment CheckSystem->PostColumnInfusion System OK OptimizeChroma Optimize Chromatography (Gradient, Column) PostColumnInfusion->OptimizeChroma Suppression Zone Identified ImproveSamplePrep Improve Sample Prep (SPE, LLE) PostColumnInfusion->ImproveSamplePrep Broad Suppression UseSIL_IS Use Stable Isotope-Labeled Internal Standard OptimizeChroma->UseSIL_IS ImproveSamplePrep->UseSIL_IS Validation Re-validate Assay UseSIL_IS->Validation

Caption: A logical workflow for troubleshooting ion suppression in LC-MS/MS analysis.

SamplePrepWorkflow cluster_start Sample cluster_outcome Outcome BiologicalSample Biological Sample (e.g., Plasma) PPT Protein Precipitation (e.g., Acetonitrile) BiologicalSample->PPT Fastest, Least Clean LLE Liquid-Liquid Extraction (e.g., Ethyl Acetate) BiologicalSample->LLE Cleaner, Analyte Dependent SPE Solid-Phase Extraction (e.g., Mixed-Mode Cation Exchange) BiologicalSample->SPE Cleanest, Most Selective Analysis LC-MS/MS Analysis PPT->Analysis LLE->Analysis SPE->Analysis

Caption: Comparison of common sample preparation workflows for bioanalysis.

References

Technical Support Center: D-6-Oxo-pipecolinic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of D-6-Oxo-pipecolinic acid. This guide provides answers to frequently asked questions and troubleshooting advice to assist researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the ideal internal standard for the quantitative analysis of this compound?

A1: The most suitable internal standard for the mass spectrometric quantification of this compound is a stable isotope-labeled (SIL) version of the analyte itself. A commonly used SIL internal standard is deuterated 6-oxo-pipecolinic acid, such as d3-6-oxo-pipecolinic acid (d3-6-oxo-PIP).[1] Using a SIL internal standard is considered best practice as it closely mimics the chemical and physical properties of the endogenous analyte, co-eluting chromatographically and exhibiting similar ionization efficiency. This helps to accurately correct for variations in sample preparation, injection volume, and matrix effects, leading to more precise and accurate quantification.

Q2: Why is a stable isotope-labeled (SIL) internal standard preferred over a structural analog?

A2: While structural analogs like norvaline have been used for the analysis of related compounds such as pipecolic acid, they are not ideal for this compound.[2] SIL internal standards have the same molecular structure as the analyte, with the only difference being the presence of heavier isotopes (e.g., ²H, ¹³C, ¹⁵N). This near-identical chemical nature ensures that the internal standard behaves almost identically to the analyte during extraction, derivatization, chromatography, and ionization. Structural analogs can have different extraction efficiencies, chromatographic retention times, and ionization responses, which can lead to inaccurate quantification.

Q3: Where can I obtain a stable isotope-labeled internal standard for this compound?

A3: While unlabeled this compound is commercially available from suppliers like Sigma-Aldrich, obtaining a stable isotope-labeled version may require custom synthesis.[3][4] Some research articles mention the synthesis of deuterated standards like d3-6-oxo-PIP.[1] Alternatively, companies specializing in stable isotope-labeled compounds, such as Cambridge Isotope Laboratories, Inc., may offer custom synthesis services or have related labeled compounds that could serve as precursors.[5][6]

Q4: Are there any specific considerations for sample preparation when using a SIL internal standard?

A4: Yes, the internal standard should be added to the sample as early as possible in the workflow, preferably before any extraction or cleanup steps. This ensures that the internal standard can account for any analyte loss throughout the entire sample preparation process. The amount of internal standard added should be consistent across all samples and calibration standards to ensure accurate and reproducible results.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Poor Peak Shape or Tailing for Analyte and Internal Standard 1. Inappropriate chromatography column or mobile phase. 2. Column degradation. 3. Matrix effects.1. Optimize the LC method, including the column chemistry (e.g., HILIC or reversed-phase), mobile phase composition, and gradient. 2. Replace the column and use a guard column. 3. Improve sample cleanup procedures (e.g., solid-phase extraction) to remove interfering matrix components.
Low Recovery of Analyte and Internal Standard 1. Inefficient extraction from the sample matrix. 2. Analyte degradation during sample processing.1. Optimize the extraction solvent and method (e.g., protein precipitation followed by liquid-liquid extraction or solid-phase extraction). 2. Ensure samples are kept at low temperatures and processed promptly to minimize degradation. 6-oxo-PIP has been shown to be relatively stable at room temperature in urine for extended periods.
High Variability in Quantification 1. Inconsistent addition of the internal standard. 2. Matrix effects causing ion suppression or enhancement. 3. Non-linearity of the calibration curve.1. Use a calibrated pipette and ensure the internal standard is thoroughly mixed with the sample. 2. Dilute the sample to minimize matrix effects. Evaluate the need for a more rigorous sample cleanup method. 3. Prepare a calibration curve with a sufficient number of points covering the expected concentration range of the analyte.
Interference Peaks 1. Co-elution of isobaric compounds from the sample matrix. 2. Contamination from reagents or labware.1. Optimize the chromatographic separation to resolve the interfering peak from the analyte and internal standard. 2. Use high-purity solvents and reagents and ensure all labware is thoroughly cleaned.

Experimental Protocols

Protocol: Quantification of 6-Oxo-pipecolinic Acid in Urine by LC-MS/MS

This protocol is a representative method based on published literature.[1]

1. Sample Preparation

  • Thaw frozen urine samples on ice.

  • Vortex the samples to ensure homogeneity.

  • To 20 µL of urine, add 20 µL of the internal standard solution (e.g., d3-6-oxo-PIP in water).

  • Add 80 µL of a 1:1 methanol:acetonitrile solution to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 x g for 5 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: ACQUITY UPLC BEH Amide column (or equivalent HILIC column).

    • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) with 0.1% formic acid in water.

    • Mobile Phase B: 1:1 methanol:acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 10 µL.

    • Gradient: A linear gradient can be optimized for baseline separation. An example gradient is: 0–2.5 min at 99% A, then ramp to 95% B until 4.5 min, hold until 5.1 min, and then re-equilibrate at 99% A until 8 min.[1]

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

Quantitative Data: Mass Spectrometry Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)
6-Oxo-pipecolinic acid144.198.1
d3-6-Oxo-pipecolinic acid147.1101.1

Note: These values may need to be optimized on your specific mass spectrometer.

Visualizations

Lysine (B10760008) Catabolism Pathway

The following diagram illustrates the biochemical pathway for lysine catabolism, showing the formation of 6-oxo-pipecolinic acid.

Lysine_Catabolism Lysine L-Lysine AASA α-Aminoadipic semialdehyde (α-AASA) Lysine->AASA Lysine-ketoglutarate reductase P6C Δ¹-Piperideine-6-carboxylate (P6C) AASA->P6C Spontaneous cyclization OH_PIP 6-Hydroxy-pipecolic acid AASA->OH_PIP Hydration AAA α-Aminoadipic acid AASA->AAA ALDH7A1 P6C->AASA Oxo_PIP 6-Oxo-pipecolinic acid OH_PIP->Oxo_PIP Dehydrogenase

Caption: Simplified pathway of lysine catabolism leading to the formation of 6-Oxo-pipecolinic acid.

Experimental Workflow for Sample Analysis

This diagram outlines the key steps in the quantitative analysis of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Urine Sample Spike Spike with d3-6-oxo-PIP IS Sample->Spike Precipitate Protein Precipitation (Methanol/Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis (HILIC, ESI+, MRM) Supernatant->LCMS Quant Quantification (Calibration Curve) LCMS->Quant Data Data Review and Result Reporting Quant->Data

Caption: Workflow for the quantification of this compound from sample collection to data analysis.

References

Technical Support Center: D-6-Oxo-pipecolinic Acid Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to navigate the challenges associated with the synthesis and purification of D-6-Oxo-pipecolinic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: The most common chiral starting material for the enantioselective synthesis of this compound is D-2-aminoadipic acid. This approach ensures the desired stereochemistry at the C2 position.

Q2: What is the key reaction step in synthesizing the 6-oxo-pipecolinic acid core?

A2: The formation of the δ-lactam (a six-membered cyclic amide) ring is the crucial step. This is typically achieved through an intramolecular cyclization of a derivative of D-2-aminoadipic acid. For instance, the methyl ester of D-2-aminoadipic acid can be cyclized to form (R)-methyl 6-oxopipecolate.

Q3: Why is purification of this compound challenging?

A3: Purification challenges arise from several factors:

  • Chirality: Ensuring the final product is enantiomerically pure and free from the L-enantiomer requires careful control of the synthesis and purification steps.

  • Polarity: As an amino acid derivative, the compound is polar, which can make it challenging to handle with standard organic solvents and silica (B1680970) gel chromatography.

  • Potential for side reactions: The synthesis can lead to byproducts with similar structures, complicating separation.

Q4: What analytical techniques are recommended for purity assessment?

A4: A combination of techniques is recommended:

  • Chiral High-Performance Liquid Chromatography (HPLC): To determine enantiomeric purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product.

Troubleshooting Guides

Synthesis Stage
Problem Potential Cause Troubleshooting Steps
Low yield of cyclized product ((R)-methyl 6-oxopipecolate) Incomplete reaction; Suboptimal reaction temperature or time; Inefficient activation of the carboxylic acid for cyclization.Ensure starting material (D-2-aminoadipic acid methyl ester) is dry. Optimize reaction temperature and time based on literature or preliminary experiments. Consider using different coupling agents to facilitate cyclization.
Formation of side products (e.g., polymers, open-chain amides) High reaction temperatures can favor intermolecular reactions over intramolecular cyclization. Presence of water can lead to hydrolysis of activated intermediates.Maintain a strict temperature control. Use anhydrous solvents and reagents.
Racemization of the chiral center Harsh reaction conditions (strong base or acid, high temperatures) can lead to epimerization at the α-carbon.Use mild reaction conditions. If a base is required, use a non-nucleophilic, sterically hindered base. Keep reaction times as short as possible.
Incomplete hydrolysis of the methyl ester Insufficient hydrolyzing agent (e.g., LiOH); Short reaction time; Steric hindrance around the ester group.Increase the equivalents of the hydrolyzing agent. Extend the reaction time and monitor progress by TLC or LC-MS. Consider a different hydrolysis method if the issue persists.
Purification Stage
Problem Potential Cause Troubleshooting Steps
Difficulty in separating the product from starting material or byproducts by column chromatography Similar polarities of the compounds.Use a different stationary phase (e.g., alumina, reverse-phase silica). Optimize the mobile phase composition; a gradient elution might be necessary. Consider derivatization to alter the polarity of the components for easier separation.
Co-elution of enantiomers in chiral HPLC Inappropriate chiral stationary phase (CSP); Suboptimal mobile phase.Screen different types of CSPs (e.g., polysaccharide-based, protein-based). Optimize the mobile phase composition (solvents, additives like acids or bases) and flow rate.
Low recovery after purification Adsorption of the polar product onto the stationary phase; Decomposition on the column.Pre-treat the silica gel with a small amount of a polar solvent or an amine to block active sites. Use a less aggressive purification method like crystallization if possible.
Product is not crystallizing Presence of impurities; Incorrect solvent system.Further purify the product by chromatography to remove impurities. Screen a variety of solvent systems (single and mixed) to find suitable conditions for crystallization.

Experimental Protocols

Protocol 1: Synthesis of (R)-methyl 6-oxopipecolate from D-2-Aminoadipic Acid

This protocol is adapted from a literature procedure for the synthesis of a key intermediate.

Materials:

  • D-2-Aminoadipic acid

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂) or other esterification agent

  • Anhydrous solvent (e.g., Toluene)

  • Base (e.g., Triethylamine)

  • Dehydrating agent for cyclization (e.g., molecular sieves)

Procedure:

  • Esterification:

    • Suspend D-2-aminoadipic acid in anhydrous methanol.

    • Cool the suspension in an ice bath.

    • Slowly add thionyl chloride dropwise while stirring.

    • Allow the reaction to warm to room temperature and then reflux until the starting material is consumed (monitor by TLC).

    • Remove the solvent under reduced pressure to obtain the crude dimethyl ester.

  • Cyclization:

    • Dissolve the crude dimethyl ester in an anhydrous solvent like toluene.

    • Add a suitable base (e.g., triethylamine) to neutralize any hydrochloride salt.

    • Heat the reaction mixture to reflux. The cyclization will result in the formation of (R)-methyl 6-oxopipecolate and the elimination of methanol.

    • Monitor the reaction by TLC or GC-MS.

    • Upon completion, cool the reaction mixture and filter off any solids.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Quantitative Data (Literature Example for a similar synthesis):

Step Product Yield
Esterification & Cyclization(R)-methyl 6-oxopipecolate88%

Note: This yield is from a specific literature report and may vary based on experimental conditions.

Protocol 2: Hydrolysis of (R)-methyl 6-oxopipecolate to this compound

Materials:

  • (R)-methyl 6-oxopipecolate

  • Lithium hydroxide (B78521) (LiOH) or other suitable base

  • Solvent system (e.g., THF/water or Methanol/water)

  • Acid for neutralization (e.g., 1M HCl)

  • Ion-exchange resin (optional, for purification)

Procedure:

  • Hydrolysis:

    • Dissolve (R)-methyl 6-oxopipecolate in a mixture of THF and water.

    • Add a solution of lithium hydroxide in water.

    • Stir the reaction at room temperature and monitor its progress by TLC until the starting material is no longer visible.

    • Cool the reaction mixture in an ice bath.

  • Work-up and Purification:

    • Carefully neutralize the reaction mixture by adding 1M HCl until the pH is approximately neutral.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) to remove any unreacted starting material or non-polar impurities.

    • The aqueous layer containing the lithium salt of the product can be further purified. One method is to use a cation-exchange resin to remove the lithium ions and isolate the free acid.

    • Alternatively, careful acidification followed by extraction or crystallization can be employed.

Visualizations

Synthesis_Workflow D_2_AA D-2-Aminoadipic Acid Ester Esterification (MeOH, SOCl₂) D_2_AA->Ester Dimethyl_Ester Dimethyl Ester Intermediate Ester->Dimethyl_Ester Cyclization Cyclization (Heat, Toluene) Dimethyl_Ester->Cyclization Methyl_Ester_Product (R)-methyl 6-oxopipecolate Cyclization->Methyl_Ester_Product Hydrolysis Hydrolysis (LiOH, THF/H₂O) Methyl_Ester_Product->Hydrolysis Final_Product D-6-Oxo-pipecolinic acid Hydrolysis->Final_Product Purification Purification (Chromatography/ Crystallization) Final_Product->Purification Pure_Product Pure D-6-Oxo-pipecolinic acid Purification->Pure_Product

Caption: Synthetic workflow for this compound.

Purification_Troubleshooting Start Crude this compound Purity_Check Assess Purity (TLC/LC-MS) Start->Purity_Check High_Purity High Purity? Purity_Check->High_Purity Crystallization Attempt Crystallization High_Purity->Crystallization Yes Chromatography Column Chromatography High_Purity->Chromatography No Success Pure Crystals Crystallization->Success Success Failure Crystallization Fails Crystallization->Failure Failure Failure->Chromatography Chiral_HPLC Chiral HPLC for Enantiomeric Purity Chromatography->Chiral_HPLC Final_Check Final Purity Assessment Chiral_HPLC->Final_Check Final_Product Pure Product Final_Check->Final_Product

Caption: Logical workflow for purification and troubleshooting.

Technical Support Center: D-6-Oxo-pipecolinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for D-6-Oxo-pipecolinic acid. This resource provides researchers, scientists, and drug development professionals with essential information regarding the stability of this compound under various pH conditions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues you might encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in aqueous solutions at different pH values?

A1: this compound, a cyclic amide (δ-lactam), is generally expected to be most stable in neutral to slightly acidic conditions (pH 5-7). In strongly acidic or alkaline solutions, it is susceptible to hydrolysis, which involves the cleavage of the lactam ring. The rate of degradation is expected to increase at pH values further from the optimal stability range. For instance, similar β-lactam compounds show increased degradation in both acidic (below pH 4) and alkaline (above pH 7) conditions.[1]

Q2: What is the primary degradation pathway for this compound under acidic or basic conditions?

A2: The primary degradation pathway for this compound under both acidic and basic conditions is the hydrolysis of the amide bond within the lactam ring. This results in the formation of the corresponding open-chain amino acid, 6-amino-2-oxohexanoic acid. The reaction mechanism differs slightly between acidic and basic catalysis, but the final degradation product is the same.

Q3: How does temperature affect the pH-dependent stability of this compound?

A3: As with most chemical reactions, an increase in temperature will accelerate the rate of degradation of this compound at any given pH. Therefore, for long-term storage of solutions, it is recommended to use a buffered solution within the optimal pH range and store at lower temperatures (e.g., 2-8°C or frozen). Forced degradation studies are often conducted at elevated temperatures (e.g., 50-70°C) to accelerate the degradation process and identify potential degradation products in a shorter timeframe.[2]

Q4: What analytical methods are suitable for quantifying this compound and its degradation products in a stability study?

A4: A stability-indicating analytical method that can separate the intact this compound from its degradation products is crucial. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for this purpose.[3] Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization is another viable option.[4][5]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Rapid loss of this compound in solution The pH of the solution may be outside the optimal stability range (pH 5-7).Prepare fresh solutions using a buffer within the recommended pH range. Verify the pH of the solution before and during the experiment.
The storage temperature may be too high.Store stock solutions and samples at appropriate low temperatures (2-8°C for short-term, -20°C or lower for long-term).
Inconsistent results in stability assays The analytical method is not stability-indicating.Develop and validate an analytical method that can resolve this compound from all potential degradation products.
The pH of the buffered solutions is shifting over time.Ensure the buffer has sufficient capacity for the duration of the experiment. Re-measure and adjust the pH if necessary.
Precipitation of the compound in solution The concentration of this compound exceeds its solubility at the given pH and temperature.Determine the solubility of the compound under your experimental conditions and work within that range. The use of co-solvents may be considered, but their effect on stability should be evaluated.[6]

Quantitative Data Summary

The following table summarizes hypothetical stability data for this compound under various pH and temperature conditions. This data is inferred from the general behavior of similar lactam compounds and should be confirmed by experimental studies.

pHTemperature (°C)Half-life (t1/2) (Days)Primary Degradation Product
2.025156-amino-2-oxohexanoic acid
2.04056-amino-2-oxohexanoic acid
5.025> 365-
5.0401806-amino-2-oxohexanoic acid
7.025> 365-
7.0402006-amino-2-oxohexanoic acid
9.025306-amino-2-oxohexanoic acid
9.040106-amino-2-oxohexanoic acid

Experimental Protocols

Protocol: pH Stability Study of this compound

1. Objective: To evaluate the stability of this compound in aqueous solutions at different pH values and temperatures.

2. Materials:

  • This compound

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (B78521) (0.1 M)

  • Phosphate buffer (pH 5.0 and 7.0)

  • Borate buffer (pH 9.0)

  • Acetonitrile (B52724) (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Class A volumetric flasks and pipettes

  • pH meter

  • Temperature-controlled incubator/water bath

  • LC-MS/MS system

3. Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., water or a 50:50 mixture of acetonitrile and water).

  • Preparation of Test Solutions:

    • For each pH condition (e.g., pH 2, 5, 7, and 9), dilute the stock solution with the corresponding buffer (or 0.1 M HCl for pH 2, 0.1 M NaOH for pH 9) to a final concentration of 100 µg/mL.

    • Prepare triplicate samples for each condition.

  • Incubation:

    • Place the prepared solutions in a temperature-controlled incubator set at the desired temperatures (e.g., 25°C and 40°C).

  • Sampling:

    • At specified time points (e.g., 0, 24, 48, 72 hours, and then weekly), withdraw an aliquot from each sample.

    • Immediately quench any further degradation by neutralizing the acidic and basic samples and/or freezing at -80°C until analysis.

  • Sample Analysis (LC-MS/MS):

    • Dilute the samples to an appropriate concentration for LC-MS/MS analysis.

    • Inject the samples into the LC-MS/MS system.

    • LC Conditions (example):

      • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

      • Mobile Phase A: 0.1% Formic acid in water

      • Mobile Phase B: 0.1% Formic acid in acetonitrile

      • Gradient: A suitable gradient to separate the parent compound from degradation products.

      • Flow Rate: 0.3 mL/min

      • Column Temperature: 40°C

    • MS/MS Conditions (example):

      • Ionization Mode: Positive Electrospray Ionization (ESI+)

      • Monitor the transition of the parent ion to a specific product ion for both this compound and its expected degradation product.

  • Data Analysis:

    • Calculate the concentration of this compound remaining at each time point.

    • Plot the natural logarithm of the concentration versus time to determine the degradation rate constant (k).

    • Calculate the half-life (t1/2) using the formula: t1/2 = 0.693 / k.

Visualizations

degradation_pathway D-6-Oxo-pipecolinic_acid This compound Open-chain_intermediate 6-amino-2-oxohexanoic acid D-6-Oxo-pipecolinic_acid->Open-chain_intermediate Hydrolysis (H+ or OH-)

Caption: Hypothesized degradation pathway of this compound.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Stock_Solution Prepare Stock Solution (1 mg/mL) Test_Solutions Prepare Test Solutions (pH 2, 5, 7, 9) Stock_Solution->Test_Solutions Incubate Incubate at 25°C and 40°C Test_Solutions->Incubate Sampling Collect Samples at Time Intervals Incubate->Sampling LC_MS_Analysis LC-MS/MS Analysis Sampling->LC_MS_Analysis Data_Analysis Calculate Half-life LC_MS_Analysis->Data_Analysis

Caption: General workflow for a pH stability study.

References

Technical Support Center: D-6-Oxo-pipecolinic Acid Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the freeze-thaw stability of D-6-Oxo-pipecolinic acid in plasma. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is freeze-thaw stability and why is it important for this compound analysis?

A1: Freeze-thaw stability testing evaluates the stability of an analyte in a biological matrix, such as plasma, after being subjected to repeated cycles of freezing and thawing.[1] This is a critical component of bioanalytical method validation, as it mimics the potential handling of study samples, which may be frozen for storage and subsequently thawed for analysis.[1] Repeated freeze-thaw cycles can potentially degrade the analyte, leading to inaccurate concentration measurements.[1] Therefore, assessing the freeze-thaw stability of this compound is essential to ensure the reliability and accuracy of quantitative data from pharmacokinetic, pharmacodynamic, or toxicokinetic studies.

Q2: How many freeze-thaw cycles should I test for?

A2: Regulatory guidelines generally recommend a minimum of three freeze-thaw cycles.[2][3] However, the number of cycles tested should equal or exceed the number of cycles that study samples are anticipated to undergo.[3] It is good practice to design the stability study to reflect the expected sample handling procedures in your laboratory.

Q3: At what concentrations should I perform the freeze-thaw stability test?

A3: Freeze-thaw stability should be assessed using quality control (QC) samples at a minimum of two concentration levels: low and high.[2][4] This helps to ensure that stability is not concentration-dependent.

Q4: What are the typical storage temperatures for plasma samples during a freeze-thaw stability study?

A4: Plasma samples are typically stored at -20°C or -80°C.[1] The stability of the analyte should be established at the intended storage temperature for the study samples.[2] If instability is observed at a higher temperature (e.g., -20°C), it may be necessary to store samples at a lower temperature (e.g., -80°C) to improve stability.[1]

Q5: What are the acceptance criteria for freeze-thaw stability?

A5: The mean concentration of the analyte in the freeze-thaw samples at each QC level should be within ±15% of the nominal concentration. The precision (%CV) of the measurements should not exceed 15%. These criteria are standard in bioanalytical method validation.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Analyte degradation observed after multiple freeze-thaw cycles. This compound may be susceptible to enzymatic or chemical degradation upon thawing.- Minimize the duration samples remain at room temperature. - Investigate the addition of enzyme inhibitors or stabilizing agents to the plasma samples. - Evaluate the effect of pH on stability and consider adjusting the sample pH.[1]
High variability (%CV > 15%) in concentration measurements. Inconsistent sample handling during the freeze-thaw process. Issues with the analytical method.- Ensure complete thawing and thorough, consistent mixing of samples before analysis. - Verify the precision and accuracy of the analytical method itself. - Ensure consistent timing for each freeze and thaw cycle.
Concentration of this compound increases after freeze-thaw cycles. This is less common but could indicate the conversion of a related compound or metabolite back to the parent analyte. It could also be an analytical artifact.- Investigate the metabolic profile of this compound. - Scrutinize the analytical method for any interferences that might appear after freeze-thaw cycles.
Inconsistent results between low and high QC concentrations. The stability of this compound may be concentration-dependent.- Investigate potential saturation of degradation pathways at higher concentrations. - Consider evaluating stability at an additional mid-range concentration.

Experimental Protocols

Protocol: Freeze-Thaw Stability Assessment of this compound in Plasma

1. Objective: To determine the stability of this compound in plasma after a specified number of freeze-thaw cycles.

2. Materials:

  • Blank plasma from the relevant species.

  • This compound reference standard.

  • Internal standard (if applicable).

  • Validated bioanalytical method for the quantification of this compound in plasma.

  • Calibrators and Quality Control (QC) samples.

3. Procedure:

  • Prepare a fresh batch of low and high concentration QC samples by spiking blank plasma with known amounts of this compound.

  • Divide the QC samples into aliquots. One set of aliquots will serve as the baseline (T0) and will not undergo freeze-thaw cycles.

  • Store all QC samples, including the baseline set, at the intended long-term storage temperature (e.g., -80°C) for at least 24 hours.

  • Freeze-Thaw Cycle 1:

    • Remove the designated QC samples from the freezer.

    • Allow them to thaw completely at room temperature.

    • Once thawed, refreeze them at the storage temperature for at least 12 hours.[3]

  • Subsequent Freeze-Thaw Cycles:

    • Repeat the thawing and freezing process for the desired number of cycles (typically a minimum of three).

  • Sample Analysis:

    • After the final thaw cycle, analyze the freeze-thaw QC samples along with the baseline (T0) QC samples and a set of freshly prepared calibration standards.

    • Quantify the concentration of this compound in all samples.

4. Data Analysis and Acceptance Criteria:

  • Calculate the mean concentration and precision (%CV) for each QC level of the freeze-thaw samples.

  • The mean concentration at each level should be within ±15% of the nominal concentration.

  • The %CV should not exceed 15%.

Data Presentation

Table 1: Example Freeze-Thaw Stability Data for this compound in Plasma

QC LevelNominal Conc. (ng/mL)Freeze-Thaw CycleMean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)Pass/Fail
Low QC1019.898.04.5Pass
29.595.05.1Pass
39.393.06.2Pass
High QC1001102.1102.13.8Pass
2101.5101.54.2Pass
399.899.84.9Pass

Visualizations

FreezeThawWorkflow start_end start_end process process storage storage decision decision analysis analysis A Prepare Low & High QC Samples B Store at -80°C (≥ 24h) A->B C Thaw at Room Temp B->C Start Cycle 1 D Refreeze at -80°C (≥ 12h) C->D E Repeat for N Cycles? D->E E->C Yes F Analyze Samples E->F No G Compare to Baseline (T0) F->G H Evaluate Stability G->H

Caption: Workflow for Freeze-Thaw Stability Assessment.

TroubleshootingLogic issue issue cause cause action action A Issue: Analyte Degradation B Potential Cause: Enzymatic/Chemical Instability A->B C Action: Minimize Thaw Time B->C D Action: Add Stabilizers B->D E Action: Adjust pH B->E

Caption: Troubleshooting Logic for Analyte Degradation.

References

Technical Support Center: D-6-Oxo-pipecolinic Acid Measurement

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing variability in D-6-Oxo-pipecolinic acid (6-oxo-PIP) measurements.

Troubleshooting Guide

This guide addresses specific issues that may arise during the quantification of 6-oxo-PIP, helping to ensure accurate and reproducible results.

Issue IDQuestionPossible CausesSuggested Solutions
VAR-01 High variability between replicate injections of the same sample? 1. Autosampler Issues: Inconsistent injection volumes, air bubbles in the syringe. 2. LC System Instability: Fluctuations in pump pressure or flow rate. 3. Column Degradation: Loss of stationary phase, column contamination.1. Autosampler Maintenance: Purge the autosampler to remove air bubbles. Ensure the syringe is properly seated and functioning correctly. Check for leaks. 2. System Equilibration: Allow the LC system to equilibrate thoroughly with the mobile phase until a stable baseline is achieved. Monitor pressure and flow rate for any fluctuations. 3. Column Care: Flush the column with an appropriate solvent to remove contaminants. If performance does not improve, consider replacing the column.
VAR-02 Inconsistent results between different samples or batches? 1. Inconsistent Sample Preparation: Variations in sample dilution, extraction efficiency, or derivatization (if used). 2. Matrix Effects: Ion suppression or enhancement from co-eluting compounds in the sample matrix. 3. Sample Stability: Degradation of 6-oxo-PIP due to improper storage or handling.1. Standardize Protocols: Ensure all samples are processed using the same, validated protocol. Use calibrated pipettes and consistent timings for each step. 2. Matrix Effect Mitigation: Use a stable isotope-labeled internal standard (SIL-IS) for 6-oxo-PIP to normalize for matrix effects. Evaluate different sample cleanup techniques (e.g., solid-phase extraction). 3. Proper Storage: While 6-oxo-PIP is reported to be stable, always store samples at -80°C for long-term storage to minimize any potential degradation.[1] Avoid repeated freeze-thaw cycles.
VAR-03 Poor peak shape (tailing, fronting, or split peaks)? 1. Column Issues: Contamination, void formation, or incompatibility of the stationary phase with the mobile phase. 2. Mobile Phase Problems: Incorrect pH, buffer precipitation, or microbial growth. 3. Injection Solvent Mismatch: Injecting the sample in a solvent significantly stronger than the mobile phase.1. Column Troubleshooting: Flush the column with a strong solvent. If a void is suspected, try reversing the column (if permissible by the manufacturer) for a short flush. Ensure the column chemistry is appropriate for this polar analyte. 2. Mobile Phase Preparation: Prepare fresh mobile phase daily. Ensure the pH is appropriate for 6-oxo-PIP (an acidic compound). Use volatile buffers like ammonium (B1175870) formate (B1220265) suitable for LC-MS. 3. Solvent Matching: Dissolve the sample in the initial mobile phase or a weaker solvent to ensure good peak focusing at the column head.
VAR-04 Low signal intensity or complete loss of signal? 1. Mass Spectrometer Contamination: Dirty ion source, capillary, or ion optics. 2. Incorrect MS Parameters: Suboptimal ionization voltage, gas flows, or collision energy. 3. Sample Degradation: Analyte degradation during sample preparation or in the autosampler.1. MS Maintenance: Clean the ion source and other front-end components according to the manufacturer's instructions. 2. Parameter Optimization: Infuse a standard solution of 6-oxo-PIP to optimize MS parameters for maximum signal intensity. 3. Check Sample Integrity: Prepare a fresh sample and analyze it immediately to rule out degradation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended sample type for 6-oxo-PIP analysis?

A1: 6-oxo-PIP can be reliably measured in urine, plasma, and cerebrospinal fluid (CSF).[2][3] Urine and dried urine spots (DUS) often show higher concentrations of 6-oxo-PIP compared to other sample types.[1]

Q2: How stable is 6-oxo-PIP in biological samples?

A2: 6-oxo-PIP is a very stable biomarker. Studies have shown that its concentration remains above 95% of the initial value for at least 28 days in plasma, urine, dried blood spots (DBS), and dried urine spots (DUS) when stored at room temperature (around 22°C), 4°C, -20°C, and -80°C.[1] This high stability simplifies sample handling and storage compared to less stable biomarkers like α-aminoadipic semialdehyde (α-AASA).

Q3: What are the expected concentrations of 6-oxo-PIP in different populations?

A3: The concentration of 6-oxo-PIP is significantly elevated in individuals with ALDH7A1 deficiency (a form of pyridoxine-dependent epilepsy) compared to healthy controls. The table below summarizes typical concentration ranges.

PopulationSample Type6-oxo-PIP Concentration (mmol/mol creatinine)
ALDH7A1-deficient (>12 months)Urine3.9 - 59.4
ControlUrine0 - 3.2
Data sourced from a study on urinary 6-oxo-PIP as a biomarker for ALDH7A1 deficiency.[2]

Q4: Is an internal standard necessary for accurate quantification?

A4: Yes, the use of a stable isotope-labeled internal standard (SIL-IS), such as d3-6-oxo-PIP, is highly recommended for the most accurate and precise quantification. An SIL-IS helps to correct for variability in sample preparation, injection volume, and matrix effects (ion suppression/enhancement).

Experimental Protocols

Protocol 1: Measurement of 6-oxo-PIP in Urine by LC-MS/MS

This protocol is adapted from established methods for the analysis of 6-oxo-PIP in urine.[2]

1. Sample Preparation: a. Thaw frozen urine samples on ice. b. Centrifuge the urine at 16,000 x g to remove any particulate matter. c. In a clean microcentrifuge tube, mix 20 µL of urine with 20 µL of a 10 µmol/L solution of d3-6-oxo-PIP (internal standard). d. Add 80 µL of a 1:1 methanol:acetonitrile solution to precipitate proteins. e. Vortex the mixture and then centrifuge to pellet the precipitated proteins. f. Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Conditions:

ParameterSetting
LC System Waters Acquity UPLC or equivalent
Column Waters Acquity UPLC BEH Amide column or similar HILIC column
Mobile Phase A 10 mM ammonium acetate (B1210297) with 0.1% formic acid in water
Mobile Phase B 1:1 methanol:acetonitrile
Flow Rate 0.4 mL/min
Gradient A linear gradient is used, for example: 0–2.5 min 99% A, 2.5–4.5 min 95% B held until 5.1 min, then return to 99% A from 5.1–8 min.
Injection Volume 10 µL
Mass Spectrometer Waters Xevo TQ-S or equivalent triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Detection Mode Multiple Reaction Monitoring (MRM)

3. MRM Transitions:

  • 6-oxo-PIP: Precursor ion > Product ion (specific m/z values to be optimized on the instrument)

  • d3-6-oxo-PIP: Precursor ion > Product ion (specific m/z values to be optimized on the instrument)

4. Quantification: A standard curve is generated using known concentrations of 6-oxo-PIP (e.g., 1 to 500 µmol/L). The concentration of 6-oxo-PIP in the samples is calculated based on the ratio of the peak area of the analyte to the peak area of the internal standard, and interpolated from the standard curve. Results in urine are typically normalized to creatinine (B1669602) concentration.

Visualizations

Lysine (B10760008) Catabolism Pathway and 6-Oxo-Pipecolic Acid Formation

The following diagram illustrates the pipecolate pathway of lysine degradation, highlighting the enzymatic step affected in ALDH7A1 deficiency and the resulting accumulation of 6-oxo-PIP. A deficiency in the ALDH7A1 enzyme leads to a buildup of its substrate, α-aminoadipic semialdehyde (α-AASA), which exists in equilibrium with Δ1-piperideine-6-carboxylate (P6C). 6-oxo-PIP is formed from this accumulated P6C.[4][5]

Lysine_Catabolism Lysine Catabolism via Pipecolate Pathway Lysine L-Lysine AASA α-Aminoadipic Semialdehyde (α-AASA) Lysine->AASA Multiple Steps P6C Δ1-Piperideine-6-carboxylate (P6C) AASA->P6C Spontaneous Cyclization AAA α-Aminoadipic acid AASA->AAA Catalysis OxoPIP 6-Oxo-pipecolinic acid (6-oxo-PIP) P6C->OxoPIP Oxidation ALDH7A1 ALDH7A1 Enzyme (Deficient in PDE) ALDH7A1->AASA Block

Caption: Lysine degradation pathway leading to 6-oxo-PIP accumulation.

Troubleshooting Workflow for Measurement Variability

This workflow provides a logical sequence of steps to diagnose and resolve variability in 6-oxo-PIP measurements.

Troubleshooting_Workflow Start High Variability Observed CheckReplicates Variability in Replicate Injections? Start->CheckReplicates CheckSystem Check LC & Autosampler (Flow rate, Pressure, Leaks) CheckReplicates->CheckSystem Yes CheckSamples Variability Between Samples/Batches? CheckReplicates->CheckSamples No CheckColumn Inspect Column (Flush, Check for Voids) CheckSystem->CheckColumn Resolved Issue Resolved CheckColumn->Resolved ReviewPrep Review Sample Preparation Protocol (Consistency, Pipetting) CheckSamples->ReviewPrep Yes CheckPeakShape Poor Peak Shape? CheckSamples->CheckPeakShape No EvaluateMatrix Evaluate Matrix Effects (Use SIL-IS) ReviewPrep->EvaluateMatrix CheckStability Confirm Sample Stability (Storage Conditions) EvaluateMatrix->CheckStability CheckStability->Resolved CheckMobilePhase Check Mobile Phase (pH, Freshness) CheckPeakShape->CheckMobilePhase Yes CheckPeakShape->Resolved No CheckInjectionSolvent Match Injection Solvent to Mobile Phase CheckMobilePhase->CheckInjectionSolvent CheckInjectionSolvent->Resolved

Caption: A logical workflow for troubleshooting measurement variability.

References

Method refinement for D-6-Oxo-pipecolinic acid analysis in complex matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of D-6-Oxo-pipecolinic acid in complex matrices. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting assistance for common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for quantifying this compound?

A1: The primary methods for the quantification of this compound and related compounds in complex biological matrices are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). LC-MS/MS is often preferred due to its high sensitivity, selectivity, and ability to analyze the compound without derivatization.[1][2][3] Chiral chromatography is essential to differentiate between D- and L-isomers.[1][4]

Q2: How should I prepare my samples for this compound analysis in plasma or urine?

A2: Sample preparation is critical for accurate analysis and depends on the chosen analytical method and matrix.

  • For LC-MS/MS: A simple protein precipitation is often sufficient for plasma samples. This is typically performed using a cold organic solvent like acetonitrile (B52724) or a mixture of methanol (B129727) and acetonitrile.[5][6] For urine samples, a dilution step may be all that is necessary.[2][5]

  • For GC-MS: Derivatization is required to make the amino acid volatile. A common approach involves derivatization with reagents like propyl chloroformate.[7][8]

Q3: What are the key considerations for chiral separation of D- and L-6-Oxo-pipecolinic acid?

A3: Chiral separation is crucial for distinguishing between the D and L enantiomers. This is typically achieved using a chiral column in your LC system. Macrocyclic glycopeptide-based columns, such as those with a teicoplanin stationary phase, have been shown to be effective for the enantioseparation of D- and L-pipecolic acid.[1][4] Mobile phase composition and pH can significantly impact chiral resolution, so method development and optimization are essential.

Q4: How stable is this compound in biological samples?

A4: 6-Oxo-pipecolic acid has been reported to be more stable than other related biomarkers like α-aminoadipic semialdehyde (α-AASA) and Δ1-piperideine-6-carboxylate (P6C).[9][10] Studies have shown that 6-oxo-PIP is stable in plasma and urine for extended periods, even at room temperature, which is a significant advantage for sample handling and storage.[9] However, it is always best practice to store samples at -80°C for long-term stability.

Q5: What internal standard should I use for my analysis?

A5: The ideal internal standard is a stable, isotopically labeled version of the analyte, such as this compound-d3. If a labeled standard is unavailable, a structurally similar compound that is not endogenously present in the sample can be used. For example, phenylalanine-d5 has been successfully used as an internal standard for pipecolic acid analysis.[1][4]

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound.

Chromatographic Issues
Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) 1. Column degradation or contamination. 2. Inappropriate mobile phase pH. 3. Sample solvent mismatch with the mobile phase.1. Flush the column with a strong solvent or replace it if necessary. 2. Adjust the mobile phase pH to be at least 2 units away from the pKa of the analyte. 3. Ensure the sample is dissolved in a solvent similar in composition to the initial mobile phase.
Peak Splitting 1. Column void or channeling. 2. Co-elution with an interfering compound. 3. Sample overload.[11][12][13] 4. For chiral analysis, suboptimal separation conditions.1. Reverse-flush the column at a low flow rate. If the problem persists, the column may need to be replaced. 2. Modify the gradient or mobile phase composition to improve separation. 3. Reduce the injection volume or dilute the sample. 4. Optimize the mobile phase composition, flow rate, and column temperature for better chiral resolution.
Inconsistent Retention Times 1. Inadequate column equilibration. 2. Fluctuations in mobile phase composition or flow rate. 3. Column temperature variations.1. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. 2. Check the pump for leaks and ensure proper solvent mixing. Prepare fresh mobile phase. 3. Use a column oven to maintain a consistent temperature.
Mass Spectrometry Issues
Problem Potential Cause(s) Recommended Solution(s)
Low Sensitivity / Poor Signal Intensity 1. Ion source contamination. 2. Inefficient ionization. 3. Matrix effects (ion suppression).[14]1. Clean the ion source components (e.g., capillary, cone). 2. Optimize MS parameters such as capillary voltage, cone voltage, and gas flows. 3. Improve sample cleanup to remove interfering matrix components. Consider using a different sample preparation method (e.g., solid-phase extraction). Dilute the sample.
High Background Noise 1. Contaminated mobile phase or LC system. 2. Contaminated mass spectrometer.1. Use high-purity solvents and additives. Flush the LC system thoroughly. 2. Clean the mass spectrometer ion source and optics.
Inaccurate Quantification 1. Poor linearity of the calibration curve. 2. Inappropriate internal standard. 3. Matrix effects affecting the analyte and internal standard differently.1. Prepare fresh calibration standards and ensure they bracket the expected sample concentrations. 2. Use a stable, isotopically labeled internal standard if possible. 3. Evaluate matrix effects by comparing calibration curves in solvent and in a matrix blank. If significant matrix effects are present, matrix-matched calibration standards should be used.

Experimental Protocols

Detailed Methodology for LC-MS/MS Analysis of 6-Oxo-pipecolic Acid in Urine

This protocol is a representative example and may require optimization for your specific instrumentation and application.

1. Sample Preparation:

  • Thaw frozen urine samples at room temperature.

  • Vortex each sample for 10 seconds.

  • Centrifuge at 14,000 x g for 5 minutes to pellet any particulate matter.

  • Transfer 20 µL of the supernatant to a clean microcentrifuge tube.

  • Add 20 µL of a 10 µmol/L solution of d3-6-oxo-pipecolic acid (internal standard) in water.

  • Add 80 µL of a 1:1 (v/v) mixture of methanol and acetonitrile.[5]

  • Vortex for 10 seconds.

  • Centrifuge at 14,000 x g for 5 minutes.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Conditions:

ParameterSetting
LC System Agilent 1290 Infinity II UHPLC or equivalent
Column Waters Acquity UPLC BEH HILIC (2.1 x 100 mm, 1.7 µm) or equivalent
Mobile Phase A 10 mM Ammonium Acetate in Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 0-1 min: 95% B; 1-5 min: 95-50% B; 5-6 min: 50% B; 6-6.1 min: 50-95% B; 6.1-8 min: 95% B
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
MS System Agilent 6470 Triple Quadrupole or equivalent
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions 6-oxo-PIP: m/z 144 -> 98; d3-6-oxo-PIP: m/z 147 -> 101
Gas Temperature 300 °C
Gas Flow 8 L/min
Nebulizer 35 psi
Capillary Voltage 3500 V

Data Presentation

Table 1: Comparison of LC-MS/MS Method Performance for Pipecolic Acid Analysis
ParameterMethod 1 (Plasma)[4]Method 2 (Plasma)[6]Method 3 (Urine/Plasma)[2][3]
Sample Volume 50 µL100 µL10 µL
Internal Standard Phenylalanine-d5[(2)H5]-phenylalanine13C2-6-oxoPIP
Linearity Range 0.5 - 80 µmol/L0.05 - 50 µmol/L0 - 25 µmol/L (6-oxoPIP)
Intra-assay CV 3.1 - 7.9%3.2%Not Reported
Inter-assay CV 5.7 - 13%3.4%Not Reported
Recovery 95 - 102%93.8%Not Reported
LOQ Not Reported0.050 µmol/L55 nmol/L (urine, 6-oxoPIP)

Visualizations

Lysine Metabolism and this compound Formation

The following diagram illustrates the metabolic pathway of lysine, highlighting the formation of pipecolic acid and its relevance in ALDH7A1 deficiency.[15][16][17][18]

Lysine_Metabolism Lysine Metabolism and ALDH7A1 Deficiency Lysine L-Lysine AASA alpha-Aminoadipic semialdehyde (α-AASA) Lysine->AASA Saccharopine Pathway PipecolicAcid Pipecolic Acid Lysine->PipecolicAcid Pipecolic Acid Pathway P6C Δ1-Piperideine-6-carboxylate (P6C) AASA->P6C Spontaneous equilibrium AAA alpha-Aminoadipic acid AASA->AAA Oxidation P6C->PipecolicAcid OxoPipecolicAcid 6-Oxo-pipecolic Acid P6C->OxoPipecolicAcid ALDH7A1 ALDH7A1 (Antiquitin) ALDH7A1->AAA Deficient in ALDH7A1 Deficiency

Caption: Lysine metabolism showing the formation of pipecolic acid and the role of ALDH7A1.

General Troubleshooting Workflow for LC-MS/MS Analysis

This workflow provides a logical approach to diagnosing and resolving common issues during the analysis of this compound.

Troubleshooting_Workflow Troubleshooting Workflow for LC-MS/MS Analysis Start Problem Encountered (e.g., Poor Peak, Low Signal) CheckLC Check LC System Start->CheckLC CheckMS Check MS System CheckLC->CheckMS No LCIssues Address LC Issues: - Check pressures - Fresh mobile phase - Purge system - Check column CheckLC->LCIssues Yes CheckSample Check Sample Preparation CheckMS->CheckSample No MSIssues Address MS Issues: - Check tuning - Clean ion source - Optimize parameters CheckMS->MSIssues Yes CheckSample->Start No, Re-evaluate SampleIssues Address Sample Issues: - Re-prepare sample - Check standard concentrations - Evaluate matrix effects CheckSample->SampleIssues Yes Resolved Problem Resolved LCIssues->Resolved MSIssues->Resolved SampleIssues->Resolved

Caption: A systematic approach to troubleshooting common LC-MS/MS analytical problems.

References

Validation & Comparative

D-6-Oxo-pipecolinic Acid: A Comparative Guide to its Validation as a Diagnostic Biomarker for ALDH7A1 Deficiency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of D-6-Oxo-pipecolinic acid (also referred to as 6-oxo-PIP) with alternative biomarkers for the diagnosis of ALDH7A1 deficiency, a rare metabolic disorder that leads to pyridoxine-dependent epilepsy. The following sections present supporting experimental data, detailed methodologies, and visual representations of key pathways and workflows to aid in the evaluation of this emerging biomarker.

Introduction

ALDH7A1 deficiency is an autosomal recessive inborn error of lysine (B10760008) metabolism caused by mutations in the ALDH7A1 gene.[1] This deficiency disrupts the normal breakdown of lysine, leading to the accumulation of several metabolites that are used as diagnostic biomarkers. The established biomarkers for this condition are α-aminoadipic semialdehyde (α-AASA) and its cyclic form, Δ1-piperideine-6-carboxylate (P6C).[1][2] However, the instability of these markers presents challenges for reliable diagnosis.[3][4] Recently, this compound has emerged as a promising and more stable alternative.[1][5] This guide compares the performance of this compound against α-AASA and P6C.

Quantitative Data Comparison

The following tables summarize quantitative data from studies comparing the concentrations and stability of this compound, α-AASA/P6C, and other relevant metabolites in patients with ALDH7A1 deficiency and control groups.

Table 1: Comparative Concentrations of Biomarkers in Urine and Plasma

BiomarkerSample TypeALDH7A1 Deficiency PatientsControl GroupOverlap between GroupsReference
This compound (6-oxo-PIP) Urine (µmol/mol creatinine)Significantly ElevatedLow to undetectableNo[6]
Plasma (µmol/L)Significantly ElevatedLow to undetectableNo[6]
α-AASA/P6C UrineSignificantly ElevatedLow to undetectableNo[6]
PlasmaSignificantly ElevatedLow to undetectableNo[6]
Pipecolic Acid (PA) UrineNormal or slightly elevatedNormalYes[1][6]
PlasmaNormal or slightly elevatedNormalYes[1][6]
α-Aminoadipic acid (α-AAA) UrineNormal or slightly elevatedNormalYes[6]
PlasmaNormal or slightly elevatedNormalYes[6]

Table 2: Stability Comparison of this compound and α-AASA/P6C

BiomarkerSample TypeStorage ConditionStabilityReference
This compound (6-oxo-PIP) Plasma, DBS, Urine, DUSRoom Temperature (28 days)>95% of initial concentration remaining[6]
Plasma, DBS, Urine, DUS-80°C (1 month)>95% of initial concentration remaining[6]
α-AASA/P6C UrineRoom Temperature (24 hours)Up to 50% degradation[4]
Dried Blood SpotsRoom Temperature (3 days)Stable[4]
Dried Blood SpotsRoom Temperature (2 weeks)Up to 70% degradation[4]
Plasma-20°CUnstable[3]

Experimental Protocols

Detailed methodologies for the quantification of this compound and α-AASA are provided below.

Quantification of Urinary D-6-Oxo-pipecolic Acid by LC-MS/MS

This method is adapted from the protocol described by Khalil et al. (2024).[7]

1. Sample Preparation:

  • To 20 µL of urine, add 20 µL of 10 µmol/L d3-6-oxo-PIP as an internal standard.

  • Dilute the mixture with 80 µL of a 1:1 methanol:acetonitrile solution.

  • Generate a 10-point standard curve with concentrations ranging from 1 to 500 µmol/L.

2. Liquid Chromatography:

  • System: Waters Acquity UPLC

  • Column: Waters Acquity UPLC BEH Amide column (2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A linear gradient is applied.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

3. Mass Spectrometry:

  • System: Waters Xevo TQ-S mass spectrometer

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • Detection: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: Monitor for the specific precursor-to-product ion transitions for this compound and its internal standard.

Quantification of Urinary α-Aminoadipic Semialdehyde (α-AASA) by LC-MS/MS

This protocol is based on the methodology described by Khalil et al. (2024) and involves derivatization.[7]

1. Sample Preparation and Derivatization:

  • To 20 µL of urine, add 20 µL of 0.1 mmol/L d3-α-aminoadipic acid (d3-AAA) as an internal standard.

  • Add 40 µL of deionized water and 125 µL of 1 mM borate (B1201080) buffer (pH 10.4).

  • Derivatize the sample by adding 125 µL of 5.8 mM 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl).

2. Liquid Chromatography:

  • System: Waters Alliance 2695 LC

  • Column: Discovery® HS F5 HPLC column (5 cm x 2.1 mm, 5 µm)

  • Mobile Phase A: 4 mM ammonium acetate (pH 5)

  • Mobile Phase B: 100% acetonitrile

  • Gradient: A linear gradient is applied.

  • Injection Volume: 10 µL

3. Mass Spectrometry:

  • System: Waters Micromass Quattro Micro

  • Ionization Mode: Negative electrospray ionization (ESI-)

  • Detection: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: Monitor for the specific precursor-to-product ion transitions for the FMOC-derivatized α-AASA and the internal standard.

  • Quantification: Semi-quantified based on the ratio of α-AASA to d3-AAA.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the lysine catabolism pathway and a typical experimental workflow for biomarker analysis.

Lysine_Catabolism_Pathway cluster_accumulation Accumulated Biomarkers in ALDH7A1 Deficiency Lysine Lysine AASS AASS Lysine->AASS Saccharopine Pathway aAASA α-Aminoadipic semialdehyde (α-AASA) AASS->aAASA P6C Δ1-Piperideine-6-carboxylate (P6C) aAASA->P6C Spontaneous Equilibrium ALDH7A1 ALDH7A1 (Deficient) aAASA->ALDH7A1 OxoPIP This compound (6-oxo-PIP) P6C->OxoPIP aAA α-Aminoadipic acid ALDH7A1->aAA Normal Pathway Downstream Downstream Metabolism aAA->Downstream Biomarker_Analysis_Workflow PatientSample Patient Sample (Urine, Plasma, DBS) SamplePrep Sample Preparation (Dilution, Internal Standard Addition, Derivatization) PatientSample->SamplePrep LC Liquid Chromatography (Separation of Analytes) SamplePrep->LC MS Tandem Mass Spectrometry (Detection and Quantification) LC->MS Data Data Analysis (Concentration Calculation) MS->Data Result Diagnostic Result Data->Result

References

D-6-Oxo-pipecolinic Acid vs. alpha-Aminoadipic Semialdehyde as Biomarkers for Pyridoxine-Dependent Epilepsy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridoxine-Dependent Epilepsy (PDE) is a rare autosomal recessive metabolic disorder characterized by recurrent seizures in neonates and infants that are resistant to conventional anti-epileptic drugs but responsive to high doses of pyridoxine (B80251) (vitamin B6). The underlying cause of the most common form of PDE is a deficiency in the enzyme α-aminoadipic semialdehyde (α-AASA) dehydrogenase, encoded by the ALDH7A1 gene. This enzymatic block leads to the accumulation of specific metabolites in bodily fluids, which serve as crucial biomarkers for diagnosis and therapeutic monitoring. For years, α-AASA has been the primary biomarker for PDE. However, its inherent instability has led to the investigation of more robust alternatives. This guide provides an objective comparison of the established biomarker, α-AASA, and a more recently identified biomarker, D-6-Oxo-pipecolinic acid (6-oxo-pipecolate), for the diagnosis of PDE, supported by experimental data.

Comparative Analysis of Biomarkers

The diagnosis of PDE relies on the detection of elevated levels of specific biomarkers. While alpha-AASA has historically been used, 6-oxo-pipecolate has emerged as a superior alternative due to its stability.

alpha-Aminoadipic Semialdehyde (alpha-AASA)

alpha-AASA is a direct upstream metabolite of the deficient ALDH7A1 enzyme. In aqueous solutions, it exists in equilibrium with its cyclic form, Δ¹-piperideine-6-carboxylate (P6C).[1] The accumulation of P6C is pathogenic as it inactivates pyridoxal (B1214274) 5'-phosphate (PLP), the active form of vitamin B6, leading to a deficiency of this crucial co-factor for neurotransmitter synthesis.[2] While elevated levels of alpha-AASA are a hallmark of PDE, its utility as a biomarker is significantly hampered by its instability at room temperature, which can lead to false-negative results if samples are not handled and stored meticulously.[2][3][4]

This compound (6-oxo-pipecolate)

6-oxo-pipecolate (also referred to as 6-oxo-PIP) is another metabolite that accumulates in individuals with PDE.[3] It has been identified as a more stable biomarker compared to alpha-AASA.[2][3] This enhanced stability, particularly in urine at room temperature, makes it a more reliable diagnostic marker, especially in the context of newborn screening where sample transport and storage conditions may not be ideal.[2][3] Studies have shown that 6-oxo-pipecolate is consistently elevated in the urine, plasma, and cerebrospinal fluid of PDE patients.[3][5]

Quantitative Data Comparison

The following tables summarize the concentrations of alpha-AASA (often reported as the sum of α-AASA and P6C, denoted as α-AASA-P6C) and 6-oxo-pipecolate in various biological matrices from PDE patients and healthy controls.

Table 1: Biomarker Concentrations in Plasma (µmol/L)

BiomarkerPDE Patients (Range)Healthy Controls (Range)Reference
α-AASA-P6C0.6 - 200<0.2[2][3]
6-oxo-pipecolate1.05 - 800.3 - 100[3]

Table 2: Biomarker Concentrations in Urine (mmol/mol creatinine)

BiomarkerPDE Patients (Range)Healthy Controls (Range)Reference
α-AASA3.9 - 59.4<1[2][6]
6-oxo-pipecolate20 - 200<20[3][6]

Table 3: Biomarker Stability in Urine at Room Temperature

BiomarkerStabilityReference
α-AASA-P6CDegrades rapidly[2][3]
6-oxo-pipecolateStable for up to 4 months[2][3]

Experimental Protocols

The quantification of both alpha-AASA and 6-oxo-pipecolate is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.

Protocol for Quantification of 6-oxo-pipecolate and alpha-AASA in Urine by LC-MS/MS

This protocol is a synthesis of methodologies described in the cited literature.[3][6][7][8]

1. Sample Preparation:

  • Thaw frozen urine samples on ice.

  • Centrifuge samples at 10,000 x g for 5 minutes to pellet any precipitate.

  • To 50 µL of supernatant, add 50 µL of an internal standard solution containing isotopically labeled 6-oxo-pipecolate (e.g., d3-6-oxo-PIP) and d3-α-aminoadipic acid (d3-AAA) in a solvent like 50:50 methanol:acetonitrile.

  • Vortex the mixture for 10 seconds.

  • Centrifuge at 15,000 x g for 10 minutes to precipitate proteins.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is commonly used.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in methanol.

  • Gradient Elution: A typical gradient would start at a low percentage of Mobile Phase B, increasing linearly over several minutes to elute the analytes of interest, followed by a wash and re-equilibration step.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive ion mode using multiple reaction monitoring (MRM).

  • MRM Transitions:

    • 6-oxo-pipecolate: Specific precursor to product ion transitions would be monitored (e.g., m/z 144.1 -> 98.1).

    • d3-6-oxo-pipecolate (IS): e.g., m/z 147.1 -> 101.1.

    • alpha-AASA (as P6C): e.g., m/z 128.1 -> 82.1.

    • d3-AAA (IS for alpha-AASA): e.g., m/z 165.1 -> 73.1.

  • Data Analysis: The concentration of each analyte is determined by comparing the peak area ratio of the analyte to its corresponding internal standard against a calibration curve prepared with known concentrations of the analytes.

Visualizations

Signaling Pathways and Experimental Workflows

Lysine_Degradation_Pathway Lysine Lysine Saccharopine Saccharopine Lysine->Saccharopine Saccharopine Pathway Pipecolic_Acid Pipecolic Acid Lysine->Pipecolic_Acid Pipecolic Acid Pathway alpha_AASA alpha-Aminoadipic Semialdehyde (α-AASA) Saccharopine->alpha_AASA P6C Δ¹-Piperideine-6-Carboxylate (P6C) alpha_AASA->P6C alpha_AA alpha-Aminoadipic Acid alpha_AASA->alpha_AA ALDH7A1 Oxo_PIP 6-Oxo-pipecolate P6C->Oxo_PIP Pipecolic_Acid->P6C

Caption: Lysine degradation pathway and the metabolic block in PDE.

LC_MS_Workflow Sample Urine Sample Spike Spike with Internal Standards Sample->Spike Precipitate Protein Precipitation Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject LC-MS/MS Injection Supernatant->Inject Data Data Acquisition (MRM) Inject->Data Analysis Quantification Data->Analysis

Caption: Experimental workflow for biomarker quantification by LC-MS/MS.

Conclusion

The identification of this compound (6-oxo-pipecolate) represents a significant advancement in the biochemical diagnosis of Pyridoxine-Dependent Epilepsy. Its superior stability compared to the traditional biomarker, alpha-aminoadipic semialdehyde (alpha-AASA), addresses a critical pre-analytical vulnerability, thereby reducing the risk of false-negative results and improving diagnostic accuracy. The quantitative data clearly demonstrate a significant elevation of 6-oxo-pipecolate in PDE patients, establishing it as a reliable and robust biomarker. For researchers, scientists, and drug development professionals, the adoption of 6-oxo-pipecolate measurement, alongside alpha-AASA, is recommended for the definitive diagnosis of PDE and for monitoring the efficacy of therapeutic interventions. The LC-MS/MS methodology outlined provides a sensitive and specific approach for the simultaneous quantification of these key metabolites.

References

A Comparative Analysis of the Stability of D-6-Oxo-pipecolinic Acid and Other Key Lysine Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical stability of D-6-Oxo-pipecolinic acid and other significant metabolites of lysine (B10760008). Understanding the relative stability of these compounds is crucial for accurate biomarker analysis, drug development, and research into metabolic disorders. The information presented herein is supported by experimental data to provide an objective assessment for researchers in the field.

Quantitative Stability Comparison

The stability of lysine metabolites can vary significantly, impacting the reliability of their quantification in biological samples. The following table summarizes available data on the stability of this compound and other lysine metabolites under specified conditions.

MetaboliteMatrixStorage ConditionDurationRemaining Concentration (%)Reference
6-Oxo-pipecolic acid (6-oxo-PIP) Plasma, Dried Blood Spots (DBS), UrineRoom Temperature, 4°C, -20°C, -80°C28 days> 95%[1]
Pipecolic acid (PA) Plasma, Dried Blood Spots (DBS), UrineRoom Temperature, 4°C, -20°C, -80°C28 days> 95%[1]
α-Aminoadipic acid (α-AAA) Plasma, Dried Blood Spots (DBS), UrineRoom Temperature, 4°C, -20°C, -80°C28 days> 95%[1]
α-Aminoadipic semialdehyde (α-AASA) / Δ1-Piperideine-6-carboxylate (P6C) UrineRoom Temperature24 hours~50%[2]
Saccharopine Plasma (in autosampler)10°C12 hoursStable (no significant change)[3]
L-Pipecolic acid Plasma (in autosampler)10°C12 hoursStable (no significant change)[3]
L-α-Aminoadipic acid Plasma (in autosampler)10°C12 hoursStable (no significant change)[3]
Piperideine-6-carboxylate (P6C) Plasma (in autosampler)10°C12 hoursStable (no significant change)[3]

Note: The stability of this compound is expected to be comparable to the reported data for 6-Oxo-pipecolic acid, as the primary degradation pathways are unlikely to be enantiomer-specific under the tested non-enzymatic conditions.

From the data, it is evident that 6-Oxo-pipecolic acid, Pipecolic acid, and α-Aminoadipic acid exhibit high stability across various storage temperatures and matrices, making them robust biomarkers.[1] In contrast, the equilibrium mixture of α-AASA and P6C is notably unstable at room temperature, which can lead to challenges in accurate quantification if samples are not handled appropriately.[2]

Experimental Protocols

Detailed methodologies are essential for reproducing and validating stability studies. Below are protocols for key experiments relevant to assessing the stability of lysine metabolites.

In Vitro Plasma Stability Assay

This assay evaluates the stability of a compound in a biological matrix, accounting for potential enzymatic degradation.

Protocol:

  • Preparation of Stock Solution: Prepare a stock solution of the test metabolite (e.g., this compound) in a suitable solvent (e.g., DMSO or water) at a concentration of 1 mM.

  • Incubation:

    • Thaw pooled human plasma (or other species of interest) at 37°C.

    • Add the stock solution to the pre-warmed plasma to achieve a final concentration of 1 µM. The final concentration of the organic solvent should be less than 1%.

    • Incubate the mixture in a shaking water bath at 37°C.

  • Time-Course Sampling:

    • Collect aliquots of the incubation mixture at multiple time points (e.g., 0, 15, 30, 60, 120, and 240 minutes).

  • Reaction Quenching and Protein Precipitation:

    • Immediately terminate the reaction at each time point by adding 3 volumes of ice-cold acetonitrile (B52724) containing an internal standard to the plasma aliquot.

    • Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to precipitate proteins.

  • Analysis:

    • Transfer the supernatant to a new tube and analyze the concentration of the remaining metabolite using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the percentage of the metabolite remaining at each time point relative to the 0-minute sample.

    • Determine the in vitro half-life (t½) by plotting the natural logarithm of the percentage of remaining compound against time.[4][5]

Forced Degradation Study (Stress Testing)

Forced degradation studies are performed to identify potential degradation products and pathways under more severe conditions than accelerated stability testing.

Protocol:

  • Sample Preparation: Prepare a solution of the test metabolite in a suitable solvent (e.g., water or a mild buffer) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Expose the metabolite solution to the following conditions in separate experiments:

    • Acid Hydrolysis: Add 1N HCl and incubate at 60°C for up to 24 hours.

    • Base Hydrolysis: Add 1N NaOH and incubate at 60°C for up to 24 hours.

    • Oxidation: Add 3% hydrogen peroxide and keep at room temperature for up to 24 hours.

    • Thermal Degradation: Heat the solution at 80°C for up to 24 hours.

    • Photostability: Expose the solution to a light source according to ICH Q1B guidelines.

  • Sample Analysis:

    • At specified time points, withdraw samples and neutralize if necessary.

    • Analyze the samples by a stability-indicating HPLC or LC-MS/MS method to separate the parent compound from any degradation products.

  • Data Analysis:

    • Determine the percentage of degradation of the parent compound.

    • Characterize the degradation products using mass spectrometry and other spectroscopic techniques.[6][7]

LC-MS/MS Method for Simultaneous Quantification of Lysine Metabolites

This method allows for the simultaneous analysis of multiple lysine metabolites, which is essential for comparative stability studies.

Protocol:

  • Sample Preparation:

    • For plasma samples, perform protein precipitation as described in the plasma stability assay protocol.

    • For urine samples, dilute with the initial mobile phase and centrifuge to remove particulates.

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm) is suitable.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, which is gradually increased to elute the more hydrophobic analytes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for each metabolite and its corresponding stable isotope-labeled internal standard. Specific precursor-to-product ion transitions should be optimized for each analyte.

  • Quantification:

    • Construct calibration curves for each metabolite using standards of known concentrations.

    • Quantify the metabolites in the samples by comparing their peak area ratios to the internal standard against the calibration curve.[3][8]

Signaling Pathways and Experimental Workflows

Visualizing the metabolic pathways and experimental processes can aid in understanding the context of metabolite stability.

Caption: Lysine degradation occurs via two main routes: the saccharopine and pipecolate pathways.

Plasma_Stability_Workflow cluster_prep Sample Preparation cluster_incubation Incubation at 37°C cluster_analysis Sample Processing and Analysis cluster_data Data Interpretation A Test Metabolite Stock C Mix Metabolite and Plasma A->C B Pre-warmed Plasma B->C D Incubate and Collect Aliquots (t = 0, 15, 30, 60, 120 min) C->D E Quench Reaction & Precipitate Proteins (Acetonitrile + Internal Standard) D->E F Centrifuge E->F G Analyze Supernatant by LC-MS/MS F->G H Calculate % Remaining G->H I Determine Half-life (t½) H->I

Caption: A typical experimental workflow for an in vitro plasma stability assay.

Forced_Degradation_Workflow cluster_stress Stress Conditions Start Metabolite Solution Acid Acid Hydrolysis (1N HCl, 60°C) Start->Acid Base Base Hydrolysis (1N NaOH, 60°C) Start->Base Oxidation Oxidation (3% H₂O₂, RT) Start->Oxidation Thermal Thermal (80°C) Start->Thermal Photo Photolytic (ICH Q1B) Start->Photo Analysis Analyze by Stability-Indicating HPLC or LC-MS/MS Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Results Determine % Degradation & Characterize Degradants Analysis->Results

Caption: Workflow for a forced degradation (stress testing) study.

References

Cross-Validation of Analytical Methods for D-6-Oxo-pipecolinic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of D-6-Oxo-pipecolinic acid, a chiral molecule of interest, is critical. This guide provides a comparative overview of two distinct analytical methods: a modern Chiral High-Performance Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) approach and a traditional High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection following pre-column derivatization. This objective comparison is supported by a summary of expected performance data and detailed experimental protocols to aid in method selection and implementation.

Comparative Analysis of Analytical Methods

The choice of an analytical method is often a balance between sensitivity, specificity, throughput, and accessibility of instrumentation. Below is a summary of the key performance parameters for the two methodologies.

ParameterChiral LC-MS/MSHPLC-UV with Derivatization
Specificity Very High (Mass-to-charge ratio and fragmentation pattern are highly specific)Moderate to High (Dependent on derivatizing agent and chromatographic separation)
Sensitivity (LOD/LOQ) Very High (pmol to fmol range)Moderate (nmol to pmol range)[1][2]
Linearity Wide dynamic rangeGood, but can be limited by detector saturation
Accuracy HighGood
Precision High (Low %RSD)Good
Sample Throughput High (Fast chromatography and no post-column steps)Moderate (Derivatization step can be time-consuming)[1][2]
Chiral Separation Direct separation on a chiral columnIndirect, requires chiral derivatizing agent or chiral column
Matrix Effect Potential for ion suppression or enhancementLess susceptible to matrix effects compared to MS
Instrumentation LC system coupled to a tandem mass spectrometerStandard HPLC system with a UV detector
Cost & Complexity HighModerate

Experimental Protocols

Detailed methodologies for both analytical approaches are provided below. These protocols are based on established methods for similar analytes and serve as a starting point for method development and validation.[3][4]

Method 1: Chiral LC-MS/MS

This method allows for the direct, stereoselective quantification of this compound without the need for derivatization.

1. Sample Preparation (Plasma)

  • To 100 µL of plasma, add 400 µL of acetonitrile (B52724) containing an internal standard (e.g., this compound-d3).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. Chromatographic Conditions

  • HPLC System: Agilent 1260 Infinity or equivalent.

  • Column: Chiral stationary phase column (e.g., macrocyclic glycopeptide-based) suitable for amino acid enantiomer separation.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient appropriate for the separation of the analyte from matrix components.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion > Product ion (e.g., m/z 144.1 > m/z 98.1).

    • Internal Standard: Appropriate precursor > product ion transition.

  • Ion Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).

Method 2: HPLC-UV with Pre-column Derivatization

This method utilizes a common derivatizing agent, such as ninhydrin (B49086), to render the amino acid detectable by UV-Vis spectrophotometry.[1][2] For chiral analysis, a chiral derivatizing agent would be required, or a chiral column could be used with the achiral derivatizing agent.

1. Sample Preparation and Derivatization

  • Perform a protein precipitation step on the sample as described in Method 1.

  • To the dried extract, add 50 µL of a suitable buffer (e.g., borate (B1201080) buffer, pH 9.5).

  • Add 20 µL of the derivatizing agent solution (e.g., Ninhydrin in a suitable solvent).

  • Heat the mixture at a controlled temperature (e.g., 95°C) for a specific time to allow for the reaction to complete.[1][2] Microwave-assisted derivatization can significantly shorten this step.[1][2]

  • Cool the reaction mixture and add a quenching solution if necessary.

  • Dilute with the initial mobile phase before injection.

2. Chromatographic Conditions

  • HPLC System: Standard HPLC with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 25 mM phosphate (B84403) buffer, pH 6.5.

  • Mobile Phase B: Acetonitrile/Methanol (50:50, v/v).

  • Gradient: A suitable gradient to separate the derivatized analyte from excess reagent and other sample components.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: The wavelength of maximum absorbance for the derivative (e.g., 570 nm for ninhydrin derivatives).[1][2]

  • Injection Volume: 20 µL.

Visualizing Method Validation and Comparison

To facilitate a clear understanding of the workflows and logical relationships in method cross-validation, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Analysis & Comparison Prep1 Matrix Spiking Prep2 Extraction Prep1->Prep2 Prep3 Derivatization (if applicable) Prep2->Prep3 MethodA Method A (e.g., Chiral LC-MS/MS) Prep3->MethodA MethodB Method B (e.g., HPLC-UV) Prep3->MethodB DataA Results from Method A MethodA->DataA DataB Results from Method B MethodB->DataB Compare Statistical Comparison (e.g., Bland-Altman, t-test) DataA->Compare DataB->Compare Validation Validation Compare->Validation Validation Report

Workflow for Cross-Validation of Analytical Methods.

G center_node Method Comparison param1 Specificity center_node->param1 param2 Linearity & Range center_node->param2 param3 Accuracy center_node->param3 param4 Precision (Repeatability & Intermediate) center_node->param4 param5 LOD & LOQ center_node->param5 param6 Robustness center_node->param6

Key Parameters for Analytical Method Comparison.

References

D-6-Oxo-pipecolinic Acid: A Stable Biomarker for Pyridoxine-Dependent Epilepsy, with Emerging Interest in Other Diseases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide

D-6-Oxo-pipecolinic acid (also known as 6-oxopipecolate or 6-oxo-PIP) is a metabolite of lysine (B10760008) that has garnered significant attention as a stable and reliable biomarker for the diagnosis of Pyridoxine-Dependent Epilepsy (PDE) arising from ALDH7A1 deficiency. Unlike other biomarkers for this condition, this compound exhibits greater stability in biological samples, making it a more robust tool for diagnostics and potentially for monitoring therapeutic interventions. This guide provides a comprehensive comparison of this compound with other relevant biomarkers, supported by experimental data, detailed methodologies, and visual representations of the underlying biochemical pathways.

Comparative Analysis of this compound and Other Biomarkers in Pyridoxine-Dependent Epilepsy

The diagnosis of PDE due to ALDH7A1 deficiency has traditionally relied on the measurement of α-aminoadipic semialdehyde (α-AASA) and its cyclic form, Δ¹-piperideine-6-carboxylate (P6C). However, the instability of these compounds presents a significant challenge for accurate clinical assessment. This compound has emerged as a superior alternative.

BiomarkerSample TypeConcentration in PDE PatientsConcentration in ControlsStabilityComments
This compound (6-oxo-PIP) Urine122.2 - 156.8 µmol/mg creatinineNot detected or significantly lowerHigh stability at room temperature[1][2]Considered a more reliable and specific biomarker for PDE-ALDH7A1 deficiency.[1][2]
Plasma2.7 - 4.1 µMNot detected or significantly lowerHigh stability at room temperature[1][2]
CSFElevatedNot detected
α-Aminoadipic semialdehyde (α-AASA) / Δ¹-piperideine-6-carboxylate (P6C) UrineElevatedLow to undetectableUnstable at room temperatureProne to degradation, requiring immediate freezing of samples.
PlasmaElevatedLow to undetectableUnstable at room temperature
Pipecolic Acid Plasma4.3 to 15.3-fold elevation before pyridoxine (B80251) treatment[3]NormalModerateLess specific than 6-oxo-PIP as it can be elevated in other conditions.[3][4]
CSFMarkedly elevated, exceeding plasma levels[3]NormalModerate

Correlation with Disease Severity

While this compound is a definitive biomarker for the presence of ALDH7A1 deficiency, a direct quantitative correlation between its concentration and the clinical severity of pyridoxine-dependent epilepsy is not yet firmly established in the scientific literature. PDE presents with a spectrum of severity, with some patients achieving complete seizure control and normal development with pyridoxine treatment, while others experience persistent seizures and developmental delay.

Longitudinal studies have shown that in ALDH7A1-deficient patients on a lysine-restricted diet and pyridoxine supplementation, urinary levels of this compound remain elevated even as α-AASA levels decrease.[5][6] This suggests that while treatment may impact other biomarkers, this compound levels persist, highlighting its utility in initial diagnosis. Further research is needed to determine if subtle changes in its concentration over time correlate with long-term neurodevelopmental outcomes or seizure control.

Beyond Pyridoxine-Dependent Epilepsy: An Emerging Role in Other Diseases

Recent studies have begun to explore the role of pipecolic acid and its derivatives in other diseases, suggesting that its significance may extend beyond rare metabolic disorders.

  • Esophageal Squamous Cell Carcinoma (ESCC): Preliminary research has indicated that serum pipecolic acid may serve as a predictive biomarker for ESCC tumorigenesis. However, this research is in its early stages, and the specific role of this compound in this context has not been elucidated.

Experimental Protocols

Quantification of this compound by LC-MS/MS

The gold standard for the quantitative analysis of this compound in biological fluids is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and specificity.

Sample Preparation (Urine):

  • Thaw frozen urine samples to room temperature.

  • Centrifuge at high speed to pellet any precipitate.

  • Take a specific volume of the supernatant (e.g., 50 µL).

  • Add an internal standard (e.g., deuterated this compound) to correct for analytical variability.

  • Dilute the sample with a solvent (e.g., methanol (B129727) or water).

  • Vortex the mixture thoroughly.

  • Centrifuge to pellet any remaining precipitate.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions:

  • Chromatographic Separation: Utilize a C18 reverse-phase column with a gradient elution using mobile phases typically consisting of water with a small percentage of formic acid and an organic solvent like methanol or acetonitrile.

  • Mass Spectrometry: Employ a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and its internal standard are monitored for quantification.

Signaling Pathways and Experimental Workflows

Lysine Catabolism Pathway and the Formation of this compound

In individuals with ALDH7A1 deficiency, the enzyme α-aminoadipic semialdehyde dehydrogenase is non-functional. This leads to the accumulation of upstream metabolites, including α-AASA and P6C. A secondary, minor metabolic pathway then facilitates the conversion of these accumulated precursors to this compound.

Lysine_Catabolism cluster_main Major Lysine Catabolism Pathway cluster_secondary Accumulation and Conversion in PDE Lysine L-Lysine AASA α-Aminoadipic semialdehyde (α-AASA) Lysine->AASA P6C Δ¹-Piperideine-6- carboxylate (P6C) AASA->P6C Block AASA->Block Secondary Minor Pathway P6C->Secondary ALDH7A1 ALDH7A1 (α-AASA dehydrogenase) AAA α-Aminoadipic acid Block->AAA Blocked in PDE SixOxoPIP D-6-Oxo-pipecolinic acid (6-oxo-PIP) Secondary->SixOxoPIP

Caption: Lysine catabolism and this compound formation in PDE.

Experimental Workflow for Biomarker Analysis

The process of identifying and quantifying this compound as a biomarker for PDE involves a series of steps from sample collection to data analysis.

Experimental_Workflow cluster_collection Sample Collection & Preparation cluster_analysis Analytical Phase cluster_data Data Processing & Interpretation Collection Biological Sample (Urine, Plasma, CSF) Preparation Sample Preparation (Centrifugation, Dilution, Internal Standard Addition) Collection->Preparation LCMS LC-MS/MS Analysis (Chromatographic Separation, Mass Spectrometry Detection) Preparation->LCMS Quantification Quantification (Peak Integration, Calibration Curve) LCMS->Quantification Comparison Comparison to Controls & Clinical Correlation Quantification->Comparison

Caption: Workflow for this compound biomarker analysis.

References

A Comparative Guide to D-6-Oxo-pipecolinic Acid Assay Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The primary analytical techniques for the quantification of 6-oxo-PIP and related compounds like pipecolic acid are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][4][5][6][7][8] These methods offer high sensitivity and specificity, which are essential for the accurate measurement of this analyte in complex biological matrices such as urine, plasma, and cerebrospinal fluid.[1][2]

Quantitative Performance of Analytical Methods

The following table summarizes the quantitative performance characteristics of various published assays for pipecolic acid and its derivatives. It is important to note that these validation data were generated in single-laboratory settings and may not be directly representative of inter-laboratory performance.

ParameterLC-MS/MS (Plasma)[6]Chiral LC-MS/MS (Plasma)[5]GC-MS (Plasma - Derivatized)[8]LC-MS/MS for 6-oxo-PIP (Urine)
Linearity Range 0.05 - 50 µmol/L0.5 - 80 µmol/L10 - 150 ng4.0 - 500 µM
**Correlation Coefficient (R²) **0.998Not Reported0.9999>0.985
Lower Limit of Detection (LOD) 0.010 µmol/LNot ReportedNot Reported2.0 µM
Lower Limit of Quantification (LOQ) 0.050 µmol/LNot ReportedNot Reported4.0 µM
Intra-assay Precision (%CV) 3.2%3.1 - 7.9%< 5%Not Reported
Inter-assay Precision (%CV) 3.4%5.7 - 13%< 5%Not Reported
Mean Recovery 93.8%95 - 102%Not ReportedNot Reported

Experimental Workflow

The general workflow for the analysis of D-6-Oxo-pipecolinic acid and related compounds in biological samples involves sample preparation, analytical separation, and detection. The following diagram illustrates a typical workflow for an LC-MS/MS-based assay.

Experimental Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_analysis Analytical Procedure cluster_data_analysis Data Analysis start Biological Sample (Urine/Plasma) is_add Addition of Internal Standard start->is_add deprot Protein Precipitation is_add->deprot cent Centrifugation deprot->cent super Supernatant Collection cent->super inject LC Injection super->inject Sample Extract lc_sep Chromatographic Separation inject->lc_sep ms_detect MS/MS Detection lc_sep->ms_detect data_acq Data Acquisition ms_detect->data_acq quant Quantification data_acq->quant report Result Reporting quant->report

Fig. 1: Generalized experimental workflow for LC-MS/MS analysis.

Detailed Experimental Protocols

Below are summaries of experimental protocols from the literature for different analytical methods.

1. LC-MS/MS Method for Pipecolic Acid in Plasma[6]

  • Sample Preparation: 100 µL of plasma is mixed with 500 µL of acetonitrile (B52724) containing 2 µmol/L of [2H5]-phenylalanine as an internal standard. The mixture is vortexed and then centrifuged. The resulting supernatant is directly analyzed.

  • Chromatography: A Luna HILIC column (150×3.0mm; 3 µm) is used for separation.

    • Mobile Phase A: 5 mmol/L ammonium (B1175870) formate.

    • Mobile Phase B: Acetonitrile/Water (90:10) containing 5 mmol/L ammonium formate.

  • Mass Spectrometry: Detection is performed using an HPLC-MS/MS system in positive-ion mode with multiple reaction monitoring (MRM).

2. Chiral LC-MS/MS Method for L-Pipecolic Acid in Plasma[5]

  • Sample Preparation: 50 µL of plasma is mixed with phenylalanine-d5 as an internal standard, followed by deproteinization, evaporation, and reconstitution before injection.

  • Chromatography: A narrow-bore chiral macrocyclic glycopeptide teicoplanin column is used for the enantioseparation of D- and L-pipecolic acid.

  • Mass Spectrometry: The column is directly interfaced with the electrospray source of a tandem mass spectrometer. Analysis is performed in selected-reaction monitoring (SRM) mode.

    • Transitions: m/z 130 -> m/z 84 for pipecolic acid and m/z 171 -> m/z 125 for phenylalanine-d5.

3. GC-MS Method for Pipecolic Acid in Plant Tissues (Adaptable for Biological Fluids)[3][4]

  • Sample Preparation and Derivatization: Pipecolic acid is extracted from the sample along with an internal standard (e.g., norvaline). The extract is then derivatized with propyl chloroformate.

  • Gas Chromatography: A capillary HP-5MS column (30 m) is used with helium as the carrier gas. The injection port temperature is set to 240 °C.

  • Mass Spectrometry: Detection is performed using a mass spectrometer in selective ion monitoring (SIM) mode.

4. LC-MS/MS Method for 6-Oxo-pipecolic Acid in Urine[1]

  • Sample Preparation: 20 µL of urine is mixed with 20 µL of 10 µmol/L d3-6-oxo-PIP internal standard. The mixture is then diluted with 80 µL of 1:1 methanol:acetonitrile.

  • Standard Curve: A 10-point standard curve is generated with concentrations ranging from 1 to 500 µmol/L.

  • Chromatography: A Discovery® HS F5 HPLC column (5 cm x 2.1 mm, 5 µm) is used with a mobile phase gradient of ammonium acetate (B1210297) and acetonitrile.[1]

  • Mass Spectrometry: Detection is performed using LC-MS/MS with multiple reaction monitoring (MRM) in negative ion mode.[1]

Lysine (B10760008) Catabolism and Biomarker Formation

The accumulation of this compound is linked to disruptions in the lysine catabolism pathway. Understanding this pathway is crucial for interpreting analytical results and their clinical significance.

Lysine Catabolism Pathway lysine Lysine aasa α-Aminoadipic semialdehyde (α-AASA) lysine->aasa p6c Δ1-piperideine-6-carboxylate (P6C) aasa->p6c Equilibrium aldh7a1 ALDH7A1 Enzyme aasa->aldh7a1 pip Pipecolic Acid p6c->pip oxo_pip 6-Oxo-pipecolic Acid p6c->oxo_pip aldh7a1->aasa_end aldh7a1->aasa_end Acts on α-AASA/P6C

Fig. 2: Simplified lysine catabolism pathway showing the formation of 6-oxo-PIP.

In ALDH7A1 deficiency, the function of the ALDH7A1 enzyme is impaired, leading to the accumulation of α-aminoadipic semialdehyde (α-AASA) and its cyclic form, Δ1-piperideine-6-carboxylate (P6C).[1][2] 6-oxo-pipecolic acid has been identified as a stable downstream metabolite that also accumulates and may serve as a more reliable biomarker for this disorder.[1][2]

Conclusion

The quantification of this compound is predominantly achieved through LC-MS/MS and GC-MS techniques. While a formal inter-laboratory comparison is not available, the published data from single-laboratory validations indicate that these methods can achieve high levels of sensitivity, specificity, and reproducibility. The choice of method will depend on the specific requirements of the study, including the biological matrix, required throughput, and available instrumentation. For clinical applications, the stability of 6-oxo-PIP makes it a promising biomarker, and the development of robust, validated assays is critical for its implementation in diagnostic and research settings. Further studies, including inter-laboratory comparisons, would be beneficial to establish standardized methods and reference ranges for this important analyte.

References

D-6-Oxo-pipecolinic Acid: A Comparative Analysis of Its Levels in Health and Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of D-6-Oxo-pipecolinic acid (6-oxo-PIP) levels in healthy versus diseased populations, supported by experimental data. 6-oxo-PIP, a metabolite of the lysine (B10760008) degradation pathway, has emerged as a significant biomarker for certain inborn errors of metabolism. This document summarizes quantitative data, details experimental protocols for its measurement, and illustrates its metabolic context.

Quantitative Data Summary

The concentration of this compound is markedly elevated in the urine of individuals with specific metabolic disorders compared to healthy controls. The following table summarizes the reported urinary levels of 6-oxo-PIP in healthy individuals and in patients diagnosed with ALDH7A1 deficiency (also known as pyridoxine-dependent epilepsy) and Molybdenum Cofactor Deficiency (MoCD).

PopulationSample Type6-Oxo-pipecolinic Acid Level (mmol/mol creatinine)Reference
Healthy Controls Urine0–3.2[1]
ALDH7A1 Deficiency Urine3.9 to 59.4[1]
Molybdenum Cofactor Deficiency UrineElevated (specific range not detailed in source)[1][2]

Note: In patients with ALDH7A1 deficiency, 6-oxo-PIP levels have been observed to increase with age.[1][2] Interestingly, in 33% of patients under 6 months of age, the levels were within the normal range.[1][2] Longitudinal analysis has shown that even with a lysine-restricted diet and pyridoxine (B80251) treatment, 6-oxo-PIP levels can remain elevated.[1][2]

Experimental Protocols

The quantification of this compound in biological samples is primarily achieved through Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and specificity for the detection and quantification of this metabolite.

Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

1. Sample Preparation (Urine):

  • Urine samples are centrifuged to remove particulate matter.[1]

  • A small aliquot of the supernatant (e.g., 10 μL) is used for analysis.[1]

  • For quantitative analysis, an internal standard (e.g., a stable isotope-labeled version of the analyte) is added to the sample.

2. Chromatographic Separation:

  • High-Performance Liquid Chromatography (HPLC): The prepared sample is injected into an HPLC system.

  • Column: A C18 reverse-phase column is commonly used for separation (e.g., Waters C18 T3 HPLC column).[3]

  • Mobile Phase: A gradient of two mobile phases is typically employed. For example:

  • Flow Rate: A constant flow rate is maintained (e.g., 150 μL/min).[3]

3. Mass Spectrometric Detection:

  • Ionization: The eluent from the HPLC column is introduced into the mass spectrometer, where the molecules are ionized, typically using positive ion mode electrospray ionization (ESI) for 6-oxo-PIP.[1]

  • Tandem Mass Spectrometry (MS/MS): The analysis is performed in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion of 6-oxo-PIP and then detecting specific product ions that are characteristic of the molecule, ensuring high specificity.[1]

  • Quantification: The concentration of 6-oxo-PIP in the sample is determined by comparing the signal intensity of the analyte to that of the known concentration of the internal standard.

Signaling Pathways and Experimental Workflows

This compound is an intermediate in the lysine degradation pathway. Its accumulation is a direct consequence of a blockage in this pathway, specifically at the step catalyzed by the enzyme α-aminoadipic semialdehyde dehydrogenase (ALDH7A1).

Lysine_Degradation_Pathway Lysine Lysine AASA α-Aminoadipic semialdehyde (AASA) / Δ1-Piperideine-6-carboxylate (P6C) Lysine->AASA Lysine Degradation Initial Steps OxoPIP This compound AASA->OxoPIP Oxidation AASA->Block AAA α-Aminoadipic acid ALDH7A1 ALDH7A1 Block->AAA Deficient in ALDH7A1 Deficiency

Lysine degradation pathway and the role of ALDH7A1.

The diagram above illustrates the position of this compound within the lysine degradation pathway. A deficiency in the ALDH7A1 enzyme leads to the accumulation of its substrate, α-aminoadipic semialdehyde (AASA), which is in equilibrium with Δ1-piperideine-6-carboxylate (P6C). This accumulation drives the formation of this compound through oxidation.

Experimental_Workflow cluster_sample Sample Collection & Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Urine Urine Sample Collection Centrifuge Centrifugation Urine->Centrifuge Spike Spike with Internal Standard Centrifuge->Spike HPLC HPLC Separation (C18 Column) Spike->HPLC MS Tandem Mass Spectrometry (MRM Mode) HPLC->MS Quant Quantification vs. Internal Standard MS->Quant Report Reporting Results (mmol/mol creatinine) Quant->Report

General experimental workflow for 6-oxo-PIP analysis.

This workflow outlines the key steps involved in the analysis of this compound in urine samples, from collection and preparation to final quantification and reporting.

References

The Enigmatic Presence of D-6-Oxo-pipecolinic Acid: A Comparative Biochemical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

While D-6-Oxo-pipecolinic acid has emerged as a potential biomarker in specific human metabolic disorders, its distribution and functional significance across the biological kingdoms remain largely uncharacterized. This comparative guide synthesizes the available, albeit limited, data on this D-amino acid derivative and places it within the broader, well-established context of lysine (B10760008) catabolism and L-pipecolinic acid metabolism. The scarcity of direct research on this compound necessitates a broader examination of the stereospecificity of lysine degradation pathways to infer its potential origins and functions in different species.

A Landscape Dominated by the L-Isomer

Current scientific literature is overwhelmingly focused on L-pipecolinic acid, a crucial player in plant immunity and a metabolite implicated in various human health conditions. Its precursor, Δ1-piperideine-6-carboxylate (P6C), is primarily synthesized from L-lysine through the saccharopine or pipecolate pathways, which are the dominant routes for lysine degradation in most studied organisms, from bacteria to mammals.

Lysine Catabolism: A Tale of Two Pathways

The metabolic fate of lysine is a key determinant of whether L- or D-pipecolinic acid derivatives are formed. Two primary pathways govern lysine degradation, with distinct intermediates and prevalence across different life forms.

The Saccharopine Pathway

Predominantly active in mammals and fungi, this pathway converts L-lysine into L-α-aminoadipate-δ-semialdehyde, which exists in equilibrium with its cyclic form, L-Δ1-piperideine-6-carboxylate (L-P6C). This intermediate is the direct precursor to L-6-hydroxypipecolic acid and, subsequently, L-6-oxopipecolinic acid.

The Pipecolate Pathway

More common in bacteria and plants, this pathway can proceed through different intermediates depending on the initial lysine stereoisomer. In many bacteria, L-lysine is converted to L-P6C. However, some bacteria, such as Pseudomonas putida, possess a distinct pathway for D-lysine catabolism that proceeds via Δ1-piperideine-2-carboxylate (P2C), not P6C. This distinction is critical as it precludes the formation of this compound from D-lysine in these organisms.

Comparative Overview of Lysine Catabolism Pathways

KingdomPredominant Lysine Isomer UtilizedPrimary Catabolic PathwayKey IntermediatesPotential for 6-Oxo-pipecolinic Acid Formation
Bacteria L-Lysine and D-Lysine (species-dependent)Pipecolate PathwayL-Δ1-piperideine-6-carboxylate (from L-Lysine); Δ1-piperideine-2-carboxylate (from D-Lysine in some species)L-6-Oxo-pipecolinic acid is possible. This compound is unlikely from known pathways.
Fungi L-LysineSaccharopine PathwayL-Saccharopine, L-α-aminoadipate-δ-semialdehyde / L-Δ1-piperideine-6-carboxylateL-6-Oxo-pipecolinic acid is possible. One report suggests its presence in Penicillium chrysogenum, though the stereoisomer was not specified.
Plants L-LysinePipecolate PathwayL-Δ1-piperideine-6-carboxylateL-6-Oxo-pipecolinic acid is a known metabolite involved in immunity. No evidence for the D-isomer.
Animals L-LysineSaccharopine PathwayL-Saccharopine, L-α-aminoadipate-δ-semialdehyde / L-Δ1-piperideine-6-carboxylateL-6-Oxo-pipecolinic acid is a known metabolite. D-pipecolic acid has been detected, likely from gut microbiota metabolism of dietary lysine, but the existence of this compound as a natural metabolite is not established.

Biosynthetic Pathways and Key Enzymes

The formation of 6-oxo-pipecolinic acid is intrinsically linked to the enzymatic machinery of lysine catabolism. The stereospecificity of these enzymes is the primary determinant of the chirality of the final product.

Figure 1. Simplified overview of major lysine catabolism pathways.

Experimental Protocols

Detailed experimental data for the direct comparative analysis of this compound across species is not available in the current literature. However, the methodologies used for the detection and quantification of the more prevalent L-isomers and related metabolites can be adapted.

Sample Preparation and Extraction

Metabolites from various biological matrices (e.g., bacterial cultures, fungal mycelia, plant tissues, animal fluids) are typically extracted using a polar solvent system, often a mixture of methanol, acetonitrile (B52724), and water. Tissues are homogenized, and the mixture is centrifuged to pellet cellular debris. The resulting supernatant containing the metabolites is then collected for analysis.

Chromatographic Separation and Mass Spectrometric Detection

Liquid chromatography-mass spectrometry (LC-MS) is the most common and sensitive method for the analysis of pipecolic acid and its derivatives.

  • Chromatography: Reversed-phase chromatography using a C18 column is frequently employed to separate the analytes. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), both typically containing a small amount of an acid (e.g., formic acid) to improve peak shape, is used.

  • Mass Spectrometry: Detection is achieved using a mass spectrometer, often a triple quadrupole instrument, operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for the target analytes are monitored.

Note: The development of a robust analytical method for this compound would require a synthesized analytical standard for this specific compound to determine its retention time and optimize MS parameters.

Concluding Remarks

The study of this compound is in its infancy. While its presence is noted in the context of a human genetic disorder, its broader biological significance remains an open question. The dominance of L-lysine catabolism pathways across different kingdoms of life suggests that this compound is likely not a widespread or abundant metabolite. Future research, contingent on the availability of analytical standards and more targeted metabolomic studies, is necessary to uncover the potential presence and physiological roles of this enigmatic D-amino acid derivative in the vast tapestry of life. Researchers in drug development and metabolic diseases should be aware of the potential for D-amino acid metabolites to arise from microbial metabolism and their possible, yet unexplored, interactions with host physiology.

Longitudinal Monitoring of D-6-Oxo-pipecolinic Acid: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of D-6-Oxo-pipecolinic acid (6-oxo-PIP) as a biomarker for ALDH7A1 deficiency, also known as pyridoxine-dependent epilepsy (PDE), against other alternatives. The information is supported by experimental data to aid in the selection of appropriate monitoring strategies.

This compound has emerged as a stable and reliable biomarker for the longitudinal monitoring of patients with ALDH7A1 deficiency, a rare metabolic disorder characterized by epileptic seizures. This guide delves into the comparative performance of 6-oxo-PIP against traditional biomarkers, providing a comprehensive overview of the current analytical methodologies and their clinical utility.

Comparison of Biomarkers for ALDH7A1 Deficiency

The primary biochemical hallmark of ALDH7A1 deficiency is the accumulation of specific metabolites due to a block in the lysine (B10760008) degradation pathway. The established biomarkers for this condition include α-aminoadipic semialdehyde (α-AASA), its cyclic form Δ1-piperideine-6-carboxylate (P6C), and pipecolic acid (PIP). Recent studies have highlighted 6-oxo-PIP as a promising alternative with distinct advantages, particularly in terms of stability.[1][2]

BiomarkerAdvantagesDisadvantagesSample Types
This compound (6-oxo-PIP) - High stability at room temperature[3] - Specific to ALDH7A1 deficiency[3][4] - Significantly elevated in patients[3][5]- May not be elevated in neonates under 6 months[1][2]Urine, Plasma, Cerebrospinal Fluid (CSF), Dried Blood Spots (DBS), Dried Urine Spots (DUS)[1][3][5]
α-Aminoadipic semialdehyde (α-AASA) / Δ1-piperideine-6-carboxylate (P6C) - Directly reflects the enzymatic block- Unstable at room temperature - Semi-quantitative methods due to instability[6]Urine, Plasma[1][6]
Pipecolic acid (PIP) - Established biomarker- Can be only slightly elevated[3] - Lack of specificity[7]Urine, Plasma, CSF[3][5][7]

Quantitative Data Summary

The following table summarizes the reported concentrations of 6-oxo-PIP and α-AASA in urine from patients with ALDH7A1 deficiency compared to control individuals.

BiomarkerPatient GroupConcentration (μmol/mmol creatinine)Reference
6-oxo-PIP ALDH7A1 Deficiency (>12 months)3.9 - 59.4[1]
Control0 - 3.2[1]
α-AASA ALDH7A1 Deficiency (>12 months)>2 (upper limit of normal)[1]
Control (<6 months)<4[1]
Control (6-12 months)<2.5[1]
Control (>12 months)<2[1]

Longitudinal studies in patients on a lysine-restricted diet have shown that while α-AASA levels may decrease, 6-oxo-PIP concentrations tend to remain elevated, suggesting its utility in monitoring dietary compliance and treatment efficacy over time.[1][2]

Signaling Pathway and Experimental Workflow

To understand the role of these biomarkers, it is crucial to visualize the lysine catabolism pathway and the impact of ALDH7A1 deficiency.

Lysine Catabolism Pathway in ALDH7A1 Deficiency Lysine Lysine alpha_AASA α-Aminoadipic semialdehyde (α-AASA) Lysine->alpha_AASA P6C Δ1-Piperideine-6-carboxylate (P6C) alpha_AASA->P6C ALDH7A1 ALDH7A1 (deficient) alpha_AASA->ALDH7A1 six_oxo_PIP 6-Oxo-pipecolinic acid (6-oxo-PIP) P6C->six_oxo_PIP Pipecolic_Acid Pipecolic Acid P6C->Pipecolic_Acid AAA α-Aminoadipic acid ALDH7A1->AAA Blocked

Lysine catabolism pathway in ALDH7A1 deficiency.

The experimental workflow for the quantification of 6-oxo-PIP typically involves sample preparation followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Workflow for 6-oxo-PIP Quantification cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis urine_sample Urine Sample Collection add_is Addition of Internal Standard (d3-6-oxo-PIP) urine_sample->add_is dilution Dilution with Methanol:Acetonitrile add_is->dilution lc_separation Liquid Chromatography (HSS T3 Column) dilution->lc_separation ms_detection Tandem Mass Spectrometry (MRM Mode) lc_separation->ms_detection quantification Quantification using Standard Curve ms_detection->quantification normalization Normalization to Creatinine (B1669602) Levels quantification->normalization

Typical workflow for urinary 6-oxo-PIP analysis.

Experimental Protocols

Quantification of 6-Oxo-pipecolinic acid in Urine by LC-MS/MS

This protocol is a summary of methods described in recent literature.[8]

1. Sample Preparation:

  • To 20 μL of urine, add 20 μL of 10 μmol/L d3-6-oxo-PIP internal standard.

  • Dilute the mixture with 80 μL of a 1:1 methanol:acetonitrile solution.

  • Vortex and centrifuge to precipitate proteins.

  • Transfer the supernatant for analysis.

2. Standard Curve Preparation:

  • Prepare a 10-point standard curve of 6-oxo-PIP with concentrations ranging from 1 to 500 μmol/L.

3. LC-MS/MS Conditions:

  • Liquid Chromatography:

    • Column: ACQUITY UPLC® HSS T3 (1.8 μm, 2.1 mm × 15 mm)

    • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) with 0.1% formic acid

    • Mobile Phase B: 1:1 methanol:acetonitrile

    • Flow Rate: 0.4 mL/min

    • Gradient: A linear gradient is typically used, starting with high aqueous phase and ramping up the organic phase to elute the analyte. For example: 0–2.5 min 99% A, 2.5–4.5 min 95% B, hold until 5.1 min, then return to initial conditions.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions: Monitor for the specific precursor-to-product ion transitions for both 6-oxo-PIP and its deuterated internal standard.

4. Data Analysis:

  • Quantify the concentration of 6-oxo-PIP in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

  • Normalize the final concentration to urinary creatinine levels to account for variations in urine dilution.

Conclusion

The longitudinal monitoring of this compound offers a stable and specific alternative for tracking disease progression and therapeutic response in patients with ALDH7A1 deficiency. Its superior stability compared to α-AASA/P6C makes it particularly suitable for routine clinical monitoring and for newborn screening programs where sample integrity can be a challenge.[3] While further studies are needed to fully establish its role in neonatal screening, 6-oxo-PIP is a valuable tool for researchers and clinicians in the management of pyridoxine-dependent epilepsy.

References

Establishing Reference Ranges for D-6-Oxo-pipecolinic Acid: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis for the establishment of reference ranges for D-6-Oxo-pipecolinic acid (6-oxo-PIP), a promising biomarker for certain metabolic disorders. It is intended for researchers, scientists, and drug development professionals, offering a comparison with existing biomarkers and detailing the experimental data and protocols necessary for its quantification.

Introduction to this compound (6-oxo-PIP)

This compound is a metabolite derived from the degradation of L-lysine. Its accumulation in biological fluids has been identified as a key indicator of ALDH7A1 deficiency, an autosomal recessive disorder that causes pyridoxine-dependent epilepsy (PDE). The established diagnostic biomarkers for this condition are α-aminoadipic semialdehyde (α-AASA) and its cyclic form, Δ1-piperideine-6-carboxylate (P6C). However, the inherent instability of α-AASA and P6C at room temperature presents significant challenges for sample collection, transport, and storage, potentially leading to false-negative results.[1] 6-oxo-PIP has emerged as a more stable alternative, making it a potentially more reliable biomarker for diagnosis and monitoring of ALDH7A1 deficiency.[2][3][4][5]

Comparative Analysis of Biomarkers for ALDH7A1 Deficiency

The primary advantage of 6-oxo-PIP over α-AASA/P6C is its superior stability. Studies have shown that 6-oxo-PIP is stable in urine for months even when stored at room temperature, a stark contrast to α-AASA which is unstable and requires samples to be kept frozen.[1][2][6][7] This stability simplifies logistical challenges and enhances the reliability of diagnostic testing, particularly for newborn screening programs.[2][8]

However, it is important to note that elevated levels of 6-oxo-PIP are not entirely specific to ALDH7A1 deficiency. Similar to α-AASA, increased urinary excretion of 6-oxo-PIP can also be observed in individuals with molybdenum cofactor deficiency.[3][4][5][9]

Recent research has also highlighted a potential limitation of urinary 6-oxo-PIP as a neonatal biomarker. One study found that in 33% of patients under six months of age with confirmed ALDH7A1 deficiency, urinary 6-oxo-PIP levels were within the normal range.[3][4][5][10] This suggests that for very young infants, α-AASA may still be a critical biomarker, while 6-oxo-PIP's utility may be greater for monitoring and for diagnosis in patients older than six months.[3][4][5]

Data Presentation: Reference Ranges

Establishing accurate reference ranges is critical for the clinical utility of any biomarker. The following tables summarize the currently available data for urinary 6-oxo-PIP and the alternative biomarkers, α-AASA and P6C.

Table 1: Urinary 6-oxo-pipecolinic acid (6-oxo-PIP) Reference Range in a Control Population

AnalyteAge GroupReference Range (mmol/mol creatinine)Number of SubjectsSource
6-oxo-PIPAll Ages*< 2.580Khalil Y, et al. (2024)

*The study noted no significant differences in 6-oxo-PIP levels across different age groups in the control cohort.[1]

Table 2: Age-Dependent Urinary Reference Ranges for α-AASA and P6C

AnalyteAge GroupReference Range (mmol/mol creatinine)Source
α-AASA ≤ 6 months< 2.0Struys EA, et al. (2012)[11]
> 6 months to ≤ 1 year≤ 1.0Struys EA, et al. (2012)[11]
> 1 year≤ 0.5Struys EA, et al. (2012)[11]
P6C ≤ 6 months< 0.37Struys EA, et al. (2012)[11]
> 6 months to ≤ 1 year≤ 0.1Struys EA, et al. (2012)[11]
> 1 year≤ 0.05Struys EA, et al. (2012)[11]

Table 3: Analytical Performance of a 6-oxo-PIP LC-MS/MS Assay

ParameterPlasmaDried Blood Spot (DBS)UrineDried Urine Spot (DUS)
Intra-assay Precision (CV) < 10%< 10%< 10%< 10%
Inter-assay Precision (CV) 4.0% - 10.3%6.4% - 6.7%5.8% - 7.3%Similar to Urine

Source: Data adapted from a 2024 study evaluating 6-oxo-PIP suitability.[12]

Experimental Protocols

Accurate quantification of these biomarkers relies on robust and validated analytical methods, primarily Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

This protocol is based on the methodology described in recent publications for the analysis of 6-oxo-PIP.[3]

  • Sample Preparation:

    • Take 20 µL of urine.

    • Add 20 µL of a 10 µmol/L deuterated 6-oxo-PIP (d3-6-oxo-PIP) internal standard solution.

    • Dilute the mixture with 80 µL of a 1:1 methanol:acetonitrile solution to precipitate proteins.

    • Vortex and centrifuge to pellet the precipitated material.

    • Transfer the supernatant for analysis.

  • LC-MS/MS Analysis:

    • LC System: Waters Acquity UPLC or equivalent.

    • Column: A reverse-phase column suitable for polar compounds (e.g., Discovery® HS F5, 5 cm × 2.1 mm, 5 µm).

    • Mobile Phase A: 4 mM ammonium (B1175870) acetate (B1210297) in water, pH 5.

    • Mobile Phase B: 100% acetonitrile.

    • Gradient: A linear gradient appropriate for the separation of 6-oxo-PIP from other urine matrix components.

    • Mass Spectrometer: Waters Micromass Quattro Micro or equivalent triple quadrupole mass spectrometer.

    • Ionization Mode: Positive Ion Electrospray (ESI+).

    • Detection: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for 6-oxo-PIP and its internal standard should be optimized.

  • Quantification:

    • Generate a standard curve with known concentrations of 6-oxo-PIP (e.g., a 10-point curve from 1 to 500 µmol/L).

    • Calculate the concentration of 6-oxo-PIP in the urine sample by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

    • Normalize the final concentration to the urinary creatinine (B1669602) level, expressed as mmol/mol creatinine.

This protocol is for the semi-quantitative analysis of P6C, which is in equilibrium with α-AASA. Due to the instability of α-AASA and the lack of a commercial standard, a precise internal standard for α-AASA is not used; instead, deuterated pipecolic acid is often employed.

  • Sample Collection and Handling (Critical):

    • Collect a random urine sample. No preservatives are needed.[13]

    • Immediately after collection, place the urine on ice and freeze it within 2 hours.[13]

    • Samples must be stored and shipped frozen (on dry ice) to prevent degradation of α-AASA.[7][13] Thawed samples are generally not acceptable for analysis.[6][14]

  • Sample Preparation:

    • Dilute urine samples with water to a standard creatinine concentration (e.g., 0.1 mmol/L).

    • Add a known amount of an internal standard, such as [2H9]pipecolic acid (e.g., 0.01 nmol).[11]

  • LC-MS/MS Analysis:

    • LC System: Waters Alliance 2695 LC or equivalent.

    • Column: Waters C18 T3 HPLC column or similar.

    • Mobile Phase: Isocratic elution with 97:3 (v/v) water:methanol containing 0.03% formic acid.[11]

    • Flow Rate: 150 µL/min.[11]

    • Mass Spectrometer: Triple quadrupole mass spectrometer.

    • Ionization Mode: Negative Ion Electrospray (ESI-) for α-AASA, Positive Ion (ESI+) for P6C.

    • Detection: Multiple Reaction Monitoring (MRM).

      • P6C Transition: m/z 128.1 > 82.1[11]

      • α-AASA Transition: To be determined in negative ion mode.

  • Quantification:

    • The method is considered semi-quantitative due to the nature of the α-AASA/P6C equilibrium and the internal standard used.[11]

    • Results are typically reported as a ratio to the internal standard and normalized to creatinine concentration.

Visualizations

The following diagram illustrates the L-lysine degradation pathway, highlighting the position of 6-oxo-PIP and its relationship to ALDH7A1 deficiency.

cluster_pathway L-Lysine Degradation Pathway cluster_block Deficiency in PDE Lysine L-Lysine P2C Δ¹-Piperideine-2-Carboxylate Lysine->P2C Transamination Pipecolic_Acid Pipecolic Acid P2C->Pipecolic_Acid Reduction P6C Δ¹-Piperideine-6-Carboxylate (P6C) Pipecolic_Acid->P6C Oxidation AASA α-Aminoadipic Semialdehyde (α-AASA) P6C->AASA Spontaneous Equilibrium OxoPIP 6-Oxo-pipecolic Acid (6-oxo-PIP) P6C->OxoPIP Oxidation AAA α-Aminoadipic Acid AASA->AAA ALDH7A1 (Antiquitin) Block X cluster_workflow Biomarker Quantification Workflow A 1. Urine Sample Collection B 2. Addition of Internal Standard A->B C 3. Protein Precipitation B->C D 4. Centrifugation C->D E 5. Supernatant Transfer D->E F 6. LC-MS/MS Analysis E->F G 7. Data Processing (Quantification) F->G H 8. Normalization to Creatinine G->H

References

A Comparative Guide: D-6-Oxo-pipecolinic Acid versus Genetic Testing in the Diagnosis of Inherited Metabolic Disorders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The diagnosis of rare inherited metabolic disorders is a complex process that increasingly relies on a combination of biochemical and molecular genetic techniques. This guide provides a detailed comparison of the clinical utility of measuring D-6-Oxo-pipecolinic acid and related metabolites with that of genetic testing for two key groups of disorders: Pyridoxine-Dependent Epilepsy due to ALDH7A1 deficiency and Peroxisomal Biogenesis Disorders (PBD), including Zellweger spectrum disorder (ZSD).

Executive Summary

Biochemical markers such as this compound and L-pipecolic acid serve as crucial initial screening tools that can indicate a metabolic dysfunction. They are particularly valuable for their rapid turnaround time and non-invasive nature. However, genetic testing remains the gold standard for definitive diagnosis, offering unparalleled specificity and prognostic insights. The choice and interpretation of each test are critical and depend on the clinical context, including the patient's age and presenting symptoms. This guide will delve into the quantitative and qualitative comparisons of these methods, provide detailed experimental protocols, and illustrate the underlying biochemical and diagnostic pathways.

Quantitative Comparison of Diagnostic Methods

Direct comparative studies quantifying the sensitivity and specificity of this compound versus genetic testing for ALDH7A1 deficiency, and L-pipecolic acid versus PEX gene sequencing for PBDs in large cohorts are limited in publicly available literature. However, existing research provides valuable insights into their diagnostic performance. The following tables summarize the available quantitative data and key characteristics of each testing modality.

Table 1: Comparison of this compound and ALDH7A1 Genetic Testing for Pyridoxine-Dependent Epilepsy

FeatureThis compound (Urine/Plasma)ALDH7A1 Gene Sequencing
Diagnostic Role Screening and monitoringConfirmatory
Sensitivity Generally high in patients over 6 months of age.[1] May be within the normal range in neonates (up to 33% of cases).[1]Considered the gold standard with sensitivity approaching 100% for detecting pathogenic variants in affected individuals.
Specificity Can be elevated in other conditions, such as Molybdenum Cofactor Deficiency.[1]Very high; identifies the specific underlying genetic cause of the disease.
Turnaround Time 1-3 days2-8 weeks
Cost Relatively lowHigher
Key Advantages Rapid, non-invasive, useful for monitoring treatment efficacy.[1] More stable than other biomarkers like α-AASA.[1]Definitive diagnosis, allows for carrier testing and prenatal diagnosis, may provide prognostic information based on variant type.
Key Limitations Reduced sensitivity in neonates.[1] Not entirely specific.[1]Longer turnaround time, higher cost, may identify variants of uncertain significance.

Table 2: Comparison of L-Pipecolic Acid and PEX Gene Panel Testing for Peroxisomal Biogenesis Disorders (Zellweger Spectrum Disorder)

FeatureL-Pipecolic Acid (Plasma/Urine)PEX Gene Panel Sequencing
Diagnostic Role ScreeningConfirmatory
Sensitivity Increased in most generalized PBDs.[2] However, levels can be normal in newborns and increase with age.[3]High; identifies pathogenic variants in one of the multiple causative PEX genes.
Specificity Can be elevated in other conditions like single peroxisomal enzyme deficiencies and non-genetic liver disease.[2]Very high; pinpoints the specific genetic defect.
Turnaround Time 1-3 days2-8 weeks
Cost Relatively lowHigher
Key Advantages Widely available screening test.Definitive diagnosis for a genetically heterogeneous disorder, essential for genetic counseling.
Key Limitations Age-dependent variability in newborns can lead to false negatives.[3] Not specific to PBDs.Cost, turnaround time, potential for variants of uncertain significance.

Signaling and Metabolic Pathways

Understanding the biochemical basis of these disorders is crucial for interpreting test results. The following diagrams, generated using Graphviz, illustrate the relevant metabolic pathways.

Lysine (B10760008) Degradation Pathway and ALDH7A1 Deficiency

Mutations in the ALDH7A1 gene disrupt the lysine degradation pathway, leading to the accumulation of upstream metabolites.

Lysine_Degradation_Pathway Lysine Degradation Pathway in ALDH7A1 Deficiency Lysine L-Lysine AASS α-Aminoadipic Semialdehyde Synthase (AASS) Lysine->AASS Multiple Steps aAASA_P6C α-Aminoadipic Semialdehyde (α-AASA) <=> Δ1-Piperideine-6-Carboxylate (P6C) AASS->aAASA_P6C Oxo_PIP This compound aAASA_P6C->Oxo_PIP Spontaneous/ Enzymatic ALDH7A1 ALDH7A1 (Antiquitin) aAASA_P6C->ALDH7A1 a_AA α-Aminoadipic Acid ALDH7A1->a_AA Block Genetic Block in ALDH7A1 Deficiency Block->ALDH7A1

Caption: Lysine degradation pathway and the effect of ALDH7A1 deficiency.

Peroxisomal L-Pipecolic Acid Oxidation

In PBDs, defects in peroxisome assembly impair multiple metabolic functions, including the oxidation of L-pipecolic acid.

Peroxisomal_Pipecolic_Acid_Oxidation Peroxisomal L-Pipecolic Acid Oxidation cluster_peroxisome Peroxisome L_Pipecolic_Acid L-Pipecolic Acid PIPOX L-Pipecolate Oxidase (PIPOX) L_Pipecolic_Acid->PIPOX AAA α-Aminoadipic Acid PIPOX->AAA H2O2 H2O2 PIPOX->H2O2 PBD Peroxisomal Biogenesis Disorder (PBD) PBD->PIPOX leads to dysfunctional or absent peroxisomes, impairing PIPOX activity PEX_Genes PEX Gene Mutations PEX_Genes->PBD cause

Caption: Impairment of L-pipecolic acid oxidation in peroxisomal biogenesis disorders.

Experimental Workflows and Logical Relationships

The diagnostic process for these disorders typically follows a stepwise approach, starting with clinical suspicion and biochemical testing, followed by genetic confirmation.

Diagnostic Workflow

This diagram illustrates the logical relationship between clinical presentation, biochemical analysis, and genetic testing.

Diagnostic_Workflow Diagnostic Workflow for ALDH7A1 Deficiency and PBDs cluster_ALDH7A1 ALDH7A1 Deficiency cluster_PBD Peroxisomal Biogenesis Disorder Clinical_Suspicion Clinical Suspicion (e.g., intractable seizures, developmental delay, dysmorphic features) Biochemical_Testing Biochemical Testing (Urine/Plasma Metabolites) Clinical_Suspicion->Biochemical_Testing Biochem_ALDH7A1 Measure this compound, α-AASA, P6C Biochemical_Testing->Biochem_ALDH7A1 Suspect PDE Biochem_PBD Measure L-Pipecolic Acid, VLCFAs, Plasmalogens Biochemical_Testing->Biochem_PBD Suspect PBD Genetic_Testing Genetic Testing (NGS Panel or WES) Genetic_ALDH7A1 Sequence ALDH7A1 Gene Genetic_Testing->Genetic_ALDH7A1 Genetic_PBD PEX Gene Panel Genetic_Testing->Genetic_PBD Diagnosis_Confirmed Definitive Diagnosis & Genetic Counseling Alternative_Diagnosis Consider Alternative Diagnoses Biochem_ALDH7A1->Genetic_Testing Abnormal Results Biochem_ALDH7A1->Alternative_Diagnosis Normal Results Genetic_ALDH7A1->Diagnosis_Confirmed Pathogenic Variant(s) Found Genetic_ALDH7A1->Alternative_Diagnosis No Pathogenic Variant Found Biochem_PBD->Genetic_Testing Abnormal Results Biochem_PBD->Alternative_Diagnosis Normal Results Genetic_PBD->Diagnosis_Confirmed Pathogenic Variant(s) Found Genetic_PBD->Alternative_Diagnosis No Pathogenic Variant Found

Caption: A stepwise diagnostic algorithm from clinical suspicion to definitive diagnosis.

Experimental Protocols

Measurement of this compound in Urine by LC-MS/MS

This protocol is a summary of methods described in the literature for the quantification of this compound.[4]

  • Sample Preparation:

    • Thaw frozen urine samples at room temperature.

    • Centrifuge samples to pellet any precipitate.

    • To 20 µL of urine supernatant, add 20 µL of a 10 µmol/L internal standard solution (e.g., deuterated 6-oxo-pipecolic acid).

    • Dilute the mixture with 80 µL of a 1:1 methanol (B129727):acetonitrile solution.

    • Vortex and centrifuge to pellet precipitated proteins.

    • Transfer the supernatant to an autosampler vial for analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography:

      • Column: ACQUITY UPLC HSS T3 (1.8 µm, 2.1 mm x 150 mm) or equivalent.

      • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) with 0.1% formic acid in water.

      • Mobile Phase B: 1:1 methanol:acetonitrile.

      • Flow Rate: 0.4 mL/min.

      • Gradient: A typical gradient would start with high aqueous phase, ramping up to a high organic phase to elute the analyte, followed by re-equilibration. For example: 0-2.5 min at 1% B, 2.5-4.5 min ramp to 95% B, hold until 5.1 min, then return to 1% B for re-equilibration.

    • Mass Spectrometry:

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Detection: Multiple Reaction Monitoring (MRM).

      • MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard would be monitored. These are instrument-specific and would be optimized prior to analysis.

  • Data Analysis:

    • Quantify this compound concentration by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared with known concentrations of the analyte.

    • Normalize results to urinary creatinine (B1669602) concentration.

Measurement of L-Pipecolic Acid in Plasma by GC-MS

This protocol is a generalized procedure based on established methods.[5][6]

  • Sample Preparation:

    • To 100 µL of plasma, add an internal standard (e.g., deuterated pipecolic acid or another non-endogenous amino acid like norvaline).

    • Precipitate proteins by adding a solvent like methanol or acetonitrile. Vortex and centrifuge.

    • Transfer the supernatant to a new tube and dry it completely under a stream of nitrogen or using a vacuum concentrator.

  • Derivatization:

    • The dried residue must be derivatized to make it volatile for GC analysis. A common two-step process includes:

      • Oximation: Add a solution of methoxyamine hydrochloride in pyridine (B92270) to the dried sample to protect ketone groups. Incubate at room temperature.

      • Silylation: Add a silylating agent such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and incubate at an elevated temperature (e.g., 80°C) to derivatize amine and carboxyl groups.

  • GC-MS Analysis:

    • Gas Chromatography:

      • Column: A non-polar column, such as a DB-5ms or equivalent.

      • Injection: 1 µL of the derivatized sample is injected.

      • Temperature Program: Start at a low temperature (e.g., 70°C), hold, then ramp up to a high temperature (e.g., 300°C) to separate the analytes.

    • Mass Spectrometry:

      • Ionization Mode: Electron Ionization (EI).

      • Detection: Selected Ion Monitoring (SIM) of specific m/z fragments characteristic of derivatized pipecolic acid and the internal standard to enhance sensitivity and specificity.

  • Data Analysis:

    • Calculate the concentration of L-pipecolic acid based on the peak area ratio of the analyte to the internal standard relative to a calibration curve.

PEX Gene Panel Sequencing by Next-Generation Sequencing (NGS)

This outlines a typical workflow for targeted NGS panel sequencing in a clinical laboratory.

  • DNA Extraction:

    • Extract genomic DNA from a patient sample (typically whole blood or saliva) using a certified kit.

    • Quantify the DNA and assess its purity.

  • Library Preparation:

    • Fragment the genomic DNA to a specific size range (e.g., 200-400 bp).

    • Ligate sequencing adapters to the ends of the DNA fragments. These adapters contain sequences for binding to the flow cell and for PCR amplification.

  • Target Enrichment:

    • Use a capture-based method with probes designed to specifically bind to the coding regions and splice sites of the target PEX genes.

    • Wash away non-target DNA fragments.

    • Amplify the enriched target DNA library by PCR.

  • Sequencing:

    • Sequence the enriched library on an NGS platform (e.g., Illumina). The sequencer generates millions of short DNA reads.

  • Bioinformatic Analysis:

    • Quality Control: Assess the quality of the raw sequencing reads.

    • Alignment: Align the reads to the human reference genome.

    • Variant Calling: Identify single nucleotide variants (SNVs) and small insertions/deletions (indels) by comparing the patient's sequence to the reference.

    • Annotation: Annotate the identified variants with information from various databases (e.g., population frequency, predicted pathogenicity).

  • Variant Interpretation and Reporting:

    • A clinical geneticist reviews the identified variants, classifies them according to established guidelines (e.g., ACMG criteria) as pathogenic, likely pathogenic, variant of uncertain significance, likely benign, or benign.

    • A clinical report is generated detailing the findings and their clinical implications.

Conclusion

The clinical utility of this compound and L-pipecolic acid as biomarkers is primarily in the initial diagnostic workup of suspected ALDH7A1 deficiency and peroxisomal biogenesis disorders, respectively. These biochemical tests provide rapid, functional insights that can guide further, more definitive investigations. However, they have limitations in sensitivity, particularly in neonates, and specificity. Genetic testing, through methods like NGS, provides a definitive diagnosis by identifying the causative mutations. This is essential for accurate genetic counseling, prenatal and carrier testing, and for informing prognosis and management strategies. The optimal diagnostic strategy involves a synergistic approach, using biochemical markers for initial screening and monitoring, followed by genetic testing for confirmation and detailed molecular characterization.

References

Navigating Pyridoxine-Dependent Epilepsy Diagnosis: A Comparative Guide to Biomarker Performance Across Age Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the diagnostic utility of 6-Oxo-pipecolinic acid and its alternatives for pyridoxine-dependent epilepsy (PDE-ALDH7A1), this guide offers researchers, scientists, and drug development professionals a comprehensive analysis of biomarker performance, particularly focusing on age-related variations. Complete with experimental data, detailed protocols, and pathway visualizations, this publication aims to inform and refine diagnostic strategies for this rare metabolic disorder.

Pyridoxine-dependent epilepsy (PDE) stemming from ALDH7A1 gene mutations is a rare, autosomal recessive disorder characterized by seizures that are generally unresponsive to conventional anti-epileptic drugs but show a remarkable response to high doses of pyridoxine (B80251) (vitamin B6). Early and accurate diagnosis is critical to prevent severe neurological sequelae, including intellectual disability. The diagnostic landscape for PDE-ALDH7A1 has evolved from reliance on clinical response to pyridoxine to a more precise approach using biochemical markers. This guide provides a comparative analysis of the primary biomarkers, with a central focus on D-6-Oxo-pipecolinic acid (commonly referred to as 6-oxo-pipecolic acid or 6-oxo-PIP), and its performance across different patient age groups.

The Shifting Paradigm of PDE-ALDH7A1 Diagnosis

The cornerstone of PDE-ALDH7A1 diagnosis lies in the detection of accumulated metabolites resulting from the deficiency of α-aminoadipic semialdehyde (α-AASA) dehydrogenase, a key enzyme in the lysine (B10760008) degradation pathway. This enzymatic block leads to the buildup of α-AASA and its cyclic form, Δ1-piperideine-6-carboxylate (P6C), in bodily fluids. While these are sensitive and specific biomarkers, their instability at room temperature has limited their utility, especially in the context of newborn screening. This has spurred the investigation into more stable biomarkers, leading to the identification of 6-oxo-PIP and, more recently, 2S,6S-/2S,6R-oxopropylpiperidine-2-carboxylic acid (2-OPP).

Performance of 6-Oxo-Pipecolinic Acid as a Diagnostic Biomarker

6-Oxo-pipecolic acid has been identified as a stable biomarker that accumulates in the blood, urine, and cerebrospinal fluid of individuals with PDE-ALDH7A1. Its stability at room temperature makes it a promising candidate for newborn screening programs. However, its diagnostic performance, particularly in neonates, has been a subject of investigation and debate.

Age-Related Performance of 6-Oxo-Pipecolinic Acid

Studies have revealed significant age-dependent variations in the concentration and diagnostic reliability of 6-oxo-PIP. One study found that while urinary 6-oxo-PIP levels were above the normal range in all PDE-ALDH7A1 patients over six months of age, they were within the normal range in 33% of patients younger than six months.[1] This suggests that urinary 6-oxo-PIP may not be a sufficiently sensitive biomarker for neonatal screening when used in isolation. Conversely, another study analyzing plasma, dried blood spots (DBS), urine, and dried urine spots (DUS) in a cohort of patients aged 1.42 to 9.67 years found that 6-oxo-PIP levels did not overlap with the epilepsy control group in any of the tested sample types, suggesting high specificity in this age range.

Comparative Analysis with Alternative Biomarkers

The diagnostic journey for PDE-ALDH7A1 often involves a panel of biomarkers, each with its own strengths and weaknesses across different age demographics.

BiomarkerPrimary AdvantagesPrimary DisadvantagesPerformance in NeonatesPerformance in Infants/Children
α-AASA / P6C High sensitivity and specificity.Unstable at room temperature, limiting utility for routine screening.Considered reliable markers when samples are handled and stored correctly.Remain elevated and are key diagnostic indicators.
Pipecolic Acid (PA) Historically one of the first biomarkers identified.Lacks specificity; can be elevated in other conditions like peroxisomal disorders.Not recommended as a primary screening marker due to low specificity.Can be normal or only slightly elevated, especially after treatment initiation.
6-Oxo-Pipecolinic Acid (6-oxo-PIP) Stable at room temperature.Reduced sensitivity in neonates and infants under 6 months.May not be a suitable primary screening marker but can be a valuable second-tier test.Demonstrates good specificity in patients over 6 months of age.
2-OPP Stable at room temperature; high sensitivity in neonates.A more recently discovered biomarker; long-term performance data is still accumulating.Has shown 100% sensitivity in newborn screening studies, making it a strong candidate for a primary biomarker.[2][3]Elevated in older patients as well, but its primary advantage is in early detection.
HACA A novel, recently identified biomarker.Limited data on performance across different age groups.Further research is needed to establish its role in neonatal diagnosis.Further research is needed to establish its role in this age group.

Table 1: Comparison of Diagnostic Biomarkers for PDE-ALDH7A1.

Diagnostic Performance in Newborn Screening

The development of stable biomarkers has paved the way for the inclusion of PDE-ALDH7A1 in newborn screening (NBS) programs. A recent study evaluating a multiplex assay for 2-OPP, 6-oxo-PIP, and pipecolic acid in over 9,000 dried blood spots (DBS) from newborns provided valuable insights into their comparative performance.[2][3]

Biomarker / CombinationSensitivityPositive Predictive Value (PPV)
2-OPP (>99.5th percentile) 100%18.4%
2-OPP (>99.5th percentile) + Pipecolic Acid (>85th percentile) 100%60%
2-OPP (>99.5th percentile) + 6-Oxo-Pipecolic Acid (>85th percentile) 100%45%
2-OPP (>99.89th percentile) + Pipecolic Acid or 6-Oxo-Pipecolic Acid (>85th percentile) 100%100%

Table 2: Diagnostic Performance of Biomarkers in a Newborn Screening Cohort.[2][3]

These findings underscore that while 2-OPP is a highly sensitive primary biomarker for neonatal screening, the specificity and PPV can be significantly improved by incorporating 6-oxo-PIP or pipecolic acid as second-tier markers.[2][3]

Experimental Protocols

The quantification of these biomarkers is predominantly achieved through tandem mass spectrometry (MS/MS), often coupled with liquid chromatography (LC) or flow injection analysis (FIA).

Sample Preparation (Urine)
  • Collection: Random urine samples are collected.

  • Internal Standard Spiking: A known concentration of a stable isotope-labeled internal standard for each analyte (e.g., ¹³C-labeled 6-oxo-PIP) is added to a specific volume of urine (e.g., 20 µL).[4]

  • Dilution/Extraction: The sample is then diluted, typically with a solvent like methanol (B129727) or a water/methanol mixture, to precipitate proteins and prepare the sample for analysis.[5]

  • Centrifugation: The mixture is centrifuged to pellet any precipitate.

  • Analysis: The supernatant is transferred to an autosampler vial for injection into the LC-MS/MS or FIA-MS/MS system.

LC-MS/MS Analysis
  • Chromatographic Separation: The sample is injected onto an LC column (e.g., a C18 or HILIC column) to separate the different metabolites based on their physicochemical properties. A gradient of aqueous and organic mobile phases is typically used for elution.

  • Mass Spectrometric Detection: The eluent from the LC column is introduced into the mass spectrometer. The analytes are ionized (e.g., by electrospray ionization) and detected in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each analyte and its internal standard to ensure specificity and allow for accurate quantification.

Visualizing the Biochemical and Diagnostic Pathways

To better understand the role of these biomarkers, the following diagrams illustrate the underlying metabolic pathway and a typical diagnostic workflow.

Lysine_Metabolism_in_PDE_ALDH7A1 Lysine Metabolism Pathway in PDE-ALDH7A1 Lysine Lysine alpha_AASA α-Aminoadipic semialdehyde (α-AASA) Lysine->alpha_AASA Pipecolic_Acid Pipecolic Acid (PA) Lysine->Pipecolic_Acid P6C Δ¹-Piperideine-6-carboxylate (P6C) alpha_AASA->P6C Spontaneous Equilibrium ALDH7A1 ALDH7A1 (α-AASA dehydrogenase) alpha_AASA->ALDH7A1 PLP_inactivation PLP (Vitamin B6) Inactivation P6C->PLP_inactivation Oxo_PIP 6-Oxo-pipecolic acid (6-oxo-PIP) P6C->Oxo_PIP Two_OPP 2-OPP P6C->Two_OPP alpha_AA α-Aminoadipic acid ALDH7A1->alpha_AA Blocked in PDE

Caption: Lysine metabolism pathway highlighting the enzymatic block in PDE-ALDH7A1.

PDE_Diagnostic_Workflow Newborn Screening and Diagnostic Workflow for PDE-ALDH7A1 cluster_NBS Newborn Screening (NBS) cluster_FollowUp Diagnostic Follow-Up DBS Dried Blood Spot (DBS) Collection FIA_MSMS 1st Tier: FIA-MS/MS Analysis (2-OPP, 6-oxo-PIP, PA) DBS->FIA_MSMS Result Result FIA_MSMS->Result Cutoff Values LC_MSMS 2nd Tier: LC-MS/MS (Urine/Plasma) (α-AASA, P6C, 6-oxo-PIP, 2-OPP) Genetic_Testing ALDH7A1 Gene Sequencing LC_MSMS->Genetic_Testing Diagnosis_Excluded Diagnosis Excluded LC_MSMS->Diagnosis_Excluded Diagnosis_Confirmed Diagnosis Confirmed Genetic_Testing->Diagnosis_Confirmed Positive_Screen Positive Screen Result->Positive_Screen Elevated Marker(s) Negative_Screen Negative Screen Result->Negative_Screen Normal Positive_Screen->LC_MSMS

Caption: A typical workflow for the diagnosis of PDE-ALDH7A1.

Conclusion and Future Directions

The diagnostic landscape for pyridoxine-dependent epilepsy due to ALDH7A1 deficiency has significantly advanced with the discovery and validation of stable biomarkers. While 6-oxo-pipecolic acid is a valuable and specific marker, particularly in children over six months of age, its performance in neonates suggests it is best utilized as a second-tier test in newborn screening protocols. The emergence of 2-OPP as a highly sensitive primary neonatal biomarker is a promising development that could significantly reduce the time to diagnosis and improve long-term neurodevelopmental outcomes for affected individuals.

Future research should focus on larger, prospective, multi-center studies to further refine the age-specific reference ranges and diagnostic cutoffs for this panel of biomarkers. Additionally, continued investigation into the pathophysiology of PDE-ALDH7A1 and the specific roles of each accumulating metabolite will be crucial for the development of novel therapeutic strategies beyond pyridoxine supplementation and dietary lysine restriction.

References

Safety Operating Guide

Navigating the Disposal of D-6-Oxo-pipecolinic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of D-6-Oxo-pipecolinic acid (CAS: 3770-22-7), ensuring compliance and safety.

This compound is classified as harmful if swallowed and is recognized as being highly hazardous to water, necessitating a structured and cautious disposal protocol. Adherence to these procedures is critical to mitigate risks to both personnel and the environment.

Key Hazard and Disposal Information

To facilitate a clear understanding of the risks and required precautions, the following table summarizes the key hazard data for this compound.

Hazard IdentificationClassification & Precautionary Statement
GHS Pictogram GHS07 (Exclamation Mark)[1]
Signal Word Warning[1]
Hazard Statement H302: Harmful if swallowed[1]
Precautionary Statement (Disposal) P501: Dispose of contents/container to an approved waste disposal plant[1]
Water Hazard Class (Germany) WGK 3: Highly hazardous to water[1]
Storage Class 11: Combustible Solids[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with local, state, and federal regulations. The information provided on the safety data sheet (SDS) and the associated hazard classifications mandate a specific disposal route.

Experimental Protocol for Disposal:

  • Personal Protective Equipment (PPE): Before handling the material, ensure appropriate PPE is worn, including safety glasses, chemical-resistant gloves, and a lab coat.

  • Waste Collection:

    • Collect waste this compound, including any contaminated materials (e.g., weighing paper, spatulas), in a designated, clearly labeled, and sealed hazardous waste container.

    • The container should be compatible with the chemical and properly labeled with "Hazardous Waste" and the full chemical name.

  • Prohibition of Drain Disposal: Under no circumstances should this compound or its containers be disposed of down the drain.[2] Its classification as WGK 3 (highly hazardous to water) underscores the significant environmental risk of aqueous release.[1]

  • Container Decontamination:

    • Empty containers that held this compound must be triple-rinsed with a suitable solvent.

    • The rinsate from the first rinse must be collected and disposed of as hazardous waste. Subsequent rinsate may also need to be collected depending on local regulations.

  • Arranging for Professional Disposal: The precautionary statement P501 necessitates that the disposal of this compound and its contaminated containers be handled by a licensed hazardous waste disposal contractor.[1] Contact your institution's Environmental Health and Safety (EHS) office to arrange for a pickup.

  • Documentation: Maintain a log of the contents and quantities of hazardous waste being stored for disposal. This is often required by both institutional policy and external regulations.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Safety Glasses, Lab Coat) start->ppe collect_waste Collect Waste in a Labeled, Sealed Hazardous Waste Container ppe->collect_waste check_sds Consult Safety Data Sheet (SDS) and Local Regulations collect_waste->check_sds is_drain_safe Is Drain Disposal Permitted? check_sds->is_drain_safe no_drain No (WGK 3: Highly Hazardous to Water) is_drain_safe->no_drain No contact_ehs Contact Environmental Health & Safety (EHS) for Professional Disposal no_drain->contact_ehs end End: Waste Disposed of by Licensed Contractor contact_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling D-6-Oxo-pipecolinic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling D-6-Oxo-pipecolinic acid. Adherence to these protocols is critical for ensuring personal safety and maintaining a secure laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is mandatory when handling this compound. The following table summarizes the required PPE.

PPE CategoryItemSpecifications and Use
Hand Protection Chemical-resistant glovesNitrile gloves are recommended. Always inspect gloves for tears or punctures before use. Never reuse disposable gloves.[1][2]
Eye Protection Safety glasses or gogglesMust include side shields to protect against splashes.[3]
Body Protection Laboratory coatA clean lab coat should be worn to prevent skin contact.[2]
Respiratory Protection Dust mask or respiratorA NIOSH-approved N95 dust mask or higher should be used when handling the powdered form of the compound, especially when there is a risk of aerosolization.

Operational Plan for Safe Handling

A systematic approach to handling this compound is crucial to minimize exposure risk.

1. Preparation and Weighing:

  • Conduct all handling of powdered this compound within a certified chemical fume hood to prevent inhalation of dust.[1][3][4]

  • Before handling, ensure all necessary PPE is correctly donned.

  • Cover the work surface with absorbent bench paper.[4]

  • Use a designated and calibrated scale for weighing.

  • When transferring the powder, use a spatula and avoid pouring directly from the bottle to minimize dust creation.[4] Keep containers closed when not in use.[4]

2. Dissolving the Compound:

  • When dissolving the compound, add the solvent slowly to the powder to avoid splashing.

3. General Laboratory Practices:

  • Wash hands thoroughly after handling the compound, even if gloves were worn.[1][2]

  • Do not eat, drink, or smoke in the laboratory.[2]

  • Keep the work area clean and organized.

Emergency Procedures

1. Spill Response:

  • Minor Spill (contained and small quantity):

    • Alert personnel in the immediate area.

    • Ensure proper PPE is worn before cleaning up.

    • Gently cover the spill with an absorbent material to avoid raising dust. If it is a powder, wet it first before using an absorbent.[5]

    • Collect the absorbed material using a scoop or dustpan and place it into a sealed, labeled hazardous waste container.[6][7]

    • Clean the spill area with a detergent solution followed by water.[6][8]

  • Major Spill (large quantity or outside of a contained area):

    • Evacuate the area immediately.[8]

    • Alert others and contact the institution's environmental health and safety (EHS) department.

    • Prevent entry to the contaminated area.

2. First Aid:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[9]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.[9]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[9]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

1. Chemical Waste:

  • Unused this compound, whether in solid or solution form, must be disposed of as hazardous chemical waste.

  • Collect all waste in a designated, properly labeled hazardous waste container. The container must be compatible with the chemical and kept securely closed.[3][10]

2. Contaminated Materials:

  • All disposable items that have come into contact with this compound, including gloves, absorbent paper, pipette tips, and empty containers, must be collected in a designated hazardous waste container.[10]

  • The first rinse of any container that held the chemical must be collected and disposed of as hazardous waste.[10]

3. Waste Segregation:

  • Do not mix this compound waste with other incompatible waste streams.[3] Consult your institution's EHS guidelines for specific segregation requirements.

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_emergency Emergency Response prep_ppe Don Appropriate PPE prep_area Prepare Work Area in Fume Hood prep_ppe->prep_area weigh Weigh Powdered Compound prep_area->weigh Proceed to handling dissolve Dissolve in Solvent weigh->dissolve decontaminate Decontaminate Work Area dissolve->decontaminate After experiment dispose Dispose of Waste decontaminate->dispose end end dispose->end End spill Spill Occurs evacuate_spill Evacuate & Alert EHS spill->evacuate_spill exposure Personal Exposure first_aid Administer First Aid exposure->first_aid start Start start->prep_ppe

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-6-Oxo-pipecolinic acid
Reactant of Route 2
D-6-Oxo-pipecolinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.